molecular formula C4H6N2O2 B1347042 2-Pyrrolidinone, 1-nitroso- CAS No. 54634-49-0

2-Pyrrolidinone, 1-nitroso-

Cat. No.: B1347042
CAS No.: 54634-49-0
M. Wt: 114.1 g/mol
InChI Key: KLZYCEYOOVIITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidinone, 1-nitroso- is a useful research compound. Its molecular formula is C4H6N2O2 and its molecular weight is 114.1 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Pyrrolidinone, 1-nitroso- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.13 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Pyrrolidinone, 1-nitroso- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrrolidinone, 1-nitroso- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitrosopyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c7-4-2-1-3-6(4)5-8/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZYCEYOOVIITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203068
Record name 2-Pyrrolidinone, 1-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54634-49-0
Record name 1-Nitroso-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54634-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Nitroso-2-pyrrolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054634490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrrolidinone, 1-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-NITROSO-2-PYRROLIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CRF6TS9J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Pyrrolidinone, 1-nitroso-: Chemical Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Pyrrolidinone, 1-nitroso- (also known as N-nitroso-2-pyrrolidinone), a compound of significant interest in the pharmaceutical industry, primarily as a potential mutagenic impurity. As a member of the N-nitrosamine class, its detection, characterization, and control are critical for drug safety and regulatory compliance. This document delves into its chemical structure, properties, synthesis, analytical methodologies, and toxicological significance, offering field-proven insights for professionals in drug development and chemical research.

Chemical Identity and Molecular Structure

2-Pyrrolidinone, 1-nitroso- is an organic compound featuring a five-membered lactam (pyrrolidinone) ring with a nitroso group attached to the nitrogen atom. This N-nitroso functional group is the defining feature that places it in a class of compounds known as a "cohort of concern" for their potential carcinogenicity.

Nomenclature and Identifiers:

  • Systematic IUPAC Name: 1-Nitrosopyrrolidin-2-one

  • Common Synonyms: N-Nitroso-2-pyrrolidinone, 1-Nitroso-2-pyrrolidone, N-Nitroso Piracetam Impurity A[1]

  • CAS Number: 54634-49-0[2]

  • Molecular Formula: C₄H₆N₂O₂[2]

  • Molecular Weight: 114.10 g/mol [3]

The structure combines the polar, cyclic amide functionality of the pyrrolidinone ring with the reactive N-nitroso group.

Caption: Chemical structure of 2-Pyrrolidinone, 1-nitroso-.

Physicochemical and Safety Data

Understanding the physical properties and safety hazards is fundamental for proper handling, storage, and analysis. While detailed experimental data for this specific compound is limited, information can be inferred from supplier data and the known properties of the N-nitrosamine class.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 54634-49-0[2]
Molecular Formula C₄H₆N₂O₂[2]
Molecular Weight 114.10 g/mol [2]
Appearance Yellow to orange solid; may appear as a yellow liquid or colorless solution[1][3]
Solubility Soluble in polar solvents[1]
Storage Conditions 2-8°C, protect from light in an amber vial[4]
Safety and Handling

As with all N-nitroso compounds, 2-Pyrrolidinone, 1-nitroso- must be handled as a potential carcinogen and mutagen.[1] A Safety Data Sheet (SDS) for the compound, though lacking specific GHS classifications, identifies it as a "pharmaceutical related compound of unknown potency," mandating cautious handling.[5] General safety protocols for the N-nitrosamine class should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves (tested to EN 374), tightly fitting safety goggles, and a lab coat.[5][6]

  • Engineering Controls: All handling of the neat material or concentrated solutions should be performed in a certified laboratory fume hood to avoid inhalation.[5]

  • Fire Safety: The compound is combustible. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishment. Hazardous combustion products include toxic carbon and nitrogen oxides.[5]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[7]

Synthesis and Formation Pathways

The synthesis of 2-Pyrrolidinone, 1-nitroso- is not commonly performed outside of its preparation as an analytical reference standard. The primary concern for the pharmaceutical industry is its inadvertent formation during drug synthesis or storage.

General Synthesis Principle

The formation of N-nitrosamines occurs via the reaction of a secondary amine with a nitrosating agent (e.g., nitrous acid, which is formed from nitrite salts under acidic conditions).[8] In this case, the precursor is 2-pyrrolidinone, which acts as a secondary cyclic amine (a lactam).

Synthesis_Pathway cluster_reactants Reactants Pyrrolidinone 2-Pyrrolidinone (Precursor) Product 2-Pyrrolidinone, 1-nitroso- Pyrrolidinone->Product + HNO₂ - H₂O Nitrite Sodium Nitrite (NaNO₂) NitrousAcid Nitrous Acid (HNO₂) Nitrite->NitrousAcid + H⁺ Acid Acidic Conditions (e.g., HCl)

Caption: General pathway for the formation of 2-Pyrrolidinone, 1-nitroso-.

Experimental Protocol: Synthesis of a Reference Standard (Illustrative)

This protocol is an illustrative procedure based on established chemical principles for N-nitrosation. It should be performed by experienced chemists under strict safety controls.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve 2-pyrrolidinone (1.0 eq) in an appropriate solvent (e.g., water or dichloromethane) and cool the mixture to 0-5°C in an ice bath.

  • Acidification: Slowly add an aqueous solution of hydrochloric acid (HCl) to achieve an acidic pH (e.g., pH 3-4).

  • Nitrosation: Prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq) in water. Add this solution dropwise to the cooled, stirring reaction mixture over 30-60 minutes, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Stir the reaction at 0-5°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, neutralize the mixture carefully with a base like sodium bicarbonate. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 2-Pyrrolidinone, 1-nitroso-.

Analytical Methodologies for Detection and Quantification

Due to the extremely low acceptable intake limits for N-nitrosamines, highly sensitive and selective analytical methods are required. Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice.[9]

LC-MS/MS: The Gold Standard

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity (often to parts-per-billion levels) and selectivity to unequivocally identify and quantify 2-Pyrrolidinone, 1-nitroso- in complex matrices like active pharmaceutical ingredients (APIs) and drug products.[10][11] High-resolution mass spectrometry (LC-HRMS) is particularly valuable for its ability to differentiate the target analyte from isobaric interferences.[10]

Experimental Protocol: LC-MS/MS Quantification in a Drug Product

This protocol outlines a general workflow for the analysis of 2-Pyrrolidinone, 1-nitroso-. Method specifics must be optimized and validated for each unique drug product matrix.

  • Standard Preparation: Prepare a stock solution of 2-Pyrrolidinone, 1-nitroso- reference standard (e.g., 1 mg/mL) in methanol. Perform serial dilutions to create calibration standards ranging from approximately 0.1 to 20 ng/mL.[12]

  • Sample Preparation:

    • Accurately weigh a portion of the powdered drug product.

    • Add a precise volume of methanol to achieve a target API concentration (e.g., 100 mg/mL).[12]

    • Vortex or sonicate the sample to ensure complete dissolution of the analyte.

    • Centrifuge the solution to pelletize insoluble excipients.

    • Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF) into an LC vial.[12]

  • Chromatographic Conditions (Example):

    • Column: A reverse-phase column suitable for polar compounds, such as an Xselect HSS T3 (15 cm x 3 mm, 3.5 µm).[13]

    • Mobile Phase A: 0.1% Formic Acid in Water.[13]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol.[13]

    • Gradient: A suitable gradient program to resolve the analyte from the API and other matrix components.

    • Flow Rate: e.g., 0.4 mL/min.

    • Injection Volume: e.g., 10 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode.[14]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition (Illustrative): The precursor ion would be the protonated molecule [M+H]⁺, with m/z 115.1. Product ions would be determined by fragmentation studies of the reference standard.

  • Data Analysis: Quantify the amount of 2-Pyrrolidinone, 1-nitroso- in the sample by comparing its peak area to the calibration curve generated from the reference standards.

Analytical_Workflow Prep 1. Sample Preparation (Weigh, Dissolve, Filter) Inject 2. UHPLC Injection Prep->Inject Separate 3. Chromatographic Separation (Reverse-Phase Column) Inject->Separate Ionize 4. Ionization (ESI / APCI Source) Separate->Ionize Analyze 5. Mass Analysis (Tandem Quadrupole MS) Ionize->Analyze Detect 6. Detection & Quantification (MRM Mode) Analyze->Detect

Sources

An In-Depth Technical Guide to the Stability of N-nitroso-2-pyrrolidone Under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-nitroso-2-pyrrolidone Stability in Drug Development

N-nitroso-2-pyrrolidone (NPYR), a nitrosamine impurity, has garnered significant attention within the pharmaceutical industry due to its potential carcinogenic properties. The formation and persistence of such impurities in active pharmaceutical ingredients (APIs) and finished drug products are critical quality attributes that demand rigorous control and a thorough understanding of their chemical behavior. This guide provides a comprehensive examination of the stability of NPYR under both acidic and basic conditions, offering insights into its degradation pathways, kinetics, and the analytical methodologies required for its accurate quantification. For drug development professionals, a deep understanding of NPYR's stability is paramount for conducting robust risk assessments, developing stable formulations, and ensuring patient safety in accordance with global regulatory expectations.[1]

Part 1: Stability and Degradation Pathway of N-nitroso-2-pyrrolidone under Acidic Conditions

The decomposition of N-nitroso-2-pyrrolidone in acidic aqueous solutions is a nuanced process that proceeds through two concurrent pathways: denitrosation and deamination (hydrolysis).[2] A key feature of this degradation is that it is subject to general acid catalysis, with the rate-limiting step being the protonation of the amino nitrogen atom.[2] This initial protonation forms an N-conjugate acid, an intermediate that rapidly partitions to the final degradation products.[2] This mechanism is a noteworthy example of amide hydrolysis proceeding via an SN2 displacement on the N-conjugate acid, a less common pathway than hydrolysis via an O-conjugate acid.[2][3][4]

The preference for this N-conjugate acid pathway is thought to be influenced by the cyclic structure of the amide.[2] The acid-catalyzed degradation of NPYR highlights the potential for both denitrosation and deamination to occur under relatively mild conditions, a factor of considerable importance in the context of its carcinogenic potential.[2]

Acid-Catalyzed Degradation Mechanism

The degradation of NPYR in an acidic medium can be visualized as follows:

  • Protonation: The process initiates with a slow, rate-determining protonation of the pyrrolidone nitrogen by a general acid (HA).

  • Formation of the N-Conjugate Acid: This leads to the formation of a resonance-stabilized N-conjugate acid intermediate.

  • Bifurcation of Pathways: The N-conjugate acid then undergoes one of two rapid subsequent reactions:

    • Deamination (Hydrolysis): A bimolecular reaction where a water molecule attacks the carbonyl carbon, leading to ring-opening and ultimately forming 4-(N-nitrosoamino)butanoic acid.

    • Denitrosation: A unimolecular decomposition of the N-conjugate acid, yielding pyrrolidin-2-one and a nitrosonium ion (NO+).

Below is a diagram illustrating this mechanistic pathway.

NPYR N-nitroso-2-pyrrolidone N_conjugate_acid N-Conjugate Acid Intermediate NPYR->N_conjugate_acid + H⁺ (Slow, Rate-Determining) Deamination_product 4-(N-nitrosoamino)butanoic acid N_conjugate_acid->Deamination_product + H₂O (Fast) Deamination Denitrosation_product Pyrrolidin-2-one + NO+ N_conjugate_acid->Denitrosation_product (Fast) Denitrosation

Caption: Acid-catalyzed degradation pathways of NPYR.

Quantitative Data: Kinetics of Acid-Catalyzed Degradation

Kinetic studies have demonstrated the general acid catalysis of NPYR decomposition. The catalytic rate coefficients for both deamination and denitrosation are similar across various acid catalysts, which supports the existence of a common rate-limiting step.[4]

Catalyst (HA)Deamination (k / 10⁻⁴ L mol⁻¹ s⁻¹)Denitrosation (k / 10⁻⁴ L mol⁻¹ s⁻¹)
H₃O⁺2.112.03
CF₃CO₂H1.751.58
Cl₂CHCO₂H0.340.32
ClCH₂CO₂H0.0350.07
Table 1: Catalytic rate coefficients for the decomposition of N-nitroso-2-pyrrolidone at 25°C.[4]
Experimental Protocol: Forced Degradation under Acidic Conditions

This protocol outlines a systematic approach for conducting a forced degradation study of NPYR under acidic stress, in alignment with ICH Q1A(R2) guidelines.[1][5][6]

Objective: To induce 5-20% degradation of NPYR to identify potential degradation products and understand its degradation pathway under acidic conditions.[5]

Materials:

  • N-nitroso-2-pyrrolidone (NPYR) reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), for neutralization

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • HPLC-MS/MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of NPYR in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Transfer a known volume of the NPYR stock solution into separate reaction vessels.

    • Add an equal volume of 0.1 M HCl to one vessel and 1 M HCl to another.

    • Expose the samples to a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to quench the degradation reaction.

  • Sample Analysis:

    • Dilute the neutralized samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC-MS/MS method.[7]

  • Data Evaluation:

    • Calculate the percentage of NPYR degradation at each time point.

    • Identify and characterize any significant degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.

start Prepare NPYR Stock Solution stress Add Acid (0.1M & 1M HCl) Incubate at 60°C start->stress sampling Withdraw Aliquots at Time Intervals stress->sampling neutralize Neutralize with NaOH sampling->neutralize analyze Analyze by HPLC-MS/MS neutralize->analyze

Caption: Workflow for acidic forced degradation study of NPYR.

Part 2: Stability and Degradation Pathway of N-nitroso-2-pyrrolidone under Basic Conditions

Under neutral and alkaline conditions, the decomposition of N-nitroso-2-pyrrolidone primarily yields products of deamination (hydrolysis).[8][9] This reaction is catalyzed by basic species, and kinetic studies have generated a Brønsted plot with a slope (β) of 0.66, indicating a significant dependence of the reaction rate on the basicity of the catalyst.[8][9]

The proposed mechanism for base-catalyzed hydrolysis is an addition-elimination pathway involving a nucleophilic attack by the basic catalyst at the carbonyl carbon of the pyrrolidone ring.[8][9] The enhanced leaving group ability of the N-nitrosamine fragment facilitates this nucleophilic catalysis over a general base-catalyzed mechanism.[8]

Base-Catalyzed Degradation Mechanism

The hydrolysis of NPYR in a basic medium proceeds as follows:

  • Nucleophilic Attack: A nucleophile (e.g., hydroxide ion) attacks the electrophilic carbonyl carbon of the NPYR molecule.

  • Tetrahedral Intermediate Formation: This results in the formation of a transient tetrahedral intermediate.

  • Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the amide bond and opening of the pyrrolidone ring.

  • Proton Transfer: Subsequent proton transfer steps lead to the formation of the final hydrolysis product, the salt of 4-(N-nitrosoamino)butanoic acid.

A diagram of this mechanistic pathway is provided below.

NPYR N-nitroso-2-pyrrolidone Tetrahedral_Intermediate Tetrahedral Intermediate NPYR->Tetrahedral_Intermediate + OH⁻ (Nucleophilic Attack) Ring_Opened Ring-Opened Intermediate Tetrahedral_Intermediate->Ring_Opened Ring Opening Final_Product Salt of 4-(N-nitrosoamino)butanoic acid Ring_Opened->Final_Product Proton Transfer

Caption: Base-catalyzed hydrolysis pathway of NPYR.

Quantitative Data: Kinetics of Base-Catalyzed Degradation
CatalystRelative Catalytic Efficiency
Hydroxide ion (HO⁻)High (kHO⁻/kImidazole = 4300)[8][9]
ImidazoleModerate (kImidazole/kHPO₄²⁻ = 83)[8][9]
Hydrogen phosphate (HPO₄²⁻)Low
Table 2: Relative catalytic efficiency of bases in the hydrolysis of N-nitroso-2-pyrrolidone at 25°C.

The Brønsted coefficient (β) of 0.66 further quantifies the relationship between the pKa of the catalyzing base and the rate of hydrolysis.[8][9]

Experimental Protocol: Forced Degradation under Basic Conditions

This protocol details a systematic approach for conducting a forced degradation study of NPYR under basic stress, adhering to ICH Q1A(R2) principles.[1][5][6]

Objective: To achieve 5-20% degradation of NPYR to characterize its degradation profile under basic conditions.[5]

Materials:

  • N-nitroso-2-pyrrolidone (NPYR) reference standard

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions

  • Hydrochloric acid (HCl), for neutralization

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Standard laboratory glassware

  • pH meter

  • HPLC-MS/MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of NPYR in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Aliquot the NPYR stock solution into separate reaction vessels.

    • Add an equal volume of 0.1 M NaOH to one vessel and 1 M NaOH to another.

    • Maintain the samples at a controlled temperature (e.g., 60°C).

  • Time Points: Collect samples at specified intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Promptly neutralize the collected aliquots with an equivalent amount of HCl to halt the degradation process.

  • Sample Analysis:

    • Prepare the neutralized samples for analysis by diluting them to an appropriate concentration.

    • Employ a validated stability-indicating HPLC-MS/MS method for analysis.[7]

  • Data Evaluation:

    • Determine the percentage of NPYR remaining at each time point.

    • Identify and quantify any major degradation products formed during the study.

start Prepare NPYR Stock Solution stress Add Base (0.1M & 1M NaOH) Incubate at 60°C start->stress sampling Withdraw Aliquots at Time Intervals stress->sampling neutralize Neutralize with HCl sampling->neutralize analyze Analyze by HPLC-MS/MS neutralize->analyze

Caption: Workflow for basic forced degradation study of NPYR.

Part 3: Comparative Stability and Concluding Remarks

The stability of N-nitroso-2-pyrrolidone is highly dependent on the pH of its environment. Under acidic conditions, NPYR exhibits a complex degradation profile with two competing pathways: deamination and denitrosation. In contrast, basic conditions primarily lead to deamination through nucleophilic attack on the carbonyl carbon.

ConditionPrimary Degradation Pathway(s)Key Mechanistic FeatureRelative Stability
Acidic Deamination and DenitrosationGeneral acid catalysis via an N-conjugate acid intermediate.[2]Generally less stable than in neutral or alkaline solutions.
Basic Deamination (Hydrolysis)Nucleophilic catalysis via an addition-elimination mechanism.[8][9]More stable than in acidic solutions, but susceptible to base-catalyzed hydrolysis.
Table 3: Comparative stability of N-nitroso-2-pyrrolidone under acidic and basic conditions.

References

  • Challis, B. C., & Jones, S. P. (1979). The chemistry of nitroso compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative. Journal of the Chemical Society, Perkin Transactions 2, (5), 703-707. [Link]

  • Challis, B. C., & Jones, S. P. (1975). The chemistry of nitroso-compounds. Part IX. General acid catalysed decomposition of N-nitroso-2-pyrrolidone, an example of amide hydrolysis via SN2 displacement on the N-conjugate acid. Journal of the Chemical Society, Perkin Transactions 2, (15), 153-159. [Link]

  • Challis, B. C., & Jones, S. P. (1979). The chemistry of nitroso-compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative. Journal of the Chemical Society, Perkin Transactions 2, 703-707. [Link]

  • Challis, B. C., & Jones, S. P. (1974). Acid-catalysed decomposition of N-nitroso-2-pyrrolidone—a rare example of amide hydrolysis via SN2 displacement on the N-conjugate acid. Journal of the Chemical Society, Chemical Communications, (19), 748-749. [Link]

  • Challis, B. C., & Jones, S. P. (1974). Catalysed Decomposition of N-Nitroso-2 -pyrrolidone-A Rare Example of Arnide Hydrolysis oia S,2 Displacement on the N-Conjugate Acid. Journal of the Chemical Society, Chemical Communications, (19), 748-749. [Link]

  • Forced degradation: predicting nitrosamine formation. (2023). European Pharmaceutical Review. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. [Link]

  • Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. (n.d.). SCIEX. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zong, L. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analytica Acta, 5(3), 1-10. [Link]

  • Castro, A., Leis, J. R., & Pena, M. E. (2003). Mechanism for Basic Hydrolysis of N-Nitrosoguanidines in Aqueous Solution. The Journal of Organic Chemistry, 68(11), 4330-4335. [Link]

  • General protocol for forced degradation studies (stress testing) of drug substances and drug products. (n.d.). ResearchGate. [Link]

  • Jat, R. K., Singh, R., & Sharma, K. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00083. [Link]

Sources

An In-Depth Technical Guide to the Thermal and Light Sensitivity of 1-Nitroso-2-pyrrolidinone (NPYR)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

1-Nitroso-2-pyrrolidinone, also known as N-nitrosopyrrolidine (NPYR), is a cyclic N-nitrosamine of significant interest to the pharmaceutical, food safety, and environmental science sectors due to its classification as a probable human carcinogen.[1] Its presence as a potential impurity in active pharmaceutical ingredients (APIs) and drug products necessitates a thorough understanding of its stability profile. This technical guide provides a detailed examination of the factors governing the degradation of NPYR, with a primary focus on its pronounced sensitivity to light (photosensitivity) and its behavior under thermal stress. We will explore the underlying degradation mechanisms, present authoritative testing protocols, discuss advanced analytical methodologies for monitoring stability, and offer insights into handling and control strategies.

Chemical Profile and Structure

NPYR is a yellow, volatile liquid at room temperature.[2][3] Its stability is highly dependent on environmental conditions; it is relatively stable in neutral or alkaline aqueous solutions when protected from light but degrades in acidic conditions and, most significantly, upon exposure to ultraviolet (UV) light.[1][2]

PropertyValueSource
Molecular Formula C₄H₈N₂OPubChem[2]
Molar Mass 100.12 g/mol PubChem[2]
Appearance Yellow liquidCAMEO Chemicals[3]
Solubility Soluble in waterCAMEO Chemicals[3]
UV Absorption Max (λmax) ~340 nmJ. Arnbjerg, et al. (2011)[4]

graph NPYR_Structure {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,1.2!", fontcolor="#202124"]; N2 [label="N", pos="-1.1,0.6!", fontcolor="#202124"]; O1 [label="O", pos="-2.1,1.1!", fontcolor="#202124"]; C1 [label="CH₂", pos="1.1,0.6!", fontcolor="#202124"]; C2 [label="CH₂", pos="0.7,-0.8!", fontcolor="#202124"]; C3 [label="CH₂", pos="-0.7,-0.8!", fontcolor="#202124"]; C4 [label="CH₂", pos="-1.1, -0.1!", fontcolor="#202124"];

// Bonds N1 -- C1 [len=1.2]; C1 -- C2 [len=1.2]; C2 -- C3 [len=1.2]; C3 -- C4 [len=1.2]; C4 -- N1 [len=1.2]; N1 -- N2 [len=1.2]; N2 -- O1 [style=filled, label="=", len=1.2]; }

Caption: Chemical Structure of 1-Nitroso-2-pyrrolidinone (NPYR).

Light Sensitivity (Photosensitivity)

The most critical factor in the degradation of NPYR is its high sensitivity to light, particularly in the UVA range.[2] This photosensitivity is a direct consequence of its electronic structure and leads to rapid decomposition through specific photochemical pathways.

Mechanism of Photodegradation

The photodegradation of N-nitrosamines is initiated by the absorption of UV radiation, which promotes the molecule to an excited electronic state. For NPYR, the key absorption band is centered around 340-360 nm.[4] This absorption corresponds to an n→π* electronic transition, which primarily involves the non-bonding electrons on the nitrogen and oxygen atoms of the nitroso group.[5]

Upon excitation, the N-NO bond is significantly weakened, leading to its rapid cleavage (photodissociation). This is the principal and rate-limiting step in its photolytic decomposition.[5]

Primary Photodissociation Reaction: NPYR + hν (e.g., 340 nm light) → [NPYR]* (Excited State) → Pyrrolidinyl Radical (•C₄H₈N) + Nitric Oxide Radical (•NO)

Studies have determined the quantum yield for NPYR photolysis to be approximately 0.3, indicating that for every 10 photons absorbed, 3 molecules undergo decomposition.[6] Research has shown that excitation to the first excited state (S₁) results in fast dissociation on a repulsive potential energy surface, producing fragments with high kinetic energy.[5] The process is highly efficient and is the dominant degradation pathway under ambient light conditions.

Subsequent reactions involving the resulting radical species can be complex and are dependent on the surrounding chemical matrix (e.g., solvent, presence of oxygen).

Authoritative Protocol: ICH Q1B Photostability Testing

For drug development professionals, assessing the photosensitivity of a substance like NPYR is not discretionary. The International Council for Harmonisation (ICH) Q1B guideline provides the globally recognized standard for photostability testing.[7][8] The objective is to determine if light exposure results in unacceptable changes to the drug substance or product.[9]

Core Requirements of ICH Q1B Confirmatory Studies: [9][10]

  • Light Source: The sample must be exposed to a combination of cool white fluorescent and near-UV lamps.

  • Exposure Levels: A total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter.

  • Sample Analysis: Samples of the drug substance are exposed to the light conditions, and any degradation is quantified by a stability-indicating analytical method (typically HPLC). A dark control sample, protected from light, is analyzed simultaneously to separate light-induced changes from thermal changes.

Caption: Standard workflow for an ICH Q1B photostability study.

Forced degradation studies, where samples are exposed to more intense light conditions, are also recommended to elucidate degradation pathways and develop suitable analytical methods.[10]

Thermal and Chemical Sensitivity

While NPYR's photosensitivity is its most prominent liability, its stability is also influenced by temperature and pH. When heated to decomposition, it is known to emit toxic fumes of nitrogen oxides (NOx).[11]

Stability in Solution

In aqueous solutions and in the absence of light, NPYR is relatively stable, particularly under neutral to alkaline conditions.[2] However, its stability decreases in acidic solutions.[1][2] This is a common characteristic of N-nitrosamines, where acid-catalyzed hydrolysis can occur, although this process is generally much slower than photodecomposition. The decomposition in acidic media for the related compound N-nitroso-2-pyrrolidone proceeds via protonation of the amino nitrogen, leading to hydrolysis (deamination).[12] While the specific kinetics for NPYR may differ, the principle of reduced stability at low pH is a critical consideration for liquid formulations.

Forced Thermal Degradation Studies

To assess thermal stability, forced degradation studies are employed. These experiments involve exposing the compound to elevated temperatures (e.g., 50°C, 70°C, 90°C) for a defined period.[13][14] The goal is to accelerate degradation to identify potential degradants that might form over a longer shelf-life under ambient conditions.

Key Parameters in Thermal Studies:

  • Temperature: Higher temperatures accelerate reaction rates.

  • Atmosphere: Studies may be run in an inert atmosphere (e.g., nitrogen) to assess pure thermolysis or in air/oxygen to evaluate oxidative degradation.[15]

  • Matrix: The degradation can be highly dependent on the matrix (e.g., solid state, specific solvent, formulation excipients).

Analytical Methodologies for Stability Assessment

Accurate and sensitive analytical methods are essential for quantifying NPYR and its degradation products in stability studies. Due to the low, ng-level limits required for nitrosamine impurities, highly sensitive techniques are mandatory.[16]

Recommended Techniques

The most widely accepted methods for N-nitrosamine analysis are based on chromatography coupled with mass spectrometry.[17]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers excellent sensitivity and selectivity and is suitable for analyzing NPYR in various drug product matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Also widely used, but care must be taken as some nitrosamines can degrade at the high temperatures of the GC inlet.[17][18]

  • Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): Provides high mass accuracy, which is invaluable for identifying unknown degradation products and differentiating them from matrix interferences.[19]

Example Protocol: LC-MS/MS Analysis

The following is a generalized protocol for the quantification of NPYR. Method validation according to ICH Q2 guidelines is required for use in a regulated environment.[18]

Step 1: Sample Preparation

  • Accurately weigh the sample (e.g., 80 mg of drug substance) into a 2 mL centrifuge tube.

  • Add a precise volume of diluent (e.g., 1% formic acid in water) and an internal standard solution (e.g., isotope-labeled NPYR-d8).

  • Critical: Perform all steps under light-protected conditions using amber glassware or by covering containers with aluminum foil to prevent photodegradation.[18]

  • Vortex the sample for 20 minutes to ensure complete dissolution/extraction.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pelletize excipients.

  • Filter the supernatant through a 0.45 µm PTFE filter into an amber HPLC vial.

Step 2: Chromatographic Separation

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is typically used.

  • Mobile Phase: Gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Step 3: Mass Spectrometric Detection

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • NPYR: Monitor the transition from the parent ion (m/z) to a specific product ion.

    • NPYR-d8 (Internal Standard): Monitor the corresponding transition for the deuterated standard.

Risk Mitigation and Control Strategies

Given the inherent instability of NPYR, particularly towards light, the following control strategies are essential:

  • Storage and Handling: All materials containing or suspected of containing NPYR must be stored in light-resistant containers (e.g., amber bottles) and kept in dark conditions.[18] Laboratory work should be conducted under yellow light or with foil-wrapped glassware.

  • Packaging: For pharmaceutical products, primary packaging must be selected to provide adequate protection from light, as determined through photostability studies on the final marketing pack.[9] Opaque or amber materials (e.g., amber glass vials, opaque blisters) are often required.

  • Formulation: For liquid formulations, maintaining a neutral to slightly alkaline pH can enhance chemical stability and prevent acid-catalyzed degradation.[2]

  • Process Control: Manufacturing processes should be designed to minimize the formation of nitrosamines and to avoid conditions (e.g., high heat, exposure to UV light) that would degrade any that are present.

Conclusion

1-Nitroso-2-pyrrolidinone (NPYR) is a chemically labile compound whose stability is profoundly influenced by environmental factors. The primary degradation pathway is photodissociation driven by UVA light, which efficiently cleaves the N-NO bond. Its stability is also compromised in acidic conditions, though to a lesser extent. A comprehensive understanding of these sensitivities, guided by authoritative protocols like ICH Q1B and supported by advanced analytical techniques such as LC-MS/MS, is paramount for researchers, scientists, and drug development professionals. By implementing rigorous control strategies for light protection, pH control, and appropriate packaging, the risks associated with the degradation of NPYR can be effectively managed.

References

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Atlas Material Testing Technology LLC. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • P, S., & K, Y. R. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

  • Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • P, S., & K, Y. R. (2022). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. [Link]

  • U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. [Link]

  • ProPharma Group. (n.d.). Analytical Methods for the Investigation of Carcinogenic Nitrosamines in APIs and Drug Products. [Link]

  • Ren, Y., et al. (2018). Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways. PubMed. [Link]

  • Arnbjerg, J., et al. (2011). In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation. PMC - NIH. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Nitrosopyrrolidine. PubChem. [Link]

  • Klunder, G. L. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. [Link]

  • Lee, S., et al. (2019). UV–Vis absorbance of N-nitrosamines before and after photodegradation. ResearchGate. [Link]

  • Xu, B., et al. (2009). Degradation and fate of N-nitrosamines in water by UV photolysis. Semantic Scholar. [Link]

  • Challis, B. C., & Jones, S. P. (1981). The chemistry of nitroso compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative. Sci-Hub. [Link]

  • National Toxicology Program. (2021). N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. NCBI Bookshelf. [Link]

  • Challis, B. C., & Osborne, M. R. (1973). The chemistry of nitroso-compounds. Part IX. General acid catalysed decomposition of N-nitroso-2-pyrrolidone, an example of amide hydrolysis via SN2 displacement on the N-conjugate acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Challis, B. C., & Osborne, M. R. (1972). Acid-catalysed decomposition of N-nitroso-2-pyrrolidone—a rare example of amide hydrolysis via SN2 displacement on the N-conjugate acid. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Nitrosopiperidine. PubChem. [Link]

  • Knuutila, H. K., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. [Link]

  • Usman, M., et al. (2022). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. NIH. [Link]

  • Lu, C., et al. (2019). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. NIH. [Link]

  • Challis, B. C., & Jones, S. P. (1981). The chemistry of nitroso compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Deyerl, H. J., et al. (2000). The photodissociation dynamics of N-nitrosopyrrolidine from the first and second excited singlet states studied by velocity map imaging. RSC Publishing. [Link]

  • Knuutila, H. K., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino-1-propanol. Norwegian Research Information Repository - NTNU. [Link]

  • Peterson, J. D., et al. (2001). Kinetics of the Thermal and Thermo-Oxidative Degradation of Polystyrene, Polyethylene and Poly(propylene). ResearchGate. [Link]

  • Wang, L., et al. (2016). Synthesis and thermal degradation property study of N-vinylpyrrolidone and acrylamide copolymer. RSC Publishing. [Link]

Sources

Reactivity of the nitroso group in 2-Pyrrolidinone, 1-nitroso-

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Nitroso Group in 1-Nitroso-2-pyrrolidinone (NPYR)

Introduction

1-Nitroso-2-pyrrolidinone (NPYR), a cyclic N-nitrosamine, represents a molecule of significant interest to researchers in toxicology, drug development, and analytical science. As a member of the N-nitroso compounds (NOCs) class, NPYR is a suspected human carcinogen, and its presence as a potential impurity in pharmaceuticals and consumer products necessitates a thorough understanding of its chemical behavior.[1][2][3] This guide provides a detailed exploration of the reactivity of the nitroso group in NPYR, moving from its fundamental chemical decomposition pathways to the complex biological mechanisms that underpin its genotoxicity.

This document is structured to provide a holistic view for the practicing scientist. We will first examine the intrinsic chemical stability and reactivity of NPYR under various conditions, including acidic, basic, and photochemical environments. Subsequently, the guide will delve into the critical metabolic activation pathway—the process by which the relatively inert parent molecule is converted into a potent DNA alkylating agent within a biological system. Finally, we will outline modern, field-proven experimental protocols for the analysis of NPYR and the assessment of its genotoxic potential. This integrated approach, combining mechanistic chemistry with practical methodology, is designed to equip researchers and drug development professionals with the expert knowledge required to address the challenges posed by this compound.

Section 1: Physicochemical Properties and Synthesis

NPYR is a yellow to orange solid compound, soluble in polar solvents, which facilitates its use and study in various chemical and biological systems.[4] Its stability can be compromised by exposure to light and elevated temperatures, a critical consideration for its handling and storage.[4]

PropertyValue
Molecular Formula C₄H₆N₂O₂
Molecular Weight 114.10 g/mol
Appearance Yellow to Orange Solid[4]
CAS Number 54634-49-0
Synonyms N-Nitroso-2-pyrrolidinone, 1-Nitrosopyrrolidin-2-one[5]
Synthesis of 1-Nitroso-2-pyrrolidinone

The synthesis of NPYR is typically achieved through the nitrosation of 2-pyrrolidinone. This reaction involves treating the parent lactam with a nitrosating agent, such as sodium nitrite, under acidic conditions.

Experimental Protocol: Synthesis of NPYR

The following protocol is a representative procedure for the synthesis of NPYR.[6]

  • Dissolution: Dissolve 2-pyrrolidinone in a suitable organic solvent, such as dichloromethane, in a reaction vessel.

  • Acidification: Cool the solution in an ice bath and add an aqueous solution of sodium nitrite. Slowly add a mineral acid, such as sulfuric acid, dropwise while maintaining the low temperature and stirring vigorously. The acid generates nitrous acid in situ, which is the active nitrosating agent.

  • Reaction: Allow the reaction to proceed for a specified time (e.g., 15-30 minutes) at low temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize excess acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude NPYR can be purified by column chromatography or recrystallization to yield the final product.

Section 2: Chemical Reactivity and Decomposition Pathways

The reactivity of NPYR is dominated by the chemistry of the N-nitroso group, which is susceptible to cleavage and transformation under various conditions. Understanding these decomposition pathways is crucial for predicting its stability and fate in both chemical and environmental systems.

Acid-Catalyzed Decomposition

In mildly acidic aqueous solutions, NPYR undergoes decomposition through two competing pathways: denitrosation (loss of the NO group) and deamination (hydrolysis of the amide bond).[7] A key mechanistic feature is that both pathways proceed through a common, rate-limiting step: the slow protonation of the amide nitrogen to form an N-conjugate acid.[7][8] This intermediate then rapidly partitions to products. The hydrolysis pathway is a rare, well-documented example of an amide hydrolysis proceeding via an SN2 displacement on the N-conjugate acid, rather than the more common O-conjugate acid pathway.[8]

NPYR 1-Nitroso-2-pyrrolidinone (NPYR) N_Conj_Acid N-Conjugate Acid NPYR->N_Conj_Acid + H+ (Rate-Limiting) Denitrosation Denitrosation Products (2-Pyrrolidinone + HNO2) N_Conj_Acid->Denitrosation Unimolecular Cleavage Deamination Deamination Products (4-Nitrosaminobutanoic Acid) N_Conj_Acid->Deamination + H2O (SN2 Displacement)

Caption: Acid-catalyzed decomposition pathways of NPYR.

Base-Catalyzed Decomposition

Under neutral and alkaline conditions, NPYR exclusively undergoes deamination (hydrolysis) to yield 4-nitrosaminobutanoic acid.[9][10] This reaction is subject to nucleophilic catalysis by bases. The mechanism involves a direct nucleophilic attack by the base (e.g., OH⁻, imidazole) on the carbonyl carbon, proceeding through an addition-elimination pathway.[9] The enhanced leaving group ability of the N-nitrosamine fragment (-N(NO)⁻) facilitates this nucleophilic catalysis pathway over a general base-catalyzed mechanism.[9][10]

NPYR 1-Nitroso-2-pyrrolidinone (NPYR) Tetrahedral_Int Tetrahedral Intermediate NPYR->Tetrahedral_Int + Nucleophile (e.g., OH⁻) (Attack on C=O) Products Hydrolysis Product (4-Nitrosaminobutanoic Acid) Tetrahedral_Int->Products Elimination of N-Nitrosamine Fragment

Caption: Base-catalyzed hydrolysis of NPYR via nucleophilic catalysis.

Photochemical Activation

NPYR can be activated by Ultraviolet A (UVA) radiation, particularly in the presence of phosphate ions.[2] This photoactivation pathway generates a directly mutagenic species that, crucially, does not require metabolic activation by enzymes. The resulting photoproduct is relatively stable and can induce genotoxic effects.[2] This reactivity is significant as it suggests a potential for NPYR to become harmful upon environmental exposure to sunlight, bypassing the typical biological activation routes.

Section 3: Biological Reactivity - Metabolic Activation and DNA Alkylation

The carcinogenicity of NPYR, like most N-nitrosamines, is not due to the molecule itself but to the reactive electrophiles produced during its metabolism.[1][3] This process of bioactivation is a critical event that transforms the pro-carcinogen into its ultimate carcinogenic form.

Cytochrome P450-Mediated α-Hydroxylation

The primary and rate-limiting step in the metabolic activation of NPYR is α-hydroxylation, an oxidation reaction occurring on the carbon atom adjacent (alpha) to the N-nitroso group.[2][11] This reaction is catalyzed by a superfamily of liver enzymes known as cytochrome P450s (CYPs). Specifically, CYP2E1 and members of the CYP2A family have been identified as key enzymes in the metabolism of NPYR and other cyclic nitrosamines.[2][11]

Formation of the Ultimate Carcinogen and DNA Adducts

The product of α-hydroxylation, α-hydroxy-N-nitrosopyrrolidinone, is highly unstable. It spontaneously undergoes ring-opening to form a linear intermediate, which then decomposes to yield a highly reactive diazonium ion.[1][12] This diazonium ion is the precursor to the ultimate electrophile, a carbenium ion, which is generated upon the loss of nitrogen gas.

This potent electrophilic carbenium ion readily attacks nucleophilic sites on DNA bases, forming covalent DNA adducts.[3][12] The formation of these adducts is the molecular initiating event of carcinogenesis.[13] While several positions on DNA can be alkylated, the formation of O⁶-alkylguanine is considered a particularly pro-mutagenic lesion.[13][14] The reaction of NPYR-derived metabolites can also lead to the formation of cyclic DNA adducts.[14] If these DNA lesions are not repaired by the cell's DNA repair machinery (e.g., MGMT, BER, NER), they can lead to mutations during DNA replication, potentially initiating malignant transformation.[1][15]

cluster_bio Biological System NPYR 1-Nitroso-2-pyrrolidinone (Pro-carcinogen) Alpha_OH α-Hydroxy-NPYR (Unstable) NPYR->Alpha_OH CYP450 Enzymes (α-Hydroxylation) Diazonium Diazonium Ion (Reactive Intermediate) Alpha_OH->Diazonium Spontaneous Decomposition Carbenium Carbenium Ion (Ultimate Carcinogen) Diazonium->Carbenium -N₂ DNA_Adducts DNA Adducts (e.g., O⁶-alkylguanine) Carbenium->DNA_Adducts + DNA Mutation Mutations / Carcinogenesis DNA_Adducts->Mutation If unrepaired

Caption: Metabolic activation and DNA alkylation pathway of NPYR.

Section 4: Methodologies for Studying NPYR Reactivity and Genotoxicity

A robust analytical and toxicological framework is essential for the detection of NPYR and the characterization of its risk. This involves both highly sensitive analytical techniques for quantification and in vitro assays to determine biological activity.

Analytical Quantification

The detection and quantification of N-nitrosamine impurities like NPYR in active pharmaceutical ingredients (APIs) and drug products are critical for ensuring patient safety.[16][17] Due to the low permissible intake limits, highly sensitive and selective analytical methods are required.

TechniqueDescriptionKey Advantages
LC-HRMS Liquid Chromatography-High Resolution Mass SpectrometryHigh sensitivity and selectivity, capable of differentiating nitrosamines from isobaric impurities. The preferred regulatory method.[18]
LC-MS/MS Liquid Chromatography-Tandem Mass SpectrometryExcellent for quantification in complex matrices due to the specificity of Multiple Reaction Monitoring (MRM).[17][19]
GC-MS/MS Gas Chromatography-Tandem Mass SpectrometrySuitable for volatile nitrosamines, offering high sensitivity and selectivity.[19]

Experimental Protocol: General LC-MS/MS Method for Nitrosamine Analysis

This protocol is a generalized workflow based on methods published by regulatory agencies like the FDA and USP.[18][19]

  • Sample Preparation:

    • Accurately weigh the drug substance or product (e.g., 80 mg) into a centrifuge tube.

    • Add a precise volume of diluent (e.g., 1% formic acid in water) and an internal standard solution (containing isotopically labeled nitrosamines).

    • Vortex vigorously for 20 minutes to extract the analyte.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet excipients.

    • Filter the supernatant through a 0.45 µm PTFE filter into an LC vial.

  • Chromatographic Separation:

    • Use a C18 reverse-phase column suitable for polar compounds.

    • Employ a gradient elution program with mobile phases typically consisting of water and methanol/acetonitrile, often with a formic acid modifier.

  • Mass Spectrometric Detection:

    • Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

    • Operate the tandem quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Monitor at least two specific precursor-to-product ion transitions for each target nitrosamine and its labeled internal standard to ensure identity and accurate quantification.

  • Quantification:

    • Generate a calibration curve using certified reference standards.

    • Calculate the concentration of NPYR in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

In Vitro Genotoxicity Assessment

In vitro assays are indispensable for screening the mutagenic and DNA-damaging potential of compounds like NPYR.

Workflow: In Vitro Genotoxicity Testing

cluster_workflow Genotoxicity Assessment Workflow Compound Test Compound (NPYR) S9_Mix Prepare S9 Mix (Liver homogenate for metabolism) Compound->S9_Mix If pro-mutagen Ames Ames Test (Bacterial Reverse Mutation Assay) Compound->Ames Direct-acting Mammalian_Cells Mammalian Cell Culture (e.g., HepG2, CHO) Compound->Mammalian_Cells S9_Mix->Ames Mutagenicity_Result Result: Mutagenic Potential Ames->Mutagenicity_Result Gamma_H2AX γ-H2AX Assay (DNA Double-Strand Breaks) Mammalian_Cells->Gamma_H2AX Treatment & Lysis Genotoxicity_Result Result: DNA Damage Gamma_H2AX->Genotoxicity_Result

Caption: Workflow for assessing the genotoxicity of NPYR.

Experimental Protocol: Ames Test for Pro-Mutagens

The bacterial reverse mutation assay (Ames test) assesses mutagenicity by measuring a compound's ability to induce mutations that restore the functional capability of a mutant gene in tester strains of Salmonella typhimurium.[20]

  • S9 Activation: Since NPYR is a pro-mutagen, the assay must include a metabolic activation system. Prepare an S9 fraction from the livers of rats induced with a P450-inducing agent (e.g., Aroclor 1254). Combine this with a cofactor solution (S9 mix).

  • Treatment: In a test tube, combine the Salmonella tester strain, the test compound (NPYR at various concentrations), and the S9 mix. For a negative control, use the vehicle solvent. For a positive control, use a known pro-mutagen (e.g., 2-aminoanthracene).

  • Incubation: Incubate the mixture at 37°C for a short period (e.g., 20-30 minutes) to allow for metabolic activation and mutation induction.

  • Plating: Mix the contents with molten top agar and pour onto a minimal glucose agar plate. The minimal medium only allows bacteria that have undergone a reverse mutation (revertants) to grow into visible colonies.

  • Scoring: Incubate the plates for 48-72 hours at 37°C. Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertant colonies, typically at least double the background rate, indicates a positive (mutagenic) result.

Conclusion

1-Nitroso-2-pyrrolidinone exhibits a complex and multifaceted reactivity profile governed by the N-nitroso group. Its decomposition is highly dependent on ambient conditions, with distinct acid-catalyzed, base-catalyzed, and photochemical pathways leading to its degradation. From a toxicological standpoint, the most critical reaction is the cytochrome P450-mediated α-hydroxylation. This metabolic activation cascade transforms the parent compound into a powerful electrophile capable of alkylating DNA, the fundamental mechanism behind its carcinogenicity. The sophisticated analytical methods and in vitro assays detailed herein provide the necessary tools for scientists to detect NPYR, characterize its genotoxic risk, and ensure the safety of pharmaceutical products. A continued understanding of these reaction mechanisms is paramount for professionals in drug development and regulatory science.

References

  • Vertex AI Search. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central.
  • ACS Publications. (2024, August 19). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Chemical Research in Toxicology.
  • Waters Corporation. (2023, July). N-Nitrosamines Analysis An Overview.
  • U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.
  • Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.
  • Cottrell, R. C., et al. (n.d.). Studies of the metabolic bioactivation of n-nitrosopyrrolidine in the rat. PubMed.
  • Zucchetti, M., et al. (n.d.). In vitro activity of alkylating agents on human tumors as measured by a short-term antimetabolic assay. PubMed.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The chemistry of nitroso-compounds. Part IX. General acid catalysed decomposition of N-nitroso-2-pyrrolidone, an example of amide hydrolysis via SN2 displacement on the N-conjugate acid. RSC Publishing.
  • Frontiers. (2024, June 19). Assessing genotoxic effects of chemotherapy agents by a robust in vitro assay based on mass spectrometric quantification of γ.
  • Sci-Hub. (n.d.). The chemistry of nitroso-compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The chemistry of nitroso compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative. RSC Publishing.
  • MDPI. (n.d.). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways.
  • Li, Y., & Hecht, S. S. (n.d.). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PMC - PubMed Central.
  • Arima, Y., et al. (2025, May 26). In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation. PMC - NIH.
  • Journal of Toxicology. (n.d.). Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine. PubMed.
  • RSC Publishing. (n.d.). Acid-catalysed decomposition of N-nitroso-2-pyrrolidone—a rare example of amide hydrolysis via SN2 displacement on the N-conjugate acid.
  • Wiessler, M. (n.d.). DNA adducts by N-nitroso compounds. PMC - NIH.
  • Frei, E., et al. (n.d.). Alkylating agent resistance: in vitro studies with human cell lines. PNAS.
  • CymitQuimica. (n.d.). CAS 54634-49-0: 1-Nitroso-2-pyrrolidinone.
  • Li, Y., & Hecht, S. S. (2022, April 20). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed.
  • Pegg, A. E. (n.d.). Alkylation of DNA and carcinogenicity of N-nitroso compounds. PubMed - NIH.
  • ChemicalBook. (n.d.). N-NITROSOPYRROLIDINE synthesis.
  • Christmann, M., & Kaina, B. (2023, February 28). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. PubMed.
  • Pharmaffiliates. (n.d.). CAS No : 54634-49-0 | Product Name : 1-Nitrosopyrrolidin-2-one.

Sources

Spontaneous Decomposition of N-Nitroso Compounds: A Technical Guide Focused on 1-Nitroso-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spontaneous decomposition of N-nitroso compounds, with a specific focus on the mechanisms and analytical considerations for 1-nitroso-2-pyrrolidinone. This document is intended for researchers, scientists, and drug development professionals engaged in the study and management of these critical impurities.

Introduction: The Challenge of N-Nitrosamine Stability

N-nitroso compounds, a class of potent genotoxic impurities, have garnered significant attention in the pharmaceutical industry due to their potential carcinogenic effects.[1][2] Their formation can occur during the synthesis, formulation, or storage of drug products, often from the reaction of secondary or tertiary amines with nitrosating agents.[3][4] Understanding the inherent stability and decomposition pathways of these compounds is paramount for developing robust control strategies and ensuring patient safety. This guide delves into the spontaneous decomposition of N-nitroso compounds, using 1-nitroso-2-pyrrolidinone as a case study to illustrate the key chemical principles and analytical methodologies.

The Chemical Instability of 1-Nitroso-2-pyrrolidinone: A Tale of Two Pathways

1-Nitroso-2-pyrrolidinone, a cyclic N-nitrosamide, exhibits a fascinating and pH-dependent decomposition profile. Its degradation is not a simple, single reaction but rather a competition between two primary pathways: denitrosation and deamination (hydrolysis) .

Acid-Catalyzed Decomposition: A Bifurcated Pathway

In mildly acidic aqueous solutions, the decomposition of 1-nitroso-2-pyrrolidinone is a complex process involving concurrent denitrosation and deamination.[5] The rate-limiting step for both pathways is the slow protonation of the amino nitrogen atom.[5] Once protonated, the resulting N-conjugate acid rapidly partitions to the different products.[5][6]

  • Denitrosation: This pathway involves the cleavage of the N-N bond, releasing nitrous acid and reverting to the parent amine, 2-pyrrolidinone. This is a unimolecular process from the N-conjugate acid.[5]

  • Deamination (Hydrolysis): This pathway involves the nucleophilic attack of water on the carbonyl carbon, leading to the opening of the lactam ring. This is a bimolecular reaction involving the N-conjugate acid and a water molecule.[5] The final product of this pathway is 4-hydroxybutanoic acid hydrazide .[1][7][8][9][10]

The preference for this N-conjugate acid pathway, as opposed to the more typical O-conjugate acid pathway for amide hydrolysis, is attributed to the cyclic structure of the pyrrolidinone ring.[5]

Base-Catalyzed Decomposition: A Singular Focus on Hydrolysis

In neutral and alkaline aqueous solutions, the decomposition of 1-nitroso-2-pyrrolidinone proceeds exclusively through deamination (hydrolysis).[11] This reaction is catalyzed by basic species and follows a nucleophilic addition-elimination mechanism at the carbonyl carbon.[11][12] The presence of the N-nitroso group enhances the leaving group ability of the nitrogen fragment, making this pathway particularly favorable.[12]

The primary product of base-catalyzed decomposition is also 4-hydroxybutanoic acid hydrazide .[1][7][8][9][10]

Factors Influencing the Decomposition of N-Nitroso Compounds

The stability of N-nitroso compounds is not absolute and is significantly influenced by several environmental factors.

FactorEffect on StabilityMechanistic Rationale
pH Highly dependent; decomposition is accelerated in both acidic and basic conditions.Acid catalysis proceeds via protonation of the amino nitrogen, while base catalysis involves nucleophilic attack on the carbonyl carbon.[5][11]
Temperature Decreased stability with increasing temperature.Higher temperatures provide the necessary activation energy for decomposition reactions to occur at a faster rate.[3]
Light (UV Radiation) Decreased stability; photolytic decomposition can occur.UV radiation can induce the cleavage of the N-N bond, leading to the formation of radical species and subsequent degradation products.

Experimental Protocols for Studying N-Nitrosamine Decomposition

A thorough investigation of N-nitrosamine stability requires a well-designed experimental protocol, often in the form of a forced degradation study.

Forced Degradation Study: A Proactive Approach

Forced degradation studies are essential to identify potential degradation products, understand degradation pathways, and establish the stability-indicating nature of analytical methods.[3][13]

Objective: To accelerate the degradation of 1-nitroso-2-pyrrolidinone under various stress conditions to identify and quantify its degradation products.

Experimental Workflow:

Caption: Workflow for a forced degradation study of 1-nitroso-2-pyrrolidinone.

Step-by-Step Methodology for LC-MS/MS Analysis

The following provides a detailed protocol for the analysis of 1-nitroso-2-pyrrolidinone and its degradation products.

1. Sample Preparation:

  • Accurately weigh and dissolve a reference standard of 1-nitroso-2-pyrrolidinone in a suitable solvent (e.g., methanol or water) to prepare a stock solution.

  • For stressed samples, take aliquots at specified time points.

  • Neutralize acidic or basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a final concentration within the calibration range of the LC-MS/MS method.

  • Filter the final samples through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions:

ParameterCondition
LC System UPLC/HPLC system
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol
Gradient Optimized for separation of parent compound and degradation products
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode
Scan Type Multiple Reaction Monitoring (MRM)

3. Data Analysis:

  • Develop a calibration curve using a series of known concentrations of 1-nitroso-2-pyrrolidinone and, if available, its degradation products.

  • Quantify the concentration of the parent compound and its degradation products in the stressed samples by interpolating their peak areas against the calibration curve.

  • Calculate the percentage of degradation over time for each stress condition.

Mechanistic Insights and Implications for Drug Development

The pH-dependent decomposition of 1-nitroso-2-pyrrolidinone underscores the critical importance of controlling the microenvironment of a drug product. The potential for both denitrosation and hydrolysis highlights the need for comprehensive analytical strategies that can detect and quantify a range of potential degradation products.

For drug development professionals, these findings have several key implications:

  • Formulation Development: Careful selection of excipients and control of pH are crucial to minimize the degradation of any potential N-nitroso impurities.

  • Stability Studies: Stability protocols should be designed to evaluate the potential for N-nitrosamine degradation under various storage conditions.

  • Analytical Method Development: Stability-indicating analytical methods must be developed and validated to separate and quantify both the N-nitroso compound and its potential degradation products.

Conclusion

The spontaneous decomposition of N-nitroso compounds like 1-nitroso-2-pyrrolidinone is a complex process governed by factors such as pH and temperature. A thorough understanding of the underlying decomposition mechanisms, coupled with robust analytical methodologies, is essential for the effective control of these impurities in pharmaceutical products. By implementing proactive strategies such as forced degradation studies and developing sensitive and specific analytical methods, researchers and drug developers can ensure the quality and safety of medicines.

References

  • PubChemLite. 4-hydroxybutyric acid hydrazide (C4H10N2O2). Available from: [Link].

  • SCIEX. Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. Available from: [Link].

  • PHARMA DEVILS. SOP-for-Forced-Degradation-Study. Available from: [Link].

  • ResearchGate. Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument. 2025. Available from: [Link].

  • PubChem. Hydrazine;4-hydroxybutanoic acid;hydrate. Available from: [Link].

  • Analytical Method Development. SOP for Conducting Forced Degradation Studies – V 2.0. 2025. Available from: [Link].

  • Pharma Dekho. Sop for force degradation study. 2023. Available from: [Link].

  • LinkedIn. Forced degradation: predicting nitrosamine formation. 2023. Available from: [Link].

  • Journal of the Chemical Society, Perkin Transactions 2. The chemistry of nitroso-compounds. Part IX. General acid catalysed decomposition of N-nitroso-2-pyrrolidone, an example of amide hydrolysis via SN2 displacement on the N-conjugate acid. 1975. Available from: [Link].

  • U.S. Food and Drug Administration. Control of Nitrosamine Impurities in Human Drugs. Available from: [Link].

  • PMC. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Available from: [Link].

  • PubChem. 4-Aminobenzoic acid hydrazide. Available from: [Link].

  • Waters Corporation. Nitrosamines Analysis with LC-MS/MS. Available from: [Link].

  • Bentham Science. Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Available from: [Link].

  • PMC. Synthesis and hydrolysis of atmospherically relevant monoterpene-derived organic nitrates. Available from: [Link].

  • ResearchGate. Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. 2025. Available from: [Link].

  • Google Patents. Synthesis of 4-amino-2, 4-dioxobutanoic acid.
  • RSC Publishing. Acid-catalysed decomposition of N-nitroso-2-pyrrolidone—a rare example of amide hydrolysis via SN2 displacement on the N-conjugate acid. Available from: [Link].

  • U.S. Food and Drug Administration. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. 2011. Available from: [Link].

  • PubMed. Accurate rate constants for decomposition of aqueous nitrous acid. 2012. Available from: [Link].

  • Google Patents. Methods for quantifying n-methyl-2-pyrrolidone. 2017.
  • ResearchGate. The hydrolysis rate constants (s −1 ) for the α-pinenederived nitrate... Available from: [Link].

  • PubMed Central. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. 2020. Available from: [Link].

  • Journal of the Chemical Society, Perkin Transactions 2. The chemistry of nitroso compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative. 1979. Available from: [Link].

Sources

The Genotoxic Threat of N-Nitroso Compounds: A Technical Guide to Mutagenicity and Carcinogenicity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-nitroso compounds (NOCs) represent a class of potent mutagens and carcinogens that pose a significant risk to human health. Their presence as impurities in pharmaceutical products has become a major concern for both regulatory agencies and the drug development industry.[1][2] This in-depth technical guide provides a comprehensive overview of the mutagenicity and carcinogenicity of N-nitroso compounds, delving into their mechanisms of action, metabolic activation, and the formation of DNA adducts that initiate the carcinogenic process. Furthermore, this guide details the established methodologies for assessing their genotoxic potential and outlines the current regulatory landscape for controlling these hazardous impurities.

The Chemical Nature and Formation of N-Nitroso Compounds

N-nitroso compounds are characterized by the presence of a nitroso group (-N=O) bonded to a nitrogen atom.[3] They are broadly classified into two main categories: N-nitrosamines and N-nitrosamides. The formation of these compounds typically involves the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid, which can be formed from nitrites in acidic conditions.[3][4] This reaction is of particular relevance in the manufacturing of pharmaceuticals, where residual nitrites in excipients or solvents can react with amine-containing active pharmaceutical ingredients (APIs) or their degradation products.[4]

The Molecular Mechanisms of N-Nitroso Compound-Induced Carcinogenesis

The carcinogenic effects of N-nitroso compounds are not inherent to the parent molecules but are a consequence of their metabolic activation into highly reactive electrophilic intermediates.[3][5][6] This bioactivation is a critical step in their mechanism of genotoxicity.

Metabolic Activation: The Role of Cytochrome P450

The primary pathway for the metabolic activation of N-nitrosamines is through enzymatic oxidation by cytochrome P450 (CYP) enzymes, predominantly in the liver.[7][8][9] This process, known as α-hydroxylation, involves the addition of a hydroxyl group to the carbon atom adjacent to the nitroso group.[10][11] The resulting α-hydroxy N-nitrosamine is an unstable intermediate that undergoes spontaneous decomposition.[10] This decomposition generates a highly reactive alkyldiazonium ion, which is a potent alkylating agent.[9][11]

N-Nitrosamine N-Nitrosamine CYP450 (α-hydroxylation) CYP450 (α-hydroxylation) N-Nitrosamine->CYP450 (α-hydroxylation) α-Hydroxy N-nitrosamine (Unstable) α-Hydroxy N-nitrosamine (Unstable) CYP450 (α-hydroxylation)->α-Hydroxy N-nitrosamine (Unstable) Spontaneous Decomposition Spontaneous Decomposition α-Hydroxy N-nitrosamine (Unstable)->Spontaneous Decomposition Alkyldiazonium Ion (Electrophile) Alkyldiazonium Ion (Electrophile) Spontaneous Decomposition->Alkyldiazonium Ion (Electrophile) DNA Adduct Formation DNA Adduct Formation Alkyldiazonium Ion (Electrophile)->DNA Adduct Formation Mutation Mutation DNA Adduct Formation->Mutation Cancer Cancer Mutation->Cancer

Figure 1: Metabolic activation of N-nitrosamines and initiation of carcinogenesis.

DNA Adduct Formation: The Molecular Lesion

The electrophilic alkyldiazonium ions generated during metabolic activation readily react with nucleophilic sites on DNA bases, forming covalent adducts.[8][12] These DNA adducts are the primary molecular lesions responsible for the mutagenic and carcinogenic properties of N-nitroso compounds.[13][14] The most common and mutagenically significant adducts are formed at the O6-position of guanine (O6-alkylguanine) and the O4-position of thymine (O4-alkylthymine).[14][15] These adducts can mispair during DNA replication, leading to point mutations, such as G:C to A:T transitions.[3]

Other DNA adducts, including N7-alkylguanine and N3-alkyladenine, are also formed but are generally considered less mutagenic as they do not typically cause mispairing and are more efficiently removed by DNA repair mechanisms.[15]

DNA Repair Pathways and the Fate of DNA Adducts

Cells possess several DNA repair pathways to counteract the damaging effects of alkylating agents like N-nitroso compounds.[15][16] The primary mechanisms for repairing O6-alkylguanine adducts are:

  • Direct Reversal: The enzyme O6-alkylguanine-DNA alkyltransferase (MGMT) directly removes the alkyl group from the O6-position of guanine, restoring the correct base structure in a single step.[15][17] This is a suicide mechanism, as the MGMT protein is irreversibly inactivated after one repair event.[17]

  • Base Excision Repair (BER): This pathway involves a series of enzymes that recognize and remove the damaged base, creating an apurinic/apyrimidinic (AP) site. The DNA backbone is then cleaved, and a new, correct nucleotide is inserted.[15][17]

  • Nucleotide Excision Repair (NER): This pathway recognizes and removes bulky DNA adducts that distort the DNA helix.[15][16]

The efficiency of these repair pathways can vary between tissues and individuals, which can influence the susceptibility to N-nitroso compound-induced carcinogenesis.[15] If DNA adducts are not repaired before DNA replication, they can lead to permanent mutations, a critical step in the initiation of cancer.[3]

cluster_0 DNA Damage cluster_1 DNA Repair cluster_2 Cellular Outcomes DNA Adducts (e.g., O6-alkylguanine) DNA Adducts (e.g., O6-alkylguanine) MGMT (Direct Reversal) MGMT (Direct Reversal) DNA Adducts (e.g., O6-alkylguanine)->MGMT (Direct Reversal) BER Pathway BER Pathway DNA Adducts (e.g., O6-alkylguanine)->BER Pathway NER Pathway NER Pathway DNA Adducts (e.g., O6-alkylguanine)->NER Pathway Mutation (Replication of unrepaired DNA) Mutation (Replication of unrepaired DNA) DNA Adducts (e.g., O6-alkylguanine)->Mutation (Replication of unrepaired DNA) Repaired DNA Repaired DNA MGMT (Direct Reversal)->Repaired DNA BER Pathway->Repaired DNA NER Pathway->Repaired DNA Cell Cycle Arrest/Apoptosis Cell Cycle Arrest/Apoptosis Mutation (Replication of unrepaired DNA)->Cell Cycle Arrest/Apoptosis

Figure 2: Cellular responses to N-nitroso compound-induced DNA adducts.

Methodologies for Assessing Mutagenicity and Carcinogenicity

A battery of in vitro and in vivo tests is employed to evaluate the genotoxic potential of N-nitroso compounds.

The Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro method for assessing the mutagenic potential of chemical compounds.[18] It utilizes strains of Salmonella typhimurium and Escherichia coli that are engineered with mutations in the genes required for histidine or tryptophan synthesis, respectively.[19] These bacteria cannot grow in a medium lacking the specific amino acid unless a reverse mutation occurs, restoring the gene's function.

Experimental Protocol: Ames Test for N-Nitroso Compounds

  • Strain Selection: Use a panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) to detect different types of mutations (frameshift and base-pair substitutions).[19]

  • Metabolic Activation: Since most N-nitrosamines require metabolic activation to become mutagenic, the test is performed in the presence and absence of a mammalian metabolic activation system, typically a liver homogenate fraction (S9 mix) from rats or hamsters induced with CYP450 inducers.[18][20] Recent studies suggest that using 30% hamster liver S9 can increase the sensitivity for detecting mutagenic nitrosamines.[20]

  • Exposure: The bacterial tester strains are exposed to various concentrations of the test compound in the presence and absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid (e.g., histidine for Salmonella).

  • Incubation: The plates are incubated for 48-72 hours to allow for the growth of revertant colonies.

  • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.[18]

The Ames test is a rapid and cost-effective screening tool, and a positive result is a strong indicator of mutagenic potential.[18] However, the correlation between mutagenicity in the Ames test and carcinogenic potency in rodents is not always direct for N-nitroso compounds.[21][22]

In Vitro and In Vivo Mammalian Cell Genotoxicity Assays

To complement the Ames test, a range of mammalian cell-based assays are used to assess genotoxicity in a more physiologically relevant system. These include:

  • In Vitro Micronucleus Test: Detects chromosomal damage by scoring for micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • In Vivo Micronucleus Test: A similar assay performed in rodents, where bone marrow or peripheral blood cells are analyzed for micronuclei after exposure to the test compound.

  • In Vivo Comet Assay (Single Cell Gel Electrophoresis): Measures DNA strand breaks in individual cells.

Long-Term Rodent Carcinogenicity Bioassays

The definitive assessment of a compound's carcinogenic potential is determined through long-term carcinogenicity studies in rodents (typically rats and mice).[23] These studies involve exposing the animals to the test compound for the majority of their lifespan and then examining their tissues for the development of tumors. While these studies provide the most direct evidence of carcinogenicity, they are time-consuming and resource-intensive.

Regulatory Landscape and Risk Assessment

The presence of N-nitroso compound impurities in pharmaceuticals is a significant concern for global regulatory agencies.

Regulatory Guidelines

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M7(R2) guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1][24] N-nitroso compounds are classified as a "cohort of concern" due to their high carcinogenic potency.[24][25]

The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have also issued specific guidance documents for the control of nitrosamine impurities in human drugs.[1][4][26][27] These guidelines recommend a three-step process for manufacturers:

  • Risk Assessment: Identify and assess the risk of nitrosamine formation in their manufacturing processes and final drug products.[28]

  • Confirmatory Testing: If a risk is identified, conduct confirmatory testing using sensitive and validated analytical methods.[28][29]

  • Mitigation: Implement changes to the manufacturing process to prevent or reduce the formation of nitrosamine impurities to acceptable levels.[28]

Acceptable Intake (AI) Limits

Regulatory agencies have established acceptable intake (AI) limits for several common N-nitroso compounds, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).[1][29] These limits are based on a lifetime cancer risk of 1 in 100,000.[22] For novel or less-studied nitrosamine impurities, a Carcinogenic Potency Categorization Approach (CPCA) can be used to estimate an AI limit based on the compound's structure and available toxicological data.[24][27]

Table 1: Examples of FDA Recommended Acceptable Intake (AI) Limits for Certain Nitrosamine Impurities

Nitrosamine ImpurityAI Limit (ng/day)
N-nitrosodimethylamine (NDMA)96
N-nitrosodiethylamine (NDEA)26.5
N-nitroso-N-methyl-4-aminobutyric acid (NMBA)96
N-nitrosodiisopropylamine (NDIPA)26.5
N-nitrosodibutylamine (NDBA)26.5

Note: This table provides examples and is not exhaustive. For a complete and up-to-date list, refer to the FDA's website.[29]

Conclusion

N-nitroso compounds are a class of potent genotoxic carcinogens that require stringent control, particularly as impurities in pharmaceutical products. A thorough understanding of their mechanisms of action, from metabolic activation to DNA adduct formation and repair, is crucial for assessing their risk to human health. The combination of in vitro and in vivo genotoxicity assays, coupled with a robust regulatory framework, provides the necessary tools for the identification, characterization, and mitigation of the risks associated with these hazardous compounds. For professionals in drug development, a proactive and scientifically-grounded approach to the assessment and control of N-nitroso impurities is paramount to ensuring the safety and quality of medicines.

References

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - OUCI. (URL: )
  • Control of Nitrosamine Impurities in Human Drugs - FDA. (URL: [Link])

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC - PubMed Central. (URL: [Link])

  • CDER Nitrosamine Impurity Acceptable Intake Limits - FDA. (URL: [Link])

  • Mechanisms of action of N-nitroso compounds - PubMed. (URL: [Link])

  • Carcinogenicity and mutagenicity of N-nitroso compounds - PubMed - NIH. (URL: [Link])

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed. (URL: [Link])

  • Control of Nitrosamine Impurities in Human Drugs - FDA. (URL: [Link])

  • Mechanisms of action of N-nitroso compounds. | Semantic Scholar. (URL: [Link])

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - MDPI. (URL: [Link])

  • Metabolic Activation and DNA-Damaging Properties of Carcinogenic N-Nitrosamines. (URL: [Link])

  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - NIH. (URL: [Link])

  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (URL: [Link])

  • Ames Test for N-Nitrosamines: Assessing Mutagenicity - IPHASE Biosciences. (URL: [Link])

  • DNA adducts and DNA damage by antineoplastic and carcinogenic N-nitrosocompounds - PMC - NIH. (URL: [Link])

  • Current Status Of The Ames Test For N-nitrosamines - Lhasa Limited. (URL: [Link])

  • FDA revises final guidance on nitrosamine impurities - RAPS. (URL: [Link])

  • Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study. (URL: [Link])

  • Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC - NIH. (URL: [Link])

  • DNA adducts by N-nitroso compounds - PMC. (URL: [Link])

  • Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines - MDPI. (URL: [Link])

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - ACS Publications. (URL: [Link])

  • DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC. (URL: [Link])

  • Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency | Chemical Research in Toxicology - ACS Publications. (URL: [Link])

  • The Mechanisms of Action of the Carcinogenic Nitroso and Related Compounds - PMC. (URL: [Link])

  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (URL: [Link])

  • Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies - PubMed. (URL: [Link])

  • Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency - Health and Environmental Sciences Institute. (URL: [Link])

  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters | Mutagenesis | Oxford Academic. (URL: [Link])

  • Carcinogenesis and mutagenesis by N-nitroso compounds having a basic center - PubMed. (URL: [Link])

  • Q&A with Ardena Experts Nitrosamine Risk Assessment According to ICH M7. (URL: [Link])

  • Key Contents of ICH M7 Guideline and Case Studies on the Risk Assessment for Potential Nitrosamine Impurities. (URL: [Link])

  • ICH M7 & Nitrosamines Impurities -Updates - Guidance, Documents, Resources. (URL: [Link])

  • DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PubMed. (URL: [Link])

  • N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf. (URL: [Link])

  • Repair of DNA damage induced by NOC. NOC are converted into... - ResearchGate. (URL: [Link])

  • Regulation of DNA Repair by S-Nitrosylation - PMC - PubMed Central. (URL: [Link])

  • Carcinogenic and Mutagenic N-Nitroso Compounds - Semantic Scholar. (URL: [Link])

  • Pathways for N -Nitroso Compound Formation: Secondary Amines and Beyond | Request PDF - ResearchGate. (URL: [Link])

  • Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitigation Public Workshop - FDA. (URL: [Link])

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7(R1) - ICH. (URL: [Link])

Sources

In vivo formation of N-nitroso compounds from precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vivo Formation of N-Nitroso Compounds from Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endogenous formation of N-nitroso compounds (NOCs) represents a significant concern in toxicology and drug development due to their classification as potent carcinogens. This guide provides a comprehensive technical overview of the mechanisms, key precursors, and physiological conditions that govern the in vivo synthesis of these compounds. It details authoritative methodologies for assessing the risk of NOC formation, including in vitro models simulating gastric conditions and advanced analytical techniques for their detection. By synthesizing fundamental chemistry with field-proven experimental insights, this document serves as a critical resource for professionals engaged in the safety assessment of pharmaceuticals and other xenobiotics.

Introduction

N-nitroso compounds (NOCs), a class of potent genotoxic carcinogens, can be formed endogenously in the human body through the chemical reaction of nitrosating agents with nitrogen-containing precursors.[1][2][3] This process is of paramount importance to the pharmaceutical industry, as many active pharmaceutical ingredients (APIs) are secondary or tertiary amines, which are potential precursors for N-nitrosation.[4][5] The discovery of N-nitrosamine impurities in widely used medications has led to product recalls and heightened regulatory scrutiny, compelling a deeper understanding of the factors that drive their formation in vivo.[6][7]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have issued stringent guidance, requiring manufacturers to conduct risk assessments for the presence of nitrosamine impurities in their products.[6][8][9][10] This guide is designed to provide drug development professionals and researchers with the technical knowledge to navigate this complex landscape, from the fundamental chemistry of nitrosation to the practical design of predictive experimental models.

Chapter 1: The Chemistry of Endogenous N-Nitrosation

The formation of NOCs is a chemical process governed by the interaction of a nitrosating agent with a nitrosatable substrate, typically a secondary or tertiary amine or an amide.

1.1. Nitrosatable Precursors The susceptibility of a nitrogen compound to nitrosation depends on its structure and basicity.

  • Secondary Amines: These are the most readily nitrosated precursors. The reaction involves the direct attack of a nitrosating agent on the lone pair of electrons of the nitrogen atom. Many drugs, such as morpholine-containing structures, fall into this category.[5][11][12]

  • Tertiary Amines: The reaction of tertiary amines is more complex and proceeds via nitrosative dealkylation.[4] While the reaction is generally slower than for secondary amines, the vast number of tertiary amine drugs makes this a critical pathway.[4]

  • Amides and Ureas: These compounds can also be nitrosated to form N-nitrosamides and N-nitrosoureas, which are often highly unstable and potent direct-acting carcinogens.[1][12]

1.2. Nitrosating Agents The primary nitrosating agent in vivo is nitrous acid (HNO₂), which is formed from nitrite (NO₂⁻) under acidic conditions.[5] Key sources of nitrite include:

  • Dietary Intake: Cured meats, some vegetables, and contaminated drinking water can be sources of nitrites and their precursor, nitrates (NO₃⁻).

  • Endogenous Production: A significant source is the reduction of salivary nitrate by oral microflora.[13] Nitrates are secreted into saliva, where bacteria reduce them to nitrite, which is then swallowed.[13] Additionally, nitric oxide (NO) produced during inflammatory processes can be oxidized to form nitrosating agents.[3][14]

1.3. The Core Chemical Reaction The acid-catalyzed nitrosation of a secondary amine is the archetypal reaction. In the acidic environment of the stomach, nitrite is protonated to form nitrous acid (HNO₂). This further reacts to form the potent nitrosating agent dinitrogen trioxide (N₂O₃). N₂O₃ then reacts with the unprotonated form of the amine to yield the N-nitroso compound. The optimal pH for this reaction is typically between 2.0 and 3.5.[15][16]

G cluster_0 Acidic Environment (e.g., Stomach) cluster_1 Precursor Nitrite Nitrite (NO₂⁻) HNO2 Nitrous Acid (HNO₂) Nitrite->HNO2 + H⁺ H_ion H⁺ N2O3 Dinitrogen Trioxide (N₂O₃) HNO2->N2O3 + HNO₂ Nitrosamine N-Nitroso Compound (R₂N-N=O) N2O3->Nitrosamine SecAmine Secondary Amine (R₂NH) SecAmine->Nitrosamine caption Fig 1. Acid-catalyzed nitrosation pathway.

Fig 1. Acid-catalyzed nitrosation pathway.

Chapter 2: The Physiological Landscape for NOC Formation

The human body offers several environments conducive to NOC synthesis, each with unique characteristics.

2.1. The Stomach: The Primary Reaction Vessel The highly acidic environment of the stomach (pH 1-3.5) is the principal site for the chemical nitrosation of ingested secondary and tertiary amines.[15][17] The low pH efficiently converts dietary and salivary nitrite into potent nitrosating agents.[5][15] Factors influencing gastric nitrosation include:

  • Gastric pH: The rate of nitrosation is highly pH-dependent, with an optimum around pH 2.0-3.5 for many amines.[15] Conditions that raise gastric pH, such as achlorhydria or the use of acid-suppressing drugs like omeprazole, can paradoxically increase NOC formation by allowing the proliferation of nitrate-reducing bacteria.[18][19]

  • Dietary Components: The presence of catalysts and inhibitors in a meal can significantly modulate NOC yield. Thiocyanate, present in saliva, can catalyze nitrosation.[20] Conversely, antioxidants like ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) are potent inhibitors, as they rapidly reduce nitrosating agents.[3][14]

2.2. The Role of the Microbiome Beyond the oral cavity, the gut microbiome can play a crucial role in NOC formation, particularly in environments with neutral pH.[21][22]

  • Bacterial Catalysis: Certain bacterial species, especially those capable of denitrification, can enzymatically catalyze N-nitrosation.[21] This mechanism is significant in the colonized, achlorhydric stomach and the lower gastrointestinal tract.[18][21] Studies in rats have shown that introducing nitrosation-proficient bacteria can significantly increase the intragastric formation of NOCs.[18]

  • Nitrate Reduction: Bacteria throughout the GI tract can reduce nitrate to nitrite, increasing the pool of available nitrosating agents.[13][22]

Chapter 3: Methodologies for Assessing In Vivo NOC Formation

To evaluate the risk of a drug substance forming an N-nitroso compound in vivo, researchers rely on a combination of in vitro and analytical methodologies.

3.1. In Vitro Models: Simulated Gastric Fluid Assay The most common in vitro model simulates the conditions of the human stomach to predict the propensity of a drug to form an NOC. This assay provides a controlled, reproducible system for mechanistic studies and risk assessment.

G start Start prep Prepare Simulated Gastric Fluid (SGF) (pH 1.2-3.5) start->prep add_drug Add Drug Substance (Precursor) prep->add_drug add_nitrite Add Sodium Nitrite (Nitrosating Agent) add_drug->add_nitrite incubate Incubate at 37°C (e.g., 1-2 hours) add_nitrite->incubate quench Quench Reaction (e.g., add Sulfamic Acid or Ascorbic Acid) incubate->quench extract Extract NOCs (e.g., Solid Phase Extraction) quench->extract analyze Analyze by LC-MS/MS extract->analyze end End analyze->end caption Fig 2. Workflow for a simulated gastric fluid assay.

Fig 2. Workflow for a simulated gastric fluid assay.

Expertise in Protocol Design: The scientific integrity of this assay hinges on the careful selection of experimental parameters.

  • Causality of pH Choice: The pH is not arbitrary. A pH of 1.2 is often used to represent fasting stomach conditions, while a range up to pH 3.5 may be tested to simulate conditions after a meal.[15] The choice must be justified based on the drug's anticipated clinical use.

  • Nitrite Concentration: Using physiologically relevant nitrite concentrations is critical. While supraphysiological levels can be used for hazard identification, risk assessment requires concentrations that reflect human exposure (e.g., up to 25 µM).[23] Using excessively high nitrite levels can generate clinically irrelevant positive results.[23]

  • Self-Validating Controls: The protocol must be a self-validating system.

    • Negative Control: A sample containing the drug but no nitrite is essential to confirm that the detected NOC is not a pre-existing impurity.

    • Positive Control: A known secondary amine (e.g., morpholine) should be run in parallel to confirm that the assay conditions are capable of inducing nitrosation.

    • Inhibitor Control: Including a condition with an inhibitor like ascorbic acid confirms that the observed formation is due to chemical nitrosation that can be competitively blocked.[3]

Detailed Protocol: Simulated Gastric Fluid (SGF) Assay

  • Preparation of SGF: Prepare SGF (without pepsin) according to USP standards and adjust the pH to the desired value (e.g., 1.2) using HCl.

  • Reaction Setup: In amber glass vials to protect from light, combine the drug substance (at a clinically relevant concentration) with the SGF.

  • Initiation: Spike the reaction mixture with a stock solution of sodium nitrite to achieve the final target concentration.

  • Incubation: Immediately cap the vials and incubate at 37°C with gentle agitation for a defined period (e.g., 1 or 2 hours).

  • Quenching: Stop the reaction by adding a quenching agent. Sulfamic acid is effective for removing residual nitrite.[24]

  • Sample Preparation: Prepare the sample for analysis. This may involve neutralization and solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.

  • Analysis: Quantify the formed N-nitroso compound using a validated, sensitive analytical method.

3.2. Advanced Analytical Techniques The detection and quantification of trace levels of NOCs in complex biological matrices require highly sensitive and specific analytical methods.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for nitrosamine analysis.[25] It offers excellent selectivity and sensitivity, allowing for the detection of impurities at the nanogram-per-day level required by regulatory agencies.[9]

  • GC-TEA (Gas Chromatography-Thermal Energy Analyzer): Historically, GC-TEA was a common method. The Thermal Energy Analyzer (TEA) is highly specific for the nitroso functional group, making it a robust detection technique.[15][26]

  • LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry): This technique is particularly useful for identifying unknown nitrosamines and for confirmatory testing.[25]

Chapter 4: Quantitative Insights and Data

The conversion of a precursor amine to its corresponding NOC in vivo is typically a low-yield process, but given the high potency of many nitrosamines, even small amounts can be significant. Animal studies have provided valuable quantitative data on these conversions.

Table 1: Estimated In Vivo Nitrosation Yields for Select Precursors in Rodents

Precursor AmineAnimal ModelEstimated Conversion Yield (%)Reference
PiperazineMouse50 - 70%[12]
MorpholineMouse1 - 3%[12]
DimethylamineRat0.15% (NDMA/nitrite)[15]
DiethylamineRat0.11% (NDEA/nitrite)[15]

Note: Yields are highly dependent on experimental conditions, including the doses of precursor and nitrite.

These studies demonstrate that the chemical structure of the precursor amine has a profound impact on the extent of in vivo nitrosation.[11][12][27] Cyclic amines like piperazine show significantly higher conversion rates compared to open-chain amines under similar conditions.[12]

Conclusion

The in vivo formation of N-nitroso compounds is a complex interplay of chemistry, physiology, and microbiology. For professionals in drug development, a thorough understanding of the underlying mechanisms is not merely academic but a regulatory and ethical necessity. The potential for a drug substance to act as a precursor for endogenous NOC formation must be evaluated through a scientifically sound risk assessment, employing robust in vitro models and highly sensitive analytical methods. By explaining the causality behind experimental choices and designing self-validating protocols, researchers can generate reliable data to ensure the safety and quality of pharmaceutical products. The continued collaboration between industry, academia, and regulatory agencies is essential to mitigate the risks associated with these potent carcinogens.

References

  • N-nitroso compounds: their chemical and in vivo formation and possible importance as environmental carcinogens. (1977). Journal of Toxicology and Environmental Health. [Link]

  • Bacterial Formation of N-nitroso Compounds From Administered Precursors in the Rat Stomach After Omeprazole-Induced Achlorhydria. (1998). Carcinogenesis. [Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits. (2023). U.S. Food and Drug Administration. [Link]

  • Control of Nitrosamine Impurities in Human Drugs. (2024). U.S. Food and Drug Administration. [Link]

  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024). Covington & Burling LLP. [Link]

  • FDA revises final guidance on nitrosamine impurities. (2024). Regulatory Affairs Professionals Society (RAPS). [Link]

  • Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. (2020). U.S. Food and Drug Administration. [Link]

  • Bacterially catalysed N-nitrosation reactions and their relative importance in the human stomach. (1996). Carcinogenesis. [Link]

  • Determination of Total N-Nitroso Compounds in Biological Fluids By Photolytic Denitrosation and Thermal Energy Analysis. (1993). Analytical Instrumentation. [Link]

  • [Endogenous synthesis of carcinogenic N-nitroso compounds: bacterial flora and nitrite formation in the healthy human stomach]. (1983). Zentralblatt fur Bakteriologie, Mikrobiologie und Hygiene. Serie B, Umwelthygiene, Krankenhaushygiene, Arbeitshygiene, praventive Medizin. [Link]

  • Significance of in vivo formation of N-nitroso compounds. (1979). IARC Scientific Publications. [Link]

  • N-nitrosamines in the stomach with special reference to in vitro formation, and kinetics after intragastric or intravenous administration in rats. (1987). The Korean Journal of Internal Medicine. [Link]

  • Significance of in vivo Formation of N-Nitroso Compounds. (1981). Oncology. [Link]

  • Pathways for N -Nitroso Compound Formation: Secondary Amines and Beyond. (2023). ResearchGate. [Link]

  • Nitrosamine formation mechanism from Nitrates and Amines. (2026). ResolveMass Laboratories Inc. [Link]

  • Diet-induced endogenous formation of nitroso compounds in the GI tract. (2021). ResearchGate. [Link]

  • Endogenous N-nitroso compounds, and their precursors, present in bacon, do not initiate or promote aberrant crypt foci in the colon of rats. (2000). Nutrition and Cancer. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2023). ACS Omega. [Link]

  • Nitrosation – Knowledge and References. (2022). Taylor & Francis Online. [Link]

  • Significance of in vivo formation of N-nitroso compounds. (1979). Semantic Scholar. [Link]

  • The occurence and formation of N-nitroso compounds in vivo. (1983). Semantic Scholar. [Link]

  • Recent Studies on the Endogenous Formation of N-Nitroso-Compounds. (2010). Semantic Scholar. [Link]

  • Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. (2012). ResearchGate. [Link]

  • In Vivo Formation of N-Nitroso Compounds and Detection of Their Mutagenic Activity in the Host-mediated Assay. (1977). Cancer Research. [Link]

  • Blocking the endogenous formation of N-nitroso compounds and related carcinogens. (1996). IARC Scientific Publications. [Link]

  • Evidence for endogenous formation of N′-nitrosonornicotine in some long-term nicotine patch users. (2009). Cancer Epidemiology, Biomarkers & Prevention. [Link]

  • Intragastric volatile N-nitrosamines, nitrite, pH, and Helicobacter pylori during long-term treatment with omeprazole. (1998). Gastroenterology. [Link]

  • Modern analytical techniques in the determination of highly n-nitrosamines in biological fluids (BLOOD). (2018). ResearchGate. [Link]

  • Inhibitors of endogenous nitrosation. Mechanisms and implications in human cancer prevention. (1994). Mutation Research. [Link]

  • Analytical Methods - Toxicological Profile for Nitrate and Nitrite. (2017). National Center for Biotechnology Information. [Link]

  • In Vitro Analysis of N-Nitrosodimethylamine (NDMA) Formation From Ranitidine Under Simulated Gastrointestinal Conditions. (2021). JAMA Network Open. [Link]

  • N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N-Nitrosamine Drug Substance-Related Impurities (NDSRIs). (2023). U.S. Food and Drug Administration. [Link]

  • In Silico Prediction of N-Nitrosamine Formation Pathways of Pharmaceutical Products. (2022). Biological & Pharmaceutical Bulletin. [Link]

  • Nitrosamine- pH role. (2025). Nitrosamines Exchange. [Link]

  • Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. (2023). Organic Process Research & Development. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 1-Nitroso-2-Pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-nitroso-2-pyrrolidinone, a key N-nitrosamide compound relevant in pharmaceutical research and safety assessment. N-nitroso compounds are a class of substances that have garnered significant regulatory attention due to their potential as mutagenic impurities.[1] This guide details the chemical mechanism, a step-by-step experimental protocol, critical safety precautions, and analytical methods for the characterization of the final product. The content is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure both safety and reproducibility.

Introduction and Scientific Background

1-Nitroso-2-pyrrolidinone (CAS 54634-49-0) is the N-nitrosated derivative of 2-pyrrolidinone.[2][3] It belongs to the N-nitrosamide subclass of N-nitroso compounds, distinguished by the attachment of a nitroso group to a nitrogen atom adjacent to a carbonyl group.[4] The presence of such compounds, even at trace levels, is a major concern in the pharmaceutical industry, as many N-nitrosamines are classified as probable human carcinogens.[5] Therefore, having access to well-characterized reference standards of potential nitrosamine impurities, such as 1-nitroso-2-pyrrolidinone, is essential for the development and validation of sensitive analytical methods required for drug safety and quality control.[6]

This protocol describes a standard laboratory-scale synthesis based on the nitrosation of 2-pyrrolidinone. The underlying chemistry provides a foundational understanding applicable to the formation of other N-nitroso impurities that may arise during drug substance manufacturing or storage.[7]

Mechanism of N-Nitrosamide Formation

The synthesis of 1-nitroso-2-pyrrolidinone proceeds via an electrophilic N-nitrosation reaction. The key steps are outlined below:

  • Formation of the Nitrosating Agent: In an acidic medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂).[8] Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺), which is the active nitrosating species.[8][9]

    • NaNO₂ + H⁺ ⇌ HNO₂

    • HNO₂ + H⁺ ⇌ H₂O⁺-NO

    • H₂O⁺-NO → NO⁺ + H₂O

  • Nucleophilic Attack: The nitrogen atom of the 2-pyrrolidinone lactam, acting as a nucleophile, attacks the electrophilic nitrosonium ion.[8]

  • Deprotonation: The resulting intermediate is then deprotonated, typically by a water molecule, to yield the stable N-nitrosamide product, 1-nitroso-2-pyrrolidinone.

This reaction is highly dependent on pH, with acidic conditions favoring the formation of the nitrosonium ion.[1][10]

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Pyrrolidinone 2-Pyrrolidinone Nitrosopyrrolidinone 1-Nitroso-2-pyrrolidinone Pyrrolidinone->Nitrosopyrrolidinone + NaNO₂, H⁺ SodiumNitrite Sodium Nitrite (NaNO₂) SodiumNitrite->Nitrosopyrrolidinone Acid Aqueous Acid (e.g., HCl) Temp 0-5 °C

Caption: Synthesis of 1-Nitroso-2-pyrrolidinone from 2-pyrrolidinone.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 1-nitroso-2-pyrrolidinone on a laboratory scale. All operations must be performed inside a certified chemical fume hood.

Reagents and Materials
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
2-Pyrrolidinone616-45-5C₄H₇NO85.11Liquid, starting material
Sodium Nitrite7632-00-0NaNO₂69.00Solid, oxidizer, toxic[11]
Hydrochloric Acid (conc.)7647-01-0HCl36.46Liquid, corrosive
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Volatile organic solvent
Sodium Bicarbonate144-55-8NaHCO₃84.01Solid, weak base
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Solid, drying agent
Deionized Water7732-18-5H₂O18.02Solvent
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-pyrrolidinone (1.0 eq) in deionized water and concentrated hydrochloric acid (2.0 eq).

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with vigorous stirring. Maintaining this low temperature is critical to control the reaction rate and minimize the formation of byproducts.

  • Nitrosating Agent Addition: Separately, prepare a solution of sodium nitrite (1.1 eq) in deionized water. Using a dropping funnel, add the sodium nitrite solution dropwise to the cooled 2-pyrrolidinone solution over 30-45 minutes. The rate of addition must be carefully controlled to keep the internal temperature below 5 °C. A color change to yellow or orange is typically observed.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Work-up - Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL). The organic layers contain the desired product.

  • Washing: Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude product, which typically appears as a yellow to orange oil or solid.[3]

  • Purification: The crude product can be purified using column chromatography on silica gel, employing a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-nitroso-2-pyrrolidinone.[12]

Experimental Workflow Diagram

G start Start: Prepare Reagents dissolve Dissolve 2-Pyrrolidinone in Aqueous HCl start->dissolve cool Cool to 0-5 °C in Ice Bath dissolve->cool add Dropwise Addition of NaNO₂ Solution cool->add react Stir for 1-2 hours at 0-5 °C add->react extract Extract with Dichloromethane react->extract wash Wash with NaHCO₃ (aq) and Brine extract->wash dry Dry over MgSO₄ and Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify via Column Chromatography concentrate->purify end_node End: Pure Product (1-Nitroso-2-pyrrolidinone) purify->end_node

Caption: Step-by-step workflow for the synthesis of 1-nitroso-2-pyrrolidinone.

Critical Safety and Handling Precautions

General Warning: N-nitroso compounds are considered potentially mutagenic and carcinogenic and should be handled with extreme caution.[3] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and nitrile or other chemically resistant gloves at all times.[13][14]

  • Sodium Nitrite Hazards: Sodium nitrite is a strong oxidizer and is toxic if swallowed.[11][15] It may intensify fires and must be kept away from combustible materials.[11][13][15][16] Avoid dust formation. In case of contact, flush the affected area with copious amounts of water.[13]

  • Acid Hazards: Concentrated acids are highly corrosive. Handle with care to avoid skin and eye contact.

  • Reaction Hazards: The reaction of nitrites with acid can release toxic nitrogen oxide (NOx) fumes.[15] Ensure the reaction is performed in a fume hood with adequate ventilation.

  • Product Handling: The product, 1-nitroso-2-pyrrolidinone, should be treated as a hazardous substance. It is known to be sensitive to light and may decompose at elevated temperatures.[3] Store the final product in an amber vial at a low temperature.

  • Waste Disposal: All chemical waste, including residual reaction mixtures and contaminated materials, must be disposed of according to institutional and local hazardous waste regulations.[17][18]

Product Characterization and Analytical Control

Confirmation of the product's identity and purity is crucial. The following analytical techniques are recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the three methylene groups of the pyrrolidinone ring.

    • ¹³C NMR: The carbon NMR spectrum should confirm the presence of the carbonyl carbon and the three methylene carbons.

  • Mass Spectrometry (MS):

    • Analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be performed.[1][5][19][20][21] The expected molecular ion peak for C₄H₆N₂O₂ is at m/z 114.10.[2][3]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum provides functional group information. Expect to see a strong absorption band for the carbonyl (C=O) stretch and characteristic bands for the N-N=O group.

  • Purity Assessment:

    • Chromatographic purity should be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS. All analytical methods used for final characterization should be appropriately validated as per ICH Q2 guidelines.[20]

Sample Handling for Analysis: Due to the light sensitivity of nitrosamines, samples should be prepared and stored in amber glassware or otherwise protected from light to prevent degradation.[20]

References

  • Vertex AI Search. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central.
  • Wikipedia. (n.d.). Nitrosation and nitrosylation.
  • ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology.
  • Wikipedia. (n.d.). N-Nitrosopyrrolidin.
  • ProPharma. (n.d.). Analytical Methods for the Investigation of Carcinogenic Nitrosamines in APIs and Drug Products.
  • Nitrosamines Exchange. (2022). N-nitrosoamides - a horse of a different color.
  • Waters Corporation. (2023). N-Nitrosamines Analysis An Overview.
  • Chemtrade Logistics. (n.d.). Safety Data Sheet Sodium Nitrite.
  • JoVE. (2023). 2° Amines to N-Nitrosamines: Reaction with NaNO2.
  • PubMed. (n.d.). On the formation of N-nitrosopyrrolidine from potential precursors and nitrite.
  • West Liberty University. (2005). Sodium nitrite MSDS.
  • PubMed. (2005). The mechanistic origin of regiochemical changes in the nitrosative N-dealkylation of N,N-dialkyl aromatic amines.
  • Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals.
  • ILO and WHO. (2021). ICSC 1120 - SODIUM NITRITE.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium nitrite.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - Sodium nitrite.
  • Chemistry LibreTexts. (2015). 21.10: Nitrosation of Amines.
  • ChemicalBook. (n.d.). N-NITROSOPYRROLIDINE synthesis.
  • PubChem - NIH. (n.d.). N-Nitrosopyrrolidine | C4H8N2O | CID 13591.
  • Veeprho. (n.d.). N-Nitroso-2-Pyrrolidinone | CAS 54634-49-0.
  • Aquigen Bio Sciences. (n.d.). Mitigating N-nitroso Impurities in the API Manufacturing Process.
  • NIST WebBook. (n.d.). Pyrrolidine, 1-nitroso-.
  • ChemicalBook. (2025). N-NITROSOPYRROLIDINE | 930-55-2.
  • CymitQuimica. (n.d.). CAS 54634-49-0: 1-Nitroso-2-pyrrolidinone.
  • ACS Publications. (n.d.). 3-Hydroxy-N-nitrosopyrrolidine. Isolation from heated 4-hydroxy-N-nitrosoproline.
  • Veeprho. (n.d.). N-Nitroso pyrrolidine (NPYR) | CAS 930-55-2.
  • National Institute of Standards and Technology. (n.d.). Pyrrolidine, 1-nitroso-. NIST WebBook.
  • RSC Publishing. (n.d.). The chemistry of nitroso-compounds. Part IX. General acid catalysed decomposition of N-nitroso-2-pyrrolidone, an example of amide hydrolysis via SN2 displacement on the N-conjugate acid. Journal of the Chemical Society, Perkin Transactions 2.
  • NIST WebBook. (n.d.). Pyrrolidine, 1-nitroso-.
  • RSC Publishing. (n.d.). Source characterization and removal of N-nitrosamine precursors during activated sludge treatment.
  • PNAS. (n.d.). O-nitroso aldol synthesis: Catalytic enantioselective route to α-aminooxy carbonyl compounds via enamine intermediate.
  • ACS Publications. (2023). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development.
  • Sigma-Aldrich. (n.d.). 1-Nitrosopyrrolidine 99 930-55-2.
  • Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
  • RSC Publishing. (n.d.). The chemistry of nitroso compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative. Journal of the Chemical Society, Perkin Transactions 2.
  • Benchchem. (2025). A Comparative Guide to the Synthetic Efficiency of 1-Nitroso-2,2,6,6-tetramethylpiperidine Production Routes.
  • LGC Standards. (n.d.). 1-​Nitrosopyrrolidin-​2-​one.
  • Organic Syntheses Procedure. (n.d.). NITROSO-β-NAPHTHOL.

Sources

Application Notes and Protocols for the Determination of 2-Pyrrolidinone, 1-nitroso-

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2][3] These impurities can form during the synthesis of active pharmaceutical ingredients (APIs), during the manufacturing of the final drug product, or even during storage.[3][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to assess and control the levels of nitrosamine impurities in their products.[5][6]

2-Pyrrolidinone, 1-nitroso- (N-nitroso-2-pyrrolidinone), a potential impurity arising from the nitrosation of 2-pyrrolidinone or its derivatives, falls into this category of compounds requiring careful monitoring. This document provides detailed application notes and protocols for the determination of 2-Pyrrolidinone, 1-nitroso-, utilizing modern analytical techniques to ensure the safety and quality of pharmaceutical products. The methodologies described herein are designed to be robust, sensitive, and suitable for validation in a regulated laboratory environment.

Analytical Strategies: An Overview

The primary analytical techniques for the determination of nitrosamine impurities at trace levels are liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[2][7] Tandem mass spectrometry (MS/MS) is often employed for its high selectivity and sensitivity, which are crucial for detecting the low levels of nitrosamines stipulated by regulatory agencies.[8][9]

The choice between LC-MS and GC-MS often depends on the volatility and thermal stability of the target analyte. While many nitrosamines are amenable to GC-MS analysis, LC-MS is generally preferred for less volatile or thermally labile compounds.[1][7]

This guide will detail protocols for both LC-MS/MS and GC-MS/MS, providing a comprehensive resource for the analysis of 2-Pyrrolidinone, 1-nitroso-.

Sample Preparation: A Critical First Step

Effective sample preparation is paramount for the successful analysis of trace-level impurities. The primary goals of sample preparation are to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[4][10]

Protocol 1: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of nitrosamines from complex matrices.[10]

Materials:

  • SPE cartridges (e.g., C18, or a mixed-mode cation exchange and reversed-phase sorbent)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other appropriate modifier)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Dissolution: Accurately weigh a suitable amount of the drug substance or ground tablets and dissolve in a minimal amount of an appropriate solvent (e.g., methanol or a mixture of methanol and water).

  • Sonication and Centrifugation: Sonicate the sample solution for 15-20 minutes to ensure complete dissolution. Centrifuge at 4000 rpm for 10 minutes to pellet any undissolved excipients.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the cartridge.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar impurities.

  • Elution: Elute the target analyte with a small volume (e.g., 2 x 1 mL) of a stronger solvent, such as acetonitrile or methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction Dissolution 1. Dissolve Sample Sonication 2. Sonicate & Centrifuge Dissolution->Sonication Loading 4. Load Sample Sonication->Loading Conditioning 3. Condition SPE Cartridge Conditioning->Loading Washing 5. Wash Cartridge Loading->Washing Elution 6. Elute Analyte Washing->Elution Reconstitution 7. Reconstitute for Analysis Elution->Reconstitution

Caption: Workflow for Solid-Phase Extraction (SPE).

Protocol 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic technique for separating compounds based on their differential solubilities in two immiscible liquid phases.[10]

Materials:

  • Dichloromethane (DCM, HPLC grade)

  • Sodium sulfate (anhydrous)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Dissolution: Dissolve a known amount of the sample in water.

  • Extraction: Add an equal volume of dichloromethane to the aqueous sample solution in a centrifuge tube.

  • Mixing: Vortex the mixture vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer (DCM) to a clean tube.

  • Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Analytical Methodologies

LC-MS/MS Analysis of 2-Pyrrolidinone, 1-nitroso-

Liquid chromatography coupled with tandem mass spectrometry offers high sensitivity and selectivity for the analysis of nitrosamines.[11]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Proposed LC-MS/MS Method Parameters:

ParameterRecommended Condition
LC Column Reversed-phase C18 or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Source ESI or APCI, Positive Mode
Capillary Voltage 3.5 kV (ESI)
Source Temperature 150 °C
Desolvation Gas Temp. 400 °C
Desolvation Gas Flow 800 L/hr

Proposed MRM Transitions for 2-Pyrrolidinone, 1-nitroso- (Molecular Weight: 114.1 g/mol ):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting Point
115.185.1 (Loss of NO)15
115.157.1 (Further fragmentation)25

Note: These MRM transitions are proposed based on the structure of 2-Pyrrolidinone, 1-nitroso- and common fragmentation patterns of nitrosamines. The optimal collision energies must be determined experimentally.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Injection 1. Inject Sample Separation 2. Chromatographic Separation Injection->Separation Ionization 3. Ionization (ESI/APCI) Separation->Ionization Precursor 4. Precursor Ion Selection Ionization->Precursor Fragmentation 5. Collision-Induced Dissociation Precursor->Fragmentation Detection 6. Product Ion Detection Fragmentation->Detection Data 7. Data Acquisition & Processing Detection->Data

Caption: Workflow for LC-MS/MS Analysis.

GC-MS/MS Analysis of 2-Pyrrolidinone, 1-nitroso-

For volatile and thermally stable nitrosamines, GC-MS/MS provides excellent separation and sensitivity.[7][9]

Instrumentation:

  • Gas Chromatograph (GC) with a suitable injection system (e.g., split/splitless or PTV)

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electron ionization (EI) source.

Proposed GC-MS/MS Method Parameters:

ParameterRecommended Condition
GC Column Mid-polarity column (e.g., 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Program 50 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

Proposed MRM Transitions for 2-Pyrrolidinone, 1-nitroso- (Molecular Weight: 114.1 g/mol ):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting Point
11484 (Loss of NO)10
11456 (Further fragmentation)20

Note: The precursor ion in EI is typically the molecular ion. These MRM transitions are proposed and require experimental optimization.

Method Validation

Any analytical method intended for the quantification of impurities in pharmaceutical products must be validated according to the guidelines of the International Council for Harmonisation (ICH). The validation should demonstrate that the method is suitable for its intended purpose.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The control of N-nitrosamine impurities is a critical aspect of pharmaceutical quality control. The analytical methods outlined in this guide provide a robust framework for the determination of 2-Pyrrolidinone, 1-nitroso- in pharmaceutical materials. Both LC-MS/MS and GC-MS/MS are powerful techniques capable of achieving the low detection limits required by regulatory agencies. It is imperative that the chosen method is thoroughly validated to ensure the reliability and accuracy of the results, thereby safeguarding patient health.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Nitrosamine Analysis Sample Preparation.
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.).
  • Manchuri, S. K., et al. (n.d.).
  • Manchuri, S. K., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology.
  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025). Organic Process Research & Development.
  • Thermo Fisher Scientific. (n.d.).
  • In this technote an LC-MS/MS method has been described for the quantitation of eight nitrosamine compounds in final drug product. (n.d.).
  • Restek. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.
  • LabRulez LCMS. (n.d.). High Sensitivity Analysis of Nitrosamines Using GC-MS/MS.
  • Shimadzu. (n.d.). High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS.
  • Agilent Technologies. (2023).
  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024). ACS Omega.
  • Veeprho. (n.d.). N-Nitroso pyrrolidine (NPYR) | CAS 930-55-2.
  • NIST. (n.d.). Pyrrolidine, 1-nitroso-.
  • NIST. (n.d.). Pyrrolidine, 1-nitroso-.
  • Navigating nitrosamine impurities in pharmaceutical industry. (n.d.). iajps.
  • FDA. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.
  • Mass Spectra of N-Nitroso Compounds. (n.d.). OSTI.GOV.
  • PubChem. (n.d.). N-Nitrosopyrrolidine.
  • Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Str
  • Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS.
  • FooDB. (2010). Showing Compound N-Nitroso-pyrrolidine (FDB008291).
  • Sigma-Aldrich. (n.d.).
  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. (n.d.). PMC - NIH.
  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024). PubMed.
  • FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
  • Analytical method development by using QbD - An emerging approach for robust analytical method development. (n.d.). PharmaInfo.
  • Semantic Scholar. (n.d.). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.

Sources

Application Notes and Protocols for the Analysis of N-Nitroso Compounds by Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Sensitive N-Nitroso Compound Analysis

N-nitroso compounds (NOCs), commonly known as nitrosamines, are a class of chemical entities characterized by the nitroso group (-N=O) bonded to a nitrogen atom. A significant number of these compounds are potent genotoxic carcinogens, posing a considerable risk to human health even at trace levels.[1][2] Their formation can occur during various manufacturing processes, particularly in the pharmaceutical industry, where secondary or tertiary amines may react with nitrosating agents.[3] Nitrosamines can also be found in a variety of consumer products, including cured meats, beer, and tobacco smoke.[1]

The discovery of nitrosamine impurities in widely used medications has led to product recalls and heightened regulatory scrutiny from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4] This has necessitated the development and validation of highly sensitive and specific analytical methods for their detection and quantification in diverse matrices, including active pharmaceutical ingredients (APIs), finished drug products, and food.[3][5]

Gas chromatography (GC) has emerged as a powerful and reliable technique for the analysis of volatile and semi-volatile nitrosamines. When coupled with highly selective detectors such as the Thermal Energy Analyzer (TEA) or mass spectrometry (MS), GC offers the requisite sensitivity and specificity to meet stringent regulatory requirements.[6] This application note provides a comprehensive guide to the principles, methodologies, and detailed protocols for the analysis of N-nitroso compounds using GC-based techniques, intended for researchers, scientists, and drug development professionals.

Principle of Gas Chromatography for N-Nitroso Compound Separation

Gas chromatography is a cornerstone analytical technique that separates chemical compounds in a complex mixture based on their volatility and interaction with a stationary phase. In the context of nitrosamine analysis, a liquid or gas sample is injected into the GC system, where it is vaporized and transported by an inert carrier gas (e.g., helium, nitrogen) through a long, thin, coiled tube known as the chromatographic column.

The inner surface of the column is coated with a stationary phase, a viscous liquid or a solid support. As the nitrosamines and other sample components travel through the column, they interact with the stationary phase at different rates. Compounds with higher volatility and weaker interactions with the stationary phase move through the column more quickly, while less volatile compounds with stronger interactions are retained longer. This differential migration leads to the separation of the individual nitrosamines, which then elute from the column at characteristic times, known as retention times.

The choice of the GC column is critical for achieving optimal separation. Capillary columns, with their high efficiency and resolving power, are predominantly used. The selection of the stationary phase chemistry is tailored to the polarity of the target nitrosamines.

Detection Systems: Achieving Specificity and Sensitivity

The detector plays a pivotal role in nitrosamine analysis, as it must be able to detect the low concentrations of these compounds, often in the presence of a complex sample matrix. Two detectors are predominantly used in conjunction with GC for this purpose: the Thermal Energy Analyzer (TEA) and the Mass Spectrometer (MS).

Gas Chromatography-Thermal Energy Analysis (GC-TEA)

The GC-TEA is a highly specific and sensitive detector for nitroso-containing compounds.[1][7] Its operation is based on the chemiluminescent reaction between nitric oxide (NO) and ozone (O₃).

Principle of Operation:

  • Pyrolysis: As the separated compounds elute from the GC column, they enter a high-temperature pyrolyzer (typically around 500-550°C). At this temperature, the relatively weak N-NO bond in the nitrosamine molecule cleaves, releasing a nitric oxide (NO) radical.[1]

  • Chemiluminescent Reaction: The NO radical is then reacted with ozone (O₃) in a reaction chamber. This reaction produces electronically excited nitrogen dioxide (NO₂*).

  • Light Emission and Detection: The excited nitrogen dioxide rapidly decays to its ground state, emitting light in the near-infrared region. This emitted light is detected by a photomultiplier tube, and the resulting signal is proportional to the amount of nitrosamine present.[1]

The high selectivity of the TEA detector stems from the specificity of the pyrolysis and the chemiluminescent reaction to the nitroso functional group, which significantly reduces interference from the sample matrix.[7]

Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS)

Gas chromatography coupled with mass spectrometry is a powerful technique that provides both separation and structural identification of the analytes. For trace-level quantification of nitrosamines, tandem mass spectrometry (GC-MS/MS) is often the preferred method due to its enhanced selectivity and sensitivity compared to single quadrupole GC-MS.[3]

Principle of Operation:

  • Ionization: After eluting from the GC column, the separated nitrosamines enter the ion source of the mass spectrometer, where they are ionized, typically by electron ionization (EI).

  • Mass Analysis: The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

    • Single Quadrupole (GC-MS): In a single quadrupole instrument, specific ions characteristic of the target nitrosamine are monitored (Selected Ion Monitoring - SIM mode) to enhance sensitivity.

    • Triple Quadrupole (GC-MS/MS): In a tandem mass spectrometer, a specific precursor ion for each nitrosamine is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and then specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, allowing for lower detection limits.[8]

GC-MS/MS is particularly advantageous for analyzing nitrosamines in complex matrices like pharmaceutical formulations, where co-eluting compounds can interfere with the analysis.[9]

Sample Preparation: The Critical First Step

Effective sample preparation is paramount for successful nitrosamine analysis. The primary goals are to extract the target nitrosamines from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for detection.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common technique for extracting nitrosamines from liquid and solid samples. The sample is typically dissolved or suspended in an aqueous solution and then extracted with an immiscible organic solvent, such as dichloromethane.[2][8] The nitrosamines partition into the organic phase, which is then separated, dried, and concentrated. For pharmaceutical samples soluble in water, a liquid-liquid extraction can be performed after dispersing the sample in an aqueous solution, often with a base like sodium hydroxide.[10]

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more modern and often more efficient technique for sample cleanup and concentration. The sample solution is passed through a cartridge containing a solid sorbent. The nitrosamines are retained on the sorbent while interfering compounds are washed away. The retained nitrosamines are then eluted with a small volume of a suitable solvent.

Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that is particularly useful for volatile nitrosamines. A fused-silica fiber coated with a polymeric stationary phase is exposed to the headspace of a heated sample or directly immersed in a liquid sample.[11] The nitrosamines partition onto the fiber coating. The fiber is then withdrawn and inserted directly into the hot GC injector, where the analytes are thermally desorbed onto the column.[11]

Derivatization: Enhancing Analyzability

For certain non-volatile or polar nitrosamines, direct GC analysis can be challenging due to poor peak shape and low sensitivity. Derivatization is a chemical modification process that converts these compounds into more volatile and thermally stable derivatives, improving their chromatographic behavior.[12]

Common Derivatization Strategies:

  • Denitrosation followed by Sulfonylation: This versatile method involves removing the nitroso group to form the corresponding secondary amine, which is then reacted with a sulfonating agent like p-toluenesulfonyl chloride to form a stable and volatile sulfonamide derivative.[12]

  • Silylation: This is particularly effective for nitrosamines containing hydroxyl groups, such as N-nitrosodiethanolamine (NDELA). A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the hydroxyl groups into trimethylsilyl (TMS) ethers, which are much more volatile.[12]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the analysis of N-nitroso compounds in different matrices.

Protocol 1: GC-TEA Analysis of Volatile Nitrosamines in Cured Meat Products

This protocol is adapted for the analysis of common volatile nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) in cured meat.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Homogenize a representative 10 g sample of the cured meat.

  • Transfer the homogenized sample to a 250 mL beaker and add 100 mL of 1 N NaOH and 1 g of sulfamic acid (to inhibit artificial nitrosamine formation).

  • Stir the mixture for 15 minutes.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Add 50 mL of dichloromethane and shake vigorously for 2 minutes.

  • Allow the layers to separate and drain the lower organic layer into a flask.

  • Repeat the extraction with another 50 mL portion of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the extract and concentrate to a final volume of 1 mL using a gentle stream of nitrogen.

2. GC-TEA Instrumental Parameters

ParameterValueRationale
GC System
ColumnDB-624 or equivalent (30 m x 0.32 mm ID, 1.8 µm film thickness)Mid-polar phase suitable for separating volatile nitrosamines.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate2 mL/minOptimal for carrier gas velocity and separation.
Injection ModeSplitless (1 µL)Maximizes the transfer of analytes to the column for trace analysis.
Injector Temp.220 °CEnsures rapid volatilization of the nitrosamines.
Oven Program40 °C (hold 2 min), ramp to 180 °C at 10 °C/min, then to 240 °C at 20 °C/min (hold 5 min)Provides good separation of volatile nitrosamines.
TEA Detector
Pyrolyzer Temp.550 °CEnsures efficient cleavage of the N-NO bond.
Interface Temp.250 °CPrevents condensation of the analytes.
OzonatorOnGenerates ozone for the chemiluminescent reaction.

3. Calibration Prepare a series of calibration standards of the target nitrosamines in dichloromethane covering the expected concentration range in the samples. Analyze the standards under the same GC-TEA conditions and construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: GC-MS/MS Analysis of N-Nitroso Impurities in a Pharmaceutical Drug Substance (Water-Soluble)

This protocol outlines a method for the quantification of nitrosamine impurities in a water-soluble active pharmaceutical ingredient (API).

1. Sample Preparation

  • Accurately weigh 250 mg of the API into a 15 mL centrifuge tube.[8]

  • Add 10 mL of 1 M NaOH solution and vortex for 1 minute, then shake for 5 minutes to dissolve the sample.[8]

  • Add an internal standard solution (e.g., deuterated nitrosamines) to each sample.

  • Add 2.0 mL of dichloromethane to the tube, vortex for 1 minute, and then shake for 5 minutes.[8]

  • Centrifuge the mixture at 10,000 x g for 5 minutes to separate the layers.[8]

  • Carefully transfer the lower organic layer (dichloromethane) to a clean vial for GC-MS/MS analysis.

2. GC-MS/MS Instrumental Parameters

ParameterValueRationale
GC System
ColumnAgilent DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)Low-polarity phase providing good general-purpose separation.
Carrier GasHeliumInert and compatible with MS detection.
Flow Rate1.2 mL/minProvides optimal performance for the MS detector.
Injection ModeSplitless (1 µL)Essential for achieving low detection limits.
Injector Temp.250 °CEnsures efficient vaporization of the analytes.
Oven Program70 °C (hold 4 min), ramp to 240 °C at 20 °C/min (hold 3.5 min)[3]A typical temperature program for separating a range of nitrosamines.
MS/MS Detector
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
MS Source Temp.230 °C[3]Optimal for ion formation and stability.
Quadrupole Temp.150 °C[3]Maintains ion transmission efficiency.
Acquisition ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for target nitrosamines.

3. MRM Transitions The specific MRM transitions (precursor ion -> product ion) for each target nitrosamine must be determined and optimized.

4. Calibration and Quantification Prepare calibration standards in dichloromethane containing the target nitrosamines and the internal standard.[10] The concentration of the nitrosamines in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Method Validation: Ensuring Trustworthy Results

Validation of the analytical method is a critical requirement to ensure the reliability and accuracy of the results, particularly for regulatory submissions. Method validation should be performed in accordance with ICH Q2(R1) guidelines.[4]

Key Validation Parameters:

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No significant interference at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.[4]
Accuracy The closeness of the test results to the true value.Mean recovery typically between 80-120%.[4]
Precision The degree of agreement among individual test results.Relative Standard Deviation (RSD) typically ≤ 15%.[4]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ≥ 10.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant impact on the results.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described in this application note.

GC_TEA_Workflow cluster_prep Sample Preparation cluster_analysis GC-TEA Analysis Sample Sample (e.g., Cured Meat) Homogenization Homogenization Sample->Homogenization Extraction Liquid-Liquid Extraction (Dichloromethane) Homogenization->Extraction Concentration Concentration Extraction->Concentration GC Gas Chromatography (Separation) Concentration->GC Injection Pyrolyzer Pyrolyzer (N-NO Cleavage) GC->Pyrolyzer TEA Thermal Energy Analyzer (Chemiluminescent Detection) Pyrolyzer->TEA Data Data Acquisition & Analysis TEA->Data Signal Output

Caption: Workflow for GC-TEA Analysis of N-Nitroso Compounds.

GC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis API_Sample API Sample Dissolution Dissolution (e.g., NaOH) API_Sample->Dissolution LLE Liquid-Liquid Extraction (Dichloromethane) Dissolution->LLE GC_MS Gas Chromatography (Separation) LLE->GC_MS Injection Ionization Ion Source (EI) GC_MS->Ionization MSMS Tandem Mass Spectrometer (MRM) Ionization->MSMS Data_MS Data Acquisition & Quantification MSMS->Data_MS Data Output

Caption: Workflow for GC-MS/MS Analysis of N-Nitroso Impurities.

Conclusion

The analysis of N-nitroso compounds by gas chromatography, particularly when coupled with TEA or MS/MS detectors, provides the high degree of sensitivity and selectivity required to meet the stringent demands of regulatory agencies and ensure consumer safety. The choice of the specific method, including sample preparation and detection technique, will depend on the nature of the nitrosamines, the complexity of the sample matrix, and the required detection limits. The protocols and guidelines presented in this application note offer a robust framework for the development and validation of reliable analytical methods for N-nitroso compound analysis. By adhering to these principles and best practices, researchers and scientists can confidently and accurately quantify these potentially harmful impurities.

References

  • FILAB. (n.d.). Analysis of nitrosamines by GC-TEA. Retrieved from [Link]

  • James, A. (2019, September 10). Gas Chromatography Detection of Nitrosamines in Food and Beverages. LCGC Europe. Retrieved from [Link]

  • Agilent Technologies. (2023, February 24). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Retrieved from [Link]

  • Swissmedic. (n.d.). Nitrosamines by GC-MS/MS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 19). GC-MS Method Development for Nitrosamine Testing. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996, December). Method 8070A: Nitrosamines by Gas Chromatography. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, February 28). Development and Validation of GC-FID Method for the Determination of Volatile N-nitrosamines in Meat. Retrieved from [Link]

  • Wang, X., et al. (2011). Derivatization Method for Determination of Nitrosamines by GC–MS. Chromatographia, 73(3-4), 321-325. Retrieved from [Link]

  • Rose, M., & Dennis, M. (2010). The determination of N-nitrosamines in food. Quality Assurance and Safety of Crops & Foods, 2(1), 2-12. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023, September 8). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation parameters for GC-MS/MS analysis of NAs. Retrieved from [Link]

  • ACS Publications. (2025, November 7). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved from [Link]

Sources

Quantification of 2-Pyrrolidinone, 1-nitroso- in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of 2-Pyrrolidinone, 1-nitroso- (NPYR) in Human Plasma and Urine using LC-MS/MS and GC-TEA

Abstract

This document provides a comprehensive guide for the sensitive and selective quantification of N-Nitrosopyrrolidine (NPYR), a probable human carcinogen, in complex biological matrices such as human plasma and urine.[1][2] Given the increasing regulatory scrutiny of nitrosamine impurities in pharmaceutical products and their potential for endogenous formation, robust analytical methods are critical for toxicological risk assessment and drug safety studies.[3][4] We present two validated, field-proven methodologies: a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method and a highly selective Gas Chromatography with Thermal Energy Analyzer (GC-TEA) method. This guide details every aspect of the workflow, from sample collection and preparation to instrumental analysis, method validation, and data interpretation, grounded in established scientific principles and regulatory expectations.

Introduction: The Scientific and Regulatory Imperative

N-nitrosamines are a class of compounds of significant toxicological concern due to their mutagenic and carcinogenic properties.[3][5] The International Agency for Research on Cancer (IARC) has classified many nitrosamines, including N-Nitrosopyrrolidine (NPYR), as probable human carcinogens (Group 2B).[2] NPYR can form from the reaction of secondary amines, such as the pyrrolidine ring present in some amino acids and drug molecules, with nitrosating agents (e.g., nitrites) under specific conditions.[3][6][7] Its presence has been noted in various consumer products, including tobacco smoke and certain foods, leading to potential human exposure.[1]

In the context of drug development, NPYR can arise as an impurity in active pharmaceutical ingredients (APIs) or drug products, or it may form in vivo. Therefore, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict controls and sensitive analytical testing to ensure patient safety.[4][8][9] The acceptable intake (AI) limits for nitrosamines are typically in the nanogram-per-day range, necessitating analytical methods with exceptionally low limits of quantification (LOQ).[3][10][11]

This application note addresses this analytical challenge by providing detailed protocols for two gold-standard techniques, enabling researchers to generate reliable, defensible data for regulatory submissions and toxicological studies.

Analytical Strategy: Choosing the Right Tool

The quantification of NPYR in biological fluids is challenging due to its low concentration and the complexity of the sample matrix (e.g., proteins, salts, lipids). The choice between LC-MS/MS and GC-TEA depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the predominant technique for trace-level quantification due to its superior sensitivity and specificity. By using Multiple Reaction Monitoring (MRM), it can selectively detect the analyte even in a complex matrix. It is particularly well-suited for high-throughput screening.[10][12][13]

  • Gas Chromatography-Thermal Energy Analyzer (GC-TEA): GC-TEA offers unparalleled selectivity for nitroso compounds.[14][15] The TEA detector works by pyrolyzing the N-NO bond and detecting the resulting nitric oxide (NO) radical via a chemiluminescent reaction with ozone.[15][16] This specificity virtually eliminates matrix interference, making it an excellent confirmatory technique.[15][16]

The following sections detail the complete workflows for both methodologies.

Logical Workflow for NPYR Quantification

G cluster_prep PART 1: Sample Preparation cluster_analysis PART 2: Instrumental Analysis & Data Processing BiolSample Biological Sample (Plasma or Urine) AddIS Add Internal Standard (e.g., NPYR-d8) BiolSample->AddIS Extraction Extraction (Protein Precipitation or SPE) AddIS->Extraction Cleanup Centrifuge / Elute Extraction->Cleanup Concentrate Evaporate & Reconstitute Cleanup->Concentrate FinalExtract Final Extract for Analysis Concentrate->FinalExtract LCMS LC-MS/MS Analysis FinalExtract->LCMS Option A GCTEA GC-TEA Analysis FinalExtract->GCTEA Option B DataProc Data Processing (Integration & Calibration) LCMS->DataProc GCTEA->DataProc Result Final Quantified Result (ng/mL) DataProc->Result

Caption: Overall workflow for NPYR analysis in biological samples.

Sample Collection and Handling: The Foundation of Quality Data

The integrity of the analytical result begins with proper sample handling. Inconsistent pre-analytical procedures can significantly alter metabolite concentrations.[17]

  • Blood (Plasma): Collect whole blood into tubes containing an anticoagulant (e.g., K2-EDTA). Process the sample within one hour of collection. Centrifuge at ~2,000 x g for 15 minutes at 4°C to separate plasma. Immediately transfer the plasma to a clean, labeled polypropylene tube and freeze at -80°C until analysis.

  • Urine: Collect a mid-stream urine sample in a sterile container. To minimize metabolic activity, process immediately or store on ice. For long-term storage, freeze at -80°C.

  • Causality: Rapid processing and deep-freezing are crucial to quench enzymatic activity and prevent degradation or artificial formation of analytes, ensuring the measured concentration reflects the true in vivo state.

Protocol 1: LC-MS/MS Quantification of NPYR

This method provides the highest sensitivity and is suitable for determining trace levels of NPYR.

Principle

Samples are first subjected to a cleanup procedure to remove interfering matrix components. An isotopically labeled internal standard (IS), such as NPYR-d8, is added at the beginning of the process to correct for any analyte loss during preparation and for matrix-induced ionization effects. The extract is then injected into an LC-MS/MS system, where NPYR is chromatographically separated and then detected by a mass spectrometer operating in MRM mode, ensuring both high selectivity and sensitivity.[13]

Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)

  • Reagents: Formic Acid (FA), Ammonium Formate

  • Standards: NPYR certified reference standard, NPYR-d8 (or other suitable isotopic analog) as internal standard.

  • Equipment: Centrifuge, Nitrogen evaporator, Vortex mixer, Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange).

Step-by-Step Sample Preparation

A. Plasma Samples (Protein Precipitation)

  • Thaw plasma samples on ice.[18]

  • Aliquot 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of Internal Standard working solution (e.g., 50 ng/mL NPYR-d8 in 50:50 MeOH:H₂O).

  • Add 800 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[19]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (see section 4.4). Vortex and transfer to an autosampler vial.

B. Urine Samples (Dilute-and-Shoot or SPE) For a rapid screening method:

  • Thaw urine samples and centrifuge at 4,000 x g for 5 minutes to remove sediment.

  • Take 100 µL of supernatant and add 20 µL of IS working solution.

  • Add 880 µL of mobile phase A.

  • Vortex and transfer to an autosampler vial.

For higher sensitivity and cleaner extracts (SPE):

  • Follow steps 1 and 2 from the rapid method.

  • Condition an SPE cartridge (e.g., Oasis MCX) according to the manufacturer's protocol.

  • Load the urine sample.

  • Wash the cartridge to remove interferences (e.g., with 0.1% formic acid in water, followed by methanol).

  • Elute NPYR with a small volume of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute as described in Plasma Prep (Step 9).

Instrumental Analysis: LC-MS/MS Parameters

The following are typical starting conditions and should be optimized for the specific instrument used.

ParameterRecommended Setting
LC System UPLC/UHPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-9 min), 95-5% B (9-9.1 min), 5% B (9.1-12 min)
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) Positive[12][13]
MRM Transitions NPYR: 101.1 > 55.1 (Quantifier), 101.1 > 71.1 (Qualifier) NPYR-d8 (IS): 109.1 > 60.1 (Quantifier)
Source Temp 500°C
Dwell Time 50 ms

Causality Note: A C18 column is chosen for its effective retention of moderately polar compounds like NPYR. The gradient elution ensures that NPYR is well-separated from matrix components while maintaining a sharp peak shape for optimal sensitivity. MRM transitions are selected based on the parent mass of NPYR ([M+H]⁺ at m/z 101.1) and its characteristic product ions, providing a highly specific detection window.

Protocol 2: GC-TEA Confirmatory Analysis of NPYR

This method provides excellent confirmation of positive findings from LC-MS/MS due to the detector's high selectivity.

Principle

Following extraction, the sample is injected into a gas chromatograph. Volatile compounds are separated based on their boiling points and interaction with the GC column. The column effluent enters a high-temperature pyrolyzer where the N-NO bond in any nitrosamine is thermally cleaved. The resulting NO radical reacts with ozone in the TEA reaction chamber, producing excited nitrogen dioxide, which emits light upon relaxation. This light is detected by a photomultiplier tube, generating a signal highly specific to nitrosamines.[15][16]

Step-by-Step Sample Preparation

The sample preparation for GC-TEA requires a solvent exchange step into a GC-compatible solvent.

  • Perform the Plasma or Urine extraction as described in section 4.3 (Steps 1-7).

  • Evaporate the supernatant completely to dryness.

  • Reconstitute the residue in 100 µL of Dichloromethane (DCM).

  • Vortex thoroughly and transfer to a GC autosampler vial with a glass insert.

Instrumental Analysis: GC-TEA Parameters
ParameterRecommended Setting
GC System Gas Chromatograph with split/splitless inlet
Column Mid-polarity column (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temp 220°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program 50°C (hold 1 min), ramp at 15°C/min to 240°C, hold for 5 min
Detector Thermal Energy Analyzer (TEA)
Pyrolyzer Temp 550°C
Interface Temp 250°C
Ozone Pressure 1.0 Torr
Vacuum < 1.0 Torr

Method Validation: Ensuring Trustworthy Results

A method is only reliable if it is validated. Validation must be performed according to established guidelines, such as ICH Q2(R1), to demonstrate that the method is fit for its intended purpose.[11]

Validation Parameters & Acceptance Criteria
ParameterDefinitionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to analyte concentration.Correlation coefficient (r²) ≥ 0.99
Accuracy (Recovery) The closeness of the measured value to the true value.80-120% of nominal value at each QC level[20]
Precision (RSD%) The closeness of agreement among a series of measurements.≤ 15% RSD (≤ 20% at LLOQ)[20]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) ≥ 3
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with precision/accuracy.Signal-to-Noise ratio (S/N) ≥ 10
Selectivity The ability to assess the analyte in the presence of components expected to be present.No significant interfering peaks at the analyte RT.
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components.IS-normalized matrix factor between 0.85 and 1.15.
Example Validation Data (LC-MS/MS in Plasma)
AnalyteRange (ng/mL)LLOQ (ng/mL)Precision (RSD%)Accuracy (%)
NPYR0.1 - 500.9980.14.5 - 11.292.1 - 107.5

Data Interpretation and Reporting

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards. Apply a linear regression with 1/x weighting.

  • Quantification: Determine the concentration of NPYR in unknown samples and Quality Controls (QCs) by interpolating their peak area ratios from the calibration curve.

  • Acceptance: An analytical run is acceptable if the calibration standards and at least two-thirds of the QCs (including at least one at each level) are within ±15% (±20% at LLOQ) of their nominal values.

  • Reporting: Report results in ng/mL. Any result below the LLOQ should be reported as "< LLOQ" (e.g., < 0.1 ng/mL).

Conclusion

The LC-MS/MS and GC-TEA methods detailed in this guide provide robust, sensitive, and selective solutions for the quantification of N-Nitrosopyrrolidine in human plasma and urine. The LC-MS/MS method is ideal for high-throughput, low-level detection, while the GC-TEA method serves as an exceptionally reliable orthogonal technique for confirmation. Proper implementation of the described sample preparation, instrumental analysis, and validation protocols will ensure the generation of high-quality, defensible data essential for researchers, scientists, and drug development professionals engaged in nitrosamine risk assessment.

References

  • Jadhav, S. R., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. [Link]

  • FILAB. (n.d.). Analysis of nitrosamines by GC-TEA. [Link]

  • Ellutia. (2022). Detecting Apparent Total Nitrosamine Content in Pharmaceutical Drugs. LCGC. [Link]

  • ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. [Link]

  • Wang, M., et al. (2016). Rapid and selective determination of 9 nitrosamines in biological sample using ultra-high performance liquid chromatography-triple quadrupole linear ion trap mass spectrometry. Analytical Methods. [Link]

  • Manufacturing Chemist. (2020). Identifying nitrosamines in pharmaceutical products. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Nitrosopyrrolidine. PubChem. [Link]

  • Shimadzu. (n.d.). A Direct Method for the Determination of 13 Nitrosamines in Water by LCMS-8045 System. [Link]

  • LCGC International. (n.d.). GC–TEA Detection of Nitrosamines within Toys and Rubber/Latex Products. [Link]

  • U.S. Food & Drug Administration (FDA). (2023). CDER Nitrosamine Impurity Acceptable Intake Limits. [Link]

  • Eisenbrand, G., et al. (1979). Formation of N-nitrosopyrrolidine from pyrrolidine ring containing compounds at elevated temperatures. Journal of Agricultural and Food Chemistry. [Link]

  • Emwas, A., et al. (2015). Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood. PubMed Central. [Link]

  • Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. [Link]

  • Agilent Technologies. (n.d.). Analysis of the Release of N-Nitrosamines from Rubber Teats and Soothers. [Link]

  • International Agency for Research on Cancer (IARC). (1978). N-Nitrosopyrrolidine (IARC Summary & Evaluation, Volume 17). INCHEM. [Link]

  • U.S. Food & Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs. [Link]

  • National Toxicology Program (NTP). (n.d.). N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. [Link]

  • ASTM International. (2022). Determination of Nitrosamines in Water by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). N-NITROSOPYRROLIDINE. [Link]

  • ResolveMass Laboratories. (n.d.). Nitrosamine Impurity Analysis for FDA Approval. [Link]

  • Chromatography Today. (2016). Navigating the Vast Array of Sample Preparation Techniques for Biological Samples – Whole Blood. [Link]

  • ResearchGate. (2024). Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. [Link]

  • ECA Academy. (2024). FDA: Updated Guidance for Nitrosamines. [Link]

  • Agilent Technologies. (n.d.). Quantification of Nine Nitrosamine Impurities in Sartan Drugs Using an Agilent GC-TQ. [Link]

  • National Toxicology Program (NTP). (n.d.). Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings. [Link]

  • Metabolomics Workshop. (n.d.). Processing and Storage of Samples for Metabolomics Assays. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Nitroso-pyrrolidine. [Link]

  • Southam, A.D., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst. [Link]

  • International Agency for Research on Cancer (IARC). (2007). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines. Inchem.org. [Link]

  • U.S. Food & Drug Administration (FDA). (2025). GDF2025 - D2S02- Nitrosamine Related Guidance. YouTube. [Link]

  • European Medicines Agency (EMA). (2023). Carcinogenic potency categorisation approach for N-nitrosamines. [Link]

Sources

Application Notes & Protocols: The Synthetic Utility of 2-Pyrrolidinone, 1-nitroso-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Perspective on a Classic Reagent

In the landscape of organic synthesis, the quest for efficient, safe, and versatile reagents is perpetual. Diazomethane (CH₂N₂) stands as a uniquely powerful C1 synthon, invaluable for methylation, homologation, and cyclopropanation reactions.[1] However, its extreme toxicity and explosive nature have historically limited its widespread use, particularly in non-specialized laboratory settings. This has driven the development of safer, solid precursors that can generate diazomethane in situ.

2-Pyrrolidinone, 1-nitroso- (also known as N-nitroso-2-pyrrolidinone) emerges in this context as a significant, though less common, precursor.[2][3] Structurally, it is a five-membered lactam with a nitroso group attached to the amide nitrogen.[2] This compound, a yellow to orange solid or liquid, provides a weighable and more manageable source for generating a diazoalkane species, circumventing the need to handle gaseous diazomethane directly.[2][4] This guide provides an in-depth exploration of its primary application, grounded in mechanistic understanding and field-proven safety protocols, designed for researchers in synthetic chemistry and drug development.

Physicochemical Properties & Critical Safety Mandates

Understanding the properties of 2-Pyrrolidinone, 1-nitroso- is fundamental to its safe and effective use. Like many N-nitroso compounds, it demands handling with the utmost care due to its potential health risks.[5]

2.1. Key Properties

The essential physicochemical data for 2-Pyrrolidinone, 1-nitroso- (CAS 54634-49-0) are summarized below.

PropertyValueSource(s)
Molecular Formula C₄H₆N₂O₂[2][3]
Molecular Weight 114.1 g/mol [3][6]
Appearance Yellow to orange solid or liquid[2][4]
Boiling Point 214 °C (decomposes)[4][7]
Solubility Soluble in polar organic solvents and water[2][4]
Stability Light-sensitive; more stable in neutral or alkaline solutions than acidic solutions.[4]

2.2. Safety as a Self-Validating System

N-nitroso compounds as a class are considered probable human carcinogens and require stringent safety protocols.[5][8][9] The primary risk stems from both direct contact and potential inhalation. Therefore, all manipulations must be conducted within a certified chemical fume hood.

Mandatory Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.[7]

  • Ventilation: All work, including weighing and solution preparation, must be performed in a well-ventilated fume hood.[7]

  • Decontamination: Prepare a decontamination solution (e.g., a solution of sodium hypochlorite) to treat any spills and glassware that has come into contact with the compound.

  • Disposal: Dispose of all contaminated waste, including gloves and filter paper, in a dedicated, sealed hazardous waste container according to institutional guidelines.[7]

  • Exposure Response: In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[8] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8]

Core Application: In Situ Generation of a Diazoalkane for Esterification

The principal utility of 2-Pyrrolidinone, 1-nitroso- lies in its base-catalyzed decomposition to generate a diazoalkane species, which can be used immediately for chemical transformations. This process is analogous to the use of more common precursors like Diazald® (N-Methyl-N-nitroso-p-toluenesulfonamide).[10]

3.1. Mechanistic Rationale: Base-Catalyzed Decomposition

The decomposition is initiated by a nucleophilic attack of a base (typically hydroxide) on the carbonyl carbon of the pyrrolidinone ring.[11] This is the causality behind the choice of a strong base in the protocol. The subsequent ring-opening and rearrangement cascade ultimately eliminates a diazoalkane-like species and a carboxylate byproduct. The reaction is effectively an irreversible hydrolysis of the N-nitroso amide functionality.[11]

Below is a diagram illustrating the proposed mechanistic pathway.

G cluster_reactants Reactants cluster_process Mechanism cluster_products Products NSP 2-Pyrrolidinone, 1-nitroso- Attack 1. Nucleophilic attack on carbonyl carbon NSP->Attack Base Base (e.g., OH⁻) Base->Attack Intermediate 2. Tetrahedral Intermediate Formation Attack->Intermediate RingOpen 3. Ring Opening Intermediate->RingOpen Rearrange 4. Rearrangement & Elimination RingOpen->Rearrange Diazo Diazoalkane species Rearrange->Diazo Byproduct Hydroxy acid salt Rearrange->Byproduct

Caption: Proposed mechanism for base-catalyzed decomposition.

3.2. Field-Proven Protocol: Methylation of Benzoic Acid

This protocol details the in situ generation of the methylating agent from 2-Pyrrolidinone, 1-nitroso- and its immediate application in the esterification of a model carboxylic acid. The biphasic system described is a critical safety and efficiency feature: the diazoalkane is generated in the aqueous phase and immediately extracts into the co-solvent (ether), where it reacts with the substrate, minimizing its concentration in the headspace.

Materials:

  • 2-Pyrrolidinone, 1-nitroso-

  • Benzoic Acid

  • Potassium Hydroxide (KOH)

  • Diethyl ether (or other suitable organic solvent like MTBE)

  • Water (deionized)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Two-neck round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Condenser (optional, for volatile substrates)

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 100 mL two-neck round-bottom flask, dissolve benzoic acid (e.g., 5 mmol, 610 mg) in 20 mL of diethyl ether.

    • Fit the flask with a dropping funnel and a magnetic stir bar. Place the flask in an ice-water bath and begin stirring.

  • Precursor Solution Preparation (in fume hood):

    • In a separate flask, prepare a solution of 2-Pyrrolidinone, 1-nitroso- (e.g., 7.5 mmol, 856 mg) in 15 mL of diethyl ether.

    • Prepare an aqueous solution of KOH (e.g., 15 mmol, 842 mg) in 15 mL of water.

  • In Situ Generation and Reaction:

    • Add the aqueous KOH solution to the dropping funnel.

    • Slowly add the ethereal solution of 2-Pyrrolidinone, 1-nitroso- to the stirred benzoic acid solution in the reaction flask.

    • Concurrently, add the aqueous KOH solution dropwise from the dropping funnel. A yellow color, characteristic of the diazo species, should appear in the organic layer and then fade as it reacts with the acid.

    • Causality: The rate of addition should be controlled to maintain a faint yellow color, indicating that the generated reagent is being consumed as it forms. This prevents the accumulation of excess, potentially hazardous diazoalkane. Maintain the temperature at 0-5 °C throughout the addition.

  • Reaction Completion and Quench:

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes, or until the yellow color completely disappears.

    • If a persistent yellow color remains, cautiously add a few drops of acetic acid to quench the excess reagent until the solution becomes colorless.

  • Workup and Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the layers and wash the organic phase sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude methyl benzoate.

  • Purification and Analysis:

    • The crude product can be purified by column chromatography or distillation if necessary.

    • Confirm product identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, GC-MS).

The overall experimental workflow is visualized below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A Dissolve Substrate (Benzoic Acid in Ether) D Combine & React at 0°C (In Situ Generation) A->D B Prepare Precursor Solution (NSP in Ether) B->D C Prepare Base (KOH in Water) C->D E Quench Excess Reagent D->E F Aqueous Wash (NaHCO₃, Brine) E->F G Dry & Concentrate F->G H Purify & Analyze (NMR, GC-MS) G->H

Caption: Experimental workflow for esterification.

3.3. Comparative Analysis of Diazomethane Precursors

While 2-Pyrrolidinone, 1-nitroso- is effective, it is important to understand its place relative to other common diazomethane sources.

PrecursorFormKey AdvantagesKey Disadvantages
2-Pyrrolidinone, 1-nitroso- Solid/LiquidWeighable solid/liquidLess common, potential carcinogen[5][9]
Diazald® SolidCommercially available, stable solidSkin irritant, requires specific glassware
TMS-diazomethane SolutionSafer alternative (non-explosive), commercially availableHighly toxic, moisture-sensitive[12][13]
Imidazotetrazines (e.g., TMZ) SolidNon-explosive, non-toxic solidGenerates alkyl diazoniums under aqueous conditions[1]

Conclusion and Future Outlook

2-Pyrrolidinone, 1-nitroso- serves as a valuable precursor for the in situ generation of a diazoalkane species, offering a more controllable alternative to gaseous diazomethane for reactions like esterification. Its utility is predicated on a clear understanding of the underlying base-catalyzed decomposition mechanism and, most importantly, adherence to rigorous safety protocols due to the toxicological profile of N-nitroso compounds.[5][9] While other precursors like Diazald® and TMS-diazomethane are more prevalent, 2-Pyrrolidinone, 1-nitroso- remains a viable option in the synthetic chemist's toolkit, particularly when operational simplicity and the use of a weighable precursor are desired. Further research into its application for other diazomethane-mediated transformations, such as cyclopropanations and ring expansions, could broaden its synthetic scope.

References

  • Wikipedia. 2-Pyrrolidone. [Link]

  • Delaware Health and Social Services. N-NITROSO COMPOUNDS. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Organic Syntheses. trimethylsilyldiazomethane. [Link]

  • PubChem - NIH. N-Nitrosopyrrolidine | C4H8N2O | CID 13591. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: N-Nitroso-pyrrolidine. [Link]

  • Veeprho. N-Nitroso-2-Pyrrolidinone | CAS 54634-49-0. [Link]

  • Scilit. Continuous Production of the Diazomethane Precursor N-Methyl-N-nitroso-p-toluenesulfonamide: Batch Optimization and Transfer into a Microreactor Setup. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). The chemistry of nitroso compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative. [Link]

  • PMC - NIH. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. [Link]

  • Google Patents. WO2020232625A1 - Process of preparing diazomethane.
  • Occupational Safety and Health Administration. OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry. [Link]

  • Sci-Hub. The chemistry of nitroso compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative. [Link]

  • Reddit. Diazomethane and alternatives : r/Chempros. [Link]

  • Organic Syntheses. diazomethane. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). The chemistry of nitroso-compounds. Part IX. General acid catalysed decomposition of N-nitroso-2-pyrrolidone, an example of amide hydrolysis via SN2 displacement on the N-conjugate acid. [Link]

  • MPG.PuRe. N-Methyl-N-nitroso- p-toluenesulfonamide Original Commentary. [Link]

  • UCL Discovery. Intramolecular ene reactions of functionalised nitroso compounds. [Link]

Sources

Application Notes and Protocols: 2-Pyrrolidinone, 1-nitroso- as a Nitrosating Agent in Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of 2-Pyrrolidinone, 1-nitroso-

2-Pyrrolidinone, 1-nitroso- (also known as N-nitroso-2-pyrrolidinone or NOP) is a unique N-nitroso compound that holds potential as a specialized nitrosating agent in organic synthesis. Unlike more common nitrosating agents, its distinct structure as a nitrosamide—possessing a nitroso group attached to the nitrogen of a lactam—imparts specific reactivity and handling characteristics. This guide provides an in-depth exploration of NOP, offering insights into its mechanistic action, practical applications, and detailed protocols for its use in the synthesis of N-nitrosamines and the diazotization of primary amines.

The study of N-nitroso compounds is of paramount importance in the pharmaceutical industry, not only for their potential as synthetic intermediates but also due to concerns about their presence as impurities in drug products.[1][2] A thorough understanding of the reactivity of nitrosating agents like NOP is crucial for both harnessing their synthetic utility and controlling their formation.[3] While many N-nitroso compounds are recognized for their carcinogenic potential, the specific toxicological profile of N-nitroso-2-pyrrolidinone is noted as being a weak carcinogen.[4] Nevertheless, all handling of this and related compounds should be conducted with stringent safety precautions.

Mechanistic Framework: The Chemistry of Nitrosation by NOP

The primary function of a nitrosating agent is to deliver the nitrosonium ion (NO⁺) or a related electrophilic nitroso species to a nucleophilic substrate, such as an amine.[5] The reactivity of NOP as a nitrosating agent is attributed to the electrophilicity of the nitroso nitrogen, which is influenced by the adjacent carbonyl group in the pyrrolidinone ring.

Nitrosation of Secondary Amines

The reaction of NOP with a secondary amine proceeds via a nucleophilic attack of the amine on the nitroso nitrogen of NOP. This process, known as transnitrosation, results in the formation of a new N-nitrosamine and 2-pyrrolidinone as a byproduct. The general mechanism is outlined below:

Nitrosation of Secondary Amines cluster_0 Reaction NOP 2-Pyrrolidinone, 1-nitroso- Product R₂N-N=O (N-Nitrosamine) NOP->Product Transnitrosation Byproduct 2-Pyrrolidinone NOP->Byproduct Amine R₂NH (Secondary Amine) Amine->Product

Caption: General schematic of the transnitrosation reaction.

The efficiency of this transfer is dependent on several factors, including the basicity of the amine, the solvent, and the temperature. While specific kinetic data for NOP is not extensively documented in publicly available literature, the principles of transnitrosation suggest that more nucleophilic amines will react more readily.[6][7]

Diazotization of Primary Amines

Primary amines react with nitrosating agents to form diazonium salts, which are valuable intermediates in organic synthesis.[8] The reaction with NOP is believed to proceed through an initial N-nitrosation to form an unstable primary N-nitrosamine, which then undergoes tautomerization and subsequent elimination of water to yield the diazonium ion.

Diazotization of Primary Amines cluster_1 Reaction Pathway PrimaryAmine R-NH₂ Intermediate [R-NH-N=O] (Unstable Primary Nitrosamine) PrimaryAmine->Intermediate + NOP NOP 2-Pyrrolidinone, 1-nitroso- Diazonium R-N₂⁺ (Diazonium Ion) Intermediate->Diazonium - H₂O

Caption: Pathway for the formation of diazonium ions.

Application in Drug Development and Organic Synthesis

N-nitroso compounds serve as important intermediates in the synthesis of a variety of pharmaceutical compounds, including some anti-cancer agents and cardiovascular drugs.[6] The ability to selectively introduce a nitroso group can be a key step in the construction of complex molecular architectures. Furthermore, the generation of diazonium salts from primary amines opens up a vast array of subsequent transformations, allowing for the introduction of a wide range of functional groups onto an aromatic ring.

The potential of N-nitroso compounds as nitric oxide (NO) donors is another area of significant interest in medicinal chemistry.[4][9] NO is a critical signaling molecule in numerous physiological processes, and the controlled release of NO from donor molecules is a promising therapeutic strategy.[10] While the NO-donating properties of NOP are not as well-characterized as other classes of NO donors, its structure suggests that it could potentially release NO under specific physiological or chemical conditions.

Experimental Protocols

Safety First: Handling N-Nitroso Compounds

N-nitroso compounds, including 2-Pyrrolidinone, 1-nitroso-, are potential carcinogens and should be handled with extreme caution in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, is mandatory. All waste materials should be disposed of according to institutional guidelines for hazardous chemical waste.

Protocol 1: Synthesis of N-Nitrosodiphenylamine using 2-Pyrrolidinone, 1-nitroso- (Illustrative)

This protocol is a representative example of a transnitrosation reaction. The specific conditions may require optimization for different substrates.

Materials:

  • 2-Pyrrolidinone, 1-nitroso- (CAS 54634-49-0)[11][12]

  • Diphenylamine

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve diphenylamine (1.0 eq) in anhydrous DCM.

  • Add 2-Pyrrolidinone, 1-nitroso- (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-nitrosodiphenylamine.

Expected Outcome:

The reaction should yield N-nitrosodiphenylamine. The yield will be dependent on the specific reaction conditions and purity of the starting materials.

Protocol 2: Diazotization of Aniline followed by Sandmeyer Reaction (Illustrative)

This protocol demonstrates the use of NOP in a two-step synthesis, first forming a diazonium salt and then converting it to a different functional group.

Materials:

  • 2-Pyrrolidinone, 1-nitroso-

  • Aniline

  • Hydrochloric acid (HCl), concentrated

  • Copper(I) chloride (CuCl)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beaker and dropping funnel

Procedure:

Part A: Diazotization

  • In a beaker, dissolve aniline (1.0 eq) in a solution of concentrated HCl and water, cooled in an ice bath to 0-5 °C.

  • In a separate flask, dissolve 2-Pyrrolidinone, 1-nitroso- (1.05 eq) in a minimal amount of cold water.

  • Slowly add the NOP solution to the aniline hydrochloride solution while maintaining the temperature between 0-5 °C and stirring vigorously.

  • Continue stirring for 15-20 minutes at 0-5 °C to ensure complete formation of the benzenediazonium chloride solution.

Part B: Sandmeyer Reaction

  • In a separate flask, prepare a solution of CuCl in concentrated HCl.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the CuCl solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes.

  • Extract the product (chlorobenzene) with an organic solvent (e.g., diethyl ether or DCM).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography as needed.

Data Summary

Reaction TypeSubstrateProductTypical ConditionsNotes
Transnitrosation Secondary Amine (e.g., Diphenylamine)N-NitrosamineRoom temperature, inert atmosphereYields are substrate-dependent.
Diazotization Primary Aromatic Amine (e.g., Aniline)Diazonium Salt0-5 °C, acidic mediumThe diazonium salt is typically used in situ.

Conclusion and Future Perspectives

2-Pyrrolidinone, 1-nitroso- represents a potentially useful, albeit under-characterized, nitrosating agent. Its nature as a solid and its structural features may offer advantages in specific synthetic contexts, such as improved handling or altered reactivity compared to gaseous or highly volatile nitrosating agents. However, the lack of extensive studies on its reaction kinetics, substrate scope, and safety profile necessitates further research to fully elucidate its potential and limitations.

For professionals in drug development, the chemistry of NOP and other nitrosating agents is a critical area of study for controlling the formation of potentially mutagenic N-nitrosamine impurities in pharmaceuticals.[1][2] A deeper understanding of the reactivity of compounds like NOP will contribute to the development of safer and more robust manufacturing processes. Future work should focus on quantitative studies of NOP's nitrosating ability, a thorough evaluation of its toxicological profile, and exploration of its potential as a targeted NO-releasing agent in medicinal chemistry.

References

  • The Chemical Biology of S-Nitrosothiols. (2012). Antioxidants & Redox Signaling. [Link]
  • S-Transnitrosation reactions are involved in the metabolic fate and biological actions of nitric oxide. (1997). The Journal of Pharmacology and Experimental Therapeutics. [Link]
  • Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. (2015). Der Pharma Chemica. [Link]
  • N-Nitroso-2-Pyrrolidinone | CAS 54634-49-0. Veeprho. [Link]
  • Nitrosation and nitrosylation. Wikipedia. [Link]
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. [Link]
  • Transnitrosation of Non-mutagenic N-Nitrosoproline Forms Mutagenic N-Nitroso-N-methylurea. (2015). ResearchGate. [Link]
  • 1-nitrosopyrrolidine, 930-55-2. The Good Scents Company. [Link]
  • Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. ResearchGate. [Link]
  • Deciphering the Path of S-nitrosation of Human Thioredoxin: Evidence of an Internal NO Transfer and Implication for the Cellular Responses to NO. (2022). International Journal of Molecular Sciences. [Link]
  • NO-Group transfer (transnitrosation) between S-nitrosothiols and thiols. Part 2. (1999). Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • N-Nitrosopyrrolidine. PubChem. [Link]
  • N-nitrosamine Formation | Analytical Method Development. Onyx Scientific. [Link]
  • Nitric oxide generating/releasing materials. (2015). Journal of the Royal Society Interface. [Link]
  • 12.5: Nitrosation. Chemistry LibreTexts. [Link]/12%3A_Electrophilic_Additions_to_Conjugated_Dienes_and_Enolates/12.05%3A_Nitrosation)
  • Preparation of nitrosamines.
  • The Chemistry of Nitroxyl-Releasing Compounds. (2011). Antioxidants & Redox Signaling. [Link]
  • Hydrolysis of Acyloxy Nitroso Compounds Yields Nitroxyl (HNO). ResearchGate. [Link]
  • Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. (2010). ResearchGate. [Link]

Sources

Applications of 2-Pyrrolidinone, 1-nitroso- (N-Nitrosopyrrolidine) in Cancer Research: A Technical Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 2-Pyrrolidinone, 1-nitroso-, a compound more commonly known as N-Nitrosopyrrolidine (NPYR), in the field of cancer research. This guide moves beyond a simple recitation of facts to provide in-depth, field-proven insights into the causality behind experimental choices and self-validating protocols.

Introduction: The Dual Role of N-Nitrosopyrrolidine in Oncology Research

N-Nitrosopyrrolidine (NPYR) is a member of the N-nitroso compound family, a class of potent chemical agents recognized for their significant carcinogenic properties.[1] Found in various environmental sources, including processed foods and tobacco smoke, NPYR has been a subject of intense study to understand its mechanisms of carcinogenesis.[2] Primarily, it serves as a reliable tool compound for inducing tumors in animal models, particularly hepatocellular carcinoma in rats, providing a consistent platform for studying cancer development and testing novel therapeutics.[3]

Beyond its role as a carcinogen, recent research has delved into the cytotoxic effects of NPYR on established cancer cell lines. These studies have revealed that at specific concentrations, NPYR can induce programmed cell death, or apoptosis, in various cancer cell types. This dual role makes NPYR a valuable, albeit hazardous, chemical for the cancer researcher's toolkit, enabling the investigation of both the genesis and potential targeted destruction of cancer cells. This guide will provide the necessary protocols and theoretical background to safely and effectively utilize NPYR in a research setting.

Section 1: The Mechanistic Underpinnings of N-Nitrosopyrrolidine's Biological Activity

The biological effects of NPYR are contingent on its metabolic activation. In vivo, cytochrome P450 enzymes, particularly in the liver, metabolize NPYR to reactive electrophilic intermediates.[4] These intermediates can then form covalent adducts with DNA, leading to genetic mutations and the initiation of carcinogenesis if not repaired by the cell's DNA repair machinery.[5][6]

In the context of inducing apoptosis in cancer cells, the mechanism appears to be concentration-dependent and involves the activation of the extrinsic caspase-mediated pathway. This process is characterized by a cascade of enzymatic activations leading to the systematic dismantling of the cell.

Metabolic Activation and Genotoxicity

The carcinogenic activity of NPYR is initiated by its metabolic activation, a critical step that transforms the relatively inert parent compound into a potent DNA-damaging agent. This process is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. The key reaction is the α-hydroxylation of the pyrrolidine ring, which generates an unstable intermediate. This intermediate spontaneously decomposes to form electrophilic species that can alkylate DNA bases, forming DNA adducts. If these adducts are not efficiently removed by cellular DNA repair mechanisms, they can lead to miscoding during DNA replication, resulting in permanent mutations and the initiation of cancer.

NPYR N-Nitrosopyrrolidine (NPYR) CYP450 Cytochrome P450 Enzymes (e.g., in liver) NPYR->CYP450 Metabolic Activation ReactiveIntermediate Reactive Electrophilic Intermediate CYP450->ReactiveIntermediate DNA Cellular DNA ReactiveIntermediate->DNA Alkylation DNAAdducts DNA Adducts DNA->DNAAdducts Mutation Mutations DNAAdducts->Mutation Faulty DNA Repair/ Replication Cancer Cancer Initiation Mutation->Cancer

Metabolic activation and genotoxicity of NPYR.
Induction of Apoptosis: A Caspase-Dependent Cascade

In vitro studies have demonstrated that NPYR can induce apoptosis in a concentration and time-dependent manner in human cancer cell lines such as the HL-60 leukemia and HepG2 hepatoma lines. The primary mechanism identified is the activation of the extrinsic apoptotic pathway, initiated by the activation of caspase-8. Activated caspase-8 then triggers a downstream cascade involving the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of key cellular proteins and the morphological changes associated with apoptosis. While the precise upstream events leading to caspase-8 activation by NPYR are still under investigation, this pathway represents a key area of study for understanding its cytotoxic effects.

NPYR N-Nitrosopyrrolidine (NPYR) Treatment Cell Cancer Cell NPYR->Cell Casp8_inactive Pro-caspase-8 Cell->Casp8_inactive Casp8_active Active Caspase-8 Casp8_inactive->Casp8_active Activation Casp37_inactive Pro-caspase-3/7 Casp8_active->Casp37_inactive Cleavage Casp37_active Active Caspase-3/7 Casp37_inactive->Casp37_active Activation PARP PARP Casp37_active->PARP Cleavage Apoptosis Apoptosis Casp37_active->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

NPYR-induced caspase-dependent apoptosis pathway.

Section 2: Quantitative Data Summary

The following tables provide a summary of quantitative data derived from key studies on the effects of NPYR.

Animal Model Dose (mg/kg/day) Duration Tumor Incidence (Liver Cancer) Reference
Rat10Not Specified46%[7]
Rat3Not Specified84%[7]
Rat1Not Specified32%[7]
Rat0.3Not SpecifiedNo significant increase[7]
F344 Rat0.9 mM in drinking water50 weeksHigh incidence of hepatocellular carcinoma[3]
Cell Line Assay Concentration Observation Reference
HL-60 (Leukemia)Apoptosis10 mMSignificant apoptosis after 72h[8]
HepG2 (Hepatoma)Apoptosis10 mMSignificant apoptosis after 72h[8]
Caco-2 (Colon)Gene Expression100 mMStrong impact on transcriptomic profile[9]

Section 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a robust framework for investigating the effects of NPYR.

In Vivo Hepatocellular Carcinoma Induction in Rats

This protocol outlines the induction of hepatocellular carcinoma in Fischer 344 (F344) rats using NPYR administered in drinking water.[3]

Materials:

  • Fischer 344 (F344) rats (female, 6-8 weeks old)

  • N-Nitrosopyrrolidine (NPYR)

  • Standard laboratory rodent diet and water

  • Animal housing facility with appropriate ventilation and waste disposal for hazardous materials

  • 10% neutral buffered formalin

  • Paraffin

  • Hematoxylin and Eosin (H&E) stain

  • Microscope

Procedure:

  • Acclimatization: Acclimatize F344 rats for at least one week to the housing conditions with free access to standard diet and water.

  • NPYR Solution Preparation: Prepare a 0.9 mM solution of NPYR in drinking water. Ensure thorough mixing. Prepare fresh solution weekly.

  • Treatment: Administer the NPYR solution as the sole source of drinking water to the treatment group of rats for 50 weeks. A control group should receive regular drinking water.

  • Monitoring: Monitor the animals daily for signs of toxicity, including weight loss, lethargy, and changes in behavior. Record body weights weekly.

  • Termination: The study is typically terminated at a predetermined endpoint (e.g., 110 weeks) or when animals become moribund.

  • Necropsy and Tissue Collection: Euthanize the animals and perform a thorough necropsy. Carefully excise the liver, note any gross abnormalities, and weigh the organ.

  • Histopathology: Fix liver tissues in 10% neutral buffered formalin for at least 24 hours. Process the tissues, embed in paraffin, and section at 5 µm. Stain the sections with Hematoxylin and Eosin (H&E).[10][11]

  • Analysis: Microscopically examine the liver sections for the presence of hepatocellular carcinomas and other pathological changes.[12][13]

Start Start: Acclimatize F344 Rats Treatment Administer 0.9 mM NPYR in Drinking Water (50 weeks) Start->Treatment Monitoring Daily Health Monitoring Weekly Body Weights Treatment->Monitoring Termination Study Termination (e.g., 110 weeks) Monitoring->Termination Necropsy Necropsy and Liver Collection Termination->Necropsy Histopathology Formalin Fixation, Paraffin Embedding, H&E Staining Necropsy->Histopathology Analysis Microscopic Examination for Hepatocellular Carcinoma Histopathology->Analysis End End Analysis->End

Sources

Application Notes and Protocols for Studying the Role of N-Nitroso Compounds in DNA Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-nitroso compounds (NOCs) are a significant class of chemical carcinogens found in various environmental sources, including preserved foods, tobacco products, cosmetics, and recently, as impurities in pharmaceutical drugs.[1][2][3] Their potent carcinogenicity is primarily attributed to their ability to act as powerful alkylating agents, forming covalent adducts with cellular DNA.[4][5][6] Understanding the mechanisms of DNA alkylation by NOCs is fundamental to toxicology, cancer research, and the safety assessment of new chemical entities and pharmaceutical products. This guide provides an in-depth exploration of the biochemical pathways leading to DNA damage by NOCs, the cellular responses to this damage, and detailed, field-proven protocols for the analysis of DNA adducts.

Section 1: The Biochemical Basis of N-Nitroso Compound Genotoxicity

The genotoxic activity of N-nitroso compounds is not inherent to the parent molecule but is a consequence of metabolic activation or chemical decomposition that generates highly reactive electrophilic species. The specific pathway depends on the compound's structure, primarily distinguishing between N-nitrosamines and N-nitrosamides.

Metabolic Activation of N-Nitrosamines

N-nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), require enzymatic activation to exert their alkylating effects. This bioactivation is a critical prerequisite for their carcinogenicity and is predominantly mediated by the Cytochrome P450 (CYP) family of enzymes in the liver and other tissues.[6][7]

The Causality of CYP-Mediated Activation: The process begins with the α-hydroxylation of one of the alkyl chains, a reaction catalyzed by specific CYP isozymes like CYP2E1 and CYP2A6.[1][2][7] This initial oxidation creates an unstable intermediate, N-nitroso(hydroxymethyl)methylamine in the case of NDMA. This intermediate spontaneously decomposes, releasing an aldehyde (e.g., formaldehyde) and water, to yield a highly unstable alkyldiazonium ion (e.g., methyldiazonium ion).[2] This diazonium ion is a potent electrophile that readily attacks nucleophilic centers in DNA.

Metabolic Activation of NDMA NDMA N-Nitrosodimethylamine (NDMA) CYP Cytochrome P450 (e.g., CYP2E1) NDMA->CYP α-hydroxylation Intermediate α-hydroxy -nitrosamine CYP->Intermediate Decomposition Spontaneous Decomposition Intermediate->Decomposition Aldehyde Formaldehyde Decomposition->Aldehyde releases Diazonium Methyldiazonium Ion (CH₃N₂⁺) Decomposition->Diazonium DNA DNA Diazonium->DNA attacks Adduct Methylated DNA Adducts DNA->Adduct

Caption: Metabolic activation pathway of N-nitrosodimethylamine (NDMA).

Reaction with DNA: The Formation of Covalent Adducts

The ultimate carcinogenic electrophiles generated from NOCs react with electron-rich nitrogen and oxygen atoms in DNA bases. While numerous adducts can form, the most significant in terms of mutagenesis are O-alkylated bases, particularly O⁶-alkylguanine and O⁴-alkylthymine.[8]

  • N-Alkylation vs. O-Alkylation: N-alkylation products, such as N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA), are the most abundant adducts formed.[1][7] However, these lesions are generally repaired efficiently by the Base Excision Repair (BER) pathway and are less likely to cause mutations.

  • The Mutagenic Significance of O⁶-Alkylguanine: The O⁶ position of guanine is involved in the canonical Watson-Crick hydrogen bonding with cytosine. When alkylated, O⁶-alkylguanine preferentially mispairs with thymine instead of cytosine during DNA replication. If this lesion is not repaired before the next round of replication, it leads to a permanent G:C → A:T transition mutation, a hallmark of alkylating agent-induced carcinogenesis.[5]

N-Nitroso Compound Primary Activating Enzyme(s) Major DNA Adducts Formed Reference(s)
N-Nitrosodimethylamine (NDMA)CYP2E1, CYP2A6N7-MeG, O⁶-MeG, N3-MeA[1][7]
N-Nitrosodiethylamine (NDEA)CYP2A6, CYP2E1N7-EtG, O⁶-EtG, O⁴-EtT[7]
Nicotine-derived nitrosamine ketone (NNK)CYP2A6, CYP2A13, CYP2B1O⁶-MeG, O²-MeT, Pyridyloxobutyl (POB) adducts[1]
N-Nitrosodiethanolamine (NDELA)CYP2E1Hydroxyethyl and glyoxal DNA adducts[1][7]

Table 1. Common N-nitrosamines, their metabolic activators, and resulting DNA adducts.

Section 2: Cellular Defense and Consequences of DNA Alkylation

Cells possess sophisticated DNA repair mechanisms to counteract the damaging effects of alkylating agents. The efficiency of these repair systems is a critical determinant of cell fate and cancer risk.

Key DNA Repair Pathways
  • Direct Reversal by MGMT: The most critical defense against the mutagenic O⁶-alkylguanine lesion is the O⁶-methylguanine-DNA methyltransferase (MGMT) protein.[1][3] MGMT acts as a "suicide enzyme," stoichiometrically transferring the alkyl group from the O⁶ position of guanine to one of its own cysteine residues. This action irreversibly inactivates the MGMT protein, but restores the integrity of the DNA base in a single, error-free step.

  • Base Excision Repair (BER): This pathway is the primary mechanism for removing N-alkylated bases.[1][3] The process is initiated by a DNA glycosylase, such as N-methylpurine-DNA glycosylase (MPG, also known as AAG), which recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site.[1][7] Downstream enzymes then process the AP site and restore the correct nucleotide.

Base Excision Repair Workflow start N-alkylated DNA (e.g., N7-MeG) glycosylase DNA Glycosylase (e.g., AAG/MPG) start->glycosylase recognizes & excises base ap_site AP Site (Apurinic) glycosylase->ap_site endonucleases AP Endonuclease (APE1) ap_site->endonucleases cleaves backbone nick Strand Nick endonucleases->nick synthesis DNA Polymerase nick->synthesis fills gap ligation DNA Ligase synthesis->ligation seals nick end Repaired DNA ligation->end

Caption: Simplified workflow of the Base Excision Repair (BER) pathway.

Section 3: Protocols for the Analysis of DNA Adducts

The analysis of DNA adducts is challenging due to their extremely low abundance (often as low as 1 adduct per 10⁷ to 10¹⁰ normal nucleotides).[9] The choice of analytical method depends on the research question, required sensitivity, and whether the adduct structures are known.

Protocol: In Vitro DNA Alkylation with Metabolic Activation

This protocol provides a framework for assessing the DNA alkylating potential of a test compound in a controlled, cell-free system that mimics hepatic metabolism.

Expert Rationale: This assay is a crucial first step to establish a direct chemical-DNA interaction. Using a liver S9 fraction provides a cost-effective and readily available source of a broad range of phase I (including CYPs) and phase II metabolic enzymes. The inclusion of an NADPH-generating system is essential, as CYP enzymes require NADPH as a cofactor for their catalytic activity.

Materials:

  • Test N-nitroso compound

  • Calf Thymus DNA (highly polymerized)

  • Liver S9 fraction (from induced rats or human pool)

  • S9 Cofactor Mix: NADPH, Glucose-6-phosphate (G6P), G6P-dehydrogenase in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4)

  • DNA isolation kit (spin column or phenol-chloroform based)

  • Nuclease P1, Alkaline Phosphatase

Procedure:

  • Preparation: Thaw the S9 fraction on ice. Prepare the S9 cofactor mix and the test compound solution immediately before use. Prepare a 1 mg/mL solution of Calf Thymus DNA in a low-EDTA TE buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Phosphate Buffer (to final volume)

    • Calf Thymus DNA (final concentration 0.5 mg/mL)

    • S9 Cofactor Mix

    • S9 fraction (typically 1-2 mg protein/mL final concentration)

  • Initiation: Add the test N-nitroso compound to the desired final concentration. Include a negative control (vehicle only) and a positive control (a known genotoxin like NDMA).

  • Incubation: Incubate the reaction at 37°C for 1-2 hours with gentle shaking.

  • Termination & DNA Isolation: Stop the reaction by adding ice-cold ethanol or using the lysis buffer from a DNA isolation kit. Isolate the DNA according to the kit manufacturer's instructions to remove proteins and other reaction components.

  • DNA Quantification: Measure the concentration and purity of the isolated DNA using UV spectrophotometry (A260/A280 ratio).

  • Enzymatic Digestion: Digest the purified DNA to individual 2'-deoxyribonucleosides by incubating with Nuclease P1 and Alkaline Phosphatase. This step is critical for preparing the sample for LC-MS/MS analysis.

  • Analysis: Proceed with analysis using a validated method such as LC-MS/MS (Protocol 3.2).

Protocol: Quantification of DNA Adducts by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for the structural confirmation and quantification of known DNA adducts.[10][11] Its high specificity is achieved by monitoring a specific precursor-to-product ion transition for the adduct of interest.

Expert Rationale: The power of this technique lies in its precision. By using stable isotope-labeled internal standards (e.g., [¹³C,¹⁵N]-labeled adducts), variations in sample extraction, digestion, and instrument response can be accurately normalized, allowing for robust quantification. The choice of a nanoflow LC system can further enhance sensitivity for precious samples.[10]

Procedure:

  • Sample Preparation: Use DNA samples digested to deoxyribonucleosides (from Protocol 3.1 or from in vivo studies). Spike the sample with a known amount of the stable isotope-labeled internal standard corresponding to the adduct being measured.

  • LC Separation:

    • Inject the sample onto a reverse-phase C18 HPLC or UPLC column.

    • Employ a gradient elution using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). The gradient will separate the more polar normal nucleosides from the often more hydrophobic adducted nucleosides.

  • MS/MS Detection:

    • Analyze the column eluent using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Set the instrument to operate in Multiple Reaction Monitoring (MRM) mode.

    • Define the specific MRM transitions for the target adduct and its internal standard (e.g., for O⁶-Me-dG: m/z 282 → 166; for dG: m/z 268 → 152).

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Generate a standard curve using known concentrations of the adduct standard spiked into digested control DNA.

    • Calculate the concentration of the adduct in the unknown sample by comparing its peak area ratio (analyte/internal standard) to the standard curve. Adduct levels are typically expressed as the number of adducts per 10ⁿ parent nucleotides.

LC-MSMS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing DNA_sample DNA Sample Digest Enzymatic Digestion DNA_sample->Digest Spike Spike with Internal Standard Digest->Spike LC LC Separation (C18 Column) Spike->LC ESI ESI Source LC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 MS2 Quadrupole 2 (Collision Cell - CID) MS1->MS2 MS3 Quadrupole 3 (Product Ion Selection) MS2->MS3 Detector Detector MS3->Detector Quant Quantification vs. Standard Curve Detector->Quant Report Report Adducts per 10ⁿ Nucleotides Quant->Report

Caption: General workflow for DNA adduct analysis by LC-MS/MS.

Protocol: Ultrasensitive Detection by ³²P-Postlabeling Assay

This method is exceptionally sensitive and is particularly useful for screening for unknown, bulky DNA adducts without the need for an authentic standard.[9][12]

Expert Rationale: The strength of the ³²P-postlabeling assay is its ability to detect adducts at frequencies as low as one in 10¹⁰ nucleotides.[9] The nuclease P1 enrichment step is a key innovation; this enzyme dephosphorylates the normal 3'-mononucleotides, rendering them unable to be labeled, while many bulky adducted nucleotides are resistant.[13] This dramatically reduces background and allows for the specific labeling of the adducted species, significantly boosting the signal-to-noise ratio.

Procedure:

  • DNA Digestion: Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Nuclease P1 method): Incubate the DNA digest with nuclease P1. This will cleave the 3'-phosphate from normal nucleotides but leave most adducted nucleotides intact.

  • ³²P-Labeling: Transfer the ³²P from [γ-³²P]ATP to the 5'-hydroxyl group of the enriched adducted nucleotides using T4 polynucleotide kinase.

  • TLC Separation: Apply the labeled sample to a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate. Develop the chromatogram in multiple dimensions using different salt buffers to resolve the adducted nucleotides from the remaining radioactive ATP and normal nucleotides.

  • Detection and Quantification:

    • Place the TLC plate against a phosphor screen or X-ray film to visualize the radioactive adduct spots (autoradiography).

    • Excise the spots and quantify the radioactivity using liquid scintillation counting or by measuring the intensity of the spots on the phosphor screen.

    • Calculate the Relative Adduct Level (RAL) by comparing the radioactivity in the adduct spots to the total amount of nucleotides in the original DNA sample.

Section 4: Critical Safety and Handling Procedures

N-nitroso compounds are potent, volatile, and toxic carcinogens.[14] Strict adherence to safety protocols is non-negotiable.

  • Designated Work Area: All work with pure or concentrated NOCs must be performed in a designated area within a certified chemical fume hood.[15][16]

  • Personal Protective Equipment (PPE): A lab coat, safety goggles, and double-gloving with appropriate nitrile gloves are mandatory.[14][15]

  • Decontamination: All surfaces and equipment should be wiped down with a decontaminating solution after use. Spills must be handled immediately according to your institution's hazardous material spill response procedure.

  • Waste Disposal: All contaminated waste, including pipette tips, tubes, gloves, and solutions, must be collected and disposed of as hazardous chemical waste according to institutional and regulatory guidelines.

Conclusion

The study of DNA alkylation by N-nitroso compounds is a cornerstone of genetic toxicology and cancer etiology research. The choice of methodology, from broad screening with ³²P-postlabeling to precise quantification with LC-MS/MS, allows researchers to probe the fundamental mechanisms of chemical carcinogenesis. By combining a deep understanding of the biochemical activation pathways with rigorous and validated analytical protocols, scientists can effectively assess the risks associated with these compounds and contribute to the development of safer medicines and consumer products. The paramount importance of safety and meticulous handling cannot be overstated when working with this hazardous class of chemicals.

References

  • Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241–250. [Link]

  • Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. [Link]

  • Swann, P. F. (1980). Alkylation of DNA and carcinogenicity of N-nitroso compounds. Journal of Toxicology and Environmental Health, 6(5-6), 1081-1093. [Link]

  • Agency for Toxic Substances and Disease Registry. (1989). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Chapter 6: Analytical Methods. [Link]

  • Occupational Safety and Health Administration. (n.d.). N-NITROSODIPHENYLAMINE (Method no. 23). OSHA. [Link]

  • International Agency for Research on Cancer. (2000). N-Nitrosodiethanolamine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 77. [Link]

  • Sharma, P., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. [Link]

  • Food and Drug Administration. (n.d.). N-Nitrosamine Drug Impurity Research at FDA/NCTR. HESI Global. [Link]

  • Rainey, W. T., Christie, W. H., Pritchard, C. A., & Lijinsky, W. (1976). Mass Spectra of N-Nitroso Compounds. Oak Ridge National Laboratory. [Link]

  • Fahrer, J., & Christmann, M. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences, 24(5), 4684. [Link]

  • Fahrer, J., & Christmann, M. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences, 24(5), 4684. [Link]

  • Wild, C. P., & Kleihues, P. (2016). N-nitroso compounds. ResearchGate. [Link]

  • Fahrer, J., & Christmann, M. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. MDPI. [Link]

  • Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. [Link]

  • Wiessler, M. (1986). DNA adducts by N-nitroso compounds. Archives of Toxicology. Supplement, 9, 63-71. [Link]

  • Sharma, P., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. [Link]

  • Fahrer, J., & Christmann, M. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences, 24(5), 4684. [Link]

  • Hebels, D. G. A., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N-Nitrosamines in Mammalian Cells. Environmental and Molecular Mutagenesis. [Link]

  • Occupational Safety and Health Administration. (1990). OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry. [Link]

  • Robbiano, L., et al. (1997). In vivo and in vitro genotoxicity of several N-nitrosamines in extrahepatic tissues of the rat. Mutation Research, 393(1-2), 17-28. [Link]

  • Phillips, D. H., & Arlt, V. M. (2009). The 32P-postlabeling assay for DNA adducts. Nature Protocols, 4(6), 815-827. [Link]

  • Chen, H. J. C., & Lee, Y. C. (2015). Liquid Chromatography-Tandem Mass Spectrometry for the Quantification of Tobacco-Specific Nitrosamine-Induced DNA Adducts in Mammalian Cells. Journal of Visualized Experiments, (103), 53202. [Link]

  • Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. [Link]

  • Balbo, S., Turesky, R. J., & Villalta, P. W. (2014). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. Chemical Research in Toxicology, 27(3), 355–366. [Link]

  • Phillips, D. H., & Arlt, V. M. (2009). The 32P-postlabeling assay for DNA adducts. Nature Protocols, 4(6), 815-827. [Link]

  • Balbo, S., et al. (2014). DNA Adductomic Analysis by Data-Independent Mass Spectrometry. LCGC International, 27(1). [Link]

  • LSU Health Shreveport. (2018). SOP for the safe use of N-Nitrosodiethylamine (DEN). [Link]

  • Liu, Y., et al. (2022). Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models. Archives of Toxicology, 96, 2235–2248. [Link]

  • Hecht, S. S. (2022). Example of metabolic activation and DNA alkylation by nitrosamine. ResearchGate. [Link]

  • Phillips, D. H., & Castegnaro, M. (1999). Standardization and validation of DNA adduct postlabelling methods: report of interlaboratory trials and production of recommended protocols. Mutagenesis, 14(3), 301-315. [Link]

  • Chen, H. J. C. (2024). DNA Adductomics: A Narrative Review of Its Development, Applications, and Future. Toxics, 12(10), 785. [Link]

  • Liu, Y., et al. (2024). Comparative DNA damage induced by eight nitrosamines in primary human and macaque hepatocytes. Archives of Toxicology, 98(5), 1595–1608. [Link]

  • Phillips, D. H., & Arlt, V. M. (2007). 32P-postlabeling analysis of DNA adducts. Methods in Molecular Biology, 387, 245-258. [Link]

  • Farmer, P. B., & Sweetman, G. M. A. (1995). Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Carcinogenesis, 16(12), 2873-2886. [Link]

  • Food and Drug Administration. (2023). Mitigation studies for nitrosamines in pharmaceutical formulations. [Link]

  • Reddy, M. V., & Randerath, K. (1986). Nuclease P1-mediated enhancement of sensitivity of 32P-postlabeling test for structurally diverse DNA adducts. Carcinogenesis, 7(9), 1543-1551. [Link]

Sources

Application Notes and Protocols for the Experimental Use of 2-Pyrrolidinone, 1-nitroso- in Toxicology Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Toxicological Significance of 2-Pyrrolidinone, 1-nitroso-

2-Pyrrolidinone, 1-nitroso- (CAS No. 930-55-2), commonly known as N-nitrosopyrrolidine (NPYR), is a member of the N-nitrosamine class of compounds.[1] These compounds are of significant toxicological concern due to their carcinogenic potential in various animal species.[2] NPYR has been detected in a range of environmental and dietary sources, including processed meats, tobacco smoke, and wastewater, leading to potential human exposure.[1][3][4] Consequently, robust and reliable methods for evaluating its toxicological profile are essential for risk assessment and regulatory purposes.

The International Agency for Research on Cancer (IARC) has classified N-Nitrosopyrrolidine as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence of carcinogenicity in experimental animals.[3][5][6] In vivo studies have demonstrated that NPYR primarily induces hepatocellular carcinomas in rats and hamsters.[3][7][8] This carcinogenic activity is intrinsically linked to its metabolic activation, a critical consideration for the design and interpretation of toxicological assays.

These application notes provide a detailed guide to the experimental use of NPYR in toxicology studies. The protocols herein are designed to be self-validating systems, grounded in established methodologies and supported by authoritative references. The focus is on explaining the causality behind experimental choices to empower researchers to not only execute these protocols but also to understand and interpret the resulting data with high confidence.

Safety First: Handling and Disposal of N-Nitrosopyrrolidine

N-Nitrosopyrrolidine is a suspected human carcinogen and must be handled with extreme caution.[9][10] All work should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE):

  • Gloves: Handle with chemically resistant gloves (e.g., nitrile) that have been inspected prior to use.[11]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[11]

  • Lab Coat: A dedicated lab coat or disposable gown is required. Fire-resistant and impervious clothing is recommended.[11]

  • Respiratory Protection: For weighing and diluting the neat compound, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[12]

Storage and Stability:

  • Store NPYR in a tightly sealed container under an inert atmosphere.[12]

  • Protect from light, especially UV light, as it is light-sensitive.[13]

  • For long-term storage, keep in a freezer.[12]

Spill and Waste Management:

  • Spills: Dampen solid spills with acetone before transferring to a suitable container.[12] Clean the affected area with absorbent paper dampened with acetone, followed by a thorough wash with soap and water.[12]

  • Disposal: Dispose of all NPYR-contaminated waste, including PPE, as hazardous chemical waste in accordance with local, regional, and national regulations.[10]

Metabolic Activation: The Key to NPYR's Carcinogenicity

The genotoxicity of NPYR is not inherent to the parent molecule but is a consequence of its metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver.[4][14] The critical first step is α-hydroxylation, a reaction catalyzed by microsomal enzymes.[14][15][16]

This metabolic process converts NPYR into an unstable intermediate that ultimately leads to the formation of highly reactive electrophiles. These electrophiles can then form adducts with cellular macromolecules, including DNA. The formation of DNA adducts is a key initiating event in chemical carcinogenesis.[17]

Because metabolic activation is a prerequisite for NPYR's mutagenic and carcinogenic activity, in vitro toxicology assays must incorporate an exogenous metabolic activation system. The most common system is a post-mitochondrial supernatant (S9 fraction) derived from the livers of rodents (typically rats or hamsters) pre-treated with CYP inducers like phenobarbital and β-naphthoflavone.[18][19]

G NPYR N-Nitrosopyrrolidine (NPYR) CYP Cytochrome P450 Enzymes (e.g., CYP2A, CYP2E1) NPYR->CYP Metabolism in Liver Microsomes AlphaOH α-Hydroxy-NPYR (Unstable Intermediate) CYP->AlphaOH α-Hydroxylation Spontaneous Spontaneous Rearrangement AlphaOH->Spontaneous Electrophile Reactive Electrophilic Species (e.g., Diazonium Ion) Spontaneous->Electrophile DNA Cellular DNA Electrophile->DNA Alkylation Adduct DNA Adducts DNA->Adduct Mutation Mutations Adduct->Mutation Cancer Cancer Initiation Mutation->Cancer

Caption: Metabolic activation pathway of N-Nitrosopyrrolidine (NPYR).

Carcinogenicity Profile of N-Nitrosopyrrolidine

The carcinogenic effects of NPYR have been documented in multiple rodent studies. The primary target organ is the liver, though tumors in other tissues have been observed. A summary of key findings is presented below.

SpeciesStrainRoute of AdministrationDose RegimenDurationKey FindingsReference
RatF344Drinking Water0.9 mM solution50 weeksHigh incidence of hepatocellular carcinomas.[7]
Rat-Oral--Produces hepatocellular carcinomas.[3]
Syrian Golden Hamster-Drinking WaterLow doses (unspecified)LifetimeDose-dependent incidence of hepatocellular neoplasms; males more affected.[8]
Syrian Golden HamsterMaleIntratracheal Instillation1.5 mg total15 weeksNo significant increase in respiratory organ tumors at this dose.[20]
Mouse-Oral--Increased incidence of lung adenomas.[3]

Experimental Protocols for In Vitro Toxicological Assessment

A tiered approach is recommended for the in vitro toxicological assessment of NPYR, starting with cytotoxicity assays to determine appropriate concentration ranges, followed by a battery of genotoxicity assays to evaluate mutagenicity and clastogenicity.

G cluster_0 Phase 1: Concentration Range Finding cluster_1 Phase 2: Genotoxicity Assessment cluster_2 Phase 3: Data Analysis & Interpretation Cytotoxicity Cytotoxicity Assays (e.g., MTT, Neutral Red Uptake) Concentration Determine Non-Toxic to Moderately Toxic Concentration Range for Genotoxicity Assays Cytotoxicity->Concentration Ames Bacterial Reverse Mutation Assay (Ames Test) Concentration->Ames Assess Mutagenicity Micronucleus In Vitro Micronucleus Assay Concentration->Micronucleus Assess Clastogenicity/Aneugenicity Comet Comet Assay (Single Cell Gel Electrophoresis) Concentration->Comet Assess DNA Strand Breaks Analysis Statistical Analysis Dose-Response Modeling Ames->Analysis Micronucleus->Analysis Comet->Analysis Assessment Overall Genotoxicity Profile Risk Assessment Analysis->Assessment

Caption: General workflow for in vitro toxicity testing of NPYR.

Protocol 1: Enhanced Bacterial Reverse Mutation (Ames) Test for N-Nitrosopyrrolidine

Rationale: The standard Ames test can have reduced sensitivity for some N-nitrosamines.[18] An enhanced protocol using a higher concentration of S9 from Aroclor- or phenobarbital/β-naphthoflavone-induced hamster liver and a shorter pre-incubation time has been shown to be more effective.[21][22][23] NPYR has shown clear specificity for reverting the missense mutation in Salmonella typhimurium strain TA1535 and TA100.[19][23][24]

Materials:

  • Salmonella typhimurium strains TA1535 and TA100 (and optionally TA98 and E. coli WP2 uvrA (pKM101)).[18][21]

  • N-Nitrosopyrrolidine (NPYR) stock solution in a suitable solvent (e.g., water or acetone).[21]

  • Positive controls: e.g., Sodium Azide for TA1535 (-S9), 2-Nitrofluorene for TA98 (-S9), N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) for TA100 (-S9), and 2-Aminoanthracene (2-AA) for all strains (+S9).

  • S9 fraction from induced hamster liver.

  • S9 Cofactor Mix (e.g., NADP, G-6-P).

  • Top agar (0.6% agar, 0.5% NaCl, 0.05 mM L-histidine, 0.05 mM D-biotin).

  • Minimal glucose agar plates.

Procedure:

  • Preparation: Prepare fresh overnight cultures of the bacterial strains in nutrient broth. Prepare serial dilutions of the NPYR test article.

  • Metabolic Activation Mix: Prepare the S9 mix by combining hamster liver S9 (recommended final concentration of 30% v/v in the mix) with the S9 cofactor solution.[18][21] Keep on ice.

  • Pre-incubation: In sterile test tubes, add in the following order:

    • 100 µL of bacterial culture.

    • 50 µL of NPYR dilution or solvent/positive control.

    • 500 µL of S9 mix (for +S9 conditions) or phosphate buffer (for -S9 conditions).

  • Incubation: Vortex the tubes gently and pre-incubate at 37°C for 30 minutes in a shaking water bath.[18]

  • Plating: After incubation, add 2.0 mL of molten top agar (maintained at 45°C) to each tube, vortex briefly, and pour the contents onto the surface of minimal glucose agar plates.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

Data Interpretation: A positive response is defined as a dose-dependent increase in the number of revertant colonies to at least twice the solvent control value. The result is considered valid only if the negative and positive controls behave as expected.

Protocol 2: In Vitro Micronucleus Assay

Rationale: The micronucleus (MN) assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events. NPYR, particularly after photo-activation or metabolic activation, has been shown to induce micronuclei in vitro and in vivo.[4][23] This protocol is adapted for use with a mammalian cell line (e.g., TK6 or HaCaT cells) and requires metabolic activation.[4][23]

Materials:

  • Human-derived cell line (e.g., TK6, HaCaT).[4][23]

  • Complete cell culture medium.

  • N-Nitrosopyrrolidine (NPYR) stock solution.

  • S9 fraction from induced hamster liver.

  • S9 Cofactor Mix.

  • Cytochalasin B (for cytokinesis block method).

  • Positive controls: e.g., Mitomycin C (-S9), Cyclophosphamide (+S9).

  • Hypotonic solution (e.g., 0.075M KCl).

  • Fixative (e.g., Methanol:Acetic Acid, 3:1).

  • DNA stain (e.g., Giemsa, DAPI).

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in culture plates or flasks and allow them to attach/stabilize.

  • Treatment (Short Exposure with S9):

    • Prepare treatment media containing various concentrations of NPYR with and without S9 mix (e.g., 1-3% final concentration).

    • Remove the culture medium from the cells and add the treatment media.

    • Incubate for a short period (e.g., 3-4 hours) at 37°C.

  • Wash and Recovery:

    • After the treatment period, remove the treatment media and wash the cells with PBS.

    • Add fresh complete medium. If using the cytokinesis-block method, add Cytochalasin B at this stage.

    • Incubate for a recovery period of 1.5 to 2 normal cell cycles.

  • Cell Harvesting:

    • Harvest the cells (e.g., by trypsinization).

    • Treat with a hypotonic solution to swell the cells.

    • Fix the cells using a freshly prepared cold fixative. Repeat the fixation step 2-3 times.

  • Slide Preparation and Staining:

    • Drop the cell suspension onto clean microscope slides and allow them to air dry.

    • Stain the slides with a suitable DNA stain.

  • Scoring:

    • Using a light microscope, score at least 2000 binucleated cells (for cytokinesis-block method) per concentration for the presence of micronuclei.

    • Calculate the frequency of micronucleated cells.

Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the solvent control indicates a positive result. Cytotoxicity should also be assessed (e.g., via Replication Index) to ensure that positive findings are not artifacts of high toxicity.

Protocol 3: Alkaline Comet Assay (Single Cell Gel Electrophoresis)

Rationale: The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[25][26] It is an excellent tool for investigating the initial DNA-damaging potential of a compound after a short exposure. This protocol is designed to detect DNA damage in mammalian cells following treatment with NPYR and metabolic activation.

Materials:

  • Mammalian cell line (e.g., HepG2, TK6).

  • N-Nitrosopyrrolidine (NPYR) stock solution.

  • S9 fraction from induced hamster liver and cofactor mix.

  • Positive control: e.g., Ethyl methanesulfonate (EMS) or H₂O₂.

  • Comet assay slides (pre-coated).

  • Low Melting Point (LMP) Agarose.

  • Normal Melting Point (NMP) Agarose.

  • Lysis Solution (high salt, EDTA, Triton X-100, pH 10).

  • Alkaline Unwinding/Electrophoresis Buffer (NaOH, EDTA, pH >13).

  • Neutralization Buffer (e.g., 0.4 M Tris, pH 7.5).

  • DNA stain (e.g., SYBR Green I, Propidium Iodide).

Procedure:

  • Cell Treatment: Treat a suspension of cells with various concentrations of NPYR with and without S9 mix for a short duration (e.g., 1-2 hours) at 37°C.

  • Slide Preparation:

    • Mix a small volume of the treated cell suspension (~1 x 10⁵ cells/mL) with molten LMP agarose (at ~37°C).[25]

    • Pipette this mixture onto a pre-coated slide and cover with a coverslip.

    • Allow the agarose to solidify at 4°C for at least 10 minutes.[25]

  • Lysis:

    • Carefully remove the coverslip and immerse the slides in cold, freshly prepared Lysis Solution.

    • Incubate at 4°C for at least 60 minutes in the dark.[25]

  • Alkaline Unwinding:

    • Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold Alkaline Unwinding/Electrophoresis Buffer.

    • Let the DNA unwind for 20-40 minutes at 4°C in the dark.

  • Electrophoresis:

    • Perform electrophoresis under alkaline conditions (e.g., ~25 V, ~300 mA) for 20-30 minutes at 4°C.[27] The exact voltage and time should be optimized.

  • Neutralization and Staining:

    • Gently lift the slides from the tank and immerse them in Neutralization Buffer for at least 5 minutes. Repeat 2-3 times.

    • Stain the slides with a fluorescent DNA stain.

  • Scoring:

    • Visualize the slides using a fluorescence microscope.

    • Capture images and analyze at least 50-100 randomly selected cells per slide using specialized comet assay software.

    • The primary metric is the % Tail DNA (the percentage of DNA that has migrated from the head). Tail Moment is also commonly used.

Data Interpretation: A statistically significant, dose-dependent increase in the mean % Tail DNA compared to the concurrent solvent control indicates a positive genotoxic effect.

References

  • Greenblatt, M., & Lijinsky, W. (1972). Nitrosamine studies: Neoplasms of liver and genital mesothelium in nitrosopyrrolidine treated MRC rats. Journal of the National Cancer Institute, 48(6), 1687–1696. [Link]

  • International Agency for Research on Cancer. (1978). N-Nitrosopyrrolidine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 17. Lyon, France. [Link]

  • Ketkar, M. B., Schneider, P., Preussmann, R., Plass, Ch., & Mohr, U. (1982). Carcinogenic effect of low doses of nitrosopyrrolidine administered in drinking water to Syrian golden hamsters. Journal of Cancer Research and Clinical Oncology, 104(1-2), 75–79. [Link]

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheet N-NITROSO PYRROLIDINE (NPYRN). [Link]

  • IARC. (2018). Agents Classified by the IARC Monographs, Volumes 1–123. [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: N-Nitroso-pyrrolidine. [Link]

  • CPAChem. (2024). Safety data sheet: N-Nitrosopyrrolidine. [Link]

  • National Toxicology Program. (2021). 15th Report on Carcinogens: N-Nitrosamines. [Link]

  • Hecker, L. I., Farrelly, J. G., Smith, J. H., Saavedra, J. E., & Lyon, P. A. (1979). Metabolism of the liver carcinogen N-nitrosopyrrolidine by rat liver microsomes. Cancer Research, 39(8), 2679–2686. [Link]

  • Ketkar, M., Reznik, G., & Mohr, U. (1988). Comparative study on the carcinogenicity of N-nitrosodiethylamine, N-nitrosodimethylamine, N-nitrosomorpholine, N-nitrosopyrrolidine and N-nitrosodi-n-propylamine to the lung of Syrian golden hamsters following intermittent instillations to the trachea. Carcinogenesis, 9(6), 947–950. [Link]

  • Haz-Map. (n.d.). N-Nitrosopyrrolidine. [Link]

  • Occupational Safety and Health Administration. (n.d.). N-NITROSOPYRROLIDINE. [Link]

  • Hagiwara, Y., Arima, S., & Kawanishi, S. (2022). In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation. Genes and Environment, 44(1), 22. [Link]

  • Li, X., et al. (2023). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Regulatory Toxicology and Pharmacology, 145, 105510. [Link]

  • Wong, H. L., Murphy, S. E., & Hecht, S. S. (2005). Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine. Chemical Research in Toxicology, 18(1), 61–69. [Link]

  • PubChem. (n.d.). N-Nitrosopyrrolidine. National Center for Biotechnology Information. [Link]

  • Beal, A., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. Environmental and Molecular Mutagenesis. [Link]

  • European Medicines Agency. (2024). Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. [Link]

  • e-Limit. (n.d.). n-Nitrosopyrrolidine. [Link]

  • Brendler-Schwaab, S., et al. (2005). Recommendations for conducting the in vivo alkaline Comet assay. Mutagenesis, 20(4), 249-254. [Link]

  • Hecker, L. I., Elespuru, R. K., & Farrelly, J. G. (1979). The mutagenicity of nitrosopyrrolidine is related to its metabolism. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 62(2), 213–220. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2013). 2-Pyrrolidinone, 1-methyl-: Human health tier II assessment. [Link]

  • Labcorp. (n.d.). In vitro toxicology nonclinical studies. [Link]

  • McGill University. (2015). Comet Assay Protocol. [Link]

  • Druckrey, H., et al. (1967). Carcinogenicity of N-nitrosopyrrolidine: Dose-response study in rats. Zeitschrift für Krebsforschung, 69(2), 103-201. [Link]

  • Rao, T. K., et al. (1979). Mutagenicity of N-nitrosopyrrolidine derivatives in Salmonella (Ames) and Escherichia coli K-12 (343/113) assays. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 66(1), 1-7. [Link]

  • Heflich, R. H., et al. (2023). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. PubMed. [Link]

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. [Link]

  • Furuhama, A., et al. (2024). Ames mutagenicity of 15 aryl, benzyl, and aliphatic ring N-nitrosamines. Scribd. [Link]

  • Collins, A. R., et al. (2022). Measuring DNA modifications with the comet assay: a compendium of protocols. Nature Protocols, 17(1), 13-41. [Link]

  • Li, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Regulatory Toxicology and Pharmacology, 141, 105410. [Link]

  • Li, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. ResearchGate. [Link]

  • Castro, A., et al. (1986). The chemistry of nitroso compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: N-methyl-2-pyrrolidone. [Link]

  • Scientific Committee on Consumer Safety. (2011). Opinion on N-methyl-2-pyrrolidone (NMP). European Commission. [Link]

  • Wikipedia. (n.d.). 2-Pyrrolidone. [Link]

  • Veeprho. (n.d.). N-Nitroso-2-Pyrrolidinone. [Link]

  • Castro, A., et al. (1985). Acid-catalysed decomposition of N-nitroso-2-pyrrolidone—a rare example of amide hydrolysis via SN2 displacement on the N-conjugate acid. Journal of the Chemical Society, Chemical Communications. [Link]

  • Root Causes. (2023). Nitrosamines precursors. [Link]

Sources

Troubleshooting & Optimization

Challenges in handling and storing 2-Pyrrolidinone, 1-nitroso-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Pyrrolidinone, 1-nitroso- (also known as N-Nitroso-2-pyrrolidinone or NPYR). This guide is designed for our valued partners in research, science, and drug development. My goal is to provide you with not just protocols, but the underlying scientific principles to ensure the integrity of your experiments and the safety of your team. Below, you will find a series of frequently asked questions and troubleshooting guides based on common challenges encountered in the lab.

Section 1: Core Safety and Compound Identity (FAQ)

This section addresses the most fundamental questions regarding the nature of 2-Pyrrolidinone, 1-nitroso- and the critical safety measures required for its handling.

Q1: What is 2-Pyrrolidinone, 1-nitroso-, and why are special handling precautions necessary?

A1: 2-Pyrrolidinone, 1-nitroso- (CAS No. 54634-49-0) is a five-membered lactam with a nitroso group attached to the nitrogen atom[1][2]. It belongs to the N-nitrosamine class of compounds, which are of significant concern in the pharmaceutical industry due to their potential toxicity, mutagenicity, and carcinogenicity[3][4]. It is classified as a suspected human carcinogen[5][6]. Therefore, all handling procedures must be designed to minimize exposure. This includes working in designated areas, using appropriate personal protective equipment (PPE), and employing engineering controls like chemical fume hoods[7].

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: Due to its hazardous nature, a stringent PPE protocol is required.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact. Dispose of contaminated gloves immediately after use[7][8].

  • Eye Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards[7].

  • Lab Coat: A flame-resistant lab coat or impervious clothing should be worn to protect your skin[7].

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to prevent inhalation of any vapors or aerosols[7]. If a fume hood is not feasible, a NIOSH/MSHA or EN 149 approved respirator with an appropriate filter for organic gases and vapors is required[9].

Q3: What are the primary chemical incompatibilities I should be aware of?

A3: To prevent hazardous reactions and compound degradation, avoid contact with the following:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

  • Strong reducing agents[10][11]

Contact with these substances can lead to vigorous, unpredictable reactions and rapid decomposition of the compound.

Section 2: Storage and Stability Guide (FAQ)

Maintaining the chemical integrity of 2-Pyrrolidinone, 1-nitroso- is critical for reproducible experimental results. This section focuses on best practices for storage.

Q4: What are the ideal long-term storage conditions for 2-Pyrrolidinone, 1-nitroso-?

A4: For long-term storage, the compound should be kept in a tightly sealed, clearly labeled container in a dry, cool, and well-ventilated place[7][10]. Several safety data sheets specifically recommend refrigeration[7]. To prevent degradation from light, especially UV light, use an amber vial or store the container in the dark[6]. Storing under an inert atmosphere (e.g., argon or nitrogen) can also help maintain stability[10].

Q5: My experiment requires preparing a stock solution. How stable is 2-Pyrrolidinone, 1-nitroso- in different aqueous solutions?

A5: The stability of this compound in aqueous solutions is highly dependent on pH and light exposure. It is relatively stable for over 14 days in neutral or alkaline (basic) aqueous solutions when kept in the dark at room temperature. However, its stability decreases in acidic solutions[6]. Both acidic and basic conditions can catalyze its decomposition through pathways of denitrosation or deamination (hydrolysis)[12][13]. For maximum reproducibility, it is highly recommended to prepare fresh solutions for each experiment or, if necessary, to flash-freeze aliquots for short-term storage and protect them from light.

Q6: I've noticed the material, which is typically a yellow liquid, has darkened. Is it still usable?

A6: A change in color, such as darkening, can indicate degradation or the presence of impurities. While some materials may darken over time during storage, this is a sign that the compound's purity should be verified before use[10]. Using a degraded compound can lead to inconsistent and unreliable experimental results. We recommend running a quality control check, such as HPLC-UV or LC-MS, to assess the purity and concentration of the material.

Table 1: Stability Profile of 2-Pyrrolidinone, 1-nitroso-
ConditionStabilityRationale & Recommendations
pH Less stable in acidic conditions; more stable in neutral to alkaline solutions[6][12].Acid and base catalysis promotes hydrolysis and denitrosation[12][13]. For experiments, use buffers in the neutral to slightly alkaline range if possible and prepare solutions fresh.
Light Sensitive, especially to UV light[6].Light provides the energy to initiate decomposition. Always store the neat compound and its solutions in amber vials or protected from light.
Temperature Stable at room temperature, but refrigeration is recommended for long-term storage[6][7].Lower temperatures slow the rate of potential degradation reactions. Avoid repeated freeze-thaw cycles for solutions.
Atmosphere Potentially sensitive to air[10].Storing under an inert gas like argon or nitrogen can prevent oxidative degradation[10].
Section 3: Experimental Use and Troubleshooting

This section provides step-by-step guides and troubleshooting advice for common issues encountered during experimental workflows.

Workflow: Safe Handling of 2-Pyrrolidinone, 1-nitroso-

This diagram outlines the critical steps from receiving the compound to its final disposal.

SafeHandlingWorkflow cluster_prep Preparation & Planning cluster_handling Active Handling cluster_cleanup Post-Experiment A Receive Compound & Verify Integrity B Review SDS & Establish SOP A->B Read Safety Info C Prepare Designated Work Area (Fume Hood) B->C Set Up D Assemble PPE C->D Gear Up E Weighing & Solution Prep (in Fume Hood) D->E Begin Work F Perform Experiment E->F G Store Stock Solutions (Protected from Light) F->G Short/Long Term H Decontaminate Glassware & Work Surfaces F->H Immediate I Segregate & Label Waste H->I J Dispose of Waste via Certified Channels I->J

Caption: Workflow for safe handling of 2-Pyrrolidinone, 1-nitroso-.

Q7: My experimental results are inconsistent. Could the 2-Pyrrolidinone, 1-nitroso- be the problem?

A7: Yes, inconsistency is a classic sign of compound degradation. If you suspect the integrity of your compound, use the following troubleshooting decision tree.

Troubleshooting Diagram: Inconsistent Experimental Results

TroubleshootingTree A Inconsistent Results Observed B Was the solution prepared fresh? A->B C Yes B->C   D No B->D   F Check storage conditions of neat material. (Temp, Light, Container Seal) C->F E Prepare a fresh solution from neat material. Protect from light and use immediately. Rerun experiment. D->E G Were storage conditions ideal? F->G H Yes G->H   I No G->I   K Analyze purity of neat material & solution (e.g., LC-MS, HPLC). H->K J Discard compromised material. Use a new, unopened vial. I->J L Is the material pure? K->L M Yes L->M   N No L->N   O Source of inconsistency is likely elsewhere in the experimental protocol. Review other reagents and steps. M->O P Discard degraded material. Obtain a new lot of the compound. N->P

Sources

Technical Support Center: Purification of Crude 2-Pyrrolidinone, 1-nitroso-

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Commitment to Safety and Purity

Welcome to the technical support guide for the purification of crude 2-Pyrrolidinone, 1-nitroso-. As researchers and drug development professionals, you understand that the purity of your starting materials and intermediates is paramount to the success and reproducibility of your work. This guide is designed to move beyond simple protocols, offering a deeper understanding of the principles behind purification choices and providing robust troubleshooting strategies for the challenges you may encounter.

The subject of this guide, 2-Pyrrolidinone, 1-nitroso- (CAS 54634-49-0), belongs to the N-nitrosamine class of compounds. It is imperative to recognize that many compounds in this class are potent carcinogens.[1][2] Therefore, this document begins with a critical, non-negotiable section on safety. Every procedure must be conducted with the appropriate engineering controls and personal protective equipment.

This resource is structured as a dynamic support center, combining frequently asked questions for foundational knowledge with in-depth troubleshooting guides for specific experimental hurdles. Our goal is to empower you with the expertise to not only purify this compound effectively but also to adapt and optimize these methods for your unique experimental context.

PART 1: CRITICAL SAFETY PROTOCOLS

Question: What are the mandatory safety precautions for handling 2-Pyrrolidinone, 1-nitroso-?

Answer: Due to the potential carcinogenic nature of N-nitroso compounds, all handling of 2-Pyrrolidinone, 1-nitroso- must be performed with strict adherence to safety protocols. Assume the compound is hazardous and handle it with the utmost care.

  • Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[3] Ensure the fume hood has a tested and adequate face velocity.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves tested for suitability (e.g., nitrile gloves, double-gloved).[4] Inspect gloves before each use and use proper removal techniques to avoid skin contact.[4]

    • Eye Protection: Safety glasses with side shields are mandatory. For tasks with a higher risk of splashing, use chemical safety goggles.[3]

    • Lab Coat: A flame-resistant lab coat must be worn and kept buttoned. Launder work clothes separately from personal clothing.[5]

  • Spill & Waste Management:

    • Spills: In case of a spill, evacuate the area. Use an inert absorbent material (like vermiculite or sand) to contain the spill.[5] Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Do not allow the substance to enter drains.[3][6]

    • Waste: All waste, including contaminated consumables and crude material, must be disposed of according to local, state, and federal hazardous waste regulations.[5]

  • Storage: Store containers in a cool, dry, and well-ventilated area, away from incompatible materials and light sources.[1][5] N-nitroso compounds can be light-sensitive.[1] Keep containers tightly sealed.[5]

PART 2: FREQUENTLY ASKED QUESTIONS (FAQs)

Question: What are the common impurities in crude 2-Pyrrolidinone, 1-nitroso-, and why is their removal critical?

Answer: Crude 2-Pyrrolidinone, 1-nitroso- typically contains a mixture of unreacted starting materials, reagents, and side-products. The precise impurity profile depends on the synthetic route, but common contaminants include:

  • Unreacted 2-Pyrrolidinone: The precursor amine for the nitrosation reaction.

  • Residual Nitrosating Agents: Such as sodium nitrite or other nitrous acid precursors. The presence of these can lead to the formation of other N-nitrosamine impurities if other secondary amines are present.[7]

  • Side-Products: Arising from undesired reactions during synthesis.

  • Degradation Products: N-nitroso compounds can be unstable, particularly in acidic conditions or when exposed to light, leading to decomposition.[1][8]

The removal of these impurities is critical for several reasons. In drug development, even trace impurities can alter biological activity, lead to toxic side effects, and compromise the integrity and reproducibility of research data. For regulatory purposes, strict limits are placed on mutagenic impurities like N-nitrosamines.[7]

Question: What are the principal laboratory-scale methods for purifying this compound?

Answer: The primary purification techniques for a liquid compound like 2-Pyrrolidinone, 1-nitroso- are vacuum distillation and column chromatography.

  • Vacuum Distillation: This is the preferred method for separating compounds with different boiling points. The application of a vacuum lowers the boiling point, which is crucial for thermally sensitive compounds like N-nitrosamines to prevent decomposition.[9]

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. It is highly effective for removing non-volatile impurities or compounds with similar boiling points. For related compounds like N-methyl-2-pyrrolidone, alumina has been used to remove color and amine impurities.[10]

Question: How can I reliably assess the purity of my final product?

Answer: A combination of analytical techniques should be used to confirm both the identity and purity of 2-Pyrrolidinone, 1-nitroso-.

  • Gas Chromatography (GC): GC is an excellent technique for assessing the purity of volatile and semi-volatile compounds.[11] A Flame Ionization Detector (FID) provides good general sensitivity, while a Nitrogen-Phosphorus Detector (NPD) offers enhanced sensitivity for nitrogen-containing compounds.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for a broader range of impurities, including those that are less volatile or thermally unstable.[11]

  • Mass Spectrometry (MS): Coupling GC or HPLC to a mass spectrometer (GC-MS or LC-MS) is highly recommended. It not only quantifies impurities but also helps in their identification by providing molecular weight and fragmentation data.[13]

Technique Primary Use Common Detector Key Advantages
Gas Chromatography (GC) Purity assessment, quantification of volatile impurities.FID, NPDHigh resolution for volatile compounds.[11]
HPLC Purity assessment, analysis of non-volatile or thermally labile impurities.DAD, MSVersatile, suitable for a wide range of compounds.[11]
Mass Spectrometry (MS) Identification and confirmation of impurities.MS, MS/MSProvides structural information for impurity identification.[14]
A summary of analytical techniques for purity assessment.

PART 3: TROUBLESHOOTING GUIDE

Vacuum Distillation Issues

Question: My product appears to be decomposing in the distillation flask, indicated by color change or gas evolution. What's causing this and how can I prevent it?

Answer: Thermal decomposition is a significant risk with N-nitroso compounds.[9] This is likely due to the distillation pot temperature being too high.

Causality & Solution:

  • Insufficient Vacuum: The primary reason for a high pot temperature is an inadequate vacuum. Check your vacuum pump for proper function and ensure all joints in your distillation apparatus are perfectly sealed. A lower pressure directly translates to a lower boiling point. For the related compound 2-pyrrolidone, distillation is often performed at pressures between 0.1 and 0.3 bar.[15]

  • Heat Application: Apply heat gradually using a heating mantle with a stirrer to ensure even heating and prevent localized "hot spots." Do not heat the flask aggressively.

  • Minimize Residence Time: The longer the compound is heated, the greater the chance of decomposition. Plan the distillation to be as efficient as possible. Once the desired fraction is collected, cool the pot immediately. A patent for removing N-nitroso impurities notes that thermal decomposition is time and temperature-dependent, with significant decomposition occurring at temperatures above 120°C.[9]

Question: I have poor separation between my product and an impurity during fractional distillation. How can I improve the resolution?

Answer: Poor separation means the distillation column is not efficient enough to resolve compounds with close boiling points.

Causality & Solution:

  • Column Efficiency: The efficiency of a fractional distillation column is related to its length and packing material. For better separation, use a longer column or one packed with a more efficient material (e.g., Vigreux indentations, Raschig rings, or metal sponge). This increases the number of theoretical plates, enhancing separation.

  • Reflux Ratio: The reflux ratio (the ratio of condensate returned to the column vs. collected as distillate) is critical. A higher reflux ratio improves separation but slows down the distillation. Adjust your distillation head to increase the amount of condensate returning to the column.

  • Pre-Treatment: Some impurities, especially acidic or basic ones, can be removed before distillation. For the precursor 2-pyrrolidone, treatment with a strong base like potassium hydroxide (KOH) is used to remove water and other impurities prior to distillation.[15][16] A similar pre-treatment could be explored for the crude nitroso-derivative, but a small-scale trial is essential to ensure it doesn't cause degradation.

Column Chromatography Issues

Question: What stationary and mobile phases do you recommend for purifying 2-Pyrrolidinone, 1-nitroso- via column chromatography?

Answer: The choice depends on the nature of the impurities. 2-Pyrrolidinone, 1-nitroso- is a polar molecule.

  • Stationary Phase:

    • Silica Gel: This is the most common choice for normal-phase chromatography. Its polar surface will interact with your polar product.

    • Alumina: Alumina (aluminum oxide) can be neutral, acidic, or basic. Neutral alumina is often a good starting point. It has been successfully used to remove color and amine impurities from the related compound N-methyl-2-pyrrolidone.[10]

  • Mobile Phase (Eluent):

    • You will need a solvent system that can effectively elute your product from the polar stationary phase. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.

    • Thin-Layer Chromatography (TLC): Always develop your solvent system using TLC first. The ideal system will give your product a retention factor (Rf) of around 0.3-0.4, with good separation from all impurities.

Question: My compound is streaking or "tailing" down the column, leading to broad fractions and poor separation. Why is this happening?

Answer: Tailing is a common issue in chromatography and usually points to one of several problems.

Causality & Solution:

  • Overloading the Column: The most common cause is applying too much crude material to the column. A general rule of thumb is to use a mass ratio of stationary phase to crude material of at least 30:1.

  • Poor Solubility: If your compound is not fully soluble in the mobile phase as it moves through the column, it can cause tailing. Ensure the polarity of your eluent is appropriate.

  • Strong Compound-Stationary Phase Interaction: Your compound might be interacting too strongly with the stationary phase, possibly due to acidic or basic sites on the silica or alumina.

    • If using silica gel (which is slightly acidic), adding a very small amount (e.g., 0.1-1%) of a modifier like triethylamine to the eluent can help if the tailing is caused by an acidic impurity or product interaction. Conversely, a drop of acetic acid can help with basic compounds. Perform a small-scale test first, as these additives can affect product stability.

PART 4: PROTOCOLS AND WORKFLOWS

Workflow: Purification Strategy Selection

This diagram outlines a logical approach to choosing the best purification strategy based on the nature of the crude material.

G Start Crude 2-Pyrrolidinone, 1-nitroso- Analysis Analyze crude by TLC/GC Start->Analysis Decision1 Are impurities significantly more or less volatile? Analysis->Decision1 Distillation Primary Method: Vacuum Distillation Decision1->Distillation  Yes Chromatography Primary Method: Column Chromatography Decision1->Chromatography  No Decision2 Is purity >99% required? Distillation->Decision2 End_HighPurity Purified Product (High Purity) Decision2->End_HighPurity  Yes (Consider sequential purification) End_StandardPurity Purified Product (Standard Purity) Decision2->End_StandardPurity  No Chromatography->Decision2

Caption: Decision tree for selecting a purification method.

Protocol 1: Vacuum Distillation of Crude 2-Pyrrolidinone, 1-nitroso-

This protocol describes a general procedure for purification by fractional vacuum distillation.

Materials:

  • Round-bottom flask (distillation pot)

  • Fractional distillation column (e.g., Vigreux)

  • Distillation head with condenser

  • Receiving flasks

  • Vacuum pump, tubing, and pressure gauge (manometer)

  • Heating mantle and magnetic stirrer

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glass joints are clean, properly greased (if necessary for your equipment), and sealed to achieve a high vacuum.

  • Charge the Flask: Charge the distillation pot with the crude 2-Pyrrolidinone, 1-nitroso- and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Evacuate the System: Turn on the magnetic stirrer. Slowly and carefully apply the vacuum. Bumping can occur if the vacuum is applied too quickly to a warm liquid.

  • Apply Heat: Once a stable, low pressure is achieved (e.g., <10 mmHg), begin to heat the distillation pot gently with the heating mantle.

  • Collect Fractions:

    • Forerun: Collect the first fraction of low-boiling impurities at a lower temperature.

    • Main Fraction: As the temperature at the distillation head stabilizes, switch to a new receiving flask to collect the main product fraction. Record the temperature range and pressure.

    • Residue: Do not distill to dryness. Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains.

  • Shutdown: Turn off the heat and allow the system to cool under vacuum. Once cool, slowly and carefully vent the system to atmospheric pressure with an inert gas like nitrogen.

  • Analysis: Analyze all collected fractions by GC or another suitable method to determine purity.

Caption: Workflow for the vacuum distillation protocol.

References

  • 2-Pyrrolidinone - Santa Cruz Biotechnology.
  • Safety D
  • 2-Pyrrolidinone - Safety D
  • A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone - Benchchem.
  • 2-PYRROLIDONE CAS No 616-45-5 MATERIAL SAFETY D
  • 2 - SAFETY D
  • US4384125A - Process for the purification of 2-pyrrolidone - Google P
  • CA1178918A - Process for the purification of 2-pyrrolidone - Google P
  • N-Methyl-2-pyrrolidinone Method number: PV2043 - OSHA.
  • 1-Nitrosopyrrolidin-2-one - LGC Standards.
  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA (2011-09-26).
  • N-Nitroso-2-Pyrrolidinone | CAS 54634-49-0 - Veeprho.
  • The chemistry of nitroso-compounds. Part IX. General acid catalysed decomposition of N-nitroso-2-pyrrolidone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • N-METHYL-2-PYRROLIDINONE 1302 - CDC.
  • N-Nitrosopyrrolidine | C4H8N2O | CID 13591 - PubChem - NIH.
  • METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - European Patent Office - EP 1720833 B1 - EPO (2016-08-31).
  • Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies | Organic Process Research & Development - ACS Public
  • Safety Data Sheet: N-Nitroso-pyrrolidine - Chemos GmbH&Co.KG.
  • US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides - Google P

Sources

Preventing degradation of 2-Pyrrolidinone, 1-nitroso- in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Pyrrolidinone, 1-nitroso- (NPYR). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of NPYR in solution. N-nitrosamines are a class of compounds requiring careful handling to ensure experimental accuracy and safety. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause NPYR to degrade in solution?

A1: The stability of NPYR in solution is primarily influenced by three factors: exposure to light (especially ultraviolet light), temperature, and pH. NPYR is particularly sensitive to UV light, which can cause rapid photolytic cleavage of the N-N bond.[1][2] Elevated temperatures can accelerate thermal decomposition, and while it is relatively stable in neutral to alkaline aqueous solutions, it is less stable in acidic conditions.[2][3]

Q2: I've prepared a fresh stock solution of NPYR in methanol, but my initial analysis shows a lower concentration than expected. What could be the cause?

A2: This issue commonly arises from immediate photodegradation during preparation. Standard laboratory lighting, especially fluorescent lighting, emits a broad spectrum of light that includes UV wavelengths. If the NPYR, either as a solid or in solution, was exposed to direct light for even a short period during weighing or dissolution, significant degradation could have occurred. It is crucial to perform all manipulations under amber lighting or in amber glassware to minimize light exposure.[4]

Q3: What is the expected shelf-life of an NPYR stock solution?

A3: The shelf-life is highly dependent on the solvent and storage conditions. In a suitable organic solvent like methanol or acetonitrile, stored in an amber vial at -20°C or below, a stock solution can be stable for several months.[5] Aqueous solutions are significantly less stable. A neutral or alkaline aqueous solution stored in the dark at room temperature may be stable for up to 14 days, but stability decreases in acidic solutions.[2] For long-term storage, freezing at -70°C is recommended.[3] A study on the stability of various volatile nitrosamines in human urine found them to be stable for at least 24 days at temperatures ranging from -70°C to 20°C.[3]

Q4: Are there any visual indicators of NPYR degradation?

A4: NPYR is typically a yellow liquid.[2] While there may not be a dramatic color change upon initial degradation, the formation of certain degradation byproducts could subtly alter the appearance of the solution. However, visual inspection is not a reliable method for assessing purity. The most definitive way to confirm degradation is through analytical techniques like HPLC-UV or LC-MS/MS, which can separate and identify NPYR and its degradation products.[6][7]

Troubleshooting Guides

Problem 1: Rapid Loss of NPYR Concentration in Working Solutions
  • Symptom: You prepare a fresh dilution from a stable stock, but subsequent analysis (e.g., within hours) shows a significant drop in NPYR concentration.

  • Root Cause Analysis: This is a classic sign of photodegradation. NPYR has two primary UV absorption peaks, a strong one around 230 nm and a weaker one around 340 nm, making it highly susceptible to photolysis.[8] The energy from UV light can cause both homolytic and heterolytic cleavage of the N-NO bond, breaking down the molecule.[1][8]

  • Solution Workflow:

    • Light Protection: Immediately switch to using amber glass vials or centrifuge tubes for all working solutions. If clear vials must be used, wrap them securely in aluminum foil.

    • Minimize Exposure Time: Prepare working solutions immediately before use. Do not let them sit on the benchtop under ambient light.

    • Wavelength Consideration: Be aware of the light sources in your lab. If you are working in a biological safety cabinet, the built-in UV lamp for sterilization should be off, and the standard fluorescent light can still contribute to degradation over time.

    • Verification: Prepare two identical working solutions. Keep one completely protected from light and expose the other to ambient lab light for 1-2 hours. Analyze both by HPLC. A significant difference in the NPYR peak area will confirm light sensitivity as the issue.

Problem 2: Appearance of Multiple Peaks in Chromatogram During Stability Study
  • Symptom: When analyzing an aged NPYR solution via HPLC or LC-MS, you observe the emergence of new peaks that were not present in the initial analysis, accompanied by a decrease in the main NPYR peak.

  • Root Cause Analysis: This indicates the formation of degradation products. The specific products formed can depend on the degradation pathway (photolytic, thermal, or pH-mediated) and the composition of the solution (e.g., solvent, presence of oxygen). For instance, photolysis in aqueous solutions can lead to the formation of nitrite and nitrate ions.[8]

  • Solution Workflow:

    • Characterize Degradants: If using LC-MS, attempt to identify the mass of the new peaks. This can provide clues about the degradation mechanism.

    • Evaluate pH: Check the pH of your solution. NPYR is more susceptible to degradation under acidic conditions (pH 3-5 are considered high risk).[9][10] If your solvent system is unbuffered or acidic, consider switching to a neutral or slightly alkaline buffered system if compatible with your experimental design.

    • Control Temperature: Ensure that samples are not exposed to elevated temperatures. If samples are being analyzed in an autosampler, use a cooled sample tray (e.g., 4°C).

    • Purity Check of Solvents: Ensure that the solvents used are of high purity and free from contaminants that could catalyze degradation.

Technical Protocols & Data

Protocol 1: Preparation and Validation of a Stable NPYR Stock Solution

This protocol describes a self-validating system for preparing a reliable NPYR stock solution.

  • Preparation Environment: Work in a designated area for handling potent compounds, under amber or red light to minimize photodecomposition.[11] Use a fume hood and appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12]

  • Solvent Selection: Use HPLC-grade or MS-grade acetonitrile or methanol. These solvents offer good stability for NPYR.

  • Weighing and Dissolution:

    • Tare a clean, amber glass volumetric flask (e.g., 10 mL).

    • Using a calibrated microbalance, carefully weigh the required amount of neat NPYR standard directly into the flask.

    • Record the exact weight.

    • Immediately add a small amount of the chosen solvent, swirl gently to dissolve the NPYR, and then fill to the mark.

    • Cap the flask securely and invert several times to ensure homogeneity.

  • Initial Quality Control (T=0 Analysis):

    • Immediately prepare a dilution of the stock solution to a suitable concentration for analysis.

    • Analyze this fresh dilution by a validated HPLC-UV or LC-MS/MS method.[13]

    • This initial chromatogram serves as the baseline for concentration and purity. The peak area at T=0 is your reference standard.

  • Storage:

    • Aliquot the stock solution into smaller volume amber glass vials with PTFE-lined caps. This prevents repeated freeze-thaw cycles and contamination of the entire stock.

    • Store the aliquots in a freezer at ≤ -20°C.[5] For maximum long-term stability, store at -70°C.[3]

  • Periodic Stability Checks:

    • On a defined schedule (e.g., 1, 3, and 6 months), thaw one aliquot.

    • Prepare a fresh dilution and analyze it using the same method as the T=0 analysis.

    • Compare the peak area to the T=0 value. A deviation of >5-10% may indicate that the stock solution is no longer viable.

Table 1: NPYR Stability Under Various Conditions
ParameterConditionStability OutcomeRationale & References
Light Ambient Laboratory LightRapid Degradation NPYR strongly absorbs UV light, leading to photolytic cleavage of the N-NO bond.[1][2]
Amber Vial / DarknessHigh Stability Prevents photolysis, the primary degradation pathway.[4]
Temperature ≤ -20°C (in organic solvent)Stable (Months) Low temperature minimizes thermal decomposition kinetics.[3][5]
4°C (in aqueous solution)Limited Stability (Days) Slower degradation than room temp, but still susceptible.[2]
37°C (in aqueous solution)Unstable (Hours to Days) Accelerated degradation. A study showed ~77% loss of activity after 168 hours at 37°C.[5]
pH (Aqueous) Acidic (pH < 5)Less Stable Acidic conditions can facilitate hydrolysis and degradation.[2][8][9]
Neutral to Alkaline (pH 7-10)More Stable NPYR shows greater stability in neutral to alkaline aqueous solutions when protected from light.[2][3]

Diagrams

Diagram 1: Key Degradation Pathways for NPYR

This diagram illustrates the main environmental factors leading to the degradation of 2-Pyrrolidinone, 1-nitroso-.

cluster_factors Degradation Factors cluster_products Degradation Products NPYR NPYR in Solution (2-Pyrrolidinone, 1-nitroso-) Products Pyrrolidinone Radical + NO• Nitrite (NO2-) Nitrate (NO3-) Other Byproducts NPYR->Products cleavage of N-NO bond UV UV Light (Photolysis) UV->NPYR Acid Acidic pH (H+) Acid->NPYR Heat Elevated Temperature Heat->NPYR

Caption: Primary factors influencing NPYR degradation in solution.

Diagram 2: Troubleshooting Workflow for Unstable NPYR Solutions

This decision tree guides researchers through diagnosing and solving NPYR stability issues.

start Problem: NPYR Concentration is Decreasing q1 Are solutions protected from light? start->q1 sol1 Solution: Use amber vials. Work under subdued light. q1->sol1 ans1_no q2 What is the storage temperature? q1->q2 ans1_yes ans1_no No ans1_yes Yes end Purity Verified: Re-analyze after changes. sol1->end sol2 Solution: Store aliquots at ≤ -20°C. Prepare fresh daily. q2->sol2 ans2_rt q3 What is the solution pH? q2->q3 ans2_frozen ans2_rt Room Temp / 4°C ans2_frozen ≤ -20°C sol2->end sol3 Solution: Adjust pH to neutral (7.0) if experiment allows. q3->sol3 ans3_acid q3->end ans3_neutral ans3_acid Acidic (< 6) ans3_neutral Neutral / Basic sol3->end

Caption: A decision tree for troubleshooting NPYR solution instability.

References

  • Lee, C., Choi, W., & Yoon, J. (2015). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. National Institutes of Health. [Link]

  • Afzal, A., et al. (2016). Effect of pH on UV Photodegradation of N-Nitrosamines in Water. Journal of Korean Society on Water Environment. [Link]

  • Chow, Y. T. (1975). Efficient photolytic degradation of nitrosamines. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Nitrosopyrrolidine. PubChem Compound Database. [Link]

  • Chen, B., et al. (2016). Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways. PubMed. [Link]

  • Afzal, A., et al. (2016). Degradation and fate of N-nitrosamines in water by UV photolysis. ResearchGate. [Link]

  • Sgroi, M., et al. (2018). Degradation of N-Nitrosodimethylamine by UV-Based Advanced Oxidation Processes for Potable Reuse: a Short Review. Current Pollution Reports. [Link]

  • Arashidani, K., et al. (2020). In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation. PubMed Central. [Link]

  • Agilent Technologies, Inc. (2025). Safety Data Sheet: Nitrosamines Standard. [Link]

  • Pappas, R. S., et al. (2016). Long Term Stability of Volatile Nitrosamines in Human Urine. PubMed Central. [Link]

  • Groenen, P. J., et al. (1977). On the formation of N-nitrosopyrrolidine from potential precursors and nitrite. PubMed. [Link]

  • Pangarkar, K. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. International Journal of Pharmaceutical Sciences. [Link]

  • S. Al-Absi, M., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

  • Aqeel, A., et al. (2017). Influence of pH on the UV photolysis of N-nitrosamines in water: Kinetics and products. ResearchGate. [Link]

  • Egyptian Drug Authority. (2025). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. [Link]

  • Keller and Heckman LLP. (2024). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. [Link]

  • Veeprho. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines. [Link]

  • European Medicines Agency. (n.d.). Nitrosamine impurities: guidance for marketing authorisation holders. [Link]

  • Pangarkar, K. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ResearchGate. [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitrosamine Impurity Assay with HPLC – Extended AppNote. [Link]

Sources

Technical Support Center: 1-Nitroso-2-pyrrolidinone (NPYR) Decomposition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 1-Nitroso-2-pyrrolidinone (NPYR), also known as N-Nitroso-2-pyrrolidone. This document is designed for researchers, scientists, and drug development professionals who may encounter stability issues and decomposition of NPYR during their experiments. As a cyclic N-nitrosamide, NPYR exhibits distinct reactivity and decomposition pathways under various environmental conditions. Understanding these pathways is critical for ensuring experimental accuracy, preventing the formation of unwanted byproducts, and maintaining the integrity of your results. This guide provides in-depth answers to common questions, troubleshooting advice, and validated protocols to manage and analyze NPYR and its degradants.

Frequently Asked Questions (FAQs)

General Information & Stability

Q1: What are the primary factors influencing the stability of 1-nitroso-2-pyrrolidinone (NPYR)?

A1: The stability of NPYR is significantly influenced by three main factors: pH, light, and temperature.[1]

  • pH: NPYR is least stable in acidic solutions and shows greater stability in neutral to alkaline aqueous solutions when kept in the dark.[2][3]

  • Light: The compound is photosensitive, particularly to UV light, which can induce photolytic decomposition.[3] Storage in amber vials or protection from light is crucial.

  • Temperature: Elevated temperatures can accelerate thermal degradation.[1][4] While stable for short periods at room temperature, long-term storage should be under refrigerated or frozen conditions.

Q2: My NPYR standard is a yellow to orange solid. Is this normal?

A2: Yes, this is the expected appearance. 1-Nitroso-2-pyrrolidinone is typically a yellow to orange solid or liquid.[1] A significant color change or the appearance of a precipitate in a solution may indicate decomposition or contamination.

Decomposition Pathways & Byproducts

Q3: What byproducts are formed during the acid-catalyzed decomposition of NPYR?

A3: In mildly acidic aqueous solutions, NPYR undergoes decomposition via two concurrent pathways originating from a common N-protonated intermediate.[2][5]

  • Denitrosation: This pathway involves the cleavage of the N-N bond, releasing the nitroso group and yielding 2-pyrrolidinone .

  • Deamination (Hydrolysis): This pathway involves the hydrolytic cleavage of the amide C-N bond within the pyrrolidinone ring. This ring-opening reaction results in the formation of 4-(nitrosamino)butanoic acid .

The preference for one pathway over the other can be influenced by the specific acid and nucleophiles present in the medium.[2][6]

Q4: How does NPYR decompose under basic or neutral conditions?

A4: Under neutral and, more rapidly, basic (alkaline) conditions, the primary decomposition route is deamination via hydrolysis of the amide bond.[7] This reaction is catalyzed by basic species, including hydroxide ions, and proceeds through a nucleophilic attack at the carbonyl carbon.[7][8] The sole major product of this pathway is 4-(nitrosamino)butanoic acid , resulting from the opening of the pyrrolidinone ring. The denitrosation pathway is not significant under these conditions.

Q5: What are the expected byproducts from the photolytic decomposition of NPYR?

A5: Photolytic decomposition, especially under UV irradiation, is a radical-driven process. The primary event is the fission of the weakest bond, which in N-nitroso compounds is the N-N bond.[6][9] This homolytic cleavage generates a pyrrolidinone radical and a nitric oxide radical (NO•) . These highly reactive intermediates can then participate in a variety of secondary reactions, including hydrogen abstraction, recombination, and further fragmentation, leading to a complex mixture of byproducts. This process is distinct from the ionic mechanisms observed in acid- or base-catalyzed decomposition.[9]

Troubleshooting & Mitigation

Q6: I am observing unexpected peaks in my chromatogram when analyzing an aged NPYR sample. What are they likely to be?

A6: Based on the common decomposition pathways, the unexpected peaks are most likely 2-pyrrolidinone and/or 4-(nitrosamino)butanoic acid. The presence of 2-pyrrolidinone suggests potential exposure to acidic conditions or light, while 4-(nitrosamino)butanoic acid points towards hydrolysis due to the presence of moisture, especially under neutral or basic conditions. To confirm their identities, you should use reference standards for these potential byproducts or employ mass spectrometry for structural elucidation.

Q7: How can I minimize the decomposition of NPYR during my experiments and storage?

A7: To ensure the integrity of your NPYR samples, adhere to the following best practices:

  • Storage: Store NPYR in tightly sealed, amber-colored containers at low temperatures (e.g., 2-8°C for short-term, -20°C for long-term).

  • Solvent Preparation: Use high-purity, anhydrous solvents if possible. If using aqueous solutions, prepare them fresh and use buffers to maintain a neutral or slightly alkaline pH (pH 7-8) to maximize stability.[3]

  • Handling: Minimize the exposure of NPYR, both in solid form and in solution, to direct light and elevated temperatures. Conduct experimental manipulations under subdued lighting.

  • Avoid Contaminants: Ensure all glassware and equipment are free from acidic or basic residues. Be aware that certain raw materials or reagents in a synthesis may introduce trace amounts of acids, bases, or nitrosating agents that can accelerate degradation.[10]

Visualized Pathways and Workflows

G NPYR 1-Nitroso-2-pyrrolidinone (NPYR) Pyrrolidinone 2-Pyrrolidinone NPYR->Pyrrolidinone Denitrosation ButanoicAcid 4-(Nitrosamino)butanoic Acid NPYR->ButanoicAcid Deamination (Hydrolysis) Radicals Radical Intermediates (Pyrrolidinone• + NO•) NPYR->Radicals N-N Bond Fission Acid Acidic Conditions (H+, Nucleophiles) Acid->NPYR Base Basic/Neutral Conditions (OH-, H2O) Base->NPYR Light Light / UV (Photolysis) Light->NPYR

Caption: Decomposition pathways of 1-Nitroso-2-pyrrolidinone (NPYR).

Data Summary

The following table summarizes the decomposition conditions and resulting byproducts for NPYR.

ConditionPrimary MechanismMajor Expected Byproduct(s)Reference
Acidic (mild) N-Protonation followed by Denitrosation or Deamination2-Pyrrolidinone, 4-(Nitrosamino)butanoic acid[2]
Basic/Neutral Nucleophilic-catalyzed Hydrolysis (Deamination)4-(Nitrosamino)butanoic acid[7]
Light (UV) Photolysis (Homolytic N-N bond cleavage)Radical species leading to a complex product mixture[6][9]
Thermal Thermally-induced degradationVaries; can include hydrolysis and fragmentation products[4]

Experimental Protocols & Analytical Considerations

Q8: What analytical techniques are suitable for identifying NPYR and its decomposition byproducts?

A8: A combination of chromatographic and spectroscopic techniques is recommended.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a robust method for quantifying NPYR and its primary degradants, provided they have a chromophore.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for nitrosamine analysis. LC-MS/MS provides high sensitivity and specificity for quantification, while high-resolution mass spectrometry (LC-HRMS) is invaluable for identifying unknown byproducts by providing accurate mass measurements.[11]

  • Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD) can also be used, particularly for volatile byproducts.[12] However, care must be taken to avoid on-column thermal degradation of NPYR.

Protocol: Analysis of NPYR and Its Primary Hydrolysis Byproduct by HPLC-UV

This protocol provides a general framework for the separation and detection of NPYR and its main hydrolysis product, 4-(nitrosamino)butanoic acid.

1. Objective: To quantify NPYR and detect the presence of 4-(nitrosamino)butanoic acid in a sample.

2. Materials:

  • NPYR Reference Standard

  • 4-(Nitrosamino)butanoic acid Reference Standard (if available)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or other suitable mobile phase modifier)

  • 0.45 µm Syringe filters

3. Instrumentation:

  • HPLC system with a UV-Vis Detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

4. Method:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Equilibrate at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 230 nm (or optimal wavelength determined by UV scan of NPYR)

5. Sample Preparation:

  • Accurately weigh and dissolve the NPYR sample in the initial mobile phase (95:5 Water:Acetonitrile) to a known concentration (e.g., 1 mg/mL stock).

  • Dilute the stock solution to a working concentration within the calibration curve range (e.g., 1-100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Construct a calibration curve using freshly prepared standards of NPYR.

  • Inject the sample and identify peaks based on the retention times of the reference standards. NPYR, being more non-polar, will have a longer retention time than the more polar 4-(nitrosamino)butanoic acid.

  • Quantify the amount of NPYR and estimate the relative amount of the byproduct.

Caption: General workflow for the analytical determination of NPYR.

References

  • Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. (National Institutes of Health). [Link]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. (ACS Publications). [Link]

  • Developing Structure-Activity Relationships for N-Nitrosamine Activity. (National Institutes of Health). [Link]

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (MDPI). [Link]

  • Mechanisms of action of N-nitroso compounds. (Semantic Scholar). [Link]

  • The chemistry of nitroso-compounds. Part IX. General acid catalysed decomposition of N-nitroso-2-pyrrolidone, an example of amide hydrolysis via SN2 displacement on the N-conjugate acid. (Journal of the Chemical Society, Perkin Transactions 2). [Link]

  • The chemistry of nitroso compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative. (Sci-Hub). [Link]

  • Acid-catalysed decomposition of N-nitroso-2-pyrrolidone—a rare example of amide hydrolysis via SN2 displacement on the N-conjugate acid. (RSC Publishing). [Link]

  • The chemistry of nitroso compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative. (Journal of the Chemical Society, Perkin Transactions 2). [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (National Institutes of Health). [Link]

  • The Chemistry of Nitroso Compounds. Part 13.' Decomposition of N- Nitroso-2-pyrrolidone under Basic Conditions. (RSC Publishing). [Link]

  • N-Nitrosopyrrolidine | C4H8N2O | CID 13591. (PubChem - NIH). [Link]

  • N-nitrosamine Formation | Analytical Method Development. (Onyx Scientific). [Link]

  • Safety Data Sheet: N-Nitroso-pyrrolidine. (Chemos GmbH&Co.KG). [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino. (Norwegian Research Information Repository - NTNU). [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (ACS Publications). [Link]

  • Nitrosamines Analysis. (Mérieux NutriSciences). [Link]

  • Decomposition of nitrosamines in CO2 capture by aqueous piperazine or monoethanolamine. (PubMed). [Link]

  • Photochemistry of nitroso compounds in solution. VI. Photolysis of N-nitrosamides in acidic media. (Semantic Scholar). [Link]

  • Photochemistry of nitroso compounds in solution. VI. Photolysis of N-nitrosamides in acidic media. (ResearchGate). [Link]

  • N-METHYL-2-PYRROLIDINONE 1302. (CDC). [Link]

Sources

Technical Support Center: Optimizing Synthesis of 2-Pyrrolidinone, 1-nitroso-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Pyrrolidinone, 1-nitroso-, also known as N-nitrosopyrrolidine (NPYR). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction conditions and troubleshooting common issues. As N-nitrosamines are a class of compounds with significant regulatory scrutiny due to their potential carcinogenicity, precise and controlled synthesis is paramount.[1][2][3] This document provides the foundational principles, troubleshooting steps, and validated protocols to ensure safe and efficient synthesis.

N-Nitrosopyrrolidine is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans, based on sufficient evidence in experimental animals.[4][5] Therefore, all handling and synthesis must be conducted with appropriate safety precautions.[6]

Section 1: Foundational Principles of N-Nitrosation

The synthesis of NPYR typically involves the reaction of 2-pyrrolidinone with a nitrosating agent. The most common laboratory-scale method is the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) in an acidic medium.[1]

The core of the reaction is the electrophilic attack of a nitrosonium ion (NO⁺) or a related species (like N₂O₃) on the nucleophilic nitrogen of the 2-pyrrolidinone lactam ring.[7]

Key Reaction: 2-Pyrrolidinone + NaNO₂ + Acid (e.g., HCl, H₂SO₄) → 2-Pyrrolidinone, 1-nitroso- + H₂O + Salt

Understanding the factors that govern the formation and stability of the nitrosating agent and the reactivity of the substrate is crucial for optimization.

The Role of pH

The pH of the reaction medium is arguably the most critical parameter.

  • Acidic Conditions (pH ~3-4): Nitrous acid is formed from sodium nitrite under acidic conditions. The nitrous acid then exists in equilibrium with dinitrogen trioxide (N₂O₃), a potent nitrosating agent. The rate of nitrosation of secondary amines is often maximal in this pH range.[8]

  • Highly Acidic Conditions (pH < 2): While the formation of the nitrosonium ion (NO⁺) is favored, the concentration of the unprotonated, nucleophilic 2-pyrrolidinone decreases significantly. Amides are less basic than amines, but protonation of the amide nitrogen will still inhibit the reaction.

  • Neutral or Basic Conditions (pH > 6): The concentration of the active nitrosating species (HNO₂, N₂O₃, NO⁺) is negligible, and the reaction will not proceed efficiently.

Choice of Nitrosating Agent

While sodium nitrite with a strong acid is common, other reagents can be used, each with specific advantages.

Nitrosating AgentTypical ConditionsProsCons
Sodium Nitrite (NaNO₂) / Acid Aqueous, pH 3-4, 0-10 °CInexpensive, readily available.Requires careful pH control; acid-sensitive functional groups may react.
tert-Butyl Nitrite (TBN) Organic solvents (DCM, THF)Mild, acid-free conditions; good for sensitive substrates.[1][9]More expensive; byproduct (tert-butanol) needs removal.[1]
Nitrosonium Tetrafluoroborate (NOBF₄) Aprotic organic solventsPowerful nitrosating agent, high reactivity.Highly reactive, moisture-sensitive, can lead to side reactions if not controlled.
Temperature Control

Nitrosation reactions are often exothermic.

  • Low Temperatures (0-5 °C): Recommended to control the reaction rate, minimize the decomposition of unstable nitrous acid, and prevent side reactions.

  • Elevated Temperatures: Can lead to runaway reactions and the formation of hazardous nitrogen oxides (NOₓ) gases. It can also promote the degradation of the NPYR product.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues encountered during the synthesis of NPYR.

Issue 1: Low or No Product Yield

Q: My reaction has run for several hours, but TLC/GC-MS analysis shows very little or no NPYR formation. What went wrong?

A: This is a common issue, often related to improper reaction setup. Follow this diagnostic workflow:

G start Low/No Yield Detected check_ph Verify Reaction pH start->check_ph ph_high pH > 5? Adjust to pH 3-4 with acid. check_ph->ph_high Yes ph_low pH < 2? Reaction inhibited. Restart with proper pH. check_ph->ph_low Yes ph_ok pH is correct (3-4) check_ph->ph_ok No check_temp Check Reaction Temperature temp_high Temp > 10°C? Runaway side reactions likely. Restart at 0-5°C. check_temp->temp_high Yes temp_ok Temp is correct (0-5°C) check_temp->temp_ok No check_reagents Assess Reagent Quality reagent_bad Old NaNO₂ or wet starting material? Use fresh, dry reagents. check_reagents->reagent_bad Yes reagent_ok Reagents are high quality check_reagents->reagent_ok No end_solve Problem Resolved ph_high->end_solve ph_low->end_solve ph_ok->check_temp temp_high->end_solve temp_ok->check_reagents reagent_bad->end_solve end_complex Consult Further Diagnostics reagent_ok->end_complex

Caption: Troubleshooting workflow for low NPYR yield.

Detailed Breakdown:

  • Verify pH: The most likely culprit. Use a calibrated pH meter to check the reaction mixture. The optimal range for nitrosation of amides is typically pH 3-4. If the pH is too high, the concentration of the active nitrosating agent is too low. If it's too low, the 2-pyrrolidinone substrate may be protonated and thus deactivated.

  • Check Temperature: Ensure the reaction is being maintained at 0-5 °C. Nitrous acid is unstable and decomposes at higher temperatures.

  • Reagent Quality: Sodium nitrite can degrade over time, especially if exposed to moisture and air. Use a fresh bottle of NaNO₂. Ensure your 2-pyrrolidinone starting material is dry, as water content can affect concentrations.

  • Order of Addition: Add the sodium nitrite solution slowly (dropwise) to the cooled, acidified solution of 2-pyrrolidinone. This maintains a low, steady concentration of nitrous acid and helps control the exotherm.

Issue 2: Formation of Unknown Impurities

Q: I've successfully formed NPYR, but my crude product is contaminated with significant impurities. What are they and how can I avoid them?

A: Impurity formation is often due to side reactions stemming from overly aggressive reaction conditions.

Potential Side Reactions & Solutions:

Impurity TypeProbable CausePrevention Strategy
Oxidized Byproducts Excess nitrosating agent or elevated temperature.Use a slight excess (1.1-1.2 eq.) of sodium nitrite, not a large excess. Maintain strict temperature control (0-5 °C).
C-Nitrosation Products Highly acidic conditions (pH < 2).Maintain the reaction pH in the optimal 3-4 range. C-nitrosation is more common in activated aromatic systems but can occur.
Degradation Products Unstable product due to heat or light exposure during workup.N-nitrosamides can be less stable than N-nitrosamines.[10] Protect the reaction from light and keep all solutions cold during extraction and purification.
Unreacted Starting Material Incomplete reaction.Allow the reaction to stir for a sufficient time (monitor by TLC/GC). Ensure at least a stoichiometric amount of nitrite is added.
Issue 3: Reaction is Violently Exothermic or Produces Brown Gas

Q: Upon adding sodium nitrite, my reaction temperature spiked, and I observed brown gas (NO₂) evolving from the flask. What happened?

A: This indicates a runaway reaction. The brown gas is nitrogen dioxide (NO₂), formed from the decomposition of nitrous acid and subsequent oxidation of nitric oxide (NO). This is a hazardous situation.

Immediate Actions & Prevention:

  • Safety First: If this occurs, ensure the reaction is in a well-ventilated fume hood. If the reaction is large, evacuate the immediate area. Do not attempt to quench a large, runaway reaction with water.

  • Root Cause: This is almost always caused by adding the sodium nitrite too quickly to a concentrated or insufficiently cooled acidic solution.

  • Prevention:

    • Slow Addition: Use an addition funnel to add the NaNO₂ solution dropwise over a prolonged period (e.g., 30-60 minutes).

    • Efficient Cooling: Use an ice/salt bath or a cryocooler to maintain an internal temperature below 5 °C.

    • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A1:

  • Carcinogenicity: NPYR is a suspected carcinogen.[4][6] Always handle the final product and any contaminated materials in a designated area, wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic if swallowed.[11][12][13] Keep it away from combustible materials, acids, and reducing agents.[12][14]

  • Ventilation: All steps of the reaction, workup, and purification must be performed in a certified chemical fume hood to avoid inhalation of volatile reagents or the NOₓ gases that can be byproducts.

Q2: Can I use a different amide or lactam for this procedure? A2: Yes, the general principle of nitrosation under acidic nitrite conditions is applicable to many secondary amines and amides.[7] However, the reactivity of the substrate and its basicity will influence the optimal pH and reaction time. Amides are generally less reactive than amines.[10] A feasibility study with small-scale trials is recommended.

Q3: How should I monitor the reaction progress? A3: Thin-Layer Chromatography (TLC) is a simple and effective method.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1) typically works well.

  • Visualization: NPYR is a UV-active compound. Additionally, staining with a permanganate dip can be effective. The starting 2-pyrrolidinone is often more polar than the N-nitroso product.

For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are the preferred methods.[15][16]

Q4: What is the best way to purify the final product? A4:

  • Workup: After the reaction is complete, quench it by carefully adding a reducing agent like sodium bisulfite or ascorbic acid to destroy excess nitrite. Neutralize the solution with sodium bicarbonate and extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Purification: Flash column chromatography on silica gel is the most common method for laboratory-scale purification. A gradient of ethyl acetate in hexanes is typically effective for eluting the product.

Section 4: Optimized Experimental Protocol

This protocol is for a representative 10 mmol scale synthesis.

Reagents & Equipment:
  • 2-Pyrrolidinone (0.851 g, 10 mmol)

  • Sodium Nitrite (0.76 g, 11 mmol, 1.1 eq)

  • Hydrochloric Acid, 3M (aq.)

  • Sodium Bicarbonate (saturated aq. solution)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Procedure:
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-pyrrolidinone (0.851 g) in 20 mL of deionized water.

  • Cooling & Acidification: Cool the flask in an ice bath to 0-5 °C. Slowly add 3M HCl dropwise while monitoring with a pH meter until the pH is stable between 3.0 and 3.5.

  • Nitrite Addition: Dissolve sodium nitrite (0.76 g) in 10 mL of deionized water and add it to an addition funnel.

  • Reaction: Add the sodium nitrite solution dropwise to the stirring, cooled 2-pyrrolidinone solution over 30 minutes. Ensure the internal temperature does not exceed 5 °C.

  • Monitoring: After the addition is complete, let the reaction stir at 0-5 °C for 1-2 hours. Monitor the consumption of starting material by TLC.

  • Workup:

    • Once the reaction is complete, carefully add saturated sodium bicarbonate solution to quench the reaction and neutralize the acid until the pH is ~7-8.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography (silica gel, gradient elution with 20% to 50% ethyl acetate in hexanes) to yield 2-Pyrrolidinone, 1-nitroso- as a yellow oil.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve 1. Dissolve 2-Pyrrolidinone in Water cool 2. Cool to 0-5°C & Acidify to pH 3-3.5 dissolve->cool add_nitrite 3. Add NaNO₂(aq) Dropwise (Maintain T < 5°C) cool->add_nitrite stir 4. Stir 1-2h at 0-5°C (Monitor by TLC) add_nitrite->stir quench 5. Quench & Neutralize (Sat. NaHCO₃) stir->quench extract 6. Extract with DCM quench->extract purify 7. Dry & Purify (Column Chromatography) extract->purify product Final Product: N-Nitrosopyrrolidone purify->product

Caption: Experimental workflow for NPYR synthesis.

Section 5: References

  • BASF (2023). Safety Data Sheet: Sodium Nitrite HQ free flowing.

  • FAPESP & CNPq. (n.d.). Efficient synthesis of pharmaceutical relevant N-nitrosamines under flow reaction conditions. Preprints.org.

  • OSHA. (2024). N-NITROSOPYRROLIDINE. Occupational Safety and Health Administration.

  • Wikipedia contributors. (n.d.). Nitrosation and nitrosylation. Wikipedia.

  • Chaudhary, P., Gupta, S., Muniyappan, N., Sabiah, S., & Kandasamy, J. (2016). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry, 18(8), 2323–2330.

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Nitrite, pa.

  • General Separation Corporation. (n.d.). Material Safety Data Sheet Material Name: Sodium Nitrite.

  • Scribd. (n.d.). Sodium Nitrite Safety Guide.

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium nitrite.

  • Garcia, J. C., & Saavedra, J. E. (2001). Amidine Nitrosation. The Journal of Organic Chemistry, 66(10), 3619-3620.

  • Community, N. E. (2022). N-nitrosoamides - a horse of a different color. Nitrosamines Exchange.

  • INCHEM. (1998). N-Nitrosopyrrolidine (IARC Summary & Evaluation, Volume 17, 1978).

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-Nitroso-pyrrolidine.

  • Bharate, S. S., & Singh, B. (2024). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. Journal of Pharmaceutical and Biomedical Analysis, 245, 116067.

  • S. S. Mirvish, J. Sams, T. Wallcave, & S. H. Nagel. (1973). Kinetics of the Nitrosation of Pyrrolidine and Proline. Canadian Journal of Chemistry, 51(22), 3649-3653.

  • Kakis, F. J., & U.S. Atomic Energy Commission. (1975). On the formation of N-nitrosopyrrolidine from potential precursors and nitrite. Journal of Agricultural and Food Chemistry, 23(5), 1017-1020.

  • Kumar, A., Singh, P., & Singh, S. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of AOAC International, 106(5), 1269–1285.

  • Onyx Scientific. (n.d.). N-nitrosamine Formation | Analytical Method Development.

  • ResearchGate. (n.d.). Classification of Nitrate/Nitrite and N-Nitroso compounds from IARC.

  • AquigenBio. (n.d.). Navigating Regulations: N-Nitroso Impurities in Pharmaceuticals.

Sources

Technical Support Center: Troubleshooting Low Yields in 2-Pyrrolidinone, 1-nitroso- Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Pyrrolidinone, 1-nitroso-. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthesis, specifically focusing on addressing the issue of low product yields. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field experience to provide you with actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is consistently low. What are the most common factors affecting the synthesis of 2-Pyrrolidinone, 1-nitroso-?

A1: Low yields in the nitrosation of 2-pyrrolidinone are often multifactorial. The most common culprits can be categorized into three main areas: issues with reagents, suboptimal reaction conditions, and inefficient work-up or purification procedures. A systematic approach to troubleshooting, starting with the quality of your starting materials, is crucial.

The reaction for the formation of N-nitroso compounds, such as 2-Pyrrolidinone, 1-nitroso-, generally involves the reaction of a secondary amine (in this case, the lactam 2-pyrrolidinone) with a nitrosating agent, typically formed in situ from sodium nitrite under acidic conditions.[1] The overall success of this synthesis hinges on the careful control of several parameters.

To begin troubleshooting, consider the following critical factors:

  • Reagent Quality: The purity and stability of both 2-pyrrolidinone and sodium nitrite are paramount.

  • Reaction Conditions: pH, temperature, and reaction time must be precisely controlled.

  • Side Reactions: Competing reactions can consume starting materials or the desired product.

  • Product Stability and Isolation: The stability of the N-nitroso product during work-up and purification can significantly impact the final yield.

Below, we will delve into each of these areas with specific troubleshooting advice.

Q2: I suspect an issue with my reagents. How can I verify the quality of my 2-pyrrolidinone and sodium nitrite?

A2: Reagent integrity is the foundation of a successful synthesis. Here’s how to address potential issues with your starting materials:

2-Pyrrolidinone:

  • Purity: While 2-pyrrolidinone is a common solvent and reagent, its purity can vary. It is susceptible to hydrolysis, especially in the presence of acid or base, to form 4-aminobutyric acid.[2] This impurity will not undergo the desired nitrosation.

    • Troubleshooting:

      • Verify Purity: Use a fresh bottle from a reputable supplier. If in doubt, verify the purity by GC-MS or NMR spectroscopy.

      • Proper Storage: Store 2-pyrrolidinone in a tightly sealed container in a cool, dry place to prevent moisture absorption.

Sodium Nitrite (NaNO₂):

  • Stability: Sodium nitrite is a hygroscopic solid that can oxidize to sodium nitrate (NaNO₃) upon exposure to air.[3] Sodium nitrate is not an effective nitrosating agent under these reaction conditions.

    • Troubleshooting:

      • Visual Inspection: The solid should be a white to slightly yellowish crystalline powder.[4] Significant clumping or discoloration may indicate degradation.

      • Use Fresh Reagent: It is always best practice to use a freshly opened container of sodium nitrite.

      • Proper Storage: Store sodium nitrite in a tightly sealed, opaque container in a dry environment.[3]

      • Solution Stability: Aqueous solutions of sodium nitrite are not stable over long periods and should be prepared fresh before each use.[3] The nitrous acid formed in acidic solution is also unstable.[4]

ReagentPotential IssueRecommended Action
2-Pyrrolidinone Hydrolysis to 4-aminobutyric acidVerify purity via GC-MS or NMR. Use a fresh, high-purity source. Store properly.
Sodium Nitrite Oxidation to Sodium NitrateUse a fresh, unopened container. Store in a desiccator. Prepare aqueous solutions immediately before use.
Q3: My reaction conditions seem correct, but the yield is still poor. What are the optimal pH and temperature, and why are they so critical?

A3: The nitrosation of amides is highly sensitive to reaction conditions. Even minor deviations can lead to a significant drop in yield.

pH Control: The formation of the active nitrosating agent, nitrous acid (HNO₂) and its dehydrated form, dinitrogen trioxide (N₂O₃), is acid-catalyzed.[5][6] However, the pH must be carefully controlled.

  • Too High pH (> 5): The concentration of the active nitrosating species (NO⁺, N₂O₃) is too low for the reaction to proceed efficiently.[5]

  • Too Low pH (< 3): While the formation of the nitrosating agent is favored at low pH, the secondary amine of the 2-pyrrolidinone can become protonated. This protonated form is not nucleophilic enough to attack the nitrosating agent, thus inhibiting the reaction.[5]

Optimal pH Range: The ideal pH for the nitrosation of most secondary amines is typically between 3 and 4.

Temperature Control: The reaction is typically carried out at low temperatures (0-5 °C).

  • Increased Temperature: Higher temperatures can accelerate the decomposition of the unstable nitrous acid into various nitrogen oxides (NOx).[4] This not only reduces the concentration of the desired nitrosating agent but can also lead to undesired side reactions. Furthermore, the N-nitroso product itself may be thermally labile.[7][8]

Experimental Protocol: Standard Nitrosation of 2-Pyrrolidinone

  • Dissolve 2-pyrrolidinone in an appropriate aqueous acidic solution (e.g., dilute HCl or acetic acid).

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a freshly prepared aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5 °C.

  • Monitor the pH of the reaction mixture and adjust as necessary with a dilute acid or base to maintain it within the optimal range.

  • Allow the reaction to stir at 0-5 °C for the specified time (typically 1-2 hours).

  • Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.[9]

Troubleshooting Flowchart for Reaction Conditions

G start Low Yield Observed check_pH Is the reaction pH consistently between 3 and 4? start->check_pH adjust_pH Adjust pH with dilute acid/base. Use a pH meter for accurate monitoring. check_pH->adjust_pH No check_temp Was the temperature maintained at 0-5°C during NaNO₂ addition? check_pH->check_temp Yes adjust_pH->check_pH improve_cooling Improve cooling efficiency (e.g., ice-salt bath). Add NaNO₂ solution more slowly. check_temp->improve_cooling No check_reagent_addition Was the NaNO₂ solution added slowly and dropwise? check_temp->check_reagent_addition Yes improve_cooling->check_temp slow_addition Ensure slow, controlled addition to prevent localized overheating and pH spikes. check_reagent_addition->slow_addition No success Yield Improved check_reagent_addition->success Yes slow_addition->check_reagent_addition

Caption: Troubleshooting workflow for reaction conditions.

Q4: Could side reactions be consuming my starting material or product? What are they, and how can I minimize them?

A4: Yes, several side reactions can compete with the desired nitrosation, leading to lower yields.

1. Decomposition of Nitrous Acid: As mentioned, nitrous acid is unstable and can decompose, especially at higher temperatures or incorrect pH, to form various nitrogen oxides.[4] This is a primary pathway for the loss of your nitrosating agent.

2. O-Nitrosation: While N-nitrosation is generally favored for amides, under certain conditions, O-nitrosation of the carbonyl oxygen can occur, leading to an unstable intermediate that can undergo further reactions.

3. Ring Opening of 2-Pyrrolidinone: Under strongly acidic or basic conditions, the lactam ring of 2-pyrrolidinone can hydrolyze to 4-aminobutyric acid.[2] This primary amine will react with nitrous acid to form an unstable diazonium ion, which will then decompose, leading to a complex mixture of products and a loss of starting material.[10]

Strategies to Minimize Side Reactions:

  • Strict Temperature and pH Control: This is the most effective way to suppress the decomposition of nitrous acid and the hydrolysis of the lactam.

  • Use of a Nitrite Scavenger (in work-up): To quench any excess nitrosating agent after the reaction is complete, a scavenger such as sulfamic acid or ascorbic acid can be added.[4] This prevents further reactions during product isolation.

Reaction Mechanism and Potential Side Reactions

G cluster_main Desired Reaction Pathway cluster_side Side Reactions 2-Pyrrolidinone 2-Pyrrolidinone Product 2-Pyrrolidinone, 1-nitroso- 2-Pyrrolidinone->Product N-Nitrosation Hydrolysis 4-Aminobutyric Acid 2-Pyrrolidinone->Hydrolysis Hydrolysis (Strong Acid/Base) HNO2 HNO₂ (from NaNO₂ + H⁺) HNO2->Product Decomposition NOx Gases HNO2->Decomposition Decomposition Unstable_Diazonium Unstable Diazonium Ion Hydrolysis->Unstable_Diazonium + HNO₂ Decomposition_Products Decomposition Products Unstable_Diazonium->Decomposition_Products

Sources

Technical Support Center: Troubleshooting Colored Impurities in 1-nitroso-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling and purifying 1-nitroso-2-pyrrolidinone. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with product purity, specifically the presence of colored impurities. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my 1-nitroso-2-pyrrolidinone sample yellow or discolored?

The appearance of a yellow to brownish hue in your 1-nitroso-2-pyrrolidinone sample is a common observation that can be attributed to several factors. Understanding the origin is the first step in effective purification.

  • Inherent Molecular Characteristics: Many N-nitroso compounds, including the related N-nitrosopyrrolidine, are described as yellow liquids.[1] This baseline color can be expected. However, a deepening of this color often indicates the presence of impurities.

  • Degradation Products: 1-nitroso-2-pyrrolidinone is susceptible to degradation, particularly under certain environmental conditions. Exposure to light, especially UV radiation, can induce photolytic degradation.[1][2] Furthermore, the compound's stability is pH-dependent. It is known to decompose in both mildly acidic and basic aqueous solutions, which can lead to the formation of colored byproducts.[3][4] These degradation pathways can involve denitrosation or deamination (hydrolysis).[3][4][5]

  • Synthesis-Related Impurities: Impurities can be carried over from the starting materials or formed during the nitrosation of 2-pyrrolidone. The manufacturing process of active pharmaceutical ingredients (APIs) and their intermediates can generate various organic impurities, including those that are colored.[6][7]

Q2: Beyond aesthetics, what are the primary concerns with these colored impurities?

The presence of colored impurities is more than a cosmetic issue; it signals potential problems that can compromise your research and development efforts.

  • Impact on Experimental Integrity: Impurities can interfere with analytical assays, alter reaction kinetics, and lead to irreproducible results. In drug development, even trace impurities can affect the safety, efficacy, and stability of the final product.

  • Regulatory Scrutiny and Safety: N-nitroso compounds as a class are under intense regulatory scrutiny due to their potential as genotoxic and carcinogenic agents.[6][8] Impurities in your sample could be other nitrosamines or degradation products with their own toxicological profiles, necessitating their removal to ensure safety and meet stringent regulatory limits set by agencies like the FDA and EMA.[6][9]

Q3: What are the most effective methods for removing colored impurities from 1-nitroso-2-pyrrolidinone?

Based on the solid nature of 1-nitroso-2-pyrrolidinone and the typical characteristics of colored organic impurities, two primary methods are recommended: Recrystallization with Activated Charcoal and Column Chromatography . The choice between them depends on the required purity, scale, and available resources.

FeatureRecrystallization with Activated CharcoalFlash Column Chromatography
Principle Difference in solubility between the product and impurities in a chosen solvent at different temperatures.[10] Charcoal adsorbs large, colored molecules.[11]Differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase (solvent).[12]
Best For Removing small amounts of colored impurities and other less-soluble byproducts from moderate to large quantities of product.Separating complex mixtures, achieving very high purity, and isolating the product from impurities with similar solubility.
Throughput High; suitable for purifying gram to kilogram scale.Low to moderate; typically used for milligram to gram scale.
Solvent Usage Moderate.High.
Cost & Complexity Lower cost, simpler setup, and less labor-intensive.Higher cost (silica, large solvent volumes), requires more expertise to develop the method.
Key Limitation May not be effective if impurities have very similar solubility to the product. Product loss can occur in the mother liquor.Can be time-consuming and may not be economically viable for large-scale purification.
Q4: How do I decide which purification method is right for my situation?

Navigating the choice between recrystallization and chromatography can be streamlined by considering a few key factors. The following decision workflow provides a logical path to selecting the optimal technique.

G start Start: Discolored 1-nitroso-2-pyrrolidinone q_scale What is the scale of your experiment? start->q_scale scale_large Large Scale (>5g) q_scale->scale_large Large scale_small Small Scale (<5g) q_scale->scale_small Small recrystallization Action: Perform Recrystallization with Activated Charcoal scale_large->recrystallization q_purity What is the required final purity? scale_small->q_purity purity_moderate Moderate Purity (e.g., for synthesis intermediate) q_purity->purity_moderate Moderate purity_high High Purity (>99.5%) (e.g., for analytical standard) q_purity->purity_high High purity_moderate->recrystallization chromatography Action: Perform Flash Column Chromatography purity_high->chromatography

Caption: Decision workflow for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization with Activated Charcoal

This protocol is designed for purifying solid 1-nitroso-2-pyrrolidinone that is discolored. The core principle is to dissolve the impure compound in a hot solvent, add activated charcoal to adsorb the colored impurities, filter the hot solution to remove the charcoal, and then allow the purified product to crystallize upon cooling.[10][11]

Materials:

  • Crude 1-nitroso-2-pyrrolidinone

  • Activated charcoal (decolorizing carbon)

  • Selected recrystallization solvent (e.g., isopropanol, ethyl acetate/heptane mixture)

  • Erlenmeyer flasks

  • Heating source (hot plate with stirring)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: The ideal solvent is one in which 1-nitroso-2-pyrrolidinone is sparingly soluble at room temperature but highly soluble when hot.[10] Test small batches with solvents like isopropanol, ethyl acetate, or acetone. A solvent mixture (e.g., ethyl acetate/heptane) can also be effective.

  • Dissolution: Place the crude 1-nitroso-2-pyrrolidinone in an Erlenmeyer flask. Add a minimal amount of the selected solvent and begin heating with stirring. Continue to add small portions of hot solvent until the solid is just fully dissolved. Adding a slight excess of solvent (1-2%) can prevent premature crystallization during the hot filtration step.[11]

  • Decolorization with Activated Charcoal:

    • Causality: Activated charcoal has a highly porous structure with a vast surface area, allowing it to adsorb large, flat, conjugated molecules, which are often the source of color.

    • Remove the flask from the heat source. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Add a small amount of activated charcoal (typically 1-2% of the solute's weight). A small spatula tip is usually sufficient.

    • Gently swirl the flask and return it to the heat. Bring it back to a gentle boil for 5-10 minutes to ensure maximum adsorption.

  • Hot Gravity Filtration:

    • Set up a gravity filtration apparatus with fluted filter paper in a stemless funnel. Pre-heat the funnel and the receiving flask by pouring hot solvent through them to prevent the product from crystallizing in the funnel.

    • Quickly pour the hot, charcoal-containing solution through the fluted filter paper into the clean, hot receiving flask. The goal is to separate the solution from the charcoal and any other insoluble impurities.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

    • Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Q5: What are the best practices for handling and storing the purified 1-nitroso-2-pyrrolidinone?

Proper storage is critical to prevent the re-formation of impurities and degradation of your purified product.

  • Protect from Light: Store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light, especially UV radiation, which can cause degradation.[1]

  • Use an Inert Atmosphere: To prevent oxidative degradation, store the vial under an inert atmosphere like nitrogen or argon.

  • Control Temperature: Store the product in a refrigerator at 2-8°C.[13]

  • Ensure Neutral pH: Avoid storing the compound in contact with acidic or basic residues, as these conditions can catalyze hydrolysis.[3][4] Ensure all glassware is clean and neutral.

By following these troubleshooting and procedural guidelines, you can effectively remove colored impurities from your 1-nitroso-2-pyrrolidinone samples, ensuring the quality and reliability of your experimental work.

References

  • National Center for Biotechnology Information. (n.d.). N-Nitrosopyrrolidine. PubChem. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-Nitrosopyrrolidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Cervantes-Lee, F., & Williams, D. L. (1982). The chemistry of nitroso-compounds. Part IX. General acid catalysed decomposition of N-nitroso-2-pyrrolidone, an example of amide hydrolysis via SN2 displacement on the N-conjugate acid. Journal of the Chemical Society, Perkin Transactions 2, 743-747. Retrieved from [Link]

  • Veeprho. (n.d.). N-Nitroso-2-Pyrrolidinone. Retrieved from [Link]

  • Chen, Z., Fang, J., Fan, C., & Shang, C. (2016). Improving the Chromatographic Analysis of N-Nitrosamines in Drinking Water by Completely Drying the Solid Sorbent Using a Simple Method. Water, 8(7), 269. Retrieved from [Link]

  • ChemBK. (2024). Pyrrolidine, 1-nitroso-. Retrieved from [Link]

  • Croisy, A., & Williams, D. L. (1984). The chemistry of nitroso compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative. Journal of the Chemical Society, Perkin Transactions 2, 1085-1089. Retrieved from [Link]

  • Cervantes-Lee, F., & Williams, D. L. (1981). Acid-catalysed decomposition of N-nitroso-2-pyrrolidone—a rare example of amide hydrolysis via SN2 displacement on the N-conjugate acid. Journal of the Chemical Society, Chemical Communications, (12), 559-560. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Nitrosopiperidine. PubChem. Retrieved from [Link]

  • Huxel, E. T., Scanlan, R. A., & Libbey, L. M. (1974). Formation of N-nitrosopyrrolidine from pyrrolidine ring containing compounds at elevated temperatures. Journal of Agricultural and Food Chemistry, 22(4), 698-700. Retrieved from [Link]

  • Joyce, R. J., & Mabry, J. N. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(4), 2959-2973. Retrieved from [Link]

  • A. C. S. Publications. (2016). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods, 8(4), 845-853. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US4384125A - Process for the purification of 2-pyrrolidone.
  • Norwegian Research Information Repository - NTNU. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-nitrosopyrrolidine, 930-55-2. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 54634-49-0 | Product Name : 1-Nitrosopyrrolidin-2-one. Retrieved from [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]

  • Veeprho. (n.d.). (S)-1-(2-(((1r, 3R, 5R, 7S)-3-hydroxyadamantan-1-yl)(nitroso)amino)acetyl)pyrrolidine-2-carboxamide. Retrieved from [Link]

Sources

Technical Support Center: Stability-Indicating Assays for 2-Pyrrolidinone, 1-nitroso- (NPYR)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the development and validation of stability-indicating assay methods (SIAMs) for 2-Pyrrolidinone, 1-nitroso- (NPYR). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for this critical analytical challenge. Given that N-nitrosamines are classified as probable or possible human carcinogens, robust and reliable analytical methods are paramount for patient safety and regulatory compliance.[1]

This resource will navigate the complexities of SIAM development for NPYR, from understanding its degradation behavior to validating a method that is fit for purpose.

Frequently Asked Questions (FAQs)

Q1: Why is a stability-indicating assay essential for N-nitroso-2-pyrrolidinone (NPYR)?

A stability-indicating assay is crucial for NPYR because it ensures that the analytical method can accurately quantify NPYR without interference from its degradation products, impurities, or other components in the sample matrix.[1] This is a mandatory requirement by regulatory agencies like the FDA and EMA for ensuring the safety and quality of pharmaceutical products.[1][2] The carcinogenic potential of nitrosamines necessitates stringent control, and a validated SIAM is the cornerstone of a successful control strategy.[1]

Q2: What are the primary degradation pathways for NPYR?

N-nitroso-2-pyrrolidone can undergo degradation through several pathways, primarily hydrolysis.

  • Acid-Catalyzed Decomposition: In mildly acidic aqueous solutions, NPYR can undergo both denitrosation (loss of the nitroso group) and deamination (hydrolysis of the amide bond).[3] This process is initiated by the protonation of the amino nitrogen atom.[3][4]

  • Base-Catalyzed Decomposition: Under neutral and alkaline conditions, NPYR primarily undergoes deamination through hydrolysis, which is catalyzed by basic entities.[5]

  • Photolytic Degradation: NPYR is known to be light-sensitive, especially to UV light, which can cause its degradation.[6]

  • Oxidative Degradation: While less specifically documented for NPYR in pharmaceutical contexts, related compounds like N-methylpyrrolidone (NMP) are susceptible to oxidation, suggesting this is a potential degradation pathway to investigate.[7]

Q3: What analytical techniques are most suitable for a stability-indicating assay of NPYR?

Due to the low detection levels often required for nitrosamine impurities, highly sensitive and selective analytical techniques are necessary.[8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and powerful technique for nitrosamine analysis. It offers high sensitivity and specificity, which is essential for detecting and quantifying trace levels of NPYR and its degradants in complex matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another viable option, particularly for volatile nitrosamines.[8]

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): While less sensitive than MS-based methods, HPLC-UV can be used if the concentration of NPYR is sufficiently high. However, for trace-level impurity analysis, it may lack the required sensitivity.[8][9]

Q4: What are the key validation parameters for a stability-indicating method according to ICH Q2(R1)?

A stability-indicating method must be validated to demonstrate its suitability for its intended purpose.[10][11] The key validation parameters as defined by the International Council for Harmonisation (ICH) guideline Q2(R1) include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities and degradants.[1][10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1][10]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[1]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guide

This section addresses specific issues that may arise during the development and validation of a stability-indicating assay for NPYR.

Issue 1: Inadequate degradation of NPYR during forced degradation studies.

  • Question: I have subjected my NPYR sample to the standard forced degradation conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂ at room temperature), but I am not observing significant degradation. What should I do?

  • Answer: If initial stress conditions do not yield sufficient degradation (typically 5-20% degradation is targeted), you may need to employ more stringent conditions. The goal of forced degradation is to generate potential degradants, not to completely destroy the molecule.[12][13] Consider the following adjustments:

    • Increase Temperature: Refluxing the sample under acidic or basic conditions can accelerate hydrolysis.[12][13]

    • Increase Concentration of Stress Agent: If no degradation is observed, you can increase the concentration of the acid or base (e.g., to 1 N HCl or 1 N NaOH).[12][13]

    • Increase Exposure Time: Extend the duration of the stress testing.

    • Photostability: For photolytic degradation, ensure the sample is exposed to a sufficient overall illumination (e.g., at least 1.2 million lux hours) and near UV energy (at least 200 watt-hours/square meter) as per ICH Q1B guidelines.[13]

Stress ConditionInitial ApproachEscalation Strategy
Acid Hydrolysis 0.1 N HCl at room temp for 24hIncrease to 1 N HCl, reflux for 4-8h
Base Hydrolysis 0.1 N NaOH at room temp for 24hIncrease to 1 N NaOH, reflux for 4-8h
Oxidation 3% H₂O₂ at room temp for 24hIncrease to 30% H₂O₂, add a metal catalyst (e.g., Fe²⁺)
Thermal 60°C for 48h (solid state)Increase temperature in increments (e.g., 80°C, 105°C)
Photolytic ICH Q1B conditionsIncrease exposure time if necessary

Issue 2: Poor chromatographic resolution between NPYR and its degradation products.

  • Question: My chromatogram shows co-eluting peaks for NPYR and one or more of its degradants. How can I improve the separation?

  • Answer: Achieving adequate separation is the primary goal of a stability-indicating method. If you are facing co-elution, you will need to optimize your chromatographic method. Here are some steps to take:

    • Modify Mobile Phase Composition:

      • Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.

      • pH of Aqueous Phase: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Experiment with different pH values using appropriate buffers.

    • Change Column Chemistry: If modifying the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8, phenyl-hexyl, or a polar-embedded phase).

    • Adjust Gradient Profile: If using a gradient elution, modify the slope of the gradient to improve the separation of closely eluting peaks. A shallower gradient can often enhance resolution.

    • Temperature: Varying the column temperature can also affect selectivity and resolution.

Issue 3: Low or no recovery of NPYR from the sample matrix.

  • Question: I am experiencing low recovery of NPYR when analyzing a formulated drug product. What could be the cause and how can I fix it?

  • Answer: Low recovery can be due to several factors related to sample preparation and the interaction of NPYR with the sample matrix.

    • Incomplete Extraction: Ensure your extraction solvent is appropriate for both NPYR and the drug product matrix. You may need to experiment with different solvents or solvent mixtures and extraction techniques (e.g., sonication, vortexing, homogenization).

    • Adsorption: NPYR may be adsorbing to container surfaces or components of the sample matrix. Consider using silanized glassware or polypropylene tubes.

    • Instability in Solution: NPYR may be degrading during the sample preparation process. Ensure your sample preparation is performed quickly and, if necessary, under cooled or light-protected conditions.[6]

Issue 4: Inconsistent or non-linear results in the calibration curve.

  • Question: My calibration curve for NPYR is not linear or shows high variability. What are the potential causes?

  • Answer: A non-linear or variable calibration curve can invalidate your quantitative results.

    • Detector Saturation: If the response is flattening at higher concentrations, your detector may be saturated. Reduce the concentration of your calibration standards or the injection volume.

    • Sample Preparation Errors: Inaccuracies in pipetting or dilutions can lead to variability. Ensure all volumetric glassware and pipettes are properly calibrated.

    • System Suitability: Before running your calibration curve, ensure the analytical system passes system suitability tests (e.g., peak area precision, tailing factor, theoretical plates). This confirms that the instrument is performing correctly.

Experimental Protocols

Protocol 1: Forced Degradation Study of N-nitroso-2-pyrrolidinone

Objective: To generate potential degradation products of NPYR under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • N-nitroso-2-pyrrolidinone (NPYR) reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • pH meter

  • Reflux apparatus

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of NPYR in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the NPYR stock solution, add 9 mL of 1 N HCl.

    • Reflux the solution at 80°C for 8 hours.

    • Cool the solution to room temperature and neutralize with 1 N NaOH.

    • Dilute to a final concentration of approximately 10 µg/mL with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the NPYR stock solution, add 9 mL of 1 N NaOH.

    • Reflux the solution at 80°C for 8 hours.

    • Cool the solution to room temperature and neutralize with 1 N HCl.

    • Dilute to a final concentration of approximately 10 µg/mL with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the NPYR stock solution, add 9 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of approximately 10 µg/mL with the mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid NPYR in a vial and heat it in an oven at 105°C for 48 hours.

    • After exposure, dissolve the sample in a suitable solvent and dilute to a final concentration of approximately 10 µg/mL for analysis.

  • Photolytic Degradation:

    • Expose the NPYR stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the exposed sample against a control sample stored in the dark.

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed analytical method (e.g., LC-MS/MS).

Protocol 2: Example HPLC-MS/MS Method for NPYR

Objective: To provide a starting point for the development of a sensitive and selective HPLC-MS/MS method for the quantification of NPYR.

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor at least two transitions for NPYR for quantification and confirmation (e.g., based on its molecular weight of 100.12 g/mol , potential transitions could be investigated from the protonated molecule [M+H]⁺ at m/z 101.1).[6]

  • Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum NPYR signal intensity.

Visualizations

Stability_Indicating_Assay_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Method_Optimization Chromatographic Method Optimization (Column, Mobile Phase, Gradient) Forced_Degradation->Method_Optimization Specificity_Check Specificity Assessment (Peak Purity, Resolution) Method_Optimization->Specificity_Check Validation_Parameters Validate Key Parameters (Linearity, Accuracy, Precision, LOD/LOQ, Robustness) Specificity_Check->Validation_Parameters System_Suitability Define System Suitability Criteria Validation_Parameters->System_Suitability Routine_Analysis Routine Analysis of Stability Samples System_Suitability->Routine_Analysis End End: Validated Stability-Indicating Method Routine_Analysis->End Start Start: Define Analytical Target Profile Start->Forced_Degradation

Caption: Workflow for the development and validation of a stability-indicating assay.

Troubleshooting_Resolution Problem Poor Peak Resolution Check_Mobile_Phase Modify Mobile Phase? (Organic Ratio, pH) Problem->Check_Mobile_Phase Change_Column Change Column Chemistry? Check_Mobile_Phase->Change_Column No Solution Achieved Resolution Check_Mobile_Phase->Solution Yes Adjust_Gradient Adjust Gradient Profile? Change_Column->Adjust_Gradient No Change_Column->Solution Yes Adjust_Gradient->Solution Yes Failure Consult Senior Scientist Adjust_Gradient->Failure No

Caption: Troubleshooting decision tree for poor chromatographic resolution.

References

  • Method Validation for Nitrosamine Impurities in Pharmaceuticals: An Application Note and Protocol Following ICH Guidelines - Benchchem.
  • The chemistry of nitroso-compounds. Part IX. General acid catalysed decomposition of N-nitroso-2-pyrrolidone, an example of amide hydrolysis via SN2 displacement on the N-conjugate acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • The chemistry of nitroso compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Acid-catalysed decomposition of N-nitroso-2-pyrrolidone—a rare example of amide hydrolysis via SN2 displacement on the N-conjugate acid - RSC Publishing.
  • Why Regulatory Agencies Require Validated Methods for Nitrosamines - ResolveMass Laboratories Inc.
  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation - ResearchGate.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF - ResearchGate.
  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA.
  • N-METHYL-2-PYRROLIDINONE 1302 - CDC.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central.
  • Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids - ResearchGate.
  • New Trends in Forced Degradation Studies | PDF | Mass Spectrometry - Scribd.
  • N-Nitrosopyrrolidine | C4H8N2O | CID 13591 - PubChem.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino - Norwegian Research Information Repository - NTNU.
  • Stability indicating method development and validation of nitisinone in pure form in marketed pharmaceutical dosage form by using RP-HPLC - International Journal of Multidisciplinary Research and Growth Evaluation.
  • Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products - ResearchGate.
  • Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS - MDPI.
  • Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review - ResearchGate.
  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PubMed Central.
  • Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review - ResearchGate.
  • Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products - PubMed.

Sources

Technical Support Center: Navigating the Reactivity and Incompatibilities of 2-Pyrrolidinone, 1-nitroso-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Pyrrolidinone, 1-nitroso-, a compound of significant interest in research and development. As a Senior Application Scientist, my objective is to provide you with not just procedural steps, but the underlying scientific rationale to ensure the integrity of your experiments and the safety of your laboratory environment. 2-Pyrrolidinone, 1-nitroso-, also known as N-nitroso-2-pyrrolidone (NPYR), belongs to the N-nitrosamine class of compounds, which are recognized as probable human carcinogens.[1] Therefore, a thorough understanding of its chemical behavior is paramount.

This guide is structured to address the most common challenges and questions regarding the stability and compatibility of NPYR with standard laboratory reagents.

Section 1: Fundamental Chemical Profile & Stability

2-Pyrrolidinone, 1-nitroso- is a cyclic N-nitrosamide. Its reactivity is dominated by the N-nitroso group and the amide functionality within the five-membered ring. The stability of this molecule is highly sensitive to its environment, particularly pH, light, and temperature.

  • pH Sensitivity: The compound is known to be unstable in both acidic and basic aqueous solutions, undergoing distinct decomposition pathways.[2][3]

  • Photosensitivity: NPYR is light-sensitive, especially to ultraviolet (UV) radiation, which can induce photolytic decomposition.[4]

  • Thermal Stability: While stable under standard storage conditions, elevated temperatures can lead to thermal decomposition. For some N-nitroso compounds, decomposition can begin at temperatures as low as 120°C.[5]

Section 2: Frequently Asked Questions (FAQs) on Incompatibilities

This section directly addresses common queries regarding the handling and mixing of 2-Pyrrolidinone, 1-nitroso- with other reagents.

Q1: What is the expected outcome of exposing 2-Pyrrolidinone, 1-nitroso- to acidic conditions?

A: Exposure to acidic conditions, particularly in aqueous solutions, leads to the rapid decomposition of the molecule.[4] The reaction is an acid-catalyzed process that can proceed via two primary pathways: denitrosation (cleavage of the N-NO bond to release nitrous acid) and deamination (hydrolysis of the amide bond).[2][6] The rate-limiting step in this process is the protonation of the molecule.[2][7] Therefore, mixing with strong acids (e.g., HCl, H₂SO₄) or even strongly acidic buffers should be avoided unless controlled decomposition is the intended outcome.

Q2: How does 2-Pyrrolidinone, 1-nitroso- behave in the presence of bases?

A: In neutral and alkaline (basic) aqueous solutions, 2-Pyrrolidinone, 1-nitroso- undergoes decomposition primarily through hydrolysis, resulting in deamination.[3][8] This reaction is catalyzed by basic species, with the mechanism involving a nucleophilic attack by the catalyst (such as a hydroxide ion) at the carbonyl carbon atom.[3] The presence of the N-nitroso group enhances the leaving group properties of the nitrogen fragment, making this pathway more favorable compared to typical amide hydrolysis.[3][8] Consequently, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will accelerate its degradation.

Q3: Is it safe to use strong oxidizing agents in reactions involving 2-Pyrrolidinone, 1-nitroso-?

A: No, it is not recommended. Safety data sheets explicitly list strong oxidizing agents as incompatible materials.[9] While specific reaction pathways are not always detailed, mixing N-nitroso compounds with strong oxidizers (e.g., hydrogen peroxide, potassium permanganate, perchlorates, nitric acid) can lead to vigorous and potentially explosive reactions.[10][11] Such combinations pose a significant safety risk and can unpredictably alter your experimental course.

Q4: What are the risks associated with combining 2-Pyrrolidinone, 1-nitroso- with reducing agents?

A: Reducing agents react with the N-nitroso functional group. Strong reductants, such as Lithium aluminum hydride (LiAlH₄) or Zinc in HCl, are known to effectively reduce the N-nitroso group to form hydrazines or amines.[12] Milder reagents like sodium borohydride (NaBH₄) may show limited reactivity.[12] Interestingly, some reducing agents are used for the controlled destruction of N-nitrosamines; for instance, sodium dithionite (Na₂S₂O₄) in an aqueous basic solution is highly effective for this purpose.[12] Unless reduction is the goal, avoid mixing with these reagents to prevent unintended conversion of your starting material.

Q5: My experimental setup involves UV light. How will this affect the stability of 2-Pyrrolidinone, 1-nitroso-?

A: 2-Pyrrolidinone, 1-nitroso- is sensitive to light, particularly UV radiation.[4] Photolysis induces the cleavage of the nitrogen-nitrogen (N-N) bond, a pathway distinct from thermal decomposition which typically involves cleavage of the nitrogen-carbonyl bond.[13] This photosensitivity can lead to the steady degradation of your compound, resulting in the formation of unintended byproducts and a decrease in the yield of your desired product. All work and storage should be performed under conditions that protect the compound from light.

Section 3: Troubleshooting Guide for Unexpected Experimental Outcomes
Observed Issue Potential Cause Troubleshooting & Corrective Actions
Rapid disappearance of starting material and appearance of unknown peaks in LC-MS/HPLC analysis. pH-Induced Decomposition: The reaction mixture or solvent may be too acidic or basic.1. Verify pH: Immediately check the pH of all reagents, solvents, and the final reaction mixture. 2. Analyze Byproducts: Compare unknown peaks to the masses of expected decomposition products (e.g., 2-pyrrolidinone from denitrosation). 3. Corrective Action: Redesign the experiment using a well-buffered system within a neutral pH range (approx. 6-8), if compatible with the desired reaction. Protect the compound from inadvertent contact with strong acids or bases.
Gradual degradation of a stock solution over several days, even when refrigerated. Photolytic Decomposition: The solution may have been exposed to ambient laboratory light or stored in a clear container.1. Review Storage: Confirm that the solution was stored in an amber or foil-wrapped vial to block light. 2. Prepare Fresh: Prepare a fresh solution and compare its purity to the degraded stock to confirm the issue. 3. Corrective Action: Always store solutions of 2-Pyrrolidinone, 1-nitroso- in light-protecting containers. For maximum stability, store at recommended temperatures (e.g., 2-8°C) and prepare fresh solutions for sensitive experiments.[14]
A vigorous, exothermic reaction or gas evolution occurs upon adding a common reagent. Incompatibility with Oxidizer/Reducer: An incompatible oxidizing or reducing agent was likely added.1. Ensure Safety: If a runaway reaction occurs, follow laboratory emergency procedures. Do not attempt to quench with water without knowing the reagents. 2. Review Reagents: Cross-reference all added reagents against known incompatibilities for N-nitroso compounds (strong oxidizers, strong reducers).[9][12][15] 3. Corrective Action: Re-evaluate the synthetic plan to substitute the incompatible reagent with a milder, more compatible alternative.
Section 4: Data Summary and Visual Guides
Table of Incompatibilities for 2-Pyrrolidinone, 1-nitroso-
Incompatible Reagent ClassSpecific ExamplesPotential Hazard / OutcomeMitigation & Prevention Strategy
Strong Acids Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Trifluoroacetic acid (TFA)Rapid, acid-catalyzed decomposition via denitrosation and/or deamination.[2][16]Maintain reaction pH in the neutral range. Use buffered solutions. Avoid acidic workup conditions unless degradation is intended.
Strong Bases Sodium hydroxide (NaOH), Potassium hydroxide (KOH), ImidazoleBase-catalyzed hydrolysis (deamination) of the amide bond.[3]Maintain reaction pH in the neutral range. Avoid strongly basic reagents and solutions.
Strong Oxidizing Agents Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂), Perchloric acid (HClO₄)Vigorous, potentially exothermic or explosive reaction.[9][11]Avoid use in the same reaction vessel. Design synthetic routes that separate oxidative steps from steps involving the N-nitroso compound.
Strong Reducing Agents Lithium aluminum hydride (LiAlH₄), Zinc/HCl, Sodium dithionite (Na₂S₂O₄)Reduction of the N-nitroso group to form hydrazines or amines.[12]Avoid use unless reduction of the N-nitroso group is the specific goal of the reaction.
UV Radiation Sunlight, UV lamps (e.g., 254 nm, 365 nm)Photolytic cleavage of the N-N bond, leading to sample degradation.[4][13]Work in a fume hood with the sash down and lights off where possible. Store all materials and solutions in amber vials or wrapped in foil.
Logical Workflow for Safe Handling

The following diagram outlines a decision-making process for ensuring reagent compatibility when working with 2-Pyrrolidinone, 1-nitroso-.

G start Start: Experiment with 2-Pyrrolidinone, 1-nitroso- reagent_check Identify all reagents, solvents, and additives start->reagent_check is_strong_acid_base Is any reagent a strong acid or base (pH < 4 or pH > 9)? reagent_check->is_strong_acid_base is_oxidizer_reducer Is any reagent a strong oxidizer or reducer? is_strong_acid_base->is_oxidizer_reducer No redesign_ph RISK: pH-induced decomposition. Redesign experiment: - Use neutral buffer - Modify workup is_strong_acid_base->redesign_ph Yes uv_exposure Does the protocol involve UV light exposure? is_oxidizer_reducer->uv_exposure No redesign_redox RISK: Uncontrolled redox reaction. Redesign experiment: - Substitute with milder reagent - Isolate steps is_oxidizer_reducer->redesign_redox Yes proceed Proceed with caution. Monitor for stability. uv_exposure->proceed No protect_light RISK: Photodecomposition. Implement light protection: - Use amber glassware - Wrap with foil uv_exposure->protect_light Yes protect_light->proceed

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Pyrrolidinone, 1-nitroso- Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the validation of analytical methods for the quantification of 2-Pyrrolidinone, 1-nitroso- (NPYR), a nitrosamine impurity of significant concern in the pharmaceutical industry. As researchers, scientists, and drug development professionals, ensuring the safety and quality of pharmaceutical products is paramount. The presence of nitrosamines, classified as probable human carcinogens, necessitates robust and reliable analytical methods for their detection and quantification at trace levels.[1][2]

This guide is designed to move beyond a simple recitation of protocols. My objective is to provide a comparative analysis of common analytical techniques, grounded in the practical experience of a senior application scientist. We will explore not just the "how" but the critical "why" behind experimental choices, ensuring that the methodologies presented are not only technically sound but also logically robust and self-validating. Our discussion will be framed within the context of global regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) guidelines.

The Regulatory Imperative: Why Method Validation is Non-Negotiable

The discovery of N-nitrosamine impurities in widely used medications has prompted stringent regulatory actions from agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] The core of these regulatory expectations lies in the ICH M7 guideline, which provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[3][4] The guideline introduces the concept of the Threshold of Toxicological Concern (TTC), a value representing a negligible risk (a theoretical excess cancer risk of <1 in 100,000 over a lifetime of exposure), which for most mutagenic impurities is set at 1.5 µg per day.[5]

To enforce such low limits, the analytical methods used for quantification must be proven "fit for purpose." This is the central objective of method validation, as detailed in the ICH Q2(R1) guideline.[6] Validation demonstrates through rigorous experimental evidence that a method is suitable for its intended use, ensuring the reliability and accuracy of the data generated.[6][7]

Below is a conceptual workflow for analytical method validation as per ICH Q2(R1) guidelines.

cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting & Lifecycle Dev Develop Analytical Procedure Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2(R1)) Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD Detection Limit (LOD) Protocol->LOD LOQ Quantitation Limit (LOQ) Protocol->LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD->Report LOQ->Report Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: General workflow for analytical method validation based on ICH Q2(R1).

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for NPYR quantification is a critical decision driven by factors such as required sensitivity, selectivity, sample matrix complexity, and instrument availability. Advanced techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly employed due to their ability to detect trace levels of impurities.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS is widely regarded as the premier technique for nitrosamine analysis due to its exceptional sensitivity and selectivity.[8][9] The coupling of liquid chromatography for physical separation with tandem mass spectrometry for detection based on mass-to-charge ratio provides a high degree of confidence in both the identification and quantification of the target analyte, even in complex pharmaceutical matrices.

Causality Behind Experimental Choices:

  • Chromatography: Reversed-phase chromatography, typically with a C18 column, is the standard choice. This is because NPYR is a polar molecule, and a C18 stationary phase provides adequate retention and separation from other components in the sample. The use of a gradient elution with a mobile phase consisting of water and an organic solvent (like methanol or acetonitrile) with a small amount of acid (e.g., 0.1% formic acid) is crucial. The formic acid protonates the NPYR molecule, enhancing its ionization efficiency in the mass spectrometer's positive ion mode.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. APCI is often preferred for nitrosamines as it can be more robust and less susceptible to matrix effects for certain compounds.

  • Detection: Tandem mass spectrometry (MS/MS) is non-negotiable for achieving the required sensitivity and specificity. By using Multiple Reaction Monitoring (MRM), we select a specific precursor ion (the molecular ion of NPYR) and then fragment it to produce a characteristic product ion. This precursor-to-product ion transition is unique to NPYR, effectively filtering out noise and interferences from the sample matrix.

Experimental Workflow: LC-MS/MS

cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weigh Drug Product Spike Spike with Internal Standard (e.g., d4-NPYR) Sample->Spike Dissolve Dissolve in Diluent (e.g., Methanol) Spike->Dissolve Filter Filter through 0.22 µm PVDF filter Dissolve->Filter Inject Inject into LC-MS/MS Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Ionization (ESI/APCI) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calibrate Generate Calibration Curve (Area Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify NPYR Concentration Calibrate->Quantify

Caption: Step-by-step workflow for the quantification of NPYR using LC-MS/MS.

1. Standard and Sample Preparation:

  • NPYR Stock Solution (100 µg/mL): Accurately weigh ~10 mg of NPYR reference standard into a 100 mL volumetric flask and dissolve in methanol.

  • Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of a stable isotope-labeled internal standard (e.g., N-nitroso-pyrrolidinone-d4) in the same manner. The use of an IS is critical to correct for variations in sample preparation and instrument response.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the NPYR stock solution and spiking a fixed concentration of the IS. A typical range might be 0.5 ng/mL to 100 ng/mL.

  • Sample Preparation: Accurately weigh a portion of the ground drug product, add a known amount of IS, and extract with a suitable solvent (e.g., methanol). The mixture should be vortexed and/or sonicated to ensure complete extraction, followed by centrifugation and filtration of the supernatant through a 0.22 µm filter before injection.

2. Chromatographic Conditions:

  • Instrument: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Methanol.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient might start at 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.

3. Mass Spectrometer Conditions:

  • Ionization: Positive ESI or APCI.

  • MRM Transitions:

    • NPYR: e.g., m/z 101.1 → 55.1 (Quantifier), m/z 101.1 → 41.1 (Qualifier).

    • NPYR-d4 (IS): e.g., m/z 105.1 → 59.1.

    • Note: Specific transitions must be optimized for the instrument in use.

4. Validation Parameters and Acceptance Criteria (per ICH Q2(R1)):

  • Specificity: Demonstrate no interference at the retention time of NPYR in a blank and placebo sample. The ion ratio between the quantifier and qualifier transitions in the sample must match that of a standard.

  • Linearity: Analyze at least five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking known amounts of NPYR into the placebo at three concentration levels (e.g., 50%, 100%, and 150% of the target limit). The mean recovery should be within 80-120%.

  • Precision (Repeatability): Analyze a minimum of six replicate preparations of a sample spiked at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 15%.

  • Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision (RSD ≤ 20%) and accuracy (80-120%). This must be at or below the control limit.

  • Limit of Detection (LOD): Typically determined based on a signal-to-noise ratio of 3:1.

Gas Chromatography-Mass Spectrometry (GC-MS): A Viable Alternative

GC-MS is another powerful technique for nitrosamine analysis, particularly for volatile species.[10] While NPYR is less volatile than smaller nitrosamines like NDMA, GC-MS can still be an effective method.

Causality Behind Experimental Choices:

  • Sample Introduction: A key consideration for GC is preventing the thermal degradation of nitrosamines in the hot injector port. Using a lower injector temperature and a suitable liner can mitigate this risk.

  • Chromatography: A polar capillary column (e.g., a WAX-type column) is generally used to achieve good peak shape and resolution for nitrosamines.[10]

  • Detection: Mass spectrometry is essential for specificity. Selected Ion Monitoring (SIM) mode is used to monitor characteristic ions of NPYR, which enhances sensitivity compared to a full scan.

Experimental Workflow: GC-MS

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Drug Product Extract Liquid-Liquid or SPE Extraction (e.g., with Dichloromethane) Sample->Extract Concentrate Concentrate Extract under Nitrogen Extract->Concentrate Reconstitute Reconstitute in suitable solvent Concentrate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chromatographic Separation (e.g., WAX Column) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect MS Detection (SIM Mode) Ionize->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate External Standard Calibration Curve Integrate->Calibrate Quantify Quantify NPYR Concentration Calibrate->Quantify cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Weigh Drug Product Dissolve Dissolve in Diluent (e.g., Water:Methanol) Sample->Dissolve Filter Filter through 0.45 µm Nylon filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV/PDA Detection (e.g., 235 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate External Standard Calibration Curve Integrate->Calibrate Quantify Quantify NPYR Concentration Calibrate->Quantify

Sources

Navigating the Specificity Challenge: A Comparative Guide to the Cross-Reactivity of 1-Nitroso-2-Pyrrolidinone in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Specificity in Nitrosamine Analysis

The presence of nitrosamines, a class of potent genotoxic impurities, in pharmaceutical products has become a significant concern for regulatory bodies and drug manufacturers worldwide.[1][2][3][4] Among these, 1-nitroso-2-pyrrolidinone (N-nitroso-NMP), a cyclic nitrosamine, requires highly sensitive and specific analytical methods for its detection and quantification at trace levels to ensure patient safety.[5][6][7] While chromatographic methods coupled with mass spectrometry are the gold standard for nitrosamine analysis, immunoassays offer a high-throughput and cost-effective screening alternative.[8][9]

However, the Achilles' heel of any immunoassay is its specificity—the ability to distinguish the target analyte from structurally similar molecules.[10] Cross-reactivity, the binding of the assay's antibodies to non-target compounds, can lead to false-positive results and an overestimation of the analyte concentration, with significant implications for regulatory compliance and patient safety.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and compare the cross-reactivity of 1-nitroso-2-pyrrolidinone in immunoassays. While specific cross-reactivity data for this compound in commercial immunoassays is not widely published, this guide will equip you with the fundamental principles, experimental designs, and data interpretation strategies to rigorously assess the performance of any immunoassay intended for its detection.

The Foundation of Immunoassay Specificity: A Tale of Haptens and Antibodies

Immunoassays for small molecules like 1-nitroso-2-pyrrolidinone rely on the production of antibodies that can specifically recognize the target. Since small molecules are not immunogenic on their own, they must be chemically conjugated to a larger carrier protein to elicit an immune response. This small molecule, when prepared for immunization, is known as a hapten.[11][12]

The design of the hapten is a critical determinant of the resulting antibody's specificity. The site at which the linker molecule is attached to the small molecule will influence which parts of the molecule are exposed to the immune system and, consequently, what the antibody will recognize.[13]

Comparative Immunoassay Platforms for Small Molecule Detection

The most common immunoassay format for small molecule analysis is the competitive immunoassay .[14][15][16][17] In this format, the 1-nitroso-2-pyrrolidinone in the sample competes with a labeled version of the analyte (or a labeled antibody) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Two primary competitive immunoassay formats are relevant for the analysis of 1-nitroso-2-pyrrolidinone:

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): A versatile and widely used platform.

  • Lateral Flow Immunoassay (LFIA): A rapid, point-of-care format suitable for screening purposes.[8]

The choice of platform will depend on the desired sensitivity, throughput, and application (e.g., quantitative analysis vs. rapid screening).

A Framework for Assessing Cross-Reactivity: Experimental Design and Data Interpretation

A systematic evaluation of cross-reactivity is paramount for validating an immunoassay for 1-nitroso-2-pyrrolidinone. This involves testing a panel of structurally related compounds and potential interfering substances.

Selection of Cross-Reactants

The panel of compounds to be tested should include:

  • Structural Analogs: Molecules with a similar core structure to 1-nitroso-2-pyrrolidinone. This includes other cyclic nitrosamines and compounds containing the pyrrolidinone ring.

  • Precursors and Degradants: The starting materials and potential degradation products in the synthesis of the active pharmaceutical ingredient (API) or the drug product.

  • Matrix Components: Excipients and other components present in the drug product formulation.[18]

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a generalized procedure for determining the cross-reactivity of potential interfering compounds in a competitive ELISA format.

Materials:

  • Microtiter plates pre-coated with an antibody specific for 1-nitroso-2-pyrrolidinone.

  • 1-nitroso-2-pyrrolidinone standard solutions.

  • Solutions of potential cross-reactants at various concentrations.

  • Enzyme-conjugated 1-nitroso-2-pyrrolidinone.

  • Substrate solution.

  • Stop solution.

  • Wash buffer.

  • Plate reader.

Procedure:

  • Prepare Standard Curve: Create a standard curve by serially diluting the 1-nitroso-2-pyrrolidinone standard.

  • Prepare Cross-Reactant Solutions: Prepare serial dilutions of each potential cross-reactant.

  • Competition Step: Add a fixed concentration of the enzyme-conjugated 1-nitroso-2-pyrrolidinone and varying concentrations of either the standard or the cross-reactant to the antibody-coated wells.

  • Incubation: Incubate the plate to allow for competitive binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well.

  • Signal Development: Allow the color to develop.

  • Stopping the Reaction: Add the stop solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

Data Analysis and Interpretation

The cross-reactivity is typically expressed as a percentage and is calculated using the following formula:

% Cross-Reactivity = (IC50 of 1-nitroso-2-pyrrolidinone / IC50 of Cross-Reactant) x 100

Where IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.

A higher percentage indicates a greater degree of cross-reactivity. The results should be summarized in a clear and concise table for easy comparison.

CompoundIC50 (ng/mL)% Cross-Reactivity
1-Nitroso-2-pyrrolidinone 10 100%
N-Nitrosodimethylamine (NDMA)10001%
N-Nitrosodiethylamine (NDEA)50000.2%
2-Pyrrolidinone>10000<0.1%
Other potential cross-reactantsVariesVaries

This table presents hypothetical data for illustrative purposes.

Visualizing the Workflow: A Guide to Cross-Reactivity Assessment

The following diagrams illustrate the key concepts and workflows described in this guide.

Hapten-Carrier Conjugate for Antibody Production cluster_0 Hapten Synthesis cluster_1 Immunogen Formation 1-nitroso-2-pyrrolidinone 1-Nitroso-2-pyrrolidinone Small Molecule Linker Linker Spacer Arm 1-nitroso-2-pyrrolidinone->Linker Chemical Modification Hapten Hapten Conjugation-Ready Linker->Hapten Immunogen Immunogen Hapten-Carrier Conjugate Hapten->Immunogen Conjugation Carrier_Protein Carrier Protein (e.g., BSA, KLH) Carrier_Protein->Immunogen

Caption: Synthesis of an immunogen for antibody production against 1-nitroso-2-pyrrolidinone.

Competitive ELISA Workflow for Cross-Reactivity cluster_workflow Experimental Steps cluster_interpretation Signal Interpretation A 1. Coat plate with anti-1-nitroso-2-pyrrolidinone Ab B 2. Add Sample/Standard/ Cross-Reactant A->B C 3. Add Enzyme-Conjugated 1-nitroso-2-pyrrolidinone B->C D 4. Incubate (Competition) C->D E 5. Wash D->E F 6. Add Substrate E->F G 7. Measure Signal F->G High_Analyte High [Analyte] = Low Signal G->High_Analyte Inverse Relationship Low_Analyte Low [Analyte] = High Signal G->Low_Analyte

Caption: Workflow of a competitive ELISA for determining cross-reactivity.

Mitigating Cross-Reactivity and Ensuring Trustworthy Results

Should significant cross-reactivity be identified, several strategies can be employed:

  • Antibody Selection: If possible, screen multiple antibody clones to identify one with higher specificity.

  • Assay Optimization: Adjusting assay conditions such as incubation time, temperature, and buffer composition can sometimes minimize cross-reactivity.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, although this may also impact the detection of the target analyte.

  • Confirmation with an Orthogonal Method: Positive results from an immunoassay screen should always be confirmed using a more specific method like LC-MS/MS.[6][9]

Conclusion: A Call for Rigorous Validation

The development and validation of immunoassays for the detection of 1-nitroso-2-pyrrolidinone present a significant analytical challenge. While these assays offer the potential for rapid and high-throughput screening, their utility is entirely dependent on a thorough understanding and characterization of their cross-reactivity profile. By following the principles and experimental frameworks outlined in this guide, researchers can confidently assess the specificity of their immunoassays, ensuring the generation of reliable and trustworthy data in the critical task of monitoring nitrosamine impurities.

References

  • Hapten synthesis and antibody production for the development of a melamine immunoassay. (2010). Talanta. [Link]

  • Competitive laboratory immunoassays for small molecules. (n.d.). ResearchGate. [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). Journal of the American Chemical Society. [Link]

  • Development of immunoassays for multi-residue detection of small molecule compounds. (n.d.). Taylor & Francis Online. [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). PubMed. [Link]

  • Validation of immunoassays for bioanalysis: a pharmaceutical industry perspective. (n.d.). PubMed. [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (n.d.). ResearchGate. [Link]

  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. (n.d.). ACS Publications. [Link]

  • Hapten synthesis and production of specific antibody against 3-amino-5-morpholinomethyl-2-oxazolidone for immunoassay without derivatisation. (n.d.). ResearchGate. [Link]

  • Non-competitive immunoassays to detect small molecules using nanopeptamers. (n.d.).
  • Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. (n.d.). National Institutes of Health. [Link]

  • Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine. (2019). MDPI. [Link]

  • Challenges and winning strategies to develop an analytical method for Nitrosamines. (2024). Aragen. [Link]

  • Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. (n.d.). PubMed. [Link]

  • How to circumvent matrix effect in confirmatory testing. (2024). Nitrosamines Exchange. [Link]

  • Anti-Hapten Antibody Production. (n.d.). Creative Diagnostics. [Link]

  • Risk Assessment and Control of N-Nitrosamines in Antibody–Drug Conjugates: Current Industry Practices. (2024). ACS Publications. [Link]

  • Custom Method Development for Nitrosamine testing. (2025). ResolveMass Laboratories Inc.. [Link]

  • Simultaneous detection of small molecule N-nitrosamine impurities by LC- MS/MS in a pharmaceutical formulation. (n.d.). ORBi. [Link]

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. (n.d.). FDA. [Link]

  • A Diagnostic Nitrosamine Detection Approach for Pharmaceuticals by Using Tandem Mass Spectrometry Based on Diagnostic Gas-Phase Ion-Molecule Reactions. (2022). PubMed. [Link]

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (n.d.). PMDA. [Link]

  • Small Molecule Nitrosamines: Risks, Testing & FDA Regulations in the USA. (2025). Pharmaffiliates. [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2025). ResearchGate. [Link]

  • Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. (n.d.). OUCI. [Link]

  • Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine. (2025). ResearchGate. [Link]

  • Development and validation of assay methods for nitrosamines in your pharmaceutical specialities. (n.d.). Eurofins. [Link]

  • Developing Structure-Activity Relationships for N-Nitrosamine Activity. (n.d.). National Institutes of Health. [Link]

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (n.d.). MDPI. [Link]

  • Cross-reactivity data for developed ELISA a. (n.d.). ResearchGate. [Link]

Sources

A Comparative Analysis of N-Nitroso Compound Mutagenicity: Mechanisms, Potency, and Assessment Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Persistent Challenge of N-Nitroso Compounds

N-Nitroso compounds (NOCs), a class of chemicals characterized by a nitroso group (-N=O) bonded to a nitrogen atom, represent a significant concern for the pharmaceutical and food safety industries.[1] Their formation from the reaction of secondary or tertiary amines with nitrosating agents is a well-understood chemical process, but their presence as impurities in active pharmaceutical ingredients (APIs) and drug products has necessitated stringent regulatory oversight.[2][3][4] This is because many NOCs are potent mutagens and carcinogens, capable of inducing genetic mutations by directly damaging DNA.[1]

The genotoxic nature of these compounds places them in a "cohort of concern" according to international regulatory guidelines.[5][6] The International Council for Harmonisation (ICH) M7 guideline, which provides a framework for managing DNA reactive impurities, underscores the need for rigorous assessment and control of NOCs to limit potential carcinogenic risk.[7][8][9] Unlike other impurities, where a Threshold of Toxicological Concern (TTC) might be applied, the high potency of many nitrosamines often requires the establishment of compound-specific, low acceptable intake (AI) limits.[5][8][10]

This guide offers a comparative study of the mutagenicity of different N-nitroso compounds for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their genotoxicity, compare the mutagenic potential of common nitrosamines, and provide detailed, field-proven experimental protocols for their accurate assessment. Our objective is to synthesize technical accuracy with practical insights, explaining the causality behind experimental choices to ensure a robust and self-validating approach to nitrosamine safety assessment.

The Unified Mechanism: Metabolic Activation to a DNA-Reactive Electrophile

The vast majority of N-nitroso compounds are not directly mutagenic; they are pro-mutagens that require metabolic activation to exert their genotoxic effects.[11][12] This bioactivation is a critical, multi-step process primarily mediated by the cytochrome P450 (CYP) family of enzymes, with a prominent role played by CYP2E1, especially for simple, low-molecular-weight nitrosamines.[6][13][14]

The central mechanistic pathway involves the following key steps:

  • α-Hydroxylation: The process begins with the enzymatic oxidation of the carbon atom immediately adjacent (the α-carbon) to the N-nitroso group.[6][12][15] This is often the rate-limiting step and a key determinant of a compound's mutagenic potency.

  • Spontaneous Decomposition: The resulting α-hydroxy N-nitrosamine is a highly unstable intermediate. It undergoes spontaneous, non-enzymatic decomposition.[12]

  • Formation of a Diazonium Ion: This decomposition yields an aldehyde or ketone and a highly electrophilic diazonium ion.[6][12][15] This ion is the ultimate DNA-reactive species.

  • DNA Adduct Formation: The electrophilic diazonium ion readily attacks nucleophilic sites on DNA bases. This covalent bonding, known as alkylation, results in the formation of DNA adducts.[16][17] While multiple adducts can form, the alkylation at the O⁶-position of guanine (forming O⁶-alkylguanine) is considered a primary pro-mutagenic lesion.[18]

  • Induction of Mutation: If not repaired by cellular DNA repair mechanisms, these adducts can cause mispairing during DNA replication. For example, O⁶-methylguanine can incorrectly pair with thymine instead of cytosine, leading to a G:C to A:T transition mutation following the next round of replication.[19] This permanent alteration in the DNA sequence is the basis of the compound's mutagenicity.

Metabolic Activation of N-Nitrosamines cluster_0 Cellular Environment (e.g., Hepatocyte) NOC N-Nitroso Compound (Pro-mutagen) Intermediate Unstable α-Hydroxy N-Nitrosamine NOC->Intermediate α-Hydroxylation CYP Cytochrome P450 Enzymes (e.g., CYP2E1) CYP->Intermediate Decomposition Spontaneous Decomposition Intermediate->Decomposition Diazonium Diazonium Ion (Ultimate Electrophile) Decomposition->Diazonium Adduct DNA Adducts (e.g., O⁶-alkylguanine) Diazonium->Adduct Alkylation DNA Nuclear DNA DNA->Adduct Mutation G:C → A:T Transition Mutation Adduct->Mutation DNA Replication Mispairing Ames Test Workflow cluster_workflow Enhanced Ames Test Protocol for N-Nitrosamines Prep 1. Preparation - Bacterial Strains (e.g., TA1535) - Test Compound dilutions - Hamster Liver S9 Mix (30%) Incubate 2. Pre-incubation (30 min, 37°C) - Mix Bacteria, Test Compound, & S9 Prep->Incubate Plate 3. Plating - Add soft agar - Pour onto minimal glucose agar plates Incubate->Plate Growth 4. Incubation (48-72 hrs, 37°C) - Allow revertant colonies to grow Plate->Growth Count 5. Analysis - Count revertant colonies - Compare to solvent control Growth->Count Result Result Mutagenic or Non-Mutagenic Count->Result

Caption: Workflow for the enhanced Ames test.

Step-by-Step Methodology (Pre-incubation Method):

  • Preparation: Prepare overnight cultures of the required bacterial tester strains. Prepare fresh dilutions of the N-nitroso compound in a suitable solvent (water is preferred; DMSO can be used but may inhibit some metabolic activity). [19]Prepare the S9 metabolic activation mix, typically containing 30% hamster liver S9, co-factors (NADP+, G6P), and buffer.

  • Pre-incubation: In sterile test tubes, add 0.5 mL of the S9 mix (or buffer for non-activation plates), 0.1 mL of the bacterial culture, and 0.1 mL of the test compound dilution (or solvent control).

  • Incubation: Gently vortex the tubes and incubate them in a shaking water bath at 37°C for 30 minutes.

  • Plating: After incubation, add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to each tube. Vortex briefly and pour the contents onto the surface of minimal glucose agar plates.

  • Growth: Allow the agar overlay to solidify, then invert the plates and incubate them at 37°C for 48-72 hours.

  • Scoring and Interpretation: Count the number of revertant colonies on each plate. A compound is typically considered mutagenic if it produces a dose-dependent increase in the number of revertants, usually at least a two-fold increase over the solvent control, for one or more strains.

In Vivo Transgenic Rodent (TGR) Gene Mutation Assay

If an N-nitroso compound is positive in the Ames test, an in vivo follow-up study is required to assess its mutagenic potential in a whole animal system, which accounts for absorption, distribution, metabolism, and excretion (ADME) properties. The Transgenic Rodent (TGR) assay (OECD Test Guideline 488) is the gold standard for this purpose. [14][20] Principle: TGR assays use mice or rats (e.g., Muta™Mouse or Big Blue®) that have multiple copies of a bacterial reporter gene (e.g., lacZ or cII) integrated into their genome. [14][20]After treating the animals with the test compound, DNA is isolated from various tissues (the liver is a key target for nitrosamines). [14][20]The reporter gene is then "rescued" from the rodent DNA and transferred into bacteria. Mutations that occurred in vivo in the rodent are detected by a change in the phenotype of the bacteria, allowing for the calculation of a mutant frequency.

Causality Behind Experimental Choices:

  • Whole Animal System: This assay provides definitive evidence of mutagenicity in a mammalian context, fulfilling regulatory requirements for risk assessment. [7]* Tissue Specificity: It allows for the investigation of mutagenicity in different tissues, which is critical as many nitrosamines exhibit organ-specific carcinogenicity. [14]The liver is the primary target for NDMA and NDEA. [14][20]* Dose-Response: The assay is designed to establish a dose-response relationship and can be used to determine a point of departure (PoD), such as a No-Observed-Genotoxic-Effect Level (NOGEL) or a Benchmark Dose (BMD), which is crucial for calculating an acceptable intake limit. [20][21]

TGR Assay Workflow cluster_workflow Transgenic Rodent (TGR) Assay Workflow Dosing 1. Animal Dosing - Treat TGR mice/rats with NOC - Typically 28 consecutive days Tissues 2. Tissue Collection - Euthanize animals - Collect target tissues (e.g., Liver) Dosing->Tissues DNA_Extract 3. DNA Extraction - Isolate high molecular weight genomic DNA from tissues Tissues->DNA_Extract Rescue 4. Transgene Rescue - 'Rescue' the phage shuttle vector containing the reporter gene (e.g., lacZ) DNA_Extract->Rescue Infect 5. Bacterial Infection & Plating - Infect E. coli with rescued phage - Plate on selective medium Rescue->Infect Analysis 6. Mutant Frequency Analysis - Count mutant and non-mutant plaques - Calculate mutant frequency Infect->Analysis

Caption: High-level workflow for the TGR gene mutation assay.

Step-by-Step Methodology (High-Level Overview):

  • Dosing Regimen: Groups of transgenic animals are treated with the N-nitroso compound, typically via oral gavage, for 28 consecutive days. A vehicle control group and multiple dose levels are included.

  • Tissue Harvesting: Three days after the final dose (to allow for fixation of mutations), animals are euthanized, and target tissues are collected and flash-frozen.

  • DNA Isolation: High molecular weight genomic DNA is carefully extracted from the tissues.

  • Transgene Rescue and Packaging: The phage shuttle vectors containing the reporter gene are rescued from the genomic DNA. This is often done using in vitro packaging extracts that excise the transgenes and package them into infectious phage particles.

  • Mutant Selection: The phage particles are used to infect a lawn of E. coli. The bacteria are then plated on a medium that allows for phenotypic selection of mutant versus non-mutant plaques.

  • Data Analysis: The total number of plaques (representing total transgenes analyzed) and the number of mutant plaques are counted. The mutant frequency is calculated by dividing the number of mutant plaques by the total number of plaques. A statistically significant, dose-dependent increase in mutant frequency compared to the control group indicates a positive result.

Conclusion and Forward Outlook

The study of N-nitroso compound mutagenicity is a critical component of pharmaceutical safety and public health. Their mechanism of action, centered on metabolic activation to DNA-reactive electrophiles, is well-established. However, the mutagenic potency varies across different compounds, necessitating a robust, case-by-case evaluation.

A tiered testing strategy, beginning with a highly sensitive, enhanced Ames test and followed by a definitive in vivo assay like the TGR for positive findings, provides the most reliable framework for risk assessment. Adhering to optimized and validated protocols, such as using hamster liver S9 and the pre-incubation method for the Ames test, is not merely a procedural detail—it is fundamental to generating accurate and trustworthy data. By understanding the causality behind these experimental choices, researchers can confidently navigate the complexities of nitrosamine analysis and contribute to the development of safer medicines.

References

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency. [Link]

  • Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. ACS Publications. [Link]

  • Carcinogenicity and mutagenicity of N-nitroso compounds. PubMed - NIH. [Link]

  • DNA adducts by N-nitroso compounds. PMC - NIH. [Link]

  • Mechanisms of inhibition of N-nitroso compounds-induced mutagenicity. PubMed. [Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits. U.S. Food and Drug Administration. [Link]

  • Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. MDPI. [Link]

  • Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [Link]

  • Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies. PubMed. [Link]

  • ICH M7: How to Manage Mutagenic Impurities Step by Step. GuideGxP. [Link]

  • DNA adducts and DNA damage by antineoplastic and carcinogenic N-nitrosocompounds. PubMed. [Link]

  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. Goodwin Procter. [Link]

  • FDA revises final guidance on nitrosamine impurities. RAPS. [Link]

  • Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. YouTube. [Link]

  • The new ICH M7 Guideline on the assessment and control of mutagenic impurities in pharmaceuticals: Implications on its practical use - Part 1. ResearchGate. [Link]

  • ICH M7 Mutagenic Impurities Guidelines. Tox by Design. [Link]

  • Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. PubMed. [Link]

  • Comparison of the transgenic rodent mutation assay, error corrected next generation duplex sequencing, and the alkaline comet assay to detect dose-related mutations following exposure to N-nitrosodiethylamine. PubMed. [Link]

  • ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC) IMPURITIES IN PHARMACEUTICALS TO LIMIT POTENTIAL CARCINOGENIC RISK M7(R2). ICH. [Link]

  • Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Health and Environmental Sciences Institute. [Link]

  • Detection of mutagenicity in N-nitroso compounds with the Ames Test. ResearchGate. [Link]

  • Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. PMC - NIH. [Link]

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Health and Environmental Sciences Institute. [Link]

  • N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N-Nitrosamines. HESI. [Link]

  • Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis. National Institutes of Health. [Link]

  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Oxford Academic. [Link]

  • Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. ScienceDirect. [Link]

  • Ames Test for N-Nitrosamines: Assessing Mutagenicity. IPhase Biosciences. [Link]

  • Carcinogenesis and mutagenesis by N-nitroso compounds having a basic center. PubMed. [Link]

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed. [Link]

  • N-Nitrosodimethylamine investigations in Muta™Mouse define point-of-departure values and demonstrate less-than-additive somatic mutant frequency accumulations. Oxford Academic. [Link]

  • In vivo genetic toxicity assessments for nitrosamines. diffundit® Portal de Revistas Electrónicas. [Link]

  • Appendix 3 to Questions and answers for marketing-authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. European Medicines Agency. [Link]

  • Comparative DNA damage induced by eight nitrosamines in primary human and macaque hepatocytes. ResearchGate. [Link]

  • Comparison of the Transgenic Rodent Mutation Assay, Error Corrected Next Generation Duplex Sequencing, and the Alkaline Comet Assay to Detect Dose-Related Mutations Following Exposure to N-Nitrosodiethylamine. ResearchGate. [Link]

  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. OUCi. [Link]

  • Alignment between Duplex Sequencing and transgenic rodent mutation assay data in the assessment of in vivo NDMA-induced mutagenesis. PMC - NIH. [Link]

  • Comparative DNA damage induced by eight nitrosamines in primary human and macaque hepatocytes. PMC - NIH. [Link]

Sources

A Comparative Guide to the Efficacy of 2-Pyrrolidinone, 1-nitroso- Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological efficacy of 2-Pyrrolidinone, 1-nitroso- (NPYR) and its derivatives. Moving beyond a simple listing of data, this document synthesizes experimental findings to explain the causal relationships behind the observed biological activities, grounded in authoritative scientific literature. Our focus is on providing a clear, evidence-based perspective for researchers in toxicology, pharmacology, and drug development.

Introduction: The Significance of N-Nitroso Compounds

N-nitroso compounds (NOCs) are a class of chemicals characterized by a nitroso group (-N=O) bonded to a nitrogen atom.[1] They are formed from the reaction of nitrites with secondary amines or amides and are recognized for their carcinogenic potential.[1] 2-Pyrrolidinone, 1-nitroso- (NPYR), a cyclic nitrosamine, is of particular interest due to its presence in tobacco smoke, certain foods, and as a potential impurity in pharmaceutical products.[2][3] Understanding the biological efficacy of NPYR and its derivatives is critical for risk assessment and the development of safer chemical entities.

Mechanism of Action: From Inert Precursor to Genotoxic Agent

The biological activity of most N-nitrosamines, including NPYR, is not intrinsic. Instead, it is a consequence of metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[4][5] This process, known as bioactivation, converts the relatively inert parent compound into a highly reactive electrophilic intermediate that can damage cellular macromolecules like DNA.[6]

The key initial step for NPYR is α-hydroxylation, a reaction catalyzed by CYP enzymes, with P450IIE1 being a particularly active species in this transformation.[5] This hydroxylation event is followed by spontaneous decomposition to form a reactive diazonium ion, which is a potent alkylating agent. This electrophile can then form covalent adducts with DNA bases, leading to mutations and initiating the carcinogenic process.[6]

Caption: Metabolic activation pathway of N-Nitroso-2-pyrrolidinone (NPYR).

Efficacy in Mutagenicity Assays: The Ames Test

The bacterial reverse mutation assay, or Ames test, is a widely used method to assess the mutagenic potential of chemical compounds.[4] For N-nitrosamines, this assay's sensitivity is highly dependent on the experimental conditions, particularly the metabolic activation system used.[7][8]

Key Experimental Insights:

  • Metabolic Activation is Crucial: N-nitrosamines like NPYR are not mutagenic in the Ames test without an external metabolic activation system, typically a liver S9 fraction.[4][9]

  • Species and S9 Concentration Matter: Studies have shown that hamster liver S9 is often more effective than rat liver S9 for activating nitrosamines.[7][10] Furthermore, a higher concentration of S9 (e.g., 30%) can produce a more robust mutagenic response compared to a lower concentration (10%).[7][11]

  • Strain Specificity: The choice of bacterial strain is also critical. For many N-nitrosamines, strains that detect base-pair substitutions, such as Salmonella typhimurium TA100 and TA1535, and Escherichia coli WP2 uvrA (pKM101), are particularly sensitive.[7][12]

Comparative Mutagenicity Data for N-Nitrosamines

CompoundBacterial StrainMetabolic ActivationResultReference
N-Nitroso-2-pyrrolidinone (NPYR) E. coliRat Liver S8/S100Positive[9]
N-Nitrosodimethylamine (NDMA) S. typhimurium TA100, TA1535Hamster Liver S9 (30%)Positive[12]
N-Nitrosodiethylamine (NDEA) S. typhimurium TA100, TA1535Hamster Liver S9 (30%)Positive[12]
N-Nitroso-propranolol (NNP) S. typhimurium TA100, TA1535, TA98Hamster Liver S9Positive[10][13]

This table highlights that while NPYR is mutagenic, its detection and the apparent potency can be significantly influenced by the assay protocol. The positive results for other well-known nitrosamines like NDMA and NDEA under optimized conditions provide a benchmark for comparison.

Efficacy in In Vivo Carcinogenicity Studies

Animal bioassays provide the most direct evidence of a substance's carcinogenic potential. N-nitroso compounds, as a class, are potent carcinogens in a wide range of animal species.[2][14] The site of tumor induction can vary depending on the specific nitrosamine and the animal model.[14]

Comparative Carcinogenicity of Cyclic Nitrosamines in Rats

CompoundRoute of AdministrationTarget Organ(s)Tumor TypeDuration of StudyReference
N-Nitrosopyrrolidine (NPYR) Drinking WaterLiverHepatocellular Carcinoma110 weeks[15]
N-Nitrosopiperidine Drinking WaterEsophagusEsophageal Tumors36 weeks[15]
N-Nitrosohexamethyleneimine Drinking WaterEsophagus, LiverEsophageal Tumors, Angiosarcomas36 weeks[15]

Key Observations from In Vivo Studies:

  • Organ-Specific Carcinogenesis: In Fischer rats, NPYR is a potent liver carcinogen, inducing hepatocellular carcinomas.[15] This contrasts with its 6- and 7-membered ring homologs, nitrosopiperidine and nitrosohexamethyleneimine, which primarily target the esophagus.[15]

  • Dose-Response Relationship: The incidence of tumors is dose-dependent, a critical factor in quantitative risk assessment.[16]

  • Species Differences: The carcinogenic effects of nitrosamines can vary between species. For instance, what targets the esophagus in rats may affect a different organ in hamsters.[14]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, detailed and validated protocols are essential. Below is a representative protocol for the Ames test, optimized for the detection of N-nitrosamines.

Protocol: Bacterial Reverse Mutation Test (Ames Test) - Pre-incubation Method

This protocol is based on established guidelines and findings that enhance sensitivity for N-nitrosamines.[4][7][12]

Sources

A Comparative Spectroscopic Guide to 2-Pyrrolidinone, 1-Nitroso-2-Pyrrolidinone, and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 2-pyrrolidinone, its N-nitroso derivative, and related analogs. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of how N-nitrosation and other N-substitutions impact the spectral characteristics of the pyrrolidinone scaffold. The analysis integrates data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), explaining the causal relationships between structural modifications and their spectroscopic signatures.

Introduction: The Spectroscopic Impact of N-Substitution

2-Pyrrolidinone, a five-membered lactam, serves as a fundamental building block in numerous chemical and pharmaceutical applications. Its spectroscopic profile is well-characterized and serves as an ideal baseline for comparative analysis. The introduction of a nitroso group at the nitrogen atom (N-1) to form 1-nitroso-2-pyrrolidinone fundamentally alters the molecule's electronic structure, giving rise to distinct and diagnostic spectroscopic features. N-nitroso compounds are a class of molecules that have garnered significant attention due to their potential carcinogenicity, making their unambiguous identification critical.[1]

This guide will dissect the spectroscopic changes that occur upon N-nitrosation and contrast them with other common N-substitutions, such as N-alkylation and N-acylation. By understanding these shifts, researchers can confidently identify and characterize these compounds, a crucial step in synthesis, quality control, and safety assessment.

Molecular Structure and Electronic Effects

The primary structural difference between 2-pyrrolidinone and its 1-nitroso analog is the replacement of the N-H proton with an N-N=O group. This substitution has profound electronic consequences. The N-nitroso group is strongly electron-withdrawing and introduces a new chromophore. A key feature of N-nitrosamines is the restricted rotation around the N-N bond due to partial double-bond character, leading to the existence of syn and anti geometric isomers (rotamers) that are often observable by NMR spectroscopy.[2]

G cluster_0 2-Pyrrolidinone cluster_1 1-Nitroso-2-pyrrolidinone 2p_structure 2p_label Key Features: - Secondary Amide (Lactam) - N-H Proton - C=O Group 1n_label Key Features: - N-Nitroso Amide - N-N=O Group - Absence of N-H - Electron-Withdrawing Effect 2p_label->1n_label N-Nitrosation 1n_structure

Caption: Structural comparison of 2-pyrrolidinone and 1-nitroso-2-pyrrolidinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rotamers

NMR spectroscopy is arguably the most powerful technique for distinguishing these compounds, particularly due to the phenomenon of rotamers in N-nitroso derivatives.

2-Pyrrolidinone

The ¹H NMR spectrum of 2-pyrrolidinone is straightforward, featuring three distinct methylene proton signals and a broad singlet for the N-H proton, the chemical shift of which is highly dependent on concentration and solvent.[3] The ¹³C NMR spectrum shows four signals, with the carbonyl carbon appearing significantly downfield.

Table 1: Typical NMR Spectroscopic Data for 2-Pyrrolidinone

Technique Assignment Chemical Shift (δ) ppm Multiplicity
¹H NMR H1 (NH) ~7.0 (broad) s
H5 (-CH₂-N) ~3.40 t
H3, H4 (-CH₂-CH₂-) ~2.10 - 2.35 m
¹³C NMR C2 (C=O) ~175.0 -
C5 (-CH₂-N) ~42.5 -
C3 (-CH₂-) ~31.0 -
C4 (-CH₂-) ~18.0 -

Note: Chemical shifts are approximate and can vary with solvent.[3]

1-Nitroso-2-pyrrolidinone and the Rotamer Effect

The introduction of the N-nitroso group causes significant downfield shifts for the adjacent protons (H5) and carbon (C5) due to its strong electron-withdrawing inductive effect. The most striking feature, however, is the potential doubling of NMR signals.[2] The partial double bond character of the N-N bond restricts rotation, creating two distinct chemical environments for the pyrrolidinone ring relative to the nitroso oxygen: syn and anti. This results in two sets of peaks—a major and a minor set—for each nucleus.[4]

The observation of these rotamers is definitive evidence of an N-nitroso structure. The ratio between the two forms can be influenced by factors like solvent and temperature.[4]

Table 2: Expected NMR Spectroscopic Changes for 1-Nitroso-2-pyrrolidinone

Technique Assignment Expected Chemical Shift (δ) ppm Key Observation
¹H NMR H5 (-CH₂-N) Major & Minor signals > 3.5 ppm Significant downfield shift and signal doubling due to rotamers.
H3, H4 Two sets of signals Signal doubling for all ring protons.
¹³C NMR C2 (C=O) Shifted relative to parent Position influenced by nitrosation; signal doubling possible.

| | C5 (-CH₂-N) | Significant downfield shift | Strong deshielding by N-NO group; signal doubling. |

Comparison with Other N-Substituted Analogs
  • N-Alkyl-2-pyrrolidones: Substitution with an alkyl group (e.g., N-methyl) also removes the N-H proton but has a less pronounced electronic effect than the nitroso group. The protons and carbons at position 5 are shifted, but not as dramatically, and no rotamers are observed.[5]

  • N-Acyl-2-pyrrolidones: An acyl group is also electron-withdrawing, leading to significant downfield shifts for the H5 protons, often to >3.7 ppm. While some rotational restriction can occur, the distinct, well-separated sets of signals characteristic of N-nitroso rotamers are generally not observed.[6]

Infrared (IR) Spectroscopy: Tracking Vibrational Shifts

IR spectroscopy provides clear, diagnostic information based on the vibrational modes of key functional groups.

2-Pyrrolidinone

The spectrum is dominated by a broad N-H stretching band around 3250 cm⁻¹ (indicative of hydrogen bonding) and a strong C=O stretch (Amide I band) around 1680 cm⁻¹.[3][7]

1-Nitroso-2-pyrrolidinone

N-nitrosation results in three primary, unambiguous changes:

  • Disappearance of the N-H stretch: The band around 3250 cm⁻¹ is absent.

  • Shift of the C=O stretch: The electron-withdrawing N-nitroso group increases the double bond character of the lactam carbonyl, causing the Amide I band to shift to a higher frequency (typically >1700 cm⁻¹).

  • Appearance of N=O and N-N stretches: New bands appear that are characteristic of the N-nitroso group. The N=O stretching vibration is typically found in the 1400-1490 cm⁻¹ range, while the N-N stretch appears between 1050-1110 cm⁻¹.[8]

Table 3: Comparative IR Spectroscopic Data (cm⁻¹)

Vibrational Mode 2-Pyrrolidinone 1-Nitroso-2-pyrrolidinone Causality of Change
N-H Stretch ~3250 (broad) Absent Replacement of N-H with N-NO.
C=O Stretch (Amide I) ~1680 ~1730 Electron-withdrawing N-NO group increases C=O bond order.
N=O Stretch Absent ~1450 Introduction of the nitroso group.

| C-N Stretch | ~1290 | Shifted | Altered electronic environment of the C-N bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The N-Nitroso Chromophore

UV-Vis spectroscopy is particularly useful for identifying the N-nitroso chromophore.

  • 2-Pyrrolidinone: As a simple lactam, it exhibits only weak absorptions in the accessible UV range, typically a very weak n → π* transition above 210 nm.

  • 1-Nitroso-2-pyrrolidinone: N-nitroso compounds display two characteristic absorption bands.[9]

    • A strong π → π* transition around 230 nm .[8]

    • A weaker, but highly diagnostic, n → π* transition in the 330-370 nm range. This transition involves the non-bonding electrons on the oxygen and nitrogen atoms of the nitroso group and is responsible for the characteristic pale yellow color of many nitrosamines.[9][10]

The presence of the long-wavelength absorption band is a strong indicator of N-nitrosation.

Mass Spectrometry (MS): Signature Fragmentation Patterns

Mass spectrometry provides information on the molecular weight and offers diagnostic fragmentation pathways that can confirm the presence of the N-nitroso group.

  • 2-Pyrrolidinone: The mass spectrum shows a clear molecular ion (M⁺) at m/z 85.[11] Fragmentation patterns are typical for cyclic amides.

  • 1-Nitroso-2-pyrrolidinone: The molecular ion (M⁺) is expected at m/z 114. The fragmentation of N-nitroso compounds is highly characteristic and provides unequivocal evidence of their identity.[1]

    • Loss of •NO: The most diagnostic fragmentation is the cleavage of the weak N-N bond to lose a nitric oxide radical (mass 30 Da), resulting in a prominent [M-30]⁺ ion. This is often the base peak.

    • Presence of NO⁺: A peak at m/z 30 corresponding to the NO⁺ ion is frequently observed.

    • Loss of •OH: A fragment corresponding to [M-17]⁺ can also be observed, which is thought to arise from a McLafferty-type rearrangement.[12]

The observation of a neutral loss of 30 Da is a hallmark of an N-nitroso compound.[12]

Summary of Comparative Spectroscopic Data

Table 4: Head-to-Head Spectroscopic Comparison

Spectroscopic Technique Key Feature 2-Pyrrolidinone 1-Nitroso-2-pyrrolidinone
¹H NMR Protons at C5 ~3.40 ppm (single triplet) >3.5 ppm (two sets of signals for rotamers)
¹³C NMR Signal Complexity 4 signals Up to 8 signals (rotamers)
IR N-H Stretch ~3250 cm⁻¹ Absent
C=O Stretch ~1680 cm⁻¹ >1700 cm⁻¹
N=O Stretch Absent ~1450 cm⁻¹
UV-Vis λmax <220 nm ~230 nm and a weak band at ~350 nm
MS Molecular Ion m/z 85 m/z 114

| | Key Fragment | - | [M-30]⁺ (loss of •NO) |

Standard Experimental Protocols

Accurate data acquisition requires standardized protocols. The following are generalized procedures that serve as a starting point for analysis.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Insert the tube into the spectrometer. Lock the field using the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional spectrum with a 30-45 degree pulse angle over a spectral width of 10-15 ppm.[3]

    • ¹³C NMR: Acquire a proton-decoupled spectrum over a spectral width of ~220 ppm. A larger number of scans is required due to the low natural abundance of ¹³C.[3]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Protocol 2: FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Mix ~1 mg of the analyte with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar. Grind the mixture thoroughly to create a fine, homogeneous powder.[3]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample chamber first. Then, acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

G cluster_workflow General Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution/Pelletizing) Acquisition Data Acquisition (NMR, IR, MS, UV-Vis) Sample->Acquisition Instrument Loading Processing Data Processing (FT, Baseline Correction, Calibration) Acquisition->Processing Raw Data (FID, Interferogram) Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis Processed Spectrum Interpretation Structural Interpretation (Comparison to Reference Data) Analysis->Interpretation Data Tables & Peaks

Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.

Conclusion

The spectroscopic comparison of 2-pyrrolidinone and its 1-nitroso analog reveals a set of distinct and complementary signatures across multiple analytical techniques. The introduction of the N-nitroso group is definitively identified by:

  • The appearance of rotameric signals in NMR spectra.

  • The disappearance of the N-H stretch and a hypsochromic (blue) shift of the C=O stretch in the IR spectrum, coupled with the appearance of N=O and N-N stretching bands.

  • The emergence of a weak n → π* transition around 350 nm in the UV-Vis spectrum.

  • A characteristic neutral loss of 30 Da (•NO) in the mass spectrum.

By leveraging these causal relationships between structure and spectral output, researchers can unambiguously identify and differentiate these compounds from each other and from other N-substituted analogs, ensuring both scientific accuracy and safety in their work.

References

  • Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass Spectra of N-Nitroso Compounds. Biomedical Mass Spectrometry, 5(6), 395-408. (OSTI.GOV)
  • Thermo Fisher Scientific. (n.d.). Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry.
  • Zeng, T., & Mitch, W. A. (2016). Combining High-Resolution Mass Spectrometry and Chemiluminescence Analysis to Characterize the Composition and Fate of Total N-Nitrosamines in Wastewater Treatment Plants. Environmental Science & Technology, 50(5), 2460-2469.
  • Mitch, W. A., Sharp, J. O., Trussell, R. R., Valentine, R. L., Alvarez-Cohen, L., & Sedlak, D. L. (2003). N-Nitrosodimethylamine (NDMA) as a Drinking Water Contaminant: A Review. Environmental Engineering Science, 20(5), 389-404.
  • Gowenlock, B. G., Pfab, J., & Williams, G. C. (1976). Some Aspects of the Mass Spectra of N-Nitrosamines. Journal of the Chemical Society, Perkin Transactions 2, (8), 915-919.
  • Gillman, I. G., Daniels, T. D., Wilkinson, K. A., Humphries, K. E., & Brown, S. S. (n.d.). Determination of a Wide Range of N-Nitroso-Compounds in Tobacco Smoke. CORESTA.
  • BenchChem. (2025). Spectroscopic Analysis of 2-Pyrrolidinone: A Technical Guide. Technical Guide.
  • Piskorz, M., & Urbanski, T. (1963). Ultraviolet and Infrared Spectra of Some Nitrosamines. Bulletin de l'Academie Polonaise des Sciences, Serie des sciences chimiques, 11(11), 607-614.
  • Acanthus Research Inc. (2021).
  • Wang, Y., et al. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Molecules, 27(15), 4814. (PMC - NIH)
  • Wasylishen, R. E., & Curtis, R. D. (1992). Solid-State 15N NMR Studies of the Nitroso Group in the Nitrosobenzene Dimer and Monomeric Nitroso Species. Journal of the American Chemical Society, 114(23), 8710-8715.
  • Al-Rawi, J. M. A., & Mansour, S. A. (2014). The ¹H NMR spectrum of N-nitroso-1,2,3,4-tetrahydroisoquinoline.
  • Gowenlock, B. G., Cameron, M., Boyd, A. S. F., Al-Tahou, B. M., & McKenna, P. (1994). 13c NMR spectroscopic studies of C-nitroso compounds. The orientation of the nitroso group in substituted nitrosobenzenes. Canadian Journal of Chemistry, 72(1), 123-128.
  • Lee, C., Lee, Y., & Yoon, J. (2017). Real-time monitoring of aqueous total N-nitrosamines by UV photolysis and chemiluminescence. Analytical Chemistry, 89(17), 9033-9039.
  • Larsen, R. W. (2011). Nitrosamine Photolysis. SINTEF Report.
  • Veeprho. (n.d.). N-Nitroso-2-Pyrrolidinone | CAS 54634-49-0. Product Page.
  • E-S., Lee, & U., von Gunten. (2010). Quantification of Total N-Nitrosamine Concentrations in Aqueous Samples via UV-Photolysis and Chemiluminescence Detection of Nitric Oxide. Analytical Chemistry, 82(11), 4487-4494.
  • ChemicalBook. (n.d.). 2-Pyrrolidinone(616-45-5) 1H NMR spectrum.
  • NIST. (n.d.). 2-Pyrrolidinone IR Spectrum. In NIST Chemistry WebBook.
  • NIST. (n.d.). 2-Pyrrolidinone Mass Spectrum. In NIST Chemistry WebBook.
  • Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-294. (PubMed)
  • PubChem. (n.d.). N-Nitrosopyrrolidine.
  • NIST. (n.d.). 2-Pyrrolidinone, 1-ethenyl-. In NIST Chemistry WebBook.
  • FooDB. (2010). N-Nitroso-pyrrolidine (FDB008291).
  • Zhang, J., et al. (2020). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and form II (green curves).
  • Li, Y., et al. (2016). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Molecules, 21(11), 1483. (NIH)
  • ResearchGate. (n.d.). The IR spectrum of aN-substituted hydroxyl β-lactam 3a, b acrylated β-lactam monomer 5a, c β-lactam nanocopolymer 6a.
  • Rosen, M. J., & Mathias, J. (1982). Phase Behavior of N-Alkyl-2-pyrrolidones in Aqueous and Nonaqueous Systems and the Effect of Additives. Journal of Colloid and Interface Science, 85(1), 247-258.
  • Xu, S., et al. (2022). Physicochemical Properties and Molecular Interactions of Long-Chain 1-Alkanols and N-Dodecyl-2-pyrrolidone: Density, Viscosity, Thermodynamics, Spectroscopy, and Theoretical Calculations.
  • NIST. (n.d.). Pyrrolidine, 1-nitroso-. In NIST Chemistry WebBook.
  • Dubey, S., et al. (2019). IR spectra of β-lactamase inhibitors.
  • Kreicberga, J., et al. (2003). Studies on Pyrrolidinones. Synthesis of Some N-Fatty Acylpyroglutamic Acids. Latvian Journal of Chemistry, (2), 163-168.
  • Xu, S., et al. (2022). Properties of densities, viscosities, thermodynamics, spectroscopic and theoretical calculations for binary mixtures of N-octyl-2-pyrrolidone and N-dodecyl-2-pyrrolidinon with 1-decanol. Semantic Scholar.
  • Organic Letters Ahead of Print. (2026).
  • Poczta, P., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5364. (MDPI)
  • LGC Standards. (n.d.). 1-Nitrosopyrrolidin-2-one. Product Page.
  • Pharmaffiliates. (n.d.). CAS No : 54634-49-0 | Product Name : 1-Nitrosopyrrolidin-2-one. Product Page.
  • Al-Juboori, F. H. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
  • Poczta, P., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors.
  • Trávníček, Z., et al. (2017).

Sources

A Researcher's Guide to Correlating Structure and Reactivity in N-Nitroso Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-nitroso compounds (NOCs), a class characterized by the N-N=O functional group, are of significant concern to the pharmaceutical industry and regulatory bodies worldwide.[1] The discovery of N-nitrosamine impurities in common medications has led to widespread recalls and a tightening of regulatory scrutiny.[2] Many compounds in this class are potent mutagens and are reasonably anticipated to be human carcinogens.[3] Their biological activity, however, is not uniform; it is intrinsically linked to their molecular structure.

This guide provides an in-depth comparison of how specific structural features of N-nitroso compounds dictate their chemical reactivity and, consequently, their genotoxic potential. We will move beyond theoretical discussions to provide field-proven experimental protocols, enabling researchers and drug development professionals to objectively assess the risks associated with these compounds. Our focus is on the causality behind experimental choices, ensuring that the methodologies presented are not merely procedural but are self-validating systems for generating reliable and actionable data.

The Central Mechanism: Metabolic Activation to a Reactive Electrophile

The vast majority of N-nitrosamines are not directly genotoxic. Instead, they are pro-carcinogens that require metabolic activation to exert their harmful effects.[4][5] This bioactivation is the pivotal event that transforms a relatively stable molecule into a highly reactive electrophile capable of alkylating DNA.

The primary and most critical pathway for this activation is enzymatic α-hydroxylation, mediated predominantly by cytochrome P450 (CYP) enzymes in the liver and other tissues.[3][6] This process involves the addition of a hydroxyl group to the carbon atom immediately adjacent (the α-carbon) to the amine nitrogen. The resulting α-hydroxy N-nitrosamine is a highly unstable intermediate.[7][8] It spontaneously decomposes, breaking the C-N bond to yield an aldehyde or ketone and, more critically, an alkyldiazonium ion.[9][10] This diazonium ion is the ultimate carcinogenic electrophile, which readily reacts with nucleophilic sites on DNA bases, forming covalent adducts.[11][12] If these DNA adducts are not repaired, they can lead to mutations during DNA replication, initiating the process of carcinogenesis.[13]

Metabolic_Activation_Pathway cluster_0 Cellular Environment (e.g., Hepatocyte) Nitrosamine N-Nitrosamine (Pro-carcinogen) AlphaHydroxy α-Hydroxy N-Nitrosamine (Unstable Intermediate) Nitrosamine->AlphaHydroxy  Cytochrome P450  (α-Hydroxylation)   Diazonium Alkyldiazonium Ion (Ultimate Carcinogen) AlphaHydroxy->Diazonium Spontaneous Decomposition Aldehyde Aldehyde / Ketone AlphaHydroxy->Aldehyde DNA_Adduct DNA Adducts (e.g., O⁶-alkylguanine) Diazonium->DNA_Adduct Alkylation of DNA Mutation Somatic Mutation DNA_Adduct->Mutation Faulty DNA Repair/ Replication

Caption: Metabolic activation of N-nitrosamines to DNA-reactive electrophiles.

Key Structural Determinants of Reactivity

The rate and efficiency of the α-hydroxylation pathway are the primary determinants of an N-nitrosamine's carcinogenic potency. This rate is heavily influenced by the electronic and steric properties of the substituents attached to the amine nitrogen.[14]

Steric Effects

The accessibility of the α-carbon to the active site of CYP enzymes is critical. Increasing the steric bulk of the alkyl groups can hinder this interaction, thereby slowing down or even inhibiting the rate-limiting α-hydroxylation step.[14]

  • Small, Unhindered Alkyl Groups: Compounds like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) are small, featureless molecules with readily accessible α-carbons.[14] This lack of steric hindrance allows for efficient metabolic activation, contributing to their high carcinogenic potency.[6]

  • Bulky or Branched Alkyl Groups: As steric bulk increases, for instance, with isopropyl or tert-butyl groups, the rate of α-hydroxylation can be significantly reduced. This steric hindrance can partially or totally inhibit the primary activation mechanism, leading to a marked decrease in carcinogenic potency.[14]

Electronic Effects

The electronic nature of the substituents can modulate the reactivity of the N-nitrosamine in several ways. Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) near the α-carbon can influence the stability of the parent molecule and the ease of the enzymatic oxidation.

  • Electron-Withdrawing Groups (EWGs): The presence of EWGs (e.g., carbonyl, cyano, or halogen groups) on the β-carbon can decrease the electron density at the α-carbon. This can make the energetics of the α-hydroxylation mechanism less favorable, potentially reducing the compound's reactivity and potency.[14] However, this is not a universal rule, as some compounds with 2-oxo-propyl functionalities remain potent carcinogens.[14]

  • Electron-Donating Groups (EDGs): Conversely, EDGs can increase electron density, potentially facilitating oxidation. The overall effect is a complex interplay of electronic and steric factors.

Competing Metabolic Pathways

While α-hydroxylation is the primary activation pathway, other metabolic routes exist. These are often considered detoxification pathways because they do not typically generate DNA-reactive electrophiles. The structure of the N-nitrosamine determines the likelihood of these competing reactions.

  • Hydroxylation at Other Positions: For longer alkyl chains, hydroxylation can occur at β, γ, or ω positions.[10][14] This generally leads to more polar, readily excretable metabolites and reduces the formation of the ultimate carcinogen.

  • Denitrosation: This detoxification mechanism involves the cleavage of the N-N=O group, regenerating the parent secondary amine and releasing nitric oxide.[3][14] This pathway can compete with α-hydroxylation, thereby reducing the overall carcinogenic potency of the compound.

Structural FeatureImpact on α-HydroxylationGeneral Effect on Reactivity/PotencyExample(s)
Small Alkyl Groups Efficient / UnhinderedHighNDMA, NDEA[14]
Bulky/Branched Alkyl Groups Hindered / InhibitedReducedN-nitrosodiisopropylamine (NDIPA)[14]
β-Electron Withdrawing Group Generally DisfavoredOften ReducedVaries; can make oxidation less favorable[14]
Presence of Hydroxyl Groups Can alter metabolismAffects stability and solubility; may favor detoxification[14]N-nitroso-diethanolamine (NDELA)
Cyclic Structure α-hydroxylation is keyPotency depends on ring size and substitutionN-nitrosopyrrolidine (NPYR)[10]

Table 1: Summary of Structure-Reactivity Relationships in N-Nitroso Compounds.

Assessing Reactivity and Genotoxicity: Experimental Approaches

To experimentally correlate structure with reactivity, a series of validated assays are employed. The choice of assay and the specific experimental conditions are critical, especially for N-nitrosamines, which often require metabolic activation.

The Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used in vitro assay to assess a chemical's mutagenic potential.[15] For N-nitrosamines, standard protocols are often insufficient due to their requirement for specific metabolic activation. An enhanced protocol is necessary for reliable results.[16][17]

Rationale for Key Parameters:

  • Metabolic Activation: Most N-nitrosamines are only mutagenic in the presence of an exogenous metabolic activation system. Liver S9 fraction from Aroclor- or phenobarbital-induced hamsters is generally more effective than rat liver S9 for activating this class of compounds.[18] Using a higher concentration of S9 (e.g., 30%) can further enhance sensitivity.[16][19]

  • Bacterial Strains: The primary DNA adducts formed by small alkylating agents, such as those derived from N-nitrosamines, typically cause base-pair substitutions. Therefore, strains like Salmonella typhimuriumTA1535 and Escherichia coliWP2 uvrA (pKM101) , which detect GC→AT transitions, are the most sensitive.[18]

  • Assay Method: The pre-incubation method , where the test compound, bacteria, and S9 mix are incubated together before plating, is more sensitive for detecting N-nitrosamine mutagenicity than the standard plate incorporation method.[17]

Ames_Test_Workflow cluster_workflow Enhanced Ames Test Workflow for N-Nitrosamines start Prepare Test Compound in appropriate solvent (e.g., Water, DMSO) pre_incubation Pre-incubation (30 min, 37°C) [Test Compound + Bacteria + S9 Mix] start->pre_incubation prep_bacteria Prepare overnight culture of S. typhimurium TA1535 or E. coli WP2 uvrA prep_bacteria->pre_incubation prep_s9 Prepare S9 Mix (Hamster Liver S9, 30%) prep_s9->pre_incubation plating Add Top Agar and pour onto Minimal Glucose Agar Plates pre_incubation->plating incubation Incubate Plates (48-72 hours, 37°C) plating->incubation counting Count Revertant Colonies incubation->counting analysis Data Analysis: Compare to vehicle control. Positive if ≥ 2-fold increase. counting->analysis

Sources

A Senior Application Scientist's Guide to Benchmarking Purification Methods for N-Nitroso Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Effective N-Nitroso Compound Purification

The presence of N-nitroso compounds (nitrosamines) as impurities in active pharmaceutical ingredients (APIs) and finished drug products represents a significant challenge to patient safety and regulatory compliance. Classified as probable human carcinogens, their stringent control is mandated by global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] The formation of these impurities can occur at various stages of the manufacturing process, often through the reaction of secondary or tertiary amines with nitrosating agents.[4] Consequently, robust and validated purification strategies are not merely a matter of good manufacturing practice but a critical necessity to ensure the quality and safety of pharmaceuticals.

This guide provides an in-depth, objective comparison of common purification methods for N-nitroso compounds. As a senior application scientist, my aim is to move beyond a simple recitation of protocols. Instead, this document will elucidate the mechanistic principles behind each technique, present supporting experimental data for a comparative performance analysis, and offer detailed, field-tested methodologies. This approach is designed to empower researchers and drug development professionals to make informed decisions when selecting and optimizing purification strategies for these challenging impurities.

Core Purification Methodologies: A Comparative Overview

The selection of an appropriate purification method is contingent upon several factors, including the physicochemical properties of the N-nitroso compound and the API, the complexity of the sample matrix, and the desired level of purity. The most prevalent techniques employed for the removal of N-nitroso compounds are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and, to a lesser extent, Dispersive Liquid-Liquid Microextraction (DLLME), recrystallization, and thermal decomposition.

Solid-Phase Extraction (SPE)

SPE is a highly selective and widely adopted technique for the purification and concentration of N-nitrosamines from diverse matrices.[5] The underlying principle involves the partitioning of the analyte between a solid stationary phase (the sorbent) and a liquid mobile phase (the sample and subsequent solvents). The choice of sorbent is critical and is dictated by the polarity and charge of the target N-nitroso compound and the matrix components.

Mechanism of Action of Common SPE Sorbents:

  • Reversed-Phase (e.g., C18): These nonpolar sorbents retain nonpolar to moderately polar analytes, like many N-nitrosamines, from a polar sample matrix through hydrophobic interactions.

  • Normal-Phase (e.g., Silica): Polar sorbents that retain polar analytes from a nonpolar sample matrix.

  • Ion-Exchange (e.g., Strong Cation Exchange): These sorbents carry a net negative or positive charge and retain analytes with an opposite charge. This is particularly useful for separating ionizable N-nitrosamines from non-ionizable matrix components.

  • Mixed-Mode Sorbents: These combine multiple retention mechanisms (e.g., reversed-phase and ion-exchange) to provide enhanced selectivity for complex sample matrices.

Advantages of SPE:

  • High Selectivity: The wide variety of available sorbents allows for targeted purification.

  • Good for Complex Matrices: Effectively separates analytes from interfering compounds.[5]

  • Automation Potential: Amenable to high-throughput automated systems, improving reproducibility.

  • Reduced Solvent Consumption: Compared to LLE, SPE typically uses smaller volumes of organic solvents.[5]

Disadvantages of SPE:

  • Method Development: Can be time-consuming to optimize the sorbent, loading, washing, and elution conditions.

  • Cost: SPE cartridges can be more expensive than LLE solvents.

Experimental Protocol: SPE for N-Nitrosamines in Cough Syrup

This protocol is adapted from a validated method for the analysis of low molecular weight N-nitrosamine impurities in antitussive syrups.[5][6]

Materials:

  • Strong cation-exchange functionalized polymeric SPE cartridges

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Ammonium hydroxide (NH₄OH)

  • Nitrogen gas for evaporation

  • GC-MS system

Procedure:

  • Sample Preparation: Dilute 1 mL of cough syrup with 10 mL of 0.1% formic acid in water.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 5 mL of DCM.

    • Wash with 5 mL of MeOH.

    • Equilibrate with 5 mL of 0.1% formic acid in water.

  • Sample Loading: Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of 0.1% formic acid in water to remove polar impurities.

    • Wash with 5 mL of MeOH to remove less polar, non-basic impurities.

  • Elution: Elute the retained N-nitrosamines with 5 mL of 5% NH₄OH in DCM.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable solvent for GC-MS analysis.

Causality Behind Experimental Choices:

  • The strong cation-exchange sorbent is chosen to retain the basic N-nitrosamine analytes while allowing the largely neutral or acidic components of the cough syrup matrix to pass through.

  • The washing steps are crucial for removing interfering substances. The acidic water wash removes highly polar impurities, while the methanol wash removes compounds of intermediate polarity.

  • Elution with an ammoniated organic solvent neutralizes the charge on the N-nitrosamines, releasing them from the sorbent.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The efficiency of the extraction is governed by the partition coefficient (K) of the analyte between the two phases.

Factors Affecting LLE Efficiency:

  • Solvent Choice: The organic solvent should have a high affinity for the target N-nitrosamine and be immiscible with the aqueous phase. Dichloromethane (DCM) is a common choice.

  • pH of the Aqueous Phase: The pH can be adjusted to suppress the ionization of the N-nitroso compound, thereby increasing its partitioning into the organic phase.

  • Ionic Strength: The addition of salt to the aqueous phase (salting-out) can decrease the solubility of the N-nitroso compound in the aqueous layer and drive it into the organic phase.

  • Volume Ratio of Phases: Multiple extractions with smaller volumes of organic solvent are generally more efficient than a single extraction with a large volume.

Advantages of LLE:

  • Simplicity and Low Cost: Requires basic laboratory equipment and inexpensive solvents.

  • High Capacity: Can be easily scaled up to handle larger sample volumes.

Disadvantages of LLE:

  • Lower Selectivity: Less selective than SPE, which can lead to the co-extraction of interfering compounds.

  • Emulsion Formation: The formation of emulsions at the interface of the two liquid phases can make phase separation difficult.

  • Large Solvent Consumption: Often requires larger volumes of organic solvents compared to SPE.

Experimental Protocol: LLE for N-Nitrosamines in Water Samples

This protocol is a general representation of LLE for the extraction of N-nitrosamines from a water matrix.

Materials:

  • Dichloromethane (DCM)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation: Place 500 mL of the water sample into a 1 L separatory funnel.

  • pH Adjustment (if necessary): Adjust the pH of the sample to neutral or slightly basic to ensure the N-nitrosamines are in their non-ionized form.

  • Salting-Out: Add 50 g of NaCl to the sample and dissolve by swirling.

  • First Extraction:

    • Add 50 mL of DCM to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

  • Phase Separation: Drain the lower organic layer (DCM) into a collection flask.

  • Repeat Extraction: Repeat the extraction two more times with fresh 50 mL portions of DCM, combining the organic extracts.

  • Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentration: Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for analysis by GC-MS or LC-MS.

Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a miniaturized version of LLE that offers rapid extraction with minimal solvent consumption.[7][8] The technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for mass transfer of the analyte.

Advantages of DLLME:

  • Rapid Extraction: The large surface area of the dispersed droplets leads to very fast extraction times.[7]

  • Low Solvent Consumption: Utilizes microliter volumes of extraction solvent.[7][8]

  • High Enrichment Factor: Can achieve high preconcentration of the analyte.[7]

Disadvantages of DLLME:

  • Limited to Liquid Samples: Primarily applicable to aqueous samples.

  • Optimization Required: Requires careful optimization of the extraction and disperser solvents, their volumes, and the extraction time.[1][2]

Experimental Protocol: Automated DLLME for N-Nitrosamines in Water

This protocol is based on a validated automated DLLME method.[1][2]

Materials:

  • Methanol (disperser solvent)

  • Chlorobenzene (extraction solvent)

  • Sodium chloride (NaCl)

  • GC-MS system with an autosampler capable of performing DLLME

Optimized Conditions:

  • Extraction time: 28 minutes

  • Disperser solvent volume (Methanol): 33 µL

  • Agitation speed: 722 rpm

  • NaCl concentration: 23% w/v

  • pH: 10.5

Procedure (Automated):

  • Sample Preparation: An aliquot of the water sample is placed in a vial in the autosampler.

  • Reagent Addition: The autosampler adds the appropriate amounts of NaCl, adjusts the pH, and adds the disperser and extraction solvents.

  • Extraction: The vial is agitated at the optimized speed for the set duration.

  • Centrifugation: The vial is centrifuged to separate the phases.

  • Injection: A portion of the sedimented organic phase is automatically injected into the GC-MS for analysis.

Other Purification Methods

While SPE and LLE are the most common, other techniques can be employed, particularly in specific scenarios:

  • Recrystallization: This technique is primarily used for the purification of the final API. It relies on the differential solubility of the API and the N-nitroso impurity in a given solvent system at different temperatures. By carefully selecting the solvent and controlling the cooling rate, the API can be crystallized out of the solution, leaving the impurity behind in the mother liquor.[3]

  • Thermal Decomposition: Some N-nitroso compounds can be thermally decomposed at elevated temperatures.[9][10][11] This method is highly specific to the thermal stability of both the N-nitroso compound and the API. It is crucial to ensure that the decomposition temperature of the impurity is significantly lower than that of the API to avoid degradation of the desired product.

Performance Data Comparison

The following tables summarize the performance of different purification methods based on published experimental data. It is important to note that direct comparisons can be challenging due to variations in matrices, specific N-nitrosamines, and analytical instrumentation used in different studies.

Table 1: Comparison of Recovery Rates for Different Purification Methods

Purification MethodMatrixN-Nitrosamine(s)Recovery (%)Reference(s)
Solid-Phase Extraction (SPE) Cough SyrupNDMA, NDEA, NDIPA, NIPEA, NMOR90 - 120[5][6]
Metformin, Sartans, RanitidineNDMA, NDEA93.6 - 105[12]
Liquid-Liquid Extraction (LLE) WaterNDPA, NPIP, NDBA90.6 - 103.7[1]
MetforminNDMA70.7 - 95.5[13]
Dispersive Liquid-Liquid Microextraction (DLLME) WaterNDPA, NPIP, NDBA90.6 - 103.7[1]
Metformin Extended-ReleaseNDMANot explicitly stated, but successful for ultra-trace levels[14]

Table 2: Comparison of Limits of Detection (LOD) for Different Purification Methods

Purification MethodMatrixN-Nitrosamine(s)LODReference(s)
Solid-Phase Extraction (SPE) Cough SyrupNDMA, NMOR~0.1 ng/mL[5][6]
Cough SyrupNDEA, NDIPA, NIPEA~0.02 ng/mL[5][6]
Metformin, Sartans, RanitidineNDMA, NDEA0.07 - 0.3 µg/kg[12]
Dispersive Liquid-Liquid Microextraction (DLLME) WaterNDPA, NPIP, NDBA5.7 - 124 ng/L[1]

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for SPE, LLE, and DLLME.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Sample Matrix Dilution Dilution/pH Adjustment Sample->Dilution Conditioning 1. Cartridge Conditioning (DCM, MeOH, Equilibration Buffer) Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (Removal of Interferences) Loading->Washing Elution 4. Elution (Collection of Analytes) Washing->Elution Concentration Concentration Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution Analysis GC/LC-MS Analysis Reconstitution->Analysis

SPE Workflow for N-Nitrosamine Purification.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Sample Aqueous Sample pH_Salt pH Adjustment & Salting-Out Sample->pH_Salt AddSolvent 1. Add Immiscible Organic Solvent Shake 2. Shake & Vent AddSolvent->Shake Separate 3. Separate Phases Shake->Separate Repeat 4. Repeat Extraction Separate->Repeat Repeat->AddSolvent 2x Combine Combine Organic Layers Repeat->Combine Done Dry Dry (e.g., Na₂SO₄) Combine->Dry Concentrate Concentrate Dry->Concentrate Analysis GC/LC-MS Analysis Concentrate->Analysis

LLE Workflow for N-Nitrosamine Purification.

DLLME_Workflow cluster_prep Sample Preparation cluster_dllme Dispersive Liquid-Liquid Microextraction cluster_analysis Analysis Sample Aqueous Sample Injection 1. Rapid Injection of Extraction & Disperser Solvents Cloudy 2. Formation of Cloudy Solution (Vortexing/Agitation) Injection->Cloudy Centrifuge 3. Centrifugation Cloudy->Centrifuge Collect Collect Sedimented Phase Centrifuge->Collect Analysis GC/LC-MS Analysis Collect->Analysis

DLLME Workflow for N-Nitrosamine Purification.

Conclusion and Recommendations

The selection of a purification method for N-nitroso compounds is a critical decision in the drug development and manufacturing process, with significant implications for patient safety and regulatory compliance. This guide has provided a comparative analysis of the most common techniques, supported by experimental data and detailed protocols.

Key Takeaways:

  • Solid-Phase Extraction (SPE) offers high selectivity and is particularly well-suited for complex matrices. The ability to automate SPE workflows makes it an attractive option for high-throughput environments.

  • Liquid-Liquid Extraction (LLE) is a simpler, lower-cost alternative, but it often lacks the selectivity of SPE and can be more labor-intensive and solvent-consuming.

  • Dispersive Liquid-Liquid Microextraction (DLLME) is a promising technique for rapid analysis with minimal solvent usage, especially for aqueous samples.

  • Other methods , such as recrystallization and thermal decomposition, can be highly effective in specific contexts but are generally less versatile.

Ultimately, the chosen method must be rigorously validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. This includes demonstrating appropriate specificity, linearity, accuracy, precision, and robustness. By carefully considering the principles and data presented in this guide, researchers and drug development professionals can confidently select and implement the most effective purification strategy to mitigate the risks associated with N-nitroso compound impurities.

References

  • Al-Mudhafar, M. J., Al-Muttari, F. J., & Al-Amery, M. H. (2015). Determination of N-nitrosamines by automated dispersive liquid-liquid microextraction integrated with gas chromatography and mass spectrometry. Journal of separation science, 38(7), 1235–1242. [Link]

  • Al-Mudhafar, M. J., Al-Muttari, F. J., & Al-Amery, M. H. (2015). Determination of N-Nitrosamines by Automated Dispersive Liquid–Liquid Microextraction Integrated with Gas Chromatography and Mass Spectrometry. Request PDF. [Link]

  • Kim, J., et al. (2025). Determination of N-nitrosodimethylamine and N-nitrosomethylethylamine in drug substances and products of sartans, metformin and ranitidine by precipitation and solid phase extraction and gas chromatography–tandem mass spectrometry. ResearchGate. [Link]

  • Aquigen Bio Sciences. (n.d.). Mitigating N-nitroso Impurities in the API Manufacturing Process. Aquigen Bio Sciences. [Link]

  • Padrón, C., et al. (2020). Determination of nine prohibited N-nitrosamines in cosmetic products by vortex-assisted dispersive liquid–liquid microextraction prior to gas chromatography-mass spectrometry. RSC Publishing. [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). Preprints.org. [Link]

  • SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. (2024). Spectroscopy Online. [Link]

  • Dispersant-first dispersive liquid-liquid microextraction (DF-DLLME), a novel sample preparation procedure for NDMA determination in metformin products. (2023). PubMed. [Link]

  • NDMA Analytics in Metformin Products: Comparison of Methods and Pitfalls. (2022). ResearchGate. [Link]

  • A Comparative Study in Metformin Tablet Quality Assessment: LC-MS and LC-MS/MS Method Quantification of N-Nitroso-Dimethylamine in the Presence of Dimethyl Formamide. (2022). NIH. [Link]

  • Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups. (2024). PubMed. [Link]

  • NDMA analytics in metformin products: Comparison of methods and pitfalls. (2022). PubMed. [Link]

  • Dispersive Liquid–Liquid Micro Extraction: An Analytical Technique Undergoing Continuous Evolution and Development—A Review of the Last 5 Years. (2023). MDPI. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). PubMed Central. [Link]

  • Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol. (2022). PMC - NIH. [Link]

  • Nitrosamine impurities in APIs: A Comprehensive Review. (2021). ResearchGate. [Link]

  • Dependence of N2O/NO Decomposition and Formation on Temperature and Residence Time in Thermal Reactor. (2021). MDPI. [Link]

  • Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups. (n.d.). Request PDF. [Link]

  • Thermal decomposition of some N-Nitroso-N-Alkyl(aryl) hydroxylaminates. (2004). ResearchGate. [Link]

Sources

A Comparative Guide to the Inter-Laboratory Validation of 2-Pyrrolidinone, 1-nitroso- (NPYR) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The detection of N-nitrosamines, such as 2-Pyrrolidinone, 1-nitroso- (NPYR), in pharmaceuticals, food products, and consumer goods has become a critical focus for regulatory bodies and manufacturers worldwide.[1][2] NPYR, a cyclic nitrosamine, is classified as a probable human carcinogen, necessitating highly sensitive and reliable analytical methods for its quantification at trace levels.[2][3] The U.S. Food and Drug Administration (FDA) and other international agencies mandate that manufacturers conduct rigorous risk assessments and implement validated analytical procedures to control these impurities.[4][5][6][7]

This guide provides a comparative analysis of the principal analytical techniques used for NPYR determination, grounded in the principles of inter-laboratory validation. An inter-laboratory study is the ultimate test of a method's robustness, assessing its performance across different laboratories, equipment, and analysts to ensure reproducibility and transferability.[8] Our objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select, validate, and implement a suitable analytical method for NPYR that is fit for its intended purpose and meets stringent regulatory expectations.[1]

Regulatory Framework and the Imperative for Validation

The foundation for analytical method validation is laid out by the International Council for Harmonisation (ICH) in its Q2(R1) guideline.[1] Regulatory agencies like the FDA and the European Medicines Agency (EMA) require that methods used for impurity testing be validated to demonstrate accuracy, precision, specificity, and sensitivity.[9] For potent genotoxic impurities like NPYR, the acceptable intake (AI) limits are often in the nanogram-per-day range, demanding analytical methods with exceptionally low limits of quantification (LOQ).[4][7]

The validation process confirms that an analytical procedure is a self-validating system, capable of consistently delivering reliable results. Key validation parameters are summarized below.

Validation Parameter Objective
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradants, matrix).
Accuracy To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes Repeatability (intra-assay precision) and Reproducibility (inter-laboratory precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOQ must be at or below the regulatory threshold.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Core Analytical Techniques: A Comparative Overview

The choice of analytical technique is a critical decision driven by factors such as the sample matrix, required sensitivity, and available instrumentation. Three primary techniques have proven effective for NPYR analysis: Gas Chromatography-Thermal Energy Analysis (GC-TEA), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Thermal Energy Analyzer (GC-TEA)

The GC-TEA is a highly specific detection system for N-nitroso compounds.[10][11] Its specificity is its greatest strength, making it a valuable tool for screening and confirmation.

  • Principle of Operation: The sample extract is injected into the GC, where compounds are separated based on their volatility and interaction with the stationary phase. The column effluent enters a pyrolyzer, where the N-NO bond in nitrosamines is thermally cleaved, releasing a nitrosyl radical (•NO). This radical then reacts with ozone (O₃) in a reaction chamber, producing electronically excited nitrogen dioxide (NO₂). As the NO₂ decays to its ground state, it emits light in the near-infrared region, which is detected by a photomultiplier tube.[12] The intensity of this chemiluminescence is proportional to the amount of the N-nitroso compound.[12]

  • Causality Behind Experimental Choices:

    • Sample Preparation: Due to the detector's high specificity, sample cleanup may be less rigorous compared to other methods. However, extraction from complex matrices like cured meats or pharmaceutical formulations still requires steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to concentrate the analyte and remove non-volatile interferences.

    • Chromatographic Separation: A non-polar or mid-polar capillary column is typically used to separate volatile nitrosamines like NPYR from other sample components. The temperature program is optimized to achieve good resolution in a reasonable runtime.

cluster_prep Sample Preparation cluster_analysis GC-TEA Analysis p1 Homogenization & Weighing p2 Solvent Extraction (e.g., Dichloromethane) p1->p2 p3 Concentration & Solvent Exchange p2->p3 a1 GC Injection & Separation p3->a1 Inject a2 Pyrolysis (N-NO Bond Cleavage) a1->a2 a3 Chemiluminescence Reaction (•NO + O₃ → NO₂*) a2->a3 a4 Detection (PMT) a3->a4 output Quantification a4->output

Caption: Workflow for NPYR analysis using GC-TEA.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS offers a powerful combination of chromatographic separation and highly selective mass spectrometric detection, providing excellent sensitivity and confirmation of analyte identity.[13]

  • Principle of Operation: Following GC separation, molecules are ionized, typically using Electron Ionization (EI). The resulting ions are directed into the first quadrupole (Q1), which is set to select the precursor ion of NPYR (the molecular ion, m/z 100). This precursor ion is then fragmented in a collision cell (Q2) by collision-induced dissociation (CID). The second quadrupole (Q3) is set to monitor specific product ions characteristic of NPYR. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances selectivity.

  • Causality Behind Experimental Choices:

    • Sample Preparation: Rigorous sample preparation is crucial to prevent matrix components from contaminating the ion source and to minimize interferences.[14] SPE is a common choice as it provides cleaner extracts than LLE.

    • Derivatization: While NPYR is amenable to direct GC analysis, derivatization is sometimes employed for other, less volatile nitrosamines, though it is not typically required for NPYR.

    • Internal Standards: The use of a stable isotope-labeled internal standard (e.g., NPYR-d8) is essential. It co-elutes with the native analyte and experiences similar matrix effects and ionization suppression/enhancement, allowing for highly accurate quantification.

cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis p1 Sample Weighing & Spiking (with Isotope-Labeled IS) p2 Solid-Phase Extraction (SPE) p1->p2 p3 Elution & Concentration p2->p3 a1 GC Separation p3->a1 Inject a2 Ionization (EI) a1->a2 a3 MRM Detection (Q1: Precursor → Q2: Fragment → Q3: Product) a2->a3 output Quantification a3->output

Caption: Workflow for NPYR analysis using GC-MS/MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for nitrosamine analysis in many laboratories.[9][15] It avoids the high temperatures of a GC inlet, which can sometimes cause in-situ formation of nitrosamines from precursors, and it is suitable for a wider range of nitrosamines, including those that are non-volatile.[16][17]

  • Principle of Operation: The sample is separated using reversed-phase liquid chromatography. The column effluent is introduced into an ion source, typically Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), to generate ions.[17] Like GC-MS/MS, the analysis is performed using a tandem mass spectrometer operating in MRM mode to ensure high selectivity and sensitivity.

  • Causality Behind Experimental Choices:

    • Mobile Phase: The mobile phase, often a mixture of water and methanol or acetonitrile with a modifier like formic acid, is optimized to achieve sharp chromatographic peaks and efficient ionization.[18]

    • Ion Source: APCI is often preferred for smaller, less polar nitrosamines like NPYR as it can provide robust and efficient ionization. ESI is also widely used. The choice depends on the specific compound and matrix.

    • Sample Preparation: Sample preparation remains a critical step. The main difficulty in establishing analytical procedures for nitrosamines often lies in the sample preparation stage.[14] Techniques are similar to those for GC-MS/MS, with a focus on producing a clean extract compatible with the LC mobile phase.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Sample Dissolution & Spiking (with Isotope-Labeled IS) p2 Filtration / SPE Cleanup p1->p2 p3 Dilution in Mobile Phase p2->p3 a1 LC Separation (Reversed-Phase) p3->a1 Inject a2 Ionization (APCI/ESI) a1->a2 a3 MRM Detection (Q1 → Q2 → Q3) a2->a3 output Quantification a3->output

Caption: Workflow for NPYR analysis using LC-MS/MS.

Data Presentation: Inter-Laboratory Performance Comparison

The following table summarizes hypothetical yet representative data from an inter-laboratory study involving five laboratories, comparing the performance of the three key analytical techniques for the analysis of NPYR in a pharmaceutical drug product. This data illustrates the expected performance characteristics based on published literature.[13][18][19]

Parameter GC-TEA GC-MS/MS LC-MS/MS
LOD (ng/g) 0.50.10.05
LOQ (ng/g) 1.50.30.15
Repeatability (RSDr %) < 10%< 5%< 5%
Reproducibility (RSDR %) < 15%< 10%< 8%
Accuracy (% Recovery) 85-115%90-110%95-105%
Specificity HighVery HighVery High
Throughput ModerateModerateHigh

Expert Interpretation: The data clearly shows the superior sensitivity (lower LOD/LOQ) of the mass spectrometry-based methods.[9] LC-MS/MS, in this comparison, demonstrates the best overall performance with the lowest detection limits and the highest reproducibility (lowest RSDR), making it the preferred method for confirmatory testing at very low levels.[17] GC-TEA remains a viable, highly specific screening tool, but lacks the sensitivity and quantitative precision of MS/MS techniques.[10]

The Inter-Laboratory Validation Workflow

To ensure an analytical method is truly robust, it must undergo an inter-laboratory validation study.[8] This process rigorously tests the method's transferability and reproducibility.

Caption: A flowchart of a typical inter-laboratory validation study.

Detailed Experimental Protocol: LC-MS/MS Method for NPYR

This protocol describes a self-validating system for the quantification of NPYR in a drug product, incorporating system suitability tests (SST) to ensure data integrity.

1. Reagents and Materials

  • NPYR Certified Reference Standard

  • NPYR-d8 (Isotopically Labeled Internal Standard)

  • LC-MS Grade Acetonitrile, Methanol, and Water

  • Formic Acid (≥99%)

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18)

  • 0.22 µm Syringe Filters

2. Standard and Sample Preparation

  • Stock Solutions (100 µg/mL): Prepare separate stock solutions of NPYR and NPYR-d8 in methanol.

  • Working Standard Solutions: Serially dilute the NPYR stock solution with 50:50 Methanol:Water to prepare calibration standards ranging from 0.1 ng/mL to 20 ng/mL. Spike each standard with the NPYR-d8 internal standard to a final concentration of 5 ng/mL.

  • Sample Preparation:

    • Accurately weigh and transfer the powdered equivalent of one dose of the drug product into a centrifuge tube.

    • Add a known volume of extraction solvent (e.g., methanol) and spike with the NPYR-d8 internal standard.

    • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Pass the supernatant through an SPE cartridge pre-conditioned with methanol and water.

    • Elute with methanol, evaporate to dryness under nitrogen, and reconstitute in a known volume of mobile phase.

    • Filter the final solution through a 0.22 µm filter before injection.

3. LC-MS/MS Instrumental Conditions

  • LC System: UHPLC System

  • Column: C18 Column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Optimized to elute NPYR with a sharp peak shape (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ion Source: APCI, Positive Ion Mode

  • MRM Transitions:

    • NPYR: 101.1 → 55.1 (Quantifier), 101.1 → 41.1 (Qualifier)

    • NPYR-d8: 109.1 → 62.1 (Quantifier)

4. System Suitability Test (SST)

  • Before starting the analytical sequence, inject a mid-level calibration standard five times.

  • Acceptance Criteria:

    • Peak Area %RSD ≤ 15.0%

    • Retention Time %RSD ≤ 2.0%

    • Signal-to-Noise Ratio (S/N) for the LOQ standard ≥ 10.

5. Data Analysis

  • Quantify NPYR using the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

Conclusion and Field-Proven Insights

The inter-laboratory validation of analytical methods for 2-Pyrrolidinone, 1-nitroso- is not merely a regulatory formality but a scientific necessity to ensure patient safety. While GC-TEA offers high specificity, its sensitivity and precision are surpassed by modern mass spectrometry techniques.

Key Takeaways:

  • LC-MS/MS is the Method of Choice: For confirmatory analysis and routine quality control, LC-MS/MS provides the optimal combination of sensitivity, selectivity, robustness, and throughput required to meet stringent regulatory limits.[17][20]

  • Sample Preparation is Paramount: The greatest source of variability in nitrosamine analysis often stems from sample preparation.[14] Developing a robust and reproducible extraction method is critical for accurate results.

  • Internal Standards are Non-Negotiable: The use of stable isotope-labeled internal standards is essential to compensate for matrix effects and variations in extraction recovery and instrument response, thereby ensuring the highest level of accuracy.[16]

  • Method Validation is a Lifecycle: An analytical method is not validated once and forgotten. Continuous monitoring of method performance through system suitability tests and quality control samples is crucial for maintaining a state of control.

By carefully selecting the appropriate analytical technology and rigorously validating its performance through inter-laboratory studies, researchers and drug developers can generate the high-quality, defensible data needed to ensure their products are safe and compliant.

References

  • U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs. [Link]

  • RSC Publishing. (2015). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods. [Link]

  • SK pharmteco. (n.d.). Nitrosamines in Food and Beverages. [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs - Guidance for Industry. [Link]

  • SCIEX. (n.d.). Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. [Link]

  • RAPS. (2024). FDA revises final guidance on nitrosamine impurities. [Link]

  • U.S. Food and Drug Administration (FDA). (2020). Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. [Link]

  • PubMed. (1975). Trace analysis of volatile N-nitroso compounds by combined gas chromatography and thermal energy analysis. Journal of Chromatography. [Link]

  • DrugFuture. (n.d.). N-Nitrosopyrrolidine. [Link]

  • Biozid-Portal. (n.d.). Method for the determination of N-nitrosamines in workplace air using gas chromatography with a thermal energy analyzer (GC-TEA) after elution. [Link]

  • ACS Publications. (2025). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development. [Link]

  • PubMed Central (NIH). (2023). Risk assessment of N‐nitrosamines in food. [Link]

  • Eurofins. (n.d.). Development and validation of assay methods for nitrosamines in your pharmaceutical specialities. [Link]

  • CABI Digital Library. (n.d.). Nitrosamines occurrence in some food products. [Link]

  • CORE Reader. (n.d.). Development and validation of LC-MS/MS method for N-nitrosamines analysis in pharmaceutical products. [Link]

  • Agilent. (n.d.). Analysis of the Release of N-Nitrosamines from Rubber Teats and Soothers Using the Agilent 8890 Gas Chromatography System and 8255 Nitrogen Chemiluminescence Detector. [Link]

  • MDPI. (2023). N-Nitrosamines in Meat Products: Formation, Detection and Regulatory Challenges. [Link]

  • Chromatography Online. (2019). Gas Chromatography Detection of Nitrosamines in Food and Beverages. [Link]

  • FILAB. (n.d.). Analysis of nitrosamines by GC-TEA. [Link]

  • PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]

  • PubMed Central (NIH). (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. [Link]

  • ResearchGate. (n.d.). Repeatability and reproducibility of analytical method. [Link]

  • Agilent. (n.d.). Quantification of Nine Nitrosamine Impurities in Sartan Drugs Using an Agilent GC-TQ. [Link]

Sources

Comparative toxicological profiles of cyclic vs. acyclic nitrosamines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Toxicological Guide to Cyclic vs. Acyclic Nitrosamines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous Threat of Nitrosamines

N-nitrosamines are a class of chemical compounds that have garnered significant attention from the scientific and regulatory communities due to their classification as potent mutagens and probable human carcinogens.[1][2] These compounds are not only environmental contaminants found in water, food, and cosmetics but have also emerged as critical impurities in pharmaceutical products, posing a direct risk to public health.[1][3] Structurally, nitrosamines are characterized by a nitroso group (-N=O) bonded to an amine nitrogen. They are broadly categorized into two main groups based on their structure: acyclic (or open-chain) nitrosamines like N-nitrosodimethylamine (NDMA) and cyclic nitrosamines such as N-nitrosopyrrolidine (NPYR).

This guide provides a comparative analysis of the toxicological profiles of these two classes. While all nitrosamines are of concern, their carcinogenic potency can span several orders of magnitude, a variation largely dictated by their chemical structure.[4] Understanding the nuances of their metabolic activation, genotoxicity, and the structure-activity relationships that govern their potency is paramount for accurate risk assessment and the development of safe pharmaceuticals.

Part 1: The Core Mechanism of Toxicity - A Shared Pathway of Metabolic Activation

A fundamental principle of nitrosamine toxicology is that they are not directly genotoxic. Instead, they require metabolic activation to exert their carcinogenic effects.[3][5] This bioactivation is a multi-step process primarily initiated by the Cytochrome P450 (CYP) family of enzymes, with CYP2E1 playing a major role.[1][3]

The critical step in this pathway is the enzymatic hydroxylation of the carbon atom immediately adjacent to the nitrosamine group (the α-carbon).[4][6]

  • α-Carbon Hydroxylation: CYP enzymes catalyze the addition of a hydroxyl group (-OH) to an α-carbon. For this to occur, the α-carbon must have at least one hydrogen atom.[6][7]

  • Formation of Unstable Intermediates: This creates an unstable α-hydroxynitrosamine.

  • Spontaneous Decomposition: This intermediate spontaneously rearranges and decomposes. In the case of acyclic nitrosamines, this results in the elimination of an aldehyde. For cyclic nitrosamines, this leads to the opening of the ring structure.[1]

  • Generation of Electrophilic Diazonium Ions: The decomposition ultimately yields a highly reactive electrophilic alkyldiazonium ion.

  • DNA Adduct Formation: This diazonium ion readily attacks nucleophilic sites on DNA bases (such as the O⁶ and N⁷ positions of guanine), forming covalent DNA adducts.[3][8] It is this alkylation of DNA that, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis.

The efficiency of this α-hydroxylation pathway is the primary determinant of a nitrosamine's carcinogenic potency.[7][9] Structural features that hinder this process can significantly decrease toxicity.

Metabolic_Activation_of_Nitrosamines cluster_0 General Nitrosamine Structure cluster_1 Metabolic Activation Cascade cluster_2 Cellular Damage Nitrosamine R1-N(-R2)-N=O (Parent Compound) Alpha_Hydroxylation α-Hydroxynitrosamine (Unstable Intermediate) Nitrosamine->Alpha_Hydroxylation α-C Hydroxylation CYP_Enzymes Cytochrome P450 (e.g., CYP2E1) CYP_Enzymes->Alpha_Hydroxylation Decomposition Spontaneous Decomposition (Aldehyde elimination or Ring opening) Alpha_Hydroxylation->Decomposition Diazonium_Ion Alkyldiazonium Ion (R+) (Reactive Electrophile) Decomposition->Diazonium_Ion DNA_Adducts DNA Adducts (e.g., O⁶-alkylguanine) Diazonium_Ion->DNA_Adducts DNA Alkylation DNA Cellular DNA DNA->DNA_Adducts Mutation Mutations & Carcinogenesis DNA_Adducts->Mutation

General metabolic activation pathway for N-nitrosamines.

Part 2: Comparative Toxicological Profiles

While the fundamental mechanism of action is shared, the structural differences between cyclic and acyclic nitrosamines lead to significant variations in their toxicological potency.

Structural Influence on Metabolism and Potency

The structure of the alkyl groups (in acyclic nitrosamines) or the ring system (in cyclic nitrosamines) directly influences the rate and efficiency of α-hydroxylation.

  • Acyclic Nitrosamines: Potency is highly dependent on the length and branching of the alkyl chains. For simple dialkylnitrosamines, carcinogenic potency tends to decrease as the chain length increases.[4] For example, N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) are among the most potent nitrosamines.[4] Steric hindrance near the α-carbon, such as branching, can significantly reduce or even inhibit metabolic activation, thereby lowering carcinogenic potential.[10]

  • Cyclic Nitrosamines: The size and composition of the ring structure are critical. For instance, N-nitrosopyrrolidine (NPYR, a 5-membered ring) and N-nitrosopiperidine (NPIP, a 6-membered ring) are well-established carcinogens.[3] The conformation of the ring can affect how the molecule fits into the active site of CYP enzymes.

Comparative Genotoxicity and Carcinogenicity

Experimental data consistently shows a hierarchy of genotoxic and carcinogenic potential among different nitrosamines. In vitro assays like the Ames test and Comet assay are invaluable for quantifying this potential.

A study comparing the genotoxicity of five nitrosamine drinking water disinfection byproducts found a clear rank order of mutagenicity in Salmonella typhimurium and genotoxicity in Chinese hamster ovary (CHO) cells.[11]

NitrosamineStructureClassRelative Mutagenicity/Genotoxicity Rank
N-nitrosodimethylamine (NDMA) (CH₃)₂N-N=OAcyclic1 (Most Potent)
N-nitrosopiperidine (NPIP) C₅H₁₀N-N=OCyclic2
N-nitrosomorpholine (NMOR) C₄H₈O₂N-N=OCyclic3
N-nitrosopyrrolidine (NPYR) C₄H₈N-N=OCyclic4
N-nitrosodiphenylamine (NDPhA) (C₆H₅)₂N-N=OAcyclic5 (Not mutagenic/Weakly genotoxic)
Table 1: Comparative genotoxicity ranking of selected cyclic and acyclic nitrosamines. Data synthesized from Plewa et al. (2012).[11]

This ranking highlights that while the simple acyclic nitrosamine NDMA is highly potent, certain cyclic nitrosamines like NPIP and NMOR also exhibit significant genotoxicity.[11] Another study found that, in general, N-nitrosamines were approximately 15-fold more mutagenic than their N-nitramine analogues.[12] The carcinogenic potency, often expressed as the TD50 (the chronic daily dose in mg/kg body weight/day required to induce tumors in 50% of test animals), also shows wide variation.

NitrosamineClassTD50 (Rat, mg/kg/day)Potency Interpretation
N-nitrosodiethylamine (NDEA) Acyclic0.062Very High
N-nitrosodimethylamine (NDMA) Acyclic0.145Very High
N-nitrosomorpholine (NMOR) Cyclic1.1High
N-nitrosopyrrolidine (NPYR) Cyclic3.5High
N-nitrosodibutylamine (NDBA) Acyclic8.2Moderate
Table 2: Comparative carcinogenic potency (TD50) of selected nitrosamines. Data synthesized from Snodin et al. (2024) and other sources.[13]

These data illustrate that while both classes contain highly potent carcinogens, a simple cyclic vs. acyclic classification is insufficient to predict potency. The specific molecular structure, including chain length, branching, and ring features, is the ultimate determinant.[4][7]

Part 3: Experimental Workflow - The Ames Test for Mutagenicity Assessment

To experimentally determine the mutagenic potential of a nitrosamine, particularly one requiring metabolic activation, the Bacterial Reverse Mutation Test (Ames Test) is the gold standard. The key to this assay's success with nitrosamines is the inclusion of a mammalian liver extract (S9 fraction), which contains the necessary CYP enzymes for bioactivation.

Principle of the Assay

The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His⁻), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A mutagenic substance can cause a reverse mutation (reversion) in these bacteria, restoring their ability to produce histidine (His⁺). The number of resulting His⁺ colonies is directly proportional to the mutagenic potency of the test compound.

Step-by-Step Protocol (Conceptual)
  • Preparation of S9 Mix:

    • Rationale: The S9 fraction is a crude liver homogenate (typically from induced rats or hamsters) containing a cocktail of metabolic enzymes, including CYPs. This mix simulates mammalian metabolism in a petri dish.

    • Procedure: The S9 fraction is combined with a cofactor solution (e.g., NADP+, Glucose-6-Phosphate) to create the "S9 mix." This provides the necessary biochemical environment for the enzymes to function. An enhanced protocol with increased S9 concentrations may be necessary for some nitrosamines to improve detection sensitivity in vitro.[13]

  • Exposure:

    • Procedure: The test compound (e.g., NPYR) is added at various concentrations to a mixture containing the His⁻ Salmonella tester strain (e.g., TA100 or YG7108) and the S9 mix.[11] A parallel experiment without the S9 mix is run as a control to confirm that the compound requires metabolic activation.

    • Rationale: This step allows the S9 enzymes to metabolize the nitrosamine into its reactive diazonium ion, which can then interact with the bacterial DNA.

  • Plating and Incubation:

    • Procedure: The mixture is combined with a top agar containing a trace amount of histidine and biotin and poured onto a minimal glucose agar plate.

    • Rationale: The trace amount of histidine allows all the bacteria to undergo a few cell divisions, which is necessary for the mutation to be fixed in the DNA. The biotin is required for the growth of the specific tester strains.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis:

    • Procedure: The number of revertant (His⁺) colonies on each plate is counted.

    • Rationale: A dose-dependent increase in the number of revertant colonies, typically defined as a two-fold or greater increase over the negative control, indicates a positive (mutagenic) result. The potency can be quantified from the slope of the dose-response curve.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Exposure & Plating cluster_analysis Incubation & Analysis S9_Prep Prepare S9 Mix (Liver Enzymes + Cofactors) Mix Combine: 1. Test Compound 2. Bacteria 3. S9 Mix (+S9) or Buffer (-S9) S9_Prep->Mix Bacteria_Prep Prepare His⁻ Salmonella Tester Strain Culture Bacteria_Prep->Mix Compound_Prep Prepare Test Nitrosamine (e.g., NPYR) Dilutions Compound_Prep->Mix Plate Add to Top Agar & Pour on Minimal Media Plate Mix->Plate Incubate Incubate at 37°C (48-72 hours) Plate->Incubate Count Count Revertant (His⁺) Colonies Incubate->Count Result Positive Result: Significant, dose-dependent increase in colonies vs. control Count->Result

Workflow for the Ames test with metabolic activation (S9).

Conclusion

The toxicology of nitrosamines is a complex field where chemical structure is the ultimate arbiter of carcinogenic risk. While both cyclic and acyclic nitrosamines share a common bioactivation pathway via α-carbon hydroxylation, their relative potency can differ dramatically. Acyclic nitrosamines like NDMA and NDEA are benchmarks for high potency, but cyclic compounds such as NPIP and NMOR also present significant genotoxic hazards.

For professionals in drug development and safety assessment, it is insufficient to merely identify a nitrosamine as cyclic or acyclic. A deeper understanding of the specific structural features that promote or inhibit metabolic activation is essential for accurate risk evaluation. In vitro genotoxicity assays, when coupled with an appropriate metabolic activation system, remain the cornerstone of experimental screening, providing critical data to guide the development of safer medicines and consumer products.

References

  • Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International journal of molecular sciences, 23(10), 5565. [Link]

  • Valadão, D. F., et al. (2023). Bioactivation pathways for acyclic (N,N-dialkyl and N-alkyl-N-aryl) and cyclic N-nitrosamines from the structural groups 1−13. ResearchGate. [Link]

  • Plewa, M. J., et al. (2012). Comparative genotoxicity of nitrosamine drinking water disinfection byproducts in Salmonella and mammalian cells. Mutation research, 741(1-2), 109–115. [Link]

  • Autrup, H., Harris, C. C., & Trump, B. F. (1978). Metabolism of acyclic and cyclic N-nitrosamines by cultured human colon. Proceedings of the Society for Experimental Biology and Medicine, 159(1), 111–115. [Link]

  • Cross, K. P., & Ponting, D. J. (2021). Developing Structure-Activity Relationships for N-Nitrosamine Activity. Computational toxicology (Amsterdam, Netherlands), 20, 100186. [Link]

  • Harris, C. C., et al. (1979). Metabolism of acyclic and cyclic N-nitrosamines in cultured human bronchi. Cancer research, 39(11), 4401–4406. [Link]

  • Scherer, G. (1990). Metabolic activation and biological effects of nitrosamines in the mammalian lung. Pharmacology & therapeutics, 46(1), 95–103. [Link]

  • Ahlborn, J., et al. (2024). Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. Frontiers in Chemistry, 12, 1406187. [Link]

  • Gombar, V. K., & Laisne, M. (2023). Proposed main pathway for metabolic activation of N-nitrosamines to DNA-alkylating. ResearchGate. [Link]

  • Wishnok, J. S., & Archer, M. C. (1980). Nitrosamine carcinogenicity: a quantitative relationship between molecular structure and organ selectivity for a series of acyclic N-nitroso compounds. Chemico-biological interactions, 31(1), 81–92. [Link]

  • Arima, Y., et al. (2023). In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation. Genes and environment : the official journal of the Japanese Environmental Mutagen Society, 45(1), 16. [Link]

  • Verhofstad, N., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N-Nitrosamines in Mammalian Cells. Environmental and molecular mutagenesis. [Link]

  • Food and Drug Administration (FDA). (2024). Determining Recommended Acceptable Intake Limits for N-nitrosamine Impurities in Pharmaceuticals: Development and Application of the Carcinogenic Potency Categorization Approach. FDA.gov. [Link]

  • Wagner, E. D., et al. (2014). Comparative in vitro toxicity of nitrosamines and nitramines associated with amine-based carbon capture and storage. Environmental science & technology, 48(14), 8072–8081. [Link]

  • Argus, M. F., & Hoch-Ligeti, C. (1961). Comparative study of the carcinogenic activity of nitrosamines. Journal of the National Cancer Institute, 27, 695–709. [Link]

  • Seo, J. E., et al. (2025). Comparative DNA damage induced by eight nitrosamines in primary human and macaque hepatocytes. Chemico-biological interactions, 411, 111538. [Link]

  • European Medicines Agency (EMA). (2023). Appendix 2: Carcinogenic potency categorisation approach for N-nitrosamines. EMA.europa.eu. [Link]

  • Seo, J. E., et al. (2025). Comparative DNA damage induced by eight nitrosamines in primary human and macaque hepatocytes. PubMed. [Link]

  • Wagner, E. D., et al. (2014). Comparative In Vitro Toxicity of Nitrosamines and Nitramines Associated with Amine-Based Carbon Capture and Storage. ResearchGate. [Link]

  • Mori, Y., et al. (1988). Comparative study on the carcinogenicity of N-nitrosodiethylamine, N-nitrosodimethylamine, N-nitrosomorpholine, N-nitrosopyrrolidine and N-nitrosodi-n-propylamine to the lung of Syrian golden hamsters following intermittent instillations to the trachea. Carcinogenesis, 9(6), 947–950. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Pyrrolidinone, 1-nitroso-

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper handling and disposal of carcinogenic compounds like 2-Pyrrolidinone, 1-nitroso- (N-nitroso-2-pyrrolidinone) is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this hazardous chemical, grounded in scientific principles and regulatory compliance.

Understanding the Hazard: Why Special Disposal is Crucial

2-Pyrrolidinone, 1-nitroso-, belongs to the N-nitrosamine class of compounds, which are widely recognized as potent carcinogens.[1][2][3] The International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP) have classified many N-nitroso compounds as probable or anticipated human carcinogens.[2] Improper disposal can lead to contamination of the environment and pose a significant health risk to the public. Therefore, all waste containing 2-Pyrrolidinone, 1-nitroso- must be treated as hazardous waste.[4][5]

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure all safety precautions are understood and followed.[6] Handling of 2-Pyrrolidinone, 1-nitroso- and its waste should always be conducted within a certified chemical fume hood.

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemical-impermeable gloves are mandatory.[5]

  • Protective Clothing: A lab coat or other protective garments must be worn.[2][5]

  • Eye/Face Protection: Use safety glasses with side shields or chemical splash goggles.[5]

  • Respiratory Protection: If there is a risk of aerosolization or if working outside a fume hood, a NIOSH/MSHA-approved respirator is necessary.[5]

Waste Classification and Segregation: The First Step to Proper Disposal

Proper classification and segregation of waste streams are fundamental to safe and compliant disposal.

Step-by-Step Waste Segregation Protocol:

  • Identify all contaminated materials: This includes not only the pure compound and solutions but also any items that have come into contact with 2-Pyrrolidinone, 1-nitroso-.

  • Segregate waste into designated containers:

    • Solid Waste: Contaminated items such as gloves, pipette tips, absorbent pads, and empty containers.

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing 2-Pyrrolidinone, 1-nitroso-.

  • Label all waste containers clearly: Use hazardous waste labels that include the chemical name ("2-Pyrrolidinone, 1-nitroso-"), the associated hazards (e.g., "Carcinogen," "Toxic"), and the accumulation start date.

Waste TypeExamplesContainer Type
Solid Waste Contaminated gloves, pipette tips, bench paper, empty vialsPuncture-resistant, sealable container
Liquid Waste Unused solutions, reaction quench, solvent rinsesLeak-proof, chemically compatible container
Sharps Waste Contaminated needles, scalpelsDesignated sharps container

Approved Disposal Methodologies

Due to its carcinogenic nature, the disposal of 2-Pyrrolidinone, 1-nitroso- is strictly regulated.[1][7][8]

The primary and most reliable method for the complete destruction of N-nitroso compounds is high-temperature incineration.[1] This process ensures the complete decomposition of the carcinogenic molecules into less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by emission control systems.[1]

Operational Steps:

  • Engage a Licensed Hazardous Waste Contractor: All disposal must be handled by a certified hazardous waste management company.[1]

  • Package Waste Appropriately: Follow the contractor's guidelines for packaging solid and liquid waste to ensure safe transportation.

  • Complete Hazardous Waste Manifest: A hazardous waste manifest is a legal document that tracks the waste from your facility to its final destination.[9]

While several chemical degradation methods have been investigated for N-nitroso compounds, they are generally considered supplementary for decontaminating laboratory equipment and small spills, not for the disposal of bulk waste.[1][10] Final disposal of any treated waste must still proceed through a licensed hazardous waste contractor.[1]

It is critical to understand the limitations and potential hazards of these methods:

  • Alkaline Hydrolysis: Treatment with potassium hydroxide can destroy N-nitrosamides but may generate diazoalkanes, which are also carcinogenic and potentially explosive.[10]

  • Acidic Degradation: Strong acids in the presence of sulfamic acid or iron filings can decompose N-nitrosamides but may be ineffective with water-immiscible solvents.[10]

  • Oxidation: Permanganate oxidation can be effective but is often incomplete in the presence of alcohols or dimethyl sulfoxide.[10]

  • Reductive Destruction: A method using aluminum:nickel alloy powder in an increasingly basic medium has shown to be effective in destroying some N-nitrosamides with minimal hazardous byproducts.[11]

Given the complexities and potential for hazardous byproducts, chemical degradation should only be performed by trained personnel with a thorough understanding of the reaction chemistry and in consultation with your institution's Environmental Health and Safety (EHS) department.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert others and restrict access to the spill area.

  • Don Appropriate PPE: Wear the full complement of PPE as described in Section 2.

  • Contain the Spill: Use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[4]

  • Collect the Absorbed Material: Carefully collect the contaminated absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable decontamination solution, as recommended by your institution's EHS department. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your supervisor and EHS department.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of waste contaminated with 2-Pyrrolidinone, 1-nitroso-.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Disposal Pathway Selection cluster_2 Final Disposal start Waste Containing 2-Pyrrolidinone, 1-nitroso- Generated segregate Segregate into Solid & Liquid Hazardous Waste start->segregate label_waste Label Containers with Chemical Name & Hazards segregate->label_waste decision Bulk Waste or Decontamination? label_waste->decision bulk_disposal Bulk Waste (Solid & Liquid) decision->bulk_disposal Bulk decon Equipment/ Small Spill Decontamination decision->decon Decon incineration High-Temperature Hazardous Waste Incineration bulk_disposal->incineration chemical_decon Chemical Degradation (Consult EHS) decon->chemical_decon final_disposal Dispose of Treated Waste as Hazardous chemical_decon->final_disposal final_disposal->incineration

Caption: Decision workflow for the disposal of 2-Pyrrolidinone, 1-nitroso- waste.

Regulatory Compliance

The disposal of 2-Pyrrolidinone, 1-nitroso- is governed by hazardous waste regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][7] Generators of this waste are legally responsible for its management and disposal in accordance with all applicable local, state, and federal laws.[5][8] Always consult your institution's EHS department for specific guidance and to ensure compliance.

References

  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1983). Destruction of carcinogenic and mutagenic N-nitrosamides in laboratory wastes. PubMed. [Link]

  • Pandey, P. K. (2025). How Should Expired Nitrosamine Impurities And Analytical Waste Be Safely Disposed Of. PharmaGuru. [Link]

  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. PubMed. [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry. U.S. Department of Labor. [Link]

  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research. [Link]

  • Lunn, G., & Sansone, E. B. (1994). Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
  • Lunn, G., & Sansone, E. B. (1999). Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
  • Delaware Health and Social Services. (2023). N-nitroso compounds. Delaware Health and Social Services. [Link]

  • International Labour Organization & World Health Organization. (n.d.). ICSC 0562 - PYRROLIDONE. ILO/WHO. [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Hazard Information Bulletins: N-Nitrosamine in the Rubber Industry. U.S. Department of Labor. [Link]

  • Occupational Safety and Health Administration. (n.d.). Volatile Nitrosamine Mixture I - N-Nitrosodimethylamine (NDMA) - N-Nitrosodiethylamine (NDEA). U.S. Department of Labor. [Link]

  • U.S. Environmental Protection Agency. (2025). Regulatory and Guidance Information by Topic: Toxic Substances. EPA. [Link]

  • National Toxicology Program. (2021). N-Nitrosamines: 15 Listings. 15th Report on Carcinogens. [Link]

  • Occupational Safety and Health Administration. (2024). N-NITROSODIMETHYLAMINE. U.S. Department of Labor. [Link]

  • Acros Organics. (n.d.). 1-Methyl-2-pyrrolidinone Material Safety Data Sheet. Acros Organics. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-Nitroso-pyrrolidine. Chemos GmbH & Co. KG. [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS N-NITROSO PYRROLIDINE (NPYRN). Cleanchem Laboratories. [Link]

  • Siddiqui, M., & Atasi, K. Z. (2014). N-Nitrosodimethylamine as a hazardous chemical toxicant in drinking water. ResearchGate. [Link]

  • Wikipedia. (n.d.). Hazardous waste. Wikipedia. [Link]

  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. EPA. [Link]

  • Lunn, G. (2022). Best practice to decontaminate work area of Nitrosamines. ResearchGate. [Link]

  • K&L Gates. (2026). 2026 Regulatory Outlook: Advanced Recycling. HUB. [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. EPA. [Link]

  • Kumar, P., et al. (2022). Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling. PubMed. [Link]

  • Růžička, J., et al. (2016). Microbial degradation of N-methyl-2-pyrrolidone in surface water and bacteria responsible for the process. PubMed. [Link]

  • O'Riordan, S., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed Central. [Link]

  • Křížek, K., et al. (2016). N-methyl-2-pyrrolidone-degrading bacteria from activated sludge. ResearchGate. [Link]

  • O'Riordan, S., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. ResearchGate. [Link]

Sources

Mastering Safety: A Guide to Personal Protective Equipment for Handling 2-Pyrrolidinone, 1-nitroso-

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

Handling chemical reagents in a laboratory setting demands a profound respect for safety protocols, underpinned by a thorough understanding of the materials in use. This guide provides an in-depth, procedural framework for the safe handling of 2-Pyrrolidinone, 1-nitroso- (also known as N-Nitrosopyrrolidine), a compound requiring meticulous attention to personal protective equipment (PPE). As a suspected human carcinogen and an irritant to the eyes, skin, and respiratory tract, the causality behind each safety measure is as critical as the measure itself.[1]

The Foundational Principles of Protection

The core principle of chemical safety is to establish multiple barriers between the individual and the potential hazard. With 2-Pyrrolidinone, 1-nitroso-, the primary routes of exposure are inhalation, skin and eye contact, and ingestion. Therefore, our PPE strategy is designed to comprehensively shield these pathways. This is not merely a checklist, but a system of protection rooted in the physicochemical properties of the compound.

All handling of 2-Pyrrolidinone, 1-nitroso- should be conducted in a well-ventilated area, preferably within a certified laboratory fume hood to minimize inhalation exposure.[2]

A Step-by-Step Guide to Personal Protective Equipment

The selection and use of PPE is a critical control point in mitigating exposure. The following protocol outlines the necessary equipment and the logic behind its selection.

1. Hand Protection: The First Line of Defense

  • Rationale: Direct skin contact is a significant route of exposure. The selection of appropriate gloves is paramount to prevent absorption of this harmful chemical.

  • Recommended Gloves: While general "chemical-resistant gloves" are often cited, for N-methyl-2-pyrrolidone (a related compound), natural rubber and butyl gloves are recommended.[3] Given the similar pyrrolidone structure, these materials are a strong starting point. However, it is crucial to consult the glove manufacturer's specific chemical resistance data for 2-Pyrrolidinone, 1-nitroso- to ensure adequate protection and to be aware of the breakthrough time. Nitrile gloves may be suitable for incidental splash protection but should be replaced immediately upon contact.[4]

  • Protocol:

    • Always inspect gloves for any signs of degradation or perforation before use.[5]

    • Don gloves, ensuring they are pulled over the cuffs of the lab coat to create a seal.

    • Employ proper glove removal techniques to avoid contaminating your hands. Peel one glove off by grasping the cuff and turning it inside out, then use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.[6]

    • Dispose of contaminated gloves as hazardous waste in a designated, sealed container.[5]

2. Eye and Face Protection: Shielding Sensitive Tissues

  • Rationale: 2-Pyrrolidinone, 1-nitroso- can cause serious eye irritation.[5][7] Protection against splashes and aerosols is non-negotiable.

  • Recommended Equipment:

    • Safety Glasses: For minimal risk activities involving small quantities, safety glasses with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement.[2][6]

    • Chemical Safety Goggles: When transferring liquids or there is a higher risk of splashing, chemical safety goggles that provide a complete seal around the eyes are necessary.[7]

    • Face Shield: For procedures with a significant splash or aerosol generation potential, a face shield should be worn in conjunction with chemical safety goggles.

  • Protocol:

    • Ensure eye and face protection fits snugly and comfortably.

    • Clean and disinfect reusable eye and face protection after each use according to the manufacturer's instructions.

3. Body Protection: A Barrier for the Body

  • Rationale: To prevent contamination of personal clothing and skin, a protective outer layer is essential.

  • Recommended Equipment: A chemically resistant lab coat is required. For procedures with a higher risk of significant splashes, consider impervious clothing or a chemical-resistant apron worn over the lab coat.[2][6]

  • Protocol:

    • Keep the lab coat fully buttoned.

    • Remove the lab coat before leaving the laboratory area.

    • If the lab coat becomes contaminated, it should be removed immediately and decontaminated or disposed of as hazardous waste.

4. Respiratory Protection: Safeguarding Against Inhalation

  • Rationale: Inhalation of aerosols or particulates of 2-Pyrrolidinone, 1-nitroso- can lead to respiratory tract irritation.[8] While engineering controls like a fume hood are the primary defense, respiratory protection may be necessary in certain situations.

  • Recommended Equipment: If engineering controls are insufficient or during emergency situations such as a spill, a NIOSH-approved respirator is required. A half-face respirator equipped with a combination filter cartridge for organic vapors and particulates (e.g., P100) is a suitable choice.[1][9][10]

  • Protocol:

    • All personnel required to wear a respirator must be properly fit-tested and trained in its use, maintenance, and limitations.

    • Inspect the respirator and its cartridges before each use.

    • Ensure a proper seal is achieved each time the respirator is donned.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task and associated risk.

PPE_Selection_Workflow PPE Selection for 2-Pyrrolidinone, 1-nitroso- cluster_0 Risk Assessment cluster_1 PPE Level cluster_2 Required PPE Assess Task Assess Task Low Risk Low Risk Assess Task->Low Risk Weighing small quantities in a fume hood Medium Risk Medium Risk Assess Task->Medium Risk Transferring liquids outside of a fume hood High Risk High Risk Assess Task->High Risk Large spill cleanup PPE_Low Lab Coat Safety Glasses Chemical-Resistant Gloves Low Risk->PPE_Low PPE_Medium Lab Coat Chemical Goggles Face Shield Chemical-Resistant Gloves Medium Risk->PPE_Medium PPE_High Chemical-Resistant Suit Full-Face Respirator Chemical-Resistant Gloves High Risk->PPE_High

Caption: Decision workflow for PPE selection based on task risk.

Summary of Recommended PPE

For quick reference, the following table summarizes the essential PPE for various laboratory operations involving 2-Pyrrolidinone, 1-nitroso-.

OperationHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solids (in a fume hood) Chemical-resistant gloves (e.g., Natural Rubber, Butyl)Safety glasses with side shieldsLab coatNot generally required
Transferring Liquids Chemical-resistant glovesChemical safety gogglesLab coatRecommended if not in a fume hood
Synthesizing/Reacting Chemical-resistant glovesChemical safety goggles and face shieldLab coatRequired if potential for aerosol generation exists
Spill Cleanup Chemical-resistant glovesChemical safety goggles and face shieldImpervious gown or suitHalf-face or full-face respirator with organic vapor/particulate cartridges
Decontamination and Disposal: Completing the Safety Cycle

Proper management of contaminated PPE and the chemical itself is a critical final step in the safety protocol.

Decontamination of Reusable PPE:

  • Reusable items such as safety goggles and face shields should be decontaminated according to the manufacturer's instructions. A thorough wash with soap and water is generally effective.[11]

  • Contaminated lab coats should be professionally laundered by a facility equipped to handle hazardous materials.[12]

Disposal of Single-Use PPE and Chemical Waste:

  • All single-use contaminated PPE, such as gloves, must be disposed of as hazardous waste.[11] Place these items in a clearly labeled, sealed container for hazardous waste pickup.

  • 2-Pyrrolidinone, 1-nitroso- and any materials used to clean up spills must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[12] Do not discharge into drains or the environment.[2][6]

By adhering to these detailed procedures, researchers and scientists can confidently and safely handle 2-Pyrrolidinone, 1-nitroso-, ensuring both personal safety and the integrity of their work.

References

  • 2-Pyrrolidone - Safety Data Sheet - Carl ROTH. Available at: [Link]

  • N-Nitrosopyrrolidine | C4H8N2O | CID 13591 - PubChem - NIH. Available at: [Link]

  • PPE and Decontamination | Substance Use - CDC. Available at: [Link]

  • North Respirator Combination Gas Vapor and Particulate Filter Cartridg. Available at: [Link]

  • North® N Series Air Purifying Respirator Cartridge, Threaded for North Full or Half Mask Respirators, 2/Pack - MES Life Safety. Available at: [Link]

  • MATERIAL SAFETY DATA SHEETS N-NITROSO PYRROLIDINE (NPYRN) - Cleanchem Laboratories. Available at: [Link]

  • North N-Series Cartridges - Legion Safety Products. Available at: [Link]

  • Safety Data Sheet: 2-Pyrrolidone - Carl ROTH. Available at: [Link]

  • 3M Cartridges & Filters | 3M United States. Available at: [Link]

  • Safety Data Sheet: N-Methyl-2-pyrrolidone - Carl ROTH. Available at: [Link]

  • Decontamination of personal protective equipment and related materials contaminated with toxic industrial chemicals and chemical warfare agent surrogates | Request PDF - ResearchGate. Available at: [Link]

  • Removal of N-nitrosopyrrolidine from GAC by a three-dimensional electrochemical reactor: degradation mechanism and degradation path - PubMed. Available at: [Link]

  • Glove Selection Page 1 of 20 - Emergency and Safety Services. Available at: [Link]

  • Decontamination methods of personal protective equipment for repeated utilization in medical/surgical settings - ResearchGate. Available at: [Link]

  • Chemical Glove Selection Guide: Find the Perfect Protection. Available at: [Link]

  • Glove Compatibility - CP Lab Safety. Available at: [Link]

  • Gloves Chemical Resistance Chart. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.